Methyl 4-Hydroxyquinoline-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-59-3 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-hydroxyquinoline-2-carboxylate is a pivotal scaffold in medicinal chemistry, forming the core of numerous antibacterial agents and finding applications in the development of novel therapeutics.[1] This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the Gould-Jacobs reaction. It delves into the mechanistic underpinnings of the synthesis, offers detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of quinoline-based compounds.
Introduction: The Significance of the 4-Hydroxyquinoline-2-carboxylate Core
The quinoline ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of biological activities.[2] Within this class, 4-hydroxyquinoline derivatives, and specifically esters of 4-hydroxyquinoline-2-carboxylic acid, are of paramount importance. This compound serves as a key intermediate in the synthesis of quinolone antibiotics, particularly fluoroquinolones, which are essential in combating bacterial infections.[1] Its utility also extends to the development of novel antiviral and anticancer agents, underscoring the versatility of this molecular framework in medicinal chemistry.[1] The presence of multiple functional groups—a hydroxyl, a methyl ester, and the quinoline nitrogen—provides rich opportunities for chemical modification and the exploration of structure-activity relationships.[1]
Primary Synthetic Strategies: A Comparative Overview
Several synthetic methodologies have been established for the construction of the 4-hydroxyquinoline core. The most prominent and widely adopted of these is the Gould-Jacobs reaction.[3][4][5] Alternative approaches, such as the Camps cyclization and Conrad-Limpach synthesis, also provide access to quinolone derivatives and are valuable tools in the synthetic chemist's arsenal.
The Gould-Jacobs Reaction: A Robust and Versatile Approach
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME) or related malonic esters.[4][5][6] The reaction proceeds through a sequence of condensation and cyclization steps, ultimately yielding the desired quinoline scaffold.[4]
Key Features of the Gould-Jacobs Reaction:
-
Versatility: It is effective for a wide range of anilines, particularly those bearing electron-donating groups at the meta-position.[4]
-
High Temperatures: The cyclization step typically requires high temperatures, often achieved through refluxing in high-boiling solvents like Dowtherm or through microwave irradiation.[7][8]
-
Regioselectivity: With unsymmetrically substituted anilines, the cyclization can lead to a mixture of regioisomers, a factor that must be considered in synthetic planning.[9]
Camps Cyclization
The Camps cyclization involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to afford hydroxyquinolines.[10][11] The regiochemical outcome, yielding either a quinolin-4-one or a quinolin-2-one, is dependent on the reaction conditions and the structure of the starting material.[11]
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is another classical method for preparing 4-hydroxyquinolines. It involves the reaction of anilines with β-ketoesters. The initial condensation product can be cyclized under thermal conditions to yield the 4-quinolone.[10]
Mechanistic Deep Dive: The Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction proceeds through a well-defined mechanistic sequence:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the nitrogen atom of the aniline on one of the carbonyl carbons of diethyl ethoxymethylenemalonate.[3][4]
-
Condensation: This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[3][4]
-
Thermal Cyclization: A 6-electron electrocyclization reaction occurs at high temperatures, leading to the formation of the quinoline ring system with the loss of a second molecule of ethanol.[3][4]
-
Tautomerization: The resulting 4-oxoquinoline exists in equilibrium with its enol tautomer, 4-hydroxyquinoline.[3][4]
Caption: Experimental Workflow for the Synthesis.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (DMSO-d6, 500 MHz): δ 3.52 (s, 3H), 6.48 (s, 1H), 7.25 (t, 1H, J = 7.0 Hz), 7.58 (t, 1H, J = 7.0 Hz), 7.96 (d, 1H, J = 8.5 Hz), 8.05 (d, 1H, J = 8.5 Hz), 11.32 (s, 1H). [12]* LC-MS (ES+): m/z 204.09 [M+H]⁺. [12]
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be addressed by extending the reflux time or ensuring the use of anhydrous methanol. In the Gould-Jacobs cyclization step, insufficient temperature can lead to the isolation of the uncyclized intermediate. [7]Microwave-assisted heating can often improve yields and reduce reaction times. [7][13]* Impure Product: The purification step is crucial. Thorough washing of the precipitate is necessary to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system can be employed for further purification if needed.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is recommended to determine the optimal reaction time and prevent the formation of degradation products. [12]
Conclusion
The synthesis of this compound is a well-established process, with the Gould-Jacobs reaction providing a reliable and versatile route to the core structure. Understanding the underlying mechanism and optimizing reaction parameters are key to achieving high yields and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this important building block for drug discovery and development.
References
- Gould–Jacobs reaction - Wikiwand. [Link]
- Gould–Jacobs reaction - Wikipedia. [Link]
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]
- Methyl 4-hydroxyquinoline-2-carboxyl
- Gould Jacobs Quinoline forming reaction - Biotage. [Link]
- Quinolin-4-ones: Methods of Synthesis and Applic
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [Link]
- 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [Link]
- Camps quinoline synthesis - Wikipedia. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - MDPI. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wikiwand.com [wikiwand.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. This compound | 5965-59-3 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of Methyl 4-Hydroxyquinoline-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of Methyl 4-Hydroxyquinoline-2-carboxylate. As a key derivative of kynurenic acid, an endogenous metabolite, this compound serves as a pivotal intermediate in medicinal chemistry and drug development.[1] Its quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the handling and application of this versatile molecule.
Introduction: The Significance of a Privileged Scaffold
This compound, also known by synonyms such as Methyl kynurenate or Methyl 4-hydroxyquinaldinate, is the methyl ester of 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid).[5][6] Kynurenic acid itself is a metabolite of the amino acid tryptophan and exhibits neuroprotective activities.[1] The conversion to its methyl ester enhances its utility as a synthetic building block, allowing for more controlled and versatile chemical modifications.
The core 4-hydroxyquinoline structure is of immense interest in pharmacology.[7] Compounds featuring this moiety are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3][7] The foundational role of this scaffold in the development of fluoroquinolone antibiotics, which function by inhibiting bacterial DNA gyrase, underscores the importance of understanding the chemical behavior of its derivatives.[3] This guide delves into the essential chemical properties that make this compound a valuable tool in the synthesis of novel bioactive molecules.
Physicochemical and Structural Properties
The compound typically appears as a light brown to yellow crystalline solid.[5][8] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5965-59-3 | [2][5] |
| Molecular Formula | C₁₁H₉NO₃ | [2][5] |
| Molecular Weight | 203.19 g/mol | [2][5] |
| Appearance | Light brown to yellow solid | [5][8] |
| Melting Point | 224 °C | [5][6] |
| Boiling Point | 331.1 °C to 412.3 °C (Predicted) | [2][5] |
| Density | ~1.327 g/cm³ (Predicted) | [5][6] |
| Storage | Sealed in dry, Room Temperature or 2-8°C | [2][5][8] |
Structural Tautomerism
A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo-1,4-dihydroquinoline (keto or quinolone) form.[9] This equilibrium influences the compound's reactivity, spectroscopic properties, and biological interactions. The keto form is often the predominant tautomer in many environments.
Synthesis and Purification
The most direct and common synthesis of this compound is the Fischer esterification of its parent carboxylic acid, Kynurenic acid. This method is reliable and proceeds with high yield.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis via acid-catalyzed esterification.[5] The causality behind this choice is its simplicity and the use of inexpensive, readily available reagents. The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol and by refluxing to increase the reaction rate.
Materials:
-
4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid)
-
Anhydrous Methanol (reagent grade)
-
Concentrated Sulfuric Acid (96-98%)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: Suspend 4-Hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the suspension with stirring until the solid dissolves and the solution becomes clear.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator to yield the crude product.[5]
-
Purification (Precipitation): Dissolve the crude residue in a minimal amount of methanol and dilute by adding deionized water.[5]
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the diluted mixture until a white precipitate forms. This step neutralizes the excess sulfuric acid catalyst and deprotonates the phenolic hydroxyl group, decreasing the product's solubility in the aqueous medium.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the collected solid with deionized water and then with diethyl ether to remove any remaining non-polar impurities.[5]
-
Drying: Dry the final product under vacuum to obtain pure this compound. A typical yield is around 65%.[5]
Spectral Characterization
Validation of the synthesized product's identity and purity is paramount. The following spectral data are characteristic of this compound.
-
¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.
-
δ 11.32 (s, 1H): This singlet corresponds to the acidic proton of the 4-hydroxyl group.[5]
-
δ 8.05 (d, 1H), 7.96 (d, 1H), 7.58 (t, 1H), 7.25 (t, 1H): These signals in the aromatic region represent the four protons on the benzene ring of the quinoline system.[5]
-
δ 6.48 (s, 1H): This singlet is for the proton at the C3 position of the quinoline ring.[5]
-
δ 3.52 (s, 3H): This characteristic singlet represents the three protons of the methyl ester group.[5]
-
-
Mass Spectrometry (LC-MS, ES+): Mass spectrometry confirms the molecular weight of the compound.
-
m/z 204.09 [M+H]⁺: This corresponds to the protonated molecule, confirming the calculated molecular weight of 203.19.[5]
-
Chemical Reactivity and Derivatization
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
4-Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated. It is a primary site for O-alkylation and O-acylation reactions to introduce diverse substituents. Studies on analogous compounds show that subsequent alkylation can lead to O-methylated products.[3]
-
Ester Group: The methyl ester at the C2 position is susceptible to hydrolysis back to the carboxylic acid under basic conditions (e.g., refluxing with NaOH).[3] It can also undergo amidation by reacting with various amines to form a wide range of carboxamide derivatives, a common strategy in drug discovery to modulate solubility and target binding.
-
Quinoline Nitrogen: The nitrogen atom in the quinoline ring can be targeted for N-alkylation , particularly when the 4-hydroxyl group is protected or under specific reaction conditions. This modification can significantly alter the compound's electronic properties and biological activity.[3]
-
Aromatic Ring: The benzene portion of the quinoline scaffold can undergo electrophilic aromatic substitution , although the directing effects of the existing substituents make this a more complex transformation.
Applications in Research and Drug Development
The structural features of this compound make it a highly valuable precursor in several areas of therapeutic research.
-
Antibacterial Agents: It is a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics.[2] The core scaffold is essential for the antimicrobial efficacy of these drugs, which target bacterial DNA replication.[3]
-
Anticancer and Antiviral Research: The quinoline scaffold is being actively explored for the development of novel anticancer and antiviral agents.[2] Its functional groups allow for easy modification, making it ideal for creating libraries of compounds for high-throughput screening and for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.[2] For example, related 4-hydroxy-2-quinolone derivatives have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy.[7]
-
Factor XIa Inhibitors: The compound has been used in the preparation of macro-heterocyclic compounds that act as inhibitors of blood coagulation factor XIa, indicating its potential in developing new antithrombotic agents.[5]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its parent acid.
-
Hazards: The compound is classified as a skin and eye irritant.[6][10] It may also cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[10][11] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[10] Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is more than a simple chemical intermediate; it is a gateway to a vast chemical space of biologically active molecules. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity at multiple sites make it an indispensable tool for medicinal chemists. A thorough understanding of its chemical properties, from its inherent tautomerism to its specific spectral signatures, empowers researchers to leverage this privileged scaffold in the rational design and development of next-generation therapeutics.
References
- MySkinRecipes.
- SAFETY D
- 4 - SAFETY D
- Kovalskyi, A., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
- ChemicalBook.
- Chemsrc.
- Vulcanchem.
- 2 - Safety d
- Palkó, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.
- ChemicalBook.
- ChemicalBook.
- Chontzopoulou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- BenchChem.
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 5965-59-3 [chemicalbook.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 5965-59-3 [m.chemicalbook.com]
- 9. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cpachem.com [cpachem.com]
physical properties of Methyl 4-Hydroxyquinoline-2-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl 4-Hydroxyquinoline-2-carboxylate
Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No: 5965-59-3). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data and theoretical predictions to offer a robust characterization of the molecule. We delve into its structural features, including the critical concept of tautomerism, present key physicochemical data in a consolidated format, and provide detailed, field-proven protocols for the experimental determination of these properties. The guide emphasizes the rationale behind analytical choices, ensuring a deep understanding of the methodologies for reliable and reproducible characterization.
Molecular Structure and Physicochemical Profile
This compound is a heterocyclic compound built upon a quinoline core. This scaffold is of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various bioactive molecules, including quinolone antibiotics and potential antiviral or anticancer agents.[1] A precise understanding of its physical properties is paramount for its handling, reaction optimization, formulation, and interpretation of biological activity data.
Chemical Identity
-
Systematic Name: this compound
-
Molecular Weight: 203.19 g/mol [1]
Structural Features and Tautomerism
A critical feature of the 4-hydroxyquinoline scaffold is its capacity to exist in tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-oxo or quinolone) form. This equilibrium can be influenced by the solvent, pH, and physical state (solid vs. solution), which in turn affects the compound's chemical reactivity, hydrogen bonding capability, and spectroscopic signature. The ¹H NMR data, particularly the observation of a signal at 11.32 ppm, suggests the presence of the hydroxyl proton, indicating that the enol form is a significant contributor in a DMSO-d6 solution.[4]
Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.
Summary of Physical Properties
The following table consolidates the known . It is crucial to distinguish between experimentally determined and predicted values, as experimental data for certain properties remain sparse in the literature.
| Property | Value | Source & Notes |
| Appearance | Light brown to yellow solid.[3] | Experimental observation. |
| Melting Point | Not explicitly reported. | Expected to be a crystalline solid with a relatively high melting point (>150°C), typical for this class of compounds.[6] Requires experimental verification. |
| Boiling Point | 331.1 ± 42.0 °C (at 760 mmHg).[5] | Predicted value. |
| Density | 1.3 ± 0.1 g/cm³.[5] | Predicted value. |
| pKa | 3.53 ± 0.40.[3] | Predicted value. This likely corresponds to the protonation of the quinoline nitrogen. The pKa of the 4-hydroxyl group is expected to be higher.[6] |
| Solubility | Limited water solubility; soluble in organic solvents.[6] | General property based on similar structures. Solvents include DMSO, DMF, and methanol.[6] Requires quantitative experimental determination. |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural elucidation through the analysis of nuclear spin transitions in a magnetic field.
-
¹H NMR: The proton NMR spectrum provides a distinct fingerprint of the molecule. A reported spectrum in DMSO-d6 shows the following key signals:
-
δ 11.32 (s, 1H): A broad singlet corresponding to the acidic proton of the 4-hydroxyl group.[4]
-
δ 8.05 - 7.25 (m, 4H): A series of multiplets (doublets and triplets) in the aromatic region, corresponding to the four protons on the benzene ring of the quinoline system.[4]
-
δ 6.48 (s, 1H): A singlet corresponding to the proton at the 3-position of the quinoline ring.[4]
-
δ 3.52 (s, 3H): A sharp singlet corresponding to the three protons of the methyl ester group.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, the following characteristic absorption bands are anticipated:
-
3500-3300 cm⁻¹: A broad band characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.[6]
-
1750-1700 cm⁻¹: A strong, sharp absorption band from the C=O stretching vibration of the ester functional group.[6]
-
1600-1400 cm⁻¹: Multiple bands corresponding to the C=C and C=N stretching vibrations within the aromatic quinoline ring system.[6]
-
1300-1200 cm⁻¹: A distinct band for the C-O stretching of the ester group.[6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion: High-resolution mass spectrometry confirms the molecular formula. The compound shows a prominent protonated molecular ion peak [M+H]⁺ at an m/z of 204.09 (calculated value: 204.06), which corresponds to the molecular weight of 203.19 g/mol .[4]
-
Fragmentation: Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely include the loss of the methoxy group (-OCH₃, M-31) or the entire methyl carboxylate group (-COOCH₃, M-59).[6]
UV-Visible Spectroscopy
The extended π-conjugated system of the quinoline chromophore results in strong absorption in the UV-visible range, typically between 270-350 nm.[6] This property is useful for quantitative analysis using the Beer-Lambert law to determine the concentration of the compound in solution.
Experimental Methodologies for Property Determination
To ensure data integrity, standardized and well-understood protocols must be employed. The following section outlines the methodologies for determining the key physical properties discussed.
General Workflow for Physicochemical Analysis
A systematic approach is essential for the complete characterization of a chemical sample. The workflow begins with sample acquisition and purity assessment, followed by the determination of its fundamental physical and spectroscopic properties.
Caption: Systematic workflow for physicochemical characterization.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will exhibit a sharp melting range (typically < 1°C), whereas impurities depress and broaden this range. This protocol uses the standard capillary method for its reliability and small sample requirement.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a spatula.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.
Protocol: Solubility Assessment (Thermodynamic Shake-Flask Method)
Causality: This method is the gold standard for determining thermodynamic solubility because it ensures that the solution reaches equilibrium, providing a true measure of the compound's solubility in a given solvent system, which is critical for designing biological assays and formulations.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline, ethanol) in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC. Calculate the original solubility in units of mg/mL or µM.
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity of the compound for research applications.
-
Storage Conditions: The compound should be stored in a tightly sealed container to protect it from moisture and air.[3] Recommended storage temperatures range from room temperature to refrigerated conditions (2-8°C).[1][3]
-
Potential Instability: As an ester, this compound is susceptible to hydrolysis, especially under acidic or basic conditions. Long-term storage in protic solvents, particularly aqueous buffers, should be avoided. It is best to prepare solutions fresh for experimental use.
References
- Methyl 4-hydroxyquinoline-2-carboxyl
- Methyl 4-hydroxyquinoline-2-carboxyl
- Methyl 4-hydroxyquinoline-2-carboxyl
Sources
- 1. This compound [myskinrecipes.com]
- 2. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. This compound CAS#: 5965-59-3 [m.chemicalbook.com]
- 4. This compound | 5965-59-3 [chemicalbook.com]
- 5. This compound | CAS#:5965-59-3 | Chemsrc [chemsrc.com]
- 6. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
Methyl 4-Hydroxyquinoline-2-carboxylate CAS number 5965-59-3
An In-depth Technical Guide to Methyl 4-Hydroxyquinoline-2-carboxylate (CAS 5965-59-3)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. Moving beyond a simple data sheet, this document provides in-depth insights into its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and field-proven methodologies.
Core Identity and Physicochemical Profile
This compound, also known by synonyms such as Methyl kynurenate or Kynurenic acid methyl ester, is a key heterocyclic building block in organic and medicinal chemistry.[1][2] Its structure, featuring a 4-hydroxyquinoline scaffold, is a privileged motif found in numerous biologically active compounds.[3][4] This molecule's utility stems from its versatile functional groups—a hydroxyl group, a methyl ester, and an aromatic quinoline core—which allow for extensive chemical modification.[5]
The compound presents as a light brown to yellow solid and its fundamental properties are summarized below.[2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5965-59-3 | [1][7][8] |
| Molecular Formula | C₁₁H₉NO₃ | [5][7][9] |
| Molecular Weight | 203.19 g/mol | [1][5][7] |
| Appearance | Light brown to yellow solid | [2][6] |
| Melting Point | 224 °C | [2] |
| Boiling Point | 331.1 ± 42.0 °C at 760 mmHg | [5][7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| LogP | 2.04 | [7] |
| pKa | 3.53 ± 0.40 (Predicted) | [2][6] |
| Storage Conditions | 2-8°C, Sealed in dry, Room Temp. | [1][5][6] |
Synthesis and Purification: A Validated Protocol
The most direct and commonly cited synthesis for this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid).[10]
Causality in Synthesis Design
The choice of concentrated sulfuric acid as a catalyst is pivotal. It serves a dual function: protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, and acting as a dehydrating agent to absorb the water by-product. This shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired methyl ester. Refluxing in anhydrous methanol provides both the reactant and the solvent medium, ensuring complete dissolution and sufficient thermal energy to overcome the activation barrier of the reaction.[10]
Detailed Experimental Protocol: Esterification of Kynurenic Acid[10]
-
Reaction Setup: Suspend 4-Hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 40 drops for 2.65 mmol of starting material) to the suspension until the solid completely dissolves, clarifying the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 24 hours. The reaction's progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Workup & Isolation: After completion, cool the mixture to room temperature. Remove the methanol solvent using a rotary evaporator.
-
Precipitation: Dissolve the resulting crude product in a minimal amount of methanol and dilute with deionized water (e.g., 10 mL). Slowly add a saturated sodium bicarbonate solution until a white precipitate forms. The bicarbonate neutralizes the excess sulfuric acid.
-
Purification: Collect the precipitate by filtration. Wash the solid with diethyl ether to remove non-polar impurities, yielding the final product. A reported yield for this procedure is 65%.[10]
Chemical Reactivity and Structural Insights
The chemical behavior of this compound is dominated by the interplay of its functional groups and the inherent tautomerism of the 4-hydroxyquinoline core.
Keto-Enol Tautomerism
A critical feature of the 4-hydroxyquinoline scaffold is its existence in equilibrium between the 4-hydroxy (enol) form and the 4-quinolone (keto) form. This tautomerism influences its reactivity, hydrogen bonding capability, and biological interactions. Spectroscopic evidence, particularly the ¹H NMR signal observed at 11.32 ppm, suggests a strong preference for the hydrogen to be on the hydroxyl group in a DMSO solution, indicative of the 4-hydroxy tautomer.[10]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound [myskinrecipes.com]
- 6. This compound CAS#: 5965-59-3 [m.chemicalbook.com]
- 7. This compound | CAS#:5965-59-3 | Chemsrc [chemsrc.com]
- 8. Synthonix, Inc > 5965-59-3 | this compound [synthonix.com]
- 9. CAS 5965-59-3 this compound 5965593 | Chemical e-data Search [en.chem-edata.com]
- 10. This compound | 5965-59-3 [chemicalbook.com]
A Spectroscopic and Methodological Guide to Methyl 4-Hydroxyquinoline-2-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 4-Hydroxyquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical insights into the characterization of this molecule.
Introduction: The Significance of Quinoline Scaffolds
Quinoline derivatives form the backbone of a wide array of pharmacologically active compounds and functional materials.[1][2] Their planar, heterocyclic structure allows for diverse functionalization, leading to a broad spectrum of biological activities and physicochemical properties. This compound, with its potential for hydrogen bonding, metal chelation, and further chemical modification, represents a key scaffold for the development of novel therapeutic agents and specialized chemical probes.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the expected spectroscopic signatures of this compound, drawing upon established principles and data from closely related analogs to provide a comprehensive analytical framework.
Molecular Structure and Tautomerism
This compound (C₁₁H₉NO₃) possesses a rigid quinoline core with a hydroxyl group at the C4 position and a methyl carboxylate group at the C2 position.[3] A key feature of 4-hydroxyquinolines is the potential for keto-enol tautomerism, existing in equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. The predominance of either tautomer is influenced by the solvent, temperature, and pH. For the purpose of this guide, we will consider the 4-hydroxy tautomer as the primary form for spectroscopic interpretation, while acknowledging the potential for the presence of the quinolone tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the methyl ester protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.
Expected ¹H NMR Data (Predicted):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | ~8.1-8.3 | d | ~8.0 |
| H8 | ~7.9-8.1 | d | ~8.0 |
| H6 | ~7.6-7.8 | t | ~7.5 |
| H7 | ~7.4-7.6 | t | ~7.5 |
| H3 | ~7.0-7.2 | s | - |
| OCH₃ | ~3.9-4.1 | s | - |
| OH | ~10.0-12.0 | br s | - |
Causality Behind Expected Shifts:
-
Aromatic Protons (H5-H8): The protons on the benzene ring of the quinoline system will appear in the downfield region typical for aromatic protons. H5 and H8 are expected to be the most deshielded due to the anisotropic effect of the neighboring heterocyclic ring and will likely appear as doublets. H6 and H7 will be shielded relative to H5 and H8 and are expected to appear as triplets.
-
H3 Proton: This proton is on the pyridine ring and is adjacent to the electron-withdrawing carboxylate group, but also on a carbon adjacent to the electron-donating hydroxyl group. Its chemical shift is expected to be a singlet in the aromatic region.
-
Methyl Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet in the upfield region.
-
Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet due to hydrogen bonding and exchange. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Expected ¹³C NMR Data (Predicted):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~165-170 |
| C4 | ~160-165 |
| C2 | ~145-150 |
| C8a | ~140-145 |
| C8 | ~130-135 |
| C6 | ~125-130 |
| C5 | ~120-125 |
| C7 | ~115-120 |
| C4a | ~110-115 |
| C3 | ~105-110 |
| OCH₃ | ~50-55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3400-3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium |
| C=O stretch (ester) | 1730-1715 | Strong |
| C=C stretch (aromatic) | 1620-1580 | Medium-Strong |
| C-O stretch (ester) | 1300-1200 | Strong |
Interpretation of Key Peaks:
-
A broad and strong absorption in the region of 3400-3200 cm⁻¹ will be a clear indication of the hydroxyl group, likely involved in hydrogen bonding.
-
A strong, sharp peak around 1720 cm⁻¹ is characteristic of the carbonyl stretching of the ester group.
-
Multiple peaks in the 1620-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 204.0655 |
| [M+Na]⁺ | 226.0475 |
| [M-H]⁻ | 202.0510 |
Fragmentation Pattern:
The molecular ion peak is expected to be prominent. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavages within the quinoline ring system. The fragmentation pattern of quinoline derivatives often involves the loss of HCN.[4]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds like this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
IR Spectroscopy Sample Preparation and Acquisition
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation and Acquisition
-
Electrospray Ionization (ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Infuse the solution directly into the ESI source.
-
Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
Visualization of Key Structural Features
The following diagram illustrates the molecular structure of this compound and highlights the key functional groups.
Caption: Molecular structure of this compound.
Conclusion
This guide provides a foundational understanding of the key spectroscopic features of this compound. While experimental data for this specific molecule is not widely available in the public domain, the principles and comparative data presented here offer a robust framework for its characterization. Researchers working with this compound or its analogs can use this guide to design experiments, interpret data, and ensure the structural integrity of their materials. The continued exploration of quinoline derivatives will undoubtedly lead to new discoveries in medicine and materials science, and a thorough understanding of their spectroscopic properties is essential for this progress.
References
- Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of Saudi Chemical Society, 17(3), 237-248. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- El-Faham, A., et al. (2020).
- Khafagy, M. M., et al. (2002). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 56(4), 236-240. [Link]
- Kumar, S., et al. (2009). A facile synthesis of quinolines via Friedlander annulation using a reusable solid catalyst. Tetrahedron Letters, 50(44), 6094-6098. [Link]
- SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Wiley-VCH GmbH.
Sources
Tautomerism in 4-Hydroxyquinoline Derivatives: A Guide to Structure, Equilibrium, and Pharmacological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Its biological activity is profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism. This guide provides an in-depth exploration of the prototropic tautomerism in 4-hydroxyquinoline derivatives, focusing on the dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. We will dissect the structural and environmental factors that govern this equilibrium, detail the analytical techniques for its characterization, and illuminate the direct consequences of tautomeric preference on drug-receptor interactions and overall pharmacological profiles. This document is intended for researchers and drug development professionals seeking to harness a deeper understanding of this equilibrium to drive rational drug design.
The Fundamental Equilibrium: Keto vs. Enol
Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 4-hydroxyquinoline derivatives, the principal tautomeric relationship is a prototropic shift between a hydrogen atom and a pi-electron system, resulting in two distinct forms: the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (quinolin-4(1H)-one).[2]
While both forms can exist, the equilibrium does not typically favor a 50/50 split. In the solid state and in polar solvents like water and DMSO, the keto form is often the predominant species.[3] This preference is attributed to the high polarity of the amide-like keto structure. Conversely, the enol form can be significantly stabilized by factors that promote its aromaticity and through the formation of intramolecular hydrogen bonds.[4][5] The delicate balance between these two forms is the central theme of this guide.
Caption: The dynamic equilibrium between the enol and keto tautomers.
Steering the Equilibrium: Key Influential Factors
The tautomeric preference is not static; it is a dynamic state influenced by a trifecta of factors: substituent effects, solvent environment, and pH. Understanding these allows for the prediction and even control of the dominant tautomeric form.
The Decisive Role of Substituents
The nature and position of substituents on the quinoline ring have the most dramatic impact on the keto-enol equilibrium, primarily through the modulation of intramolecular hydrogen bonding.[4][5]
-
Stabilization of the Enol Form: A hydrogen bond acceptor group (e.g., ester, carbonyl) at the C3 position strongly favors the enol tautomer. This is due to the formation of a highly stable six-membered intramolecular hydrogen bond between the C4-hydroxyl group and the C3 substituent.[4][5]
-
Stabilization of the Keto Form: Conversely, a hydrogen bond acceptor at the C2 or C8 position can completely shift the equilibrium to favor the keto form.[4][5][6] This occurs because the N1-H of the keto tautomer can form a stabilizing intramolecular hydrogen bond with the C2 or C8 substituent, a conformation impossible for the enol form.
The Solvent Environment
The polarity of the solvent plays a critical role in tautomeric preference.[3][7]
-
Polar Solvents (e.g., DMSO, Water): These solvents can form intermolecular hydrogen bonds with the solute. This disrupts the intramolecular hydrogen bonds that often stabilize the enol form, thereby favoring the more polar keto tautomer.[3][5]
-
Non-polar Solvents (e.g., Benzene, Chloroform): In these environments, intramolecular hydrogen bonding is more favorable, which can lead to a higher population of the enol tautomer, provided a stabilizing substituent is present.
The Effect of pH
In biological systems, pH is a crucial variable. The protonation state of the quinoline nitrogen and the hydroxyl group can lock the molecule into a specific form or alter the equilibrium position. At physiological pH (~7.4), the neutral forms are most relevant, and the equilibrium is dictated by the factors described above. However, in acidic or basic environments, the ionized species will predominate, which can have significant implications for solubility and target binding.
Analytical Characterization of Tautomers
Distinguishing and quantifying the tautomeric ratio requires a combination of spectroscopic, crystallographic, and computational methods. Each provides a unique piece of the puzzle.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for studying tautomerism in solution.[3][8] The keto form is characterized by the presence of an N-H proton signal, while the enol form shows an O-H signal. In ¹³C NMR, the chemical shift of the C4 carbon is highly indicative: a shift around 170-180 ppm suggests a carbonyl carbon (keto form), whereas a shift in the 150-160 ppm range is more typical of a hydroxyl-bearing aromatic carbon (enol form).[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can differentiate the forms by identifying key functional groups. A strong absorption band in the 1650-1700 cm⁻¹ region indicates a C=O stretch, a hallmark of the keto tautomer. The enol form is identified by a broad O-H stretching band around 3200-3600 cm⁻¹.[3]
-
UV-Vis Spectroscopy: The two tautomers have different chromophores and thus exhibit distinct absorption spectra. The aromatic enol form typically absorbs at a different wavelength than the conjugated, but non-aromatic, keto system.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the tautomeric structure in the solid state.[3][4] This technique has been instrumental in confirming that substituents capable of forming intramolecular hydrogen bonds dictate the preferred tautomer in the crystal lattice.[5]
Computational Chemistry
Density Functional Theory (DFT) calculations have become indispensable for predicting the relative stability of tautomers.[7][8][9] By calculating the ground-state energies of each tautomer in the gas phase or with a solvent continuum model, researchers can predict the favored form and quantify the energy difference between them.[7][9] These theoretical predictions show excellent correlation with experimental findings.[4][5]
Table 1: Summary of Analytical Signatures for Tautomer Identification
| Technique | Keto Form (Quinolin-4(1H)-one) | Enol Form (4-Hydroxyquinoline) |
| ¹H NMR | N-H proton signal present | O-H proton signal present |
| ¹³C NMR | C4 signal ~170-180 ppm | C4 signal ~150-160 ppm |
| IR Spec. | Strong C=O stretch (~1650 cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹) |
| Aromaticity | Pyridinone ring is non-aromatic | Both rings are aromatic |
Consequence in Drug Design and Biological Activity
The tautomeric state of a 4-hydroxyquinoline derivative is not merely an academic curiosity; it is a critical determinant of its pharmacological activity. Tautomers are different molecules with distinct shapes, hydrogen bonding patterns, and lipophilicities. These differences directly impact:
-
Drug-Receptor Interactions: The ability to act as a hydrogen bond donor (N-H in keto vs. O-H in enol) or acceptor (C=O in keto) is tautomer-dependent. For many targets, only one tautomer has the correct geometry and electronic properties to bind effectively. For example, in certain antimalarial quinolones that target the cytochrome bc1 complex, the 4-oxo and N-H groups of the keto form are considered essential for binding to the target protein.[9]
-
Pharmacokinetics (ADME): The polarity difference between the less polar enol and more polar keto form affects properties like membrane permeability and solubility. This can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
The ability to predict and control the tautomeric form through synthetic modification is a powerful strategy in drug discovery. By strategically placing substituents, medicinal chemists can lock the molecule into the biologically active tautomeric form, enhancing potency and optimizing its drug-like properties.
Caption: Workflow for tautomeric assignment of novel derivatives.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
This protocol outlines a standard procedure for determining the dominant tautomeric form of a 4-hydroxyquinoline derivative in solution using ¹H NMR.
Objective: To identify the major tautomer of a sample compound in a polar aprotic solvent (DMSO-d6).
Materials:
-
Sample compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d6) with 0.03% TMS
-
NMR tube
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation (The "Why"):
-
Weigh approximately 5 mg of the dry sample compound directly into a clean, dry NMR tube. Causality: Using a precise amount ensures sufficient concentration for a good signal-to-noise ratio without causing solubility issues.
-
Add ~0.6 mL of DMSO-d6 to the NMR tube. Causality: DMSO-d6 is a polar aprotic solvent that readily dissolves many organic compounds and its deuterium signal is used for locking the spectrometer's magnetic field. Its polarity will favor the keto tautomer if no strong intramolecular H-bonding is present.
-
Cap the tube and vortex thoroughly until the sample is completely dissolved. Visually inspect for any undissolved particulate matter. Causality: A homogenous solution is critical for acquiring sharp, high-quality NMR signals.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to optimize its homogeneity. Causality: Locking and shimming are essential for achieving high spectral resolution, allowing for the clear distinction of closely spaced peaks.
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range for aromatic, NH, and OH protons (typically 0-15 ppm).
-
-
Data Analysis & Interpretation:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals.
-
Identify Key Signals:
-
Look for a broad singlet between 10-14 ppm. If present and integrates to one proton, this is strong evidence for an N-H proton, indicating the keto form .
-
Look for a broad singlet between 9-12 ppm. This could be an O-H proton, indicative of the enol form . Note: Its position can be highly variable.
-
Analyze the aromatic region (6.5-8.5 ppm). The splitting patterns can provide structural confirmation.
-
-
References
- A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
- The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
- Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Royal Society of Chemistry. [Link]
- Tautomerism of 4-Hydroxy-4(1H) quinolon.
- Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]
- Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing. [Link]
- Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones.
- 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
- A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
- 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides.
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. National Institutes of Health (NIH). [Link]
- 4-Hydroxyquinoline. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Methyl 4-Hydroxyquinoline-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Preamble: Unveiling the Potential of a Privileged Scaffold
Within the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring molecular framework that consistently yields compounds with a diverse array of biological activities.[1] Methyl 4-hydroxyquinoline-2-carboxylate, a key derivative of this family, serves as a pivotal intermediate in the synthesis of a multitude of bioactive molecules, including broad-spectrum quinolone antibiotics.[2] While its primary role has been that of a foundational building block, an in-depth analysis of its structural features and the biological activities of its close analogs suggests a latent therapeutic potential worthy of exploration.
This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a causal analysis of experimental design and mechanistic insights. While direct and extensive biological evaluations of this specific ester are not widely published, this guide will extrapolate from the well-documented activities of the broader 4-hydroxyquinoline class to illuminate its potential as a standalone therapeutic agent or a template for future drug design.
I. Synthesis and Characterization: The Gateway to Biological Exploration
The synthesis of this compound is a critical first step in its biological evaluation. A common and effective method is the Conrad-Limpach reaction, followed by esterification.
Detailed Synthesis Protocol: A Modified Conrad-Limpach Approach
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(anilino)maleate
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl 2-oxosuccinate (1.05 eq) in ethanol.
-
Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to Ethyl 4-hydroxyquinoline-2-carboxylate
-
Add the dried diethyl 2-(anilino)maleate to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask fitted with a distillation apparatus.
-
Heat the mixture to 240-250°C. The cyclization reaction will occur with the elimination of ethanol.
-
Maintain the temperature until the evolution of ethanol ceases.
-
Allow the reaction mixture to cool, which should induce the precipitation of the product.
-
Dilute the cooled mixture with a non-polar solvent like hexane to facilitate complete precipitation.
-
Filter the solid, wash thoroughly with hexane, and dry.
Step 3: Saponification to 4-Hydroxyquinoline-2-carboxylic Acid (Kynurenic Acid)
-
Suspend the crude Ethyl 4-hydroxyquinoline-2-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2 M HCl) to a pH of approximately 3-4.
-
The product, 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid), will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Esterification to this compound
-
Suspend the dried kynurenic acid in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas through the suspension.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
The methyl ester product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like methanol or ethanol to obtain the purified this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the aromatic carbons of the quinoline core.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₉NO₃, MW: 203.19 g/mol ).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the quinoline ring.
II. Potential Anticancer Activity: A Scaffold for Tumor Cell Inhibition
The quinoline scaffold is a cornerstone in the development of numerous anticancer agents.[3] Derivatives of 4-hydroxyquinoline have demonstrated significant cytotoxic effects against a variety of cancer cell lines. While specific data for this compound is scarce, the activities of its close analogs provide compelling evidence for its potential in this arena.
Mechanistic Insights from Related Compounds
Several mechanisms have been proposed for the anticancer activity of 4-hydroxyquinoline derivatives:
-
Enzyme Inhibition: A primary mode of action is the inhibition of enzymes crucial for cancer cell proliferation and survival. These include:
-
Tyrosine Kinases: Many quinoline-based drugs target tyrosine kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition leads to cell cycle arrest and apoptosis.
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is critical for pyrimidine biosynthesis, and its inhibition starves cancer cells of the necessary building blocks for DNA and RNA synthesis.[4]
-
-
Induction of Apoptosis: 4-hydroxyquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing.
Quantitative Data for 4-Hydroxyquinoline Analogs
The following table summarizes the cytotoxic activity of some representative 4-hydroxyquinoline derivatives against various cancer cell lines. This data underscores the potential of the core scaffold.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Hydroxyquinoline-3-carboxamides | Breast (MCF-7), Colon (HCT-116) | Potent cytotoxic effects | [1] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Colon (Caco-2, HCT-116) | Significant toxicity | [1] |
| Modified 4-hydroxyquinolone analogues | Colon (HCT116), Lung (A549), Prostate (PC3), Breast (MCF-7) | Varies by derivative, some with high potency | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
III. Antimicrobial Properties: A Link to the Quinolone Legacy
This compound is a direct precursor to many quinolone antibiotics, suggesting that it may possess intrinsic antimicrobial properties.[2] The quinoline ring is a key pharmacophore in numerous antibacterial and antifungal agents.
Plausible Mechanisms of Antimicrobial Action
The established antimicrobial mechanisms of quinolone derivatives provide a framework for understanding the potential activity of this compound:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism of action for fluoroquinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell lysis.
-
Enzyme Inhibition: Similar to their anticancer effects, quinoline compounds can inhibit various microbial enzymes that are essential for survival and virulence.
Antimicrobial Data for Related Quinolines
The following table presents the minimum inhibitory concentration (MIC) values for some quinoline derivatives against representative microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | 64 | [5] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Escherichia coli | 128 | [5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 µM | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 µM |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
IV. Anti-inflammatory Potential: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting another promising avenue for this compound.[6][7]
Targeting Key Inflammatory Pathways
The anti-inflammatory effects of quinoline compounds are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent pro-inflammatory mediators. Inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Certain 4-carboxyl quinoline derivatives have been identified as potent and selective COX-2 inhibitors.[5]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.
-
Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammation. Some quinoline derivatives have been shown to inhibit LPS-induced NO production in macrophages.[7]
Quantitative Anti-inflammatory Data for Quinoline Carboxylic Acids
The following table highlights the anti-inflammatory activity of quinoline carboxylic acid derivatives.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [6][7] |
| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [6][7] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid | COX-2 Inhibition | - | 0.043 | [5] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol outlines a method for assessing the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-only control. Determine the IC₅₀ value.
V. Visualizing the Interconnectivity of Biological Activities
The diverse biological activities of the 4-hydroxyquinoline scaffold are not isolated phenomena but are often interconnected through their effects on fundamental cellular processes. The following diagram illustrates the potential interplay of the anticancer, antimicrobial, and anti-inflammatory activities of this compound and its derivatives.
Caption: Interplay of potential biological activities of this compound.
VI. Concluding Remarks and Future Directions
This compound, while primarily recognized as a synthetic intermediate, resides within a chemical family renowned for its profound and diverse biological activities. The evidence from its close analogs strongly suggests that this compound warrants further investigation as a potential therapeutic agent in its own right. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of novel anticancer, antimicrobial, and anti-inflammatory drugs.
Future research should focus on the systematic in vitro and in vivo evaluation of this compound to establish its specific biological activity profile and potency. Mechanistic studies will be crucial to elucidate its precise molecular targets and pathways of action. The insights gained from such studies will not only reveal the untapped potential of this fundamental quinoline derivative but also pave the way for the rational design of next-generation therapeutics based on this privileged scaffold.
References
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Methyl 4-hydroxyquinoline-2-carboxyl
- The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Synthesis and biological evaluation of new 4-carboxyl quinoline deriv
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methyl 4-Hydroxyquinoline-2-carboxylate: A Versatile Scaffold for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-Hydroxyquinoline Core
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this family, Methyl 4-hydroxyquinoline-2-carboxylate stands out as a particularly valuable synthetic building block. Its strategic arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic ester, and an aromatic core amenable to further functionalization—offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutics and functional materials. We will delve into the causality behind synthetic choices and provide detailed, validated protocols to empower researchers in their scientific endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective use in synthesis and analysis.
Physical Properties
| Property | Value | Source |
| CAS Number | 5965-59-3 | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | Light brown to yellow solid | - |
| Boiling Point | 331.1 ± 42.0 °C at 760 mmHg | [3] |
| Purity | Typically ≥95% | [3] |
Spectroscopic Characterization
Spectroscopic analysis confirms the structure of this compound and is crucial for monitoring reaction progress.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring, typically observed between 7.0 and 8.5 ppm. The methyl ester group presents as a singlet around 3.8-4.0 ppm.[4] A representative ¹H NMR spectrum in DMSO-d₆ shows the following peaks: δ 3.52 (s, 3H), 6.48 (s, 1H), 7.25 (t, 1H, J = 7.0 Hz), 7.58 (t, 1H, J = 7.0 Hz), 7.96 (d, 1H, J = 8.5 Hz), 8.05 (d, 1H, J = 8.5 Hz), 11.32 (s, 1H).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group, potentially broadened by hydrogen bonding. A strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the ester. Aromatic C=C and C=N stretching vibrations are visible in the 1400-1600 cm⁻¹ region.[4] The C-O stretching of the ester and hydroxyl groups typically appears in the 1200-1300 cm⁻¹ range.[4]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the predicted [M+H]⁺ ion is approximately m/z 204.06552.[6] Fragmentation patterns can provide further structural information.[7]
-
UV-Visible Spectroscopy: The quinoline chromophore gives rise to characteristic electronic transitions in the UV-Vis spectrum, typically in the range of 270-350 nm.[4]
Synthesis of this compound: A Comparative Analysis of Routes
The synthesis of the 4-hydroxyquinoline core can be achieved through several named reactions, each with its own advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.
Classical Approaches to the 4-Hydroxyquinoline Scaffold
Several classical methods provide access to the core structure of this compound.
-
Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[8] The reaction proceeds via a Schiff base intermediate and requires high temperatures for the cyclization step.[8] The use of an inert, high-boiling solvent like mineral oil or Dowtherm A can significantly improve yields.[8][9]
-
Gould-Jacobs Reaction: This reaction provides a versatile route to 4-hydroxyquinolines from the condensation of an aniline with an alkoxymethylenemalonic ester.[10] The reaction proceeds through an anilidomethylenemalonic ester intermediate, followed by thermal cyclization.[10] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[10] Microwave irradiation has been shown to accelerate this reaction.[11][12]
-
Friedländer Synthesis: This is a straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[13][14] The reaction can be catalyzed by either acids or bases.[14] The choice of catalyst and reaction conditions can be optimized to improve yields and selectivity.[13]
Figure 1. General workflow of the Friedländer Synthesis.
Recommended Protocol: Fischer Esterification
A direct and reliable method for the preparation of this compound is the Fischer esterification of the corresponding carboxylic acid.
Experimental Protocol: Synthesis of this compound [2]
-
Reaction Setup: Suspend 4-Hydroxyquinoline-2-carboxylic acid (1 equivalent) in anhydrous methanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount) until the solid dissolves completely.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of methanol and dilute with deionized water. Slowly add a saturated solution of sodium bicarbonate until a white precipitate forms. Collect the precipitate by filtration and wash with diethyl ether to afford the pure product.
This compound as a Synthetic Building Block
The true utility of this compound lies in its reactivity, which allows for the elaboration of the core structure into more complex and functionalized molecules.
Reactivity of the 4-Hydroxyquinoline Core
The presence of both a hydroxyl group and a heterocyclic nitrogen atom leads to interesting tautomeric equilibria and multiple sites for electrophilic attack.
-
Tautomerism: The 4-hydroxyquinoline moiety exists in equilibrium with its 4-quinolone tautomer. The position of this equilibrium is influenced by the solvent and the presence of other substituents.
-
O- and N-Alkylation: The hydroxyl group can be readily alkylated under basic conditions to form 4-alkoxyquinolines.[15] N-alkylation at the quinoline nitrogen is also possible, and the regioselectivity of alkylation can be controlled by the choice of reagents and reaction conditions.[16]
Figure 2. Competing O- and N-alkylation pathways.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of a variety of biologically active compounds.
-
Quinolone Antibiotics: The 4-hydroxyquinoline core is a fundamental component of many quinolone and fluoroquinolone antibiotics.[17] These drugs function by inhibiting bacterial DNA gyrase.
-
Anticancer Agents: Numerous derivatives of 4-hydroxyquinoline have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[18]
-
Factor XIa Inhibitors: This building block is utilized in the preparation of macro-heterocyclic compounds that act as inhibitors of blood coagulation factor XIa, which are of interest for the development of novel antithrombotic agents.[2][19]
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a highly versatile and valuable building block for organic synthesis. Its accessible synthesis, well-defined reactivity, and proven utility in the construction of complex, biologically active molecules make it an indispensable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to facilitate its application in the development of the next generation of innovative chemical entities.
References
- Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3.
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. BenchChem.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- BenchChem. (2025).
- Wikipedia. (n.d.). Friedländer synthesis.
- Merck Index. (n.d.). Gould-Jacobs Reaction.
- MDPI. (n.d.).
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Kappe, C. O., & Murphree, S. S. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3056.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Gore, V. G., et al. (2012). A New and Efficient Procedure for Friedländer Synthesis of Quinolines in Low Melting Tartaric Acid-Urea Mixtures. Australian Journal of Chemistry, 65(4), 409-416.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- PubMed. (n.d.). Synthesis of 4-alkoxy-8-hydroxyquinolines.
- ResearchGate. (n.d.). Synthesis of 4-quinolinones.
- NIH. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Journal of the Iranian Chemical Society.
- SpectraBase. (n.d.). 2-Methyl-4-hydroxyquinoline, 2-methylpropionate - Optional[13C NMR] - Chemical Shifts.
- ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
- Russian Chemical Bulletin. (2021). Synthesis and study of new 2H-pyranoquinolin-2-one-based inhibitors of blood coagulation factors Xa and XIa. Russian Chemical Bulletin, 70(3), 491-496.
- ResearchGate. (n.d.). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
- ResearchGate. (n.d.). Scheme of the O-alkylation of 8-hydroxyquinoline.
- Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
- NIH. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation.
- ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum.
- PubChemLite. (n.d.). This compound (C11H9NO3).
- NIH. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- ChemicalBook. (n.d.). This compound | 5965-59-3.
- HMDB. (n.d.). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387).
- PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid.
- ACS Publications. (n.d.). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews.
- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
- Chemsrc. (n.d.). This compound | CAS#:5965-59-3.
- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
- PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(23), 7141-7150.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 5965-59-3 [chemicalbook.com]
- 3. This compound | CAS#:5965-59-3 | Chemsrc [chemsrc.com]
- 4. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 5. 4-Hydroxyquinoline(611-36-9) 13C NMR spectrum [chemicalbook.com]
- 6. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ablelab.eu [ablelab.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.bsuedu.ru [dspace.bsuedu.ru]
The Genesis and Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-2-Carboxylates
Abstract
The quinoline-2-carboxylate core, a deceptively simple heterocyclic motif, has carved a significant niche in the landscape of chemical sciences, particularly in the realm of medicinal chemistry and drug development. Its rigid framework and versatile functional handles have made it a "privileged scaffold," a recurring structural element in a multitude of biologically active compounds. This in-depth technical guide navigates the historical trajectory of quinoline-2-carboxylates, from their seminal synthesis in the early 20th century to the sophisticated catalytic methodologies of the modern era. We will dissect the foundational synthetic strategies, explore the serendipitous and rational discoveries of their biological activities, and provide detailed experimental protocols for key historical syntheses, offering researchers, scientists, and drug development professionals a comprehensive understanding of this remarkable class of compounds.
The Dawn of a Scaffold: The Reissert Reaction and the Birth of Quinaldic Acid
The story of quinoline-2-carboxylates begins in 1905 with the pioneering work of German chemist Arnold Reissert. His investigation into the reactivity of quinoline led to the discovery of a novel reaction that would bear his name and provide the first synthetic entry into this important class of compounds. The Reissert reaction transforms quinoline into its 2-carboxylic acid derivative, commonly known as quinaldic acid , through a two-step process.[1]
The reaction first involves the treatment of quinoline with an acid chloride (such as benzoyl chloride) and potassium cyanide to form a stable intermediate known as a Reissert compound (a 1-acyl-2-cyano-1,2-dihydroquinoline). This intermediate can then be hydrolyzed under acidic conditions to yield the desired quinoline-2-carboxylic acid.[1][2]
This discovery was a landmark achievement, providing chemists with a reliable method to introduce a carboxylic acid functionality at the 2-position of the quinoline ring system, a feat not readily accomplished by other synthetic methods of the time.
Visualizing the Reissert Reaction
Caption: The general workflow of the Reissert reaction for the synthesis of quinaldic acid.
Historical Experimental Protocol: The Original Reissert Synthesis of Quinaldic Acid (1905)
While the exact yields and some minor details from Reissert's original 1905 publication in Berichte der Deutschen Chemischen Gesellschaft can be challenging to replicate with modern standards, the following protocol is a representative procedure based on his seminal work and subsequent refinements.[1]
Step 1: Formation of the Reissert Compound (1-Benzoyl-1,2-dihydroquinaldonitrile)
-
Reaction Setup: In a well-ventilated fume hood, a mixture of quinoline (1.0 equivalent) and benzoyl chloride (1.1 equivalents) is prepared in a suitable solvent such as methylene chloride.
-
Addition of Cyanide: A solution of potassium cyanide (1.2 equivalents) in water is added dropwise to the quinoline mixture with vigorous stirring and cooling in an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Reaction Progression: The reaction mixture is stirred for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the organic layer is separated, washed with water, dilute hydrochloric acid, and brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude Reissert compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 1-benzoyl-1,2-dihydroquinaldonitrile.
Step 2: Hydrolysis to Quinaldic Acid
-
Reaction Setup: The purified Reissert compound is suspended in a mixture of a strong mineral acid, such as concentrated hydrochloric acid or hydrobromic acid, and a co-solvent like acetic acid.[2]
-
Heating: The mixture is heated to reflux for several hours.
-
Workup: After cooling, the reaction mixture is diluted with water, and the precipitated quinaldic acid is collected by filtration.
-
Purification: The crude quinaldic acid can be purified by recrystallization from hot water or an alcohol/water mixture to yield the final product as a crystalline solid.
The Evolution of Synthetic Strategies: A Historical Timeline
Following Reissert's groundbreaking discovery, the field of quinoline-2-carboxylate synthesis remained relatively dormant for several decades, with the Reissert reaction being the primary method of choice. However, the mid-20th century and the dawn of the 21st century witnessed a renaissance in synthetic methodology, driven by the increasing recognition of the quinoline-2-carboxylate scaffold's importance in medicinal chemistry.
A Timeline of Synthetic Advancements
Caption: A simplified timeline illustrating the evolution of synthetic methods for quinoline-2-carboxylates.
Mid-20th Century: Oxidation of 2-Methylquinolines
A significant alternative to the Reissert reaction emerged with the development of oxidation methods. The oxidation of readily available 2-methylquinolines (quinaldines) provided a more direct route to quinaldic acids.[3] Early methods often employed harsh oxidizing agents like selenium dioxide (SeO₂). While effective, the toxicity of selenium compounds and the often-moderate yields limited the widespread application of this method.
Late 20th and Early 21st Century: The Rise of Transition-Metal Catalysis
The latter half of the 20th century saw the advent of transition-metal catalysis, which revolutionized organic synthesis. This new paradigm offered milder reaction conditions, greater functional group tolerance, and improved efficiency. Several metal-catalyzed approaches for the synthesis of quinoline-2-carboxylates were developed, including:
-
Palladium-catalyzed carbonylation reactions: These methods typically involve the carbonylation of 2-haloquinolines in the presence of a palladium catalyst and a suitable carboxylate source.
-
Rhodium and Ruthenium-catalyzed annulation reactions: These elegant strategies often involve the reaction of anilines with alkynes or other coupling partners, leading to the direct formation of the quinoline ring with a carboxylate group at the 2-position.[4]
The 21st Century: C-H Activation and Beyond
The quest for more atom-economical and environmentally benign synthetic methods has led to the development of C-H activation strategies. These cutting-edge techniques allow for the direct functionalization of C-H bonds, obviating the need for pre-functionalized starting materials. The direct C-H carboxylation of quinolines at the 2-position represents a significant advancement in the field, offering a highly efficient and step-economical route to quinoline-2-carboxylates.[4]
From Chemical Curiosity to Therapeutic Hope: The Discovery of Biological Activity
The initial interest in quinoline-2-carboxylates was primarily from a synthetic and structural perspective. However, as the broader quinoline class of compounds gained prominence for their diverse biological activities, particularly as antimalarial agents, researchers began to investigate the therapeutic potential of their 2-carboxy derivatives.[[“]]
Early Investigations and Antimicrobial Properties:
Early in the 20th century, following the discovery of the potent antimalarial activity of quinine, a quinoline alkaloid, a systematic exploration of synthetic quinoline derivatives began. While much of the focus was on 4- and 8-substituted quinolines, the biological properties of quinaldic acid and its simple derivatives were also investigated. These early studies laid the groundwork for the later discovery of their antimicrobial activities.[6][7]
The Modern Era: A Plethora of Biological Activities:
In recent decades, quinoline-2-carboxylates have emerged as a versatile scaffold for the development of a wide range of therapeutic agents. The rigid quinoline core provides a well-defined three-dimensional structure that can be readily modified to optimize interactions with biological targets. Some of the notable biological activities associated with quinoline-2-carboxylate derivatives include:
-
Anticancer Activity: A significant number of quinoline-2-carboxylate derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, kinases, and other enzymes crucial for cancer cell proliferation.[8]
-
Antimicrobial and Antiviral Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of quinoline-2-carboxylic acid have shown promising activity against a range of bacteria, fungi, and viruses.[9][10]
-
Enzyme Inhibition: The carboxylate group at the 2-position can act as a key binding motif for various enzymes, leading to the development of potent and selective inhibitors for a range of therapeutic targets.
Signaling Pathways and Biological Interactions
The diverse biological activities of quinoline-2-carboxylates stem from their ability to interact with a multitude of biological targets and modulate various signaling pathways. The specific mechanism of action is highly dependent on the substitution pattern around the quinoline core.
Caption: A logical diagram illustrating the relationship between the quinoline-2-carboxylate scaffold, its biological targets, and resulting therapeutic effects.
Comparative Data on Synthetic Methodologies
To provide a practical perspective for synthetic chemists, the following table summarizes key parameters for the historical and modern synthetic routes to quinoline-2-carboxylates. It is important to note that yields and conditions can vary significantly depending on the specific substrates and reaction scale.
| Synthetic Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Reissert Reaction | Quinoline, Acid Chloride, KCN | Two steps: 1. Room temp. 2. Acid reflux | Historical significance, reliable for unsubstituted quinoline | Use of highly toxic cyanide, multi-step process |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline, Oxidizing Agent | Varies (e.g., SeO₂, reflux) | Direct conversion of readily available starting material | Often requires harsh/toxic reagents, moderate yields |
| Transition-Metal Catalysis | Varies (e.g., 2-haloquinolines, anilines, alkynes) | Mild to moderate temperatures, catalyst-dependent | High efficiency, good functional group tolerance, milder conditions | Cost and toxicity of metal catalysts |
| C-H Activation | Quinoline, Carboxylating Agent | Catalyst-dependent, often mild conditions | High atom economy, direct functionalization, step-efficient | Catalyst development is ongoing, substrate scope can be limited |
Conclusion and Future Outlook
From its humble beginnings in Arnold Reissert's laboratory to its current status as a cornerstone of modern drug discovery, the journey of the quinoline-2-carboxylate scaffold is a testament to the enduring power of organic synthesis and the relentless pursuit of new therapeutic agents. The evolution of synthetic methodologies, from the classical Reissert reaction to sophisticated C-H activation strategies, has not only provided more efficient access to this privileged core but has also enabled the exploration of a vast chemical space, leading to the discovery of compounds with a remarkable array of biological activities.
As our understanding of disease biology deepens and the demand for novel therapeutics continues to grow, the quinoline-2-carboxylate scaffold is poised to play an even more significant role in the future of medicine. The continued development of innovative synthetic methods, coupled with advanced computational and screening technologies, will undoubtedly unlock the full potential of this versatile and historically rich class of compounds, paving the way for the next generation of life-saving drugs.
References
- Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614. [Link]
- Cambridge University Press. (n.d.). Reissert Reaction. [Link]
- ResearchGate. (n.d.).
- chemeurope.com. (n.d.). Reissert reaction. [Link]
- Sudalai, A., et al. (2016).
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
- CORE. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]
- Takemura, M., et al. (2001). Catalytic Enantioselective Reissert-Type Reaction: Development and Application to the Synthesis of a Potent NMDA Receptor Antagonist. Journal of the American Chemical Society. [Link]
- chemeurope.com. (n.d.). Reissert indole synthesis. [Link]
- Langner, E., et al. (2015).
- Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines.
- Khan, I., et al. (2020). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. [Link]
- Gribble, G. W. (n.d.). Reissert Indole Synthesis.
- de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
- APS. (2021). Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. [Link]
- chemeurope.com. (n.d.). Reissert indole synthesis. [Link]
- Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
- Hadizadeh, F., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central. [Link]
- Fares, M., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]
- Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
- ResearchGate. (n.d.).
- Kaihara, M. (1960). Studies concerning the metabolic fate of quinaldic acid-carboxyl-C14. PubMed. [Link]
- Ahamed, L. S., et al. (2025). Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore Sites.
- Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
- Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines.
- Bachmann, C., & Bickel, M. H. (1985). History of drug metabolism: the first half of the 20th century. PubMed. [Link]
- Mattison, N., & Blaschke, T. F. (2005). An Evolution of Drug Development and Clinical Pharmacology during the 20th Century.
- Scott, A. I. (2011). Early drug discovery and the rise of pharmaceutical chemistry. PubMed. [Link]
- Holmstedt, B. (1976). AN HISTORICAL ACCOUNT OF PHARMACOLOGY TO THE 20TH CENTURY. PubMed Central. [Link]
Sources
- 1. Reissert Reaction [drugfuture.com]
- 2. Reissert reaction - Wikipedia [en.wikipedia.org]
- 3. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APS -Spring 2021 Meeting of the APS Ohio-Region Section - Event - Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds [meetings.aps.org]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Methyl 4-Hydroxyquinoline-2-carboxylate
Introduction: Unveiling the Potential of Methyl 4-Hydroxyquinoline-2-carboxylate
This compound, a quinoline derivative, is a molecule of significant interest in the pharmaceutical and life sciences sectors. Its core structure is a scaffold for developing novel therapeutic agents, with known derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The efficacy and development of any potential drug candidate are fundamentally linked to its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters for this compound, offering both theoretical insights and practical, field-proven methodologies for their assessment.
The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms, a common characteristic of 4-hydroxyquinolines.[3] This tautomerism can significantly influence its physical properties, chemical reactivity, and interaction with biological targets. Understanding and quantifying the solubility and stability of this compound are therefore paramount for any research or development endeavor.
Part 1: Solubility Profile: From Theory to Practice
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, its moderate lipophilicity, with an estimated LogP (partition coefficient) in the range of 1.0-2.0, suggests limited aqueous solubility, a common challenge that may necessitate formulation strategies.[3] The presence of a hydroxyl group also implies that its solubility will be pH-dependent.[4]
Theoretical Framework: The "Why" Behind the "How"
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The quinoline core and the methyl group contribute to its hydrophobic character, while the hydroxyl and carboxylate groups can participate in hydrogen bonding with polar solvents. The pKa of the 4-hydroxyl group is estimated to be in the range of 8-9, meaning the compound will be predominantly in its non-ionized form at physiological pH.[3]
Experimental Workflow for Solubility Determination
A systematic approach is required to accurately determine the solubility of this compound in various pharmaceutically relevant solvents. The following workflow outlines a robust method for generating reliable solubility data.
Caption: Experimental workflow for thermodynamic solubility assessment.
Detailed Protocol for Thermodynamic Solubility Assessment
This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.
-
Preparation of Materials:
-
This compound powder.
-
A range of solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, and dimethyl sulfoxide (DMSO).
-
Calibrated analytical balance, vials, and a temperature-controlled shaker.
-
-
Experimental Procedure:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase for analysis.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[5]
-
Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.
-
Expected Solubility Profile (Qualitative)
| Solvent/Buffer | Expected Solubility | Rationale & Handling Notes |
| Water | Low | The hydrophobic quinoline ring limits aqueous solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low | Similar to water; the compound is primarily in its non-ionized form.[3] |
| 0.1 M HCl | Potentially Higher | Protonation of the quinoline nitrogen may increase solubility. |
| 0.1 M NaOH | Higher | Deprotonation of the 4-hydroxyl group will form a more soluble salt. |
| Ethanol | Soluble | A polar organic solvent capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common aprotic polar solvent for preparing high-concentration stock solutions. |
Part 2: Stability Assessment: Ensuring Molecular Integrity
The chemical stability of a compound is a critical parameter that influences its shelf-life, formulation, and ultimately, its safety and efficacy. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[6]
Experimental Workflow for Forced Degradation Studies
The following workflow provides a systematic approach to evaluating the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[7]
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocol for Forced Degradation Studies
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6]
-
-
Application of Stress Conditions: [6]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Also, expose the solid compound to the same conditions.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
-
-
Development of a Stability-Indicating HPLC Method:
-
A crucial step is to develop and validate an HPLC method that can separate the parent compound from all potential degradation products.[5][8]
-
Typical Starting Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where the compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Anticipated Stability Profile
Based on the general reactivity of quinoline derivatives, the following stability profile can be anticipated.
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic | Potentially Labile | Hydrolysis of the methyl ester group to the corresponding carboxylic acid. |
| Basic | Labile | Saponification (hydrolysis) of the methyl ester is expected to be rapid. |
| Oxidative | Potentially Labile | The quinoline ring can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives. |
| Thermal | Generally Stable | The solid form is likely to be more stable than solutions. |
| Photolytic | Potentially Labile | Aromatic systems can be susceptible to photodegradation. |
Part 3: The Interplay of Solubility and Stability: A Formulation Perspective
For drug development professionals, understanding the interplay between solubility and stability is crucial for successful formulation. Strategies to enhance the solubility of this compound, such as pH adjustment or the use of co-solvents, must be evaluated for their impact on the compound's stability. For instance, while increasing the pH will enhance solubility by forming a salt, it may also accelerate the hydrolysis of the ester group.
A comprehensive formulation development plan should include:
-
pH-Rate Profile: A study to determine the pH at which the compound exhibits maximum stability.
-
Excipient Compatibility Studies: Assessing the stability of the compound in the presence of common pharmaceutical excipients.
-
Solid-State Characterization: Investigating different polymorphic forms, as they can have different solubility and stability properties.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific quantitative data for this molecule requires experimental determination, the provided protocols and theoretical insights, grounded in established scientific principles and regulatory guidelines, offer a clear path for researchers and drug development professionals. A thorough understanding and characterization of these fundamental properties are indispensable for unlocking the full therapeutic potential of this promising quinoline derivative.
References
- Benchchem. Stability of Quinoline Compounds in Aqueous Solutions.
- Vulcanchem.
- Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
- MedCrave online.
- ResearchGate.
- Benchchem.
- ResearchGate.
- Solubility of Things. Quinoline-4-carboxylic acid.
- Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
- SciSpace.
- IJFMR.
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Chemsrc.
- ChemicalBook.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MySkinRecipes.
- MDPI.
- Benchchem.
- IOPscience.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Therapeutic Applications of Quinoline Compounds
Foreword
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activity. This guide provides an in-depth technical exploration of the therapeutic applications of quinoline compounds, intended for researchers, scientists, and drug development professionals. We will delve into the core chemistry, mechanisms of action, and the experimental workflows that underpin the journey of a quinoline derivative from a laboratory curiosity to a potential clinical candidate. This document is structured to provide not just a recitation of facts, but a causal narrative that explains the "why" behind the "how" in the research and development of quinoline-based therapeutics.
I. The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a versatile pharmacophore.[1][2] Its chemical properties allow for functionalization at various positions, enabling the fine-tuning of its pharmacological profile.[3] The nitrogen atom in the pyridine ring is a key feature, influencing the compound's basicity and its ability to participate in hydrogen bonding and metal chelation, which are often crucial for its biological activity.[4]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of quinoline derivatives is intricately linked to their substitution patterns. For instance:
-
Anticancer Activity: The presence of a hydroxyl or methoxy group at the 7-position and a substituent at the 4-position on the quinoline ring can enhance antitumor activity.[3]
-
Antibacterial Activity: The addition of a fluorine atom at the 6-position is a well-established strategy to significantly boost antibacterial potency.[3]
These SAR insights are critical in guiding the rational design of novel quinoline-based drug candidates with improved efficacy and selectivity.
II. Therapeutic Applications and Mechanisms of Action
Quinoline derivatives have demonstrated significant therapeutic potential across a range of diseases, primarily due to their ability to interact with various biological targets.
A. Anticancer Applications
Quinoline compounds are a significant class of anticancer agents, with several derivatives already in clinical use.[5][6] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.[7]
1. Kinase Inhibition
Many quinoline-based compounds function as kinase inhibitors, targeting the enzymes that are crucial for cancer cell signaling pathways.[5] By blocking the activity of kinases such as EGFR, VEGFR, and c-Met, these compounds can disrupt tumor growth, angiogenesis, and metastasis.[8][9]
Caption: Mechanism of action of quinoline-based topoisomerase inhibitors.
B. Antimalarial Applications
Quinoline-containing compounds have been a mainstay in the fight against malaria for centuries. [10]Their primary mechanism of action targets the parasite's unique biology within red blood cells. [11]
Heme Detoxification Inhibition
The malaria parasite, Plasmodium falciparum, digests hemoglobin in its food vacuole, releasing toxic heme. [12]The parasite detoxifies this heme by polymerizing it into hemozoin. [12]Quinoline antimalarials, such as chloroquine, accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme that kills the parasite. [11][12]
Caption: Inhibition of heme detoxification by quinoline antimalarials.
C. Antibacterial Applications
Quinolones are a class of synthetic broad-spectrum antibiotics. [3]Their antibacterial activity stems from the inhibition of essential bacterial enzymes involved in DNA replication. [13]
DNA Gyrase and Topoisomerase IV Inhibition
Quinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). [3][14]These enzymes are crucial for maintaining the proper topology of bacterial DNA. By inhibiting these enzymes, quinolones prevent DNA replication and repair, leading to bacterial cell death. [13][15]
Caption: Mechanism of action of quinolone antibiotics.
D. Neuroprotective Applications
Emerging research highlights the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. [16][17]Their neuroprotective effects are often attributed to their ability to modulate multiple targets involved in the pathogenesis of these complex disorders. [17][18]
Multi-Target Inhibition in Neurodegeneration
Quinoline compounds can exert neuroprotective effects through various mechanisms, including the inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). [16][17]AChE inhibition increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease. [16]MAO-B inhibition protects dopaminergic neurons, which is relevant to Parkinson's disease. [17]
Caption: Multi-target neuroprotective mechanism of quinoline derivatives.
III. Experimental Protocols and Workflows
The development of quinoline-based therapeutics relies on a robust pipeline of synthesis and biological evaluation.
A. Synthesis of Quinoline Derivatives
A variety of synthetic methods are available for the construction of the quinoline scaffold, with an increasing emphasis on green chemistry principles to minimize environmental impact. [19]
General Protocol for Microwave-Assisted Synthesis
This protocol provides a general framework for the efficient synthesis of quinoline derivatives using microwave irradiation, which often leads to shorter reaction times and higher yields. [19]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriate aromatic amine (1 mmol), active methylene compound (1 mmol), and aromatic aldehyde (1 mmol).
-
Solvent and Catalyst Addition: Add a green solvent such as ethanol and a catalytic amount of a suitable catalyst (e.g., 10 mol% of a nanocatalyst). [19]3. Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 90°C for 2.5 to 3.5 hours. [19]4. Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can then be isolated and purified by filtration, recrystallization, or column chromatography.
Caption: General workflow for the synthesis of quinoline derivatives.
B. Biological Evaluation
A comprehensive suite of in vitro and in vivo assays is necessary to characterize the therapeutic potential of newly synthesized quinoline compounds.
1. In Vitro Anticancer Activity Assessment
MTT Assay for Cytotoxicity
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [20]5. Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
2. Enzyme Inhibition Assays
Topoisomerase I Inhibition Assay
This assay is based on the ability of topoisomerase I to relax supercoiled plasmid DNA. [19]
-
Reaction Setup: In a reaction tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the quinoline inhibitor. Include appropriate controls (no inhibitor, no enzyme).
-
Enzyme Addition: Initiate the reaction by adding human Topoisomerase I. [19]3. Incubation: Incubate the reaction at 37°C for 30 minutes. [19]4. Reaction Termination: Stop the reaction by adding a DNA loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA forms (supercoiled and relaxed) on a 1% agarose gel.
-
Visualization and Quantification: Visualize the DNA bands under UV light and quantify the band intensities to determine the percentage of inhibition.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. [21][22]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing DNA gyrase assay buffer, relaxed plasmid DNA, ATP, and purified GyrA and GyrB subunits. [22]2. Inhibitor Addition: Add varying concentrations of the quinolone compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 60 minutes. [22]4. Reaction Termination and Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
3. In Vitro Antibacterial Activity Assessment
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism. [23]
-
Serial Dilution: Prepare serial dilutions of the quinoline compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours. [23]5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. [23]
4. In Vitro Neuroprotective Activity Assessment
Neurotoxicity and Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult. [24]
-
Cell Culture: Culture neuronal cells (e.g., HT-22) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivative.
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a toxic agent (e.g., H2O2 for oxidative stress or LPS for inflammation). [25]4. Cell Viability Assessment: After a suitable incubation period, assess cell viability using an appropriate method (e.g., MTT assay). An increase in cell viability in the presence of the quinoline compound compared to the toxin-only control indicates neuroprotection.
IV. Quantitative Data on the Biological Activity of Quinoline Derivatives
The following tables summarize the biological activity of representative quinoline derivatives in various therapeutic areas.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [23] |
| HCT-116 (Colon) | 5.34 | [23] | ||
| MCF-7 (Breast) | 5.21 | [23] | ||
| 4,7-Disubstituted Quinoline | Hydrazone Derivative | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [7] |
| HTC-8 (Colon) | 0.314-4.65 µg/cm³ | [7] | ||
| HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [7] | ||
| Pyrazolo[4,3-f]quinoline | Compound 2E | NUGC-3 | - | [7] |
Table 2: Antimalarial Activity of Quinoline Derivatives
| Compound Class | Derivative | P. falciparum Strain | IC50 (µM) | Reference |
| 4-Aminoquinoline-pyrimidine Hybrid | - | Chloroquine-sensitive | 0.13-0.14 | [26] |
| Chloroquine-resistant | < 1 | [26] | ||
| Quinoline-sulfonamide Hybrid | - | 3D7 | 0.01-0.05 | [26] |
| K1 | 0.36-0.41 | [26] | ||
| 7-(2-phenoxyethoxy)-4(1H)-quinolone | - | Drug-resistant | EC50 as low as 0.15 nM | [27] |
Table 3: Antibacterial Activity of Quinoline Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-sulfoether-4-quinolone | S. aureus | 0.8 | [28] |
| B. cereus | - | [28] | |
| Quinolone Hybrid | S. pneumoniae | ≤ 0.008 | [28] |
| Quinoline-based Amino Acid Derivative | E. coli | 6.25-3.125 nmol/mL | [29] |
| S. aureus | 0.62 | [29] |
Table 4: Neuroprotective Activity of Quinoline Derivatives
| Compound Class | Assay | Result | Reference |
| Heterocyclic Quinoline Derivative | Cytotoxicity in brain cell lines | IC50 > 50 µM | [25] |
| Neuroprotection against oxidative stress | Protection at < 5 µM | [25] | |
| Quinoline-1,3,4-oxadiazole Hybrid | Cholinesterase Inhibition | - | [30] |
| Quinoline Derivative | Antioxidant Activity (DPPH assay) | IC50 = 46.16 µg/mL | [31] |
V. FDA-Approved Quinoline-Based Drugs
The therapeutic success of the quinoline scaffold is underscored by the number of its derivatives that have received FDA approval for various indications. [1][5][14]
| Drug Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Mitapivat | Anemia | Pyruvate kinase activator |
| Tivozanib | Cancer (Renal Cell Carcinoma) | VEGFR inhibitor |
| Capmatinib | Cancer (Non-Small Cell Lung Cancer) | c-Met inhibitor |
| Tafenoquine | Malaria | Not fully elucidated, likely involves heme detoxification |
| Neratinib | Cancer (Breast Cancer) | HER2 and EGFR inhibitor |
| Lenvatinib | Cancer (Thyroid, Renal, Liver) | Multi-kinase inhibitor (VEGFR, FGFR, PDGFR, etc.) |
| Simeprevir | Hepatitis C | NS3/4A protease inhibitor |
| Bosutinib | Cancer (Chronic Myeloid Leukemia) | Src/Abl tyrosine kinase inhibitor |
| Cabozantinib | Cancer (Thyroid, Renal, Liver) | Multi-kinase inhibitor (c-Met, VEGFR, AXL, etc.) |
| Bedaquiline | Tuberculosis | ATP synthase inhibitor |
| Pitavastatin | Hypercholesterolemia | HMG-CoA reductase inhibitor |
VI. Conclusion and Future Perspectives
The quinoline nucleus is undeniably a privileged scaffold in drug discovery, with a rich history and a promising future. The diverse range of biological activities exhibited by its derivatives continues to inspire the development of novel therapeutic agents. As our understanding of the molecular basis of diseases deepens, so too will our ability to design and synthesize quinoline compounds with enhanced potency, selectivity, and safety profiles. The integration of computational modeling, green synthetic methodologies, and advanced biological screening techniques will undoubtedly accelerate the journey of the next generation of quinoline-based drugs from the laboratory to the clinic, addressing unmet medical needs across a spectrum of diseases.
VII. References
-
Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(16), 2537–2552.
-
Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. OUCI. Retrieved from [Link]
-
Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(16), 2537–2552.
-
Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7262.
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.). Retrieved from [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. European Journal of Medicinal Chemistry, 244, 114838.
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC - NIH. (n.d.). Retrieved from [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021). Retrieved from [Link]
-
Quinolone-resistant E. coli Gyrase Mutant DNA Supercoiling Assay Kits - ProFoldin. (n.d.). Retrieved from [Link]
-
Topoisomerase Assays - PMC - NIH. (2013). Retrieved from [Link]
-
DNA Gyrase as a Target for Quinolones - PMC - NIH. (n.d.). Retrieved from [Link]
-
Antibacterial mechanism of action of quinolones at DNA gyrase as target... - ResearchGate. (n.d.). Retrieved from [Link]
-
DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - ResearchGate. (2025). Retrieved from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central. (n.d.). Retrieved from [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities - Springer. (n.d.). Retrieved from [Link]
-
Current Trends in Kinase Inhibitors: Focus on Quinoxaline - Bioengineer.org. (2025). Retrieved from [Link]
-
Quinoline antimalarials: mechanisms of action and resistance - PubMed. (n.d.). Retrieved from [Link]
-
Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium | Microbiology Spectrum - ASM Journals. (2023). Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025). Retrieved from [Link]
-
Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways. (n.d.). Retrieved from [Link]
-
(PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - ResearchGate. (2023). Retrieved from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - MDPI. (2023). Retrieved from [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC. (2023). Retrieved from [Link]
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Scoring values of quinoline derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (n.d.). Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023). Retrieved from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed. (2023). Retrieved from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). Retrieved from [Link]
-
Topoisomerase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]
-
Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. (n.d.). Retrieved from [Link]
-
Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC - NIH. (2022). Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses [ouci.dntb.gov.ua]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | MDPI [mdpi.com]
- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. profoldin.com [profoldin.com]
- 22. journals.asm.org [journals.asm.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biointerfaceresearch.com [biointerfaceresearch.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
Methyl 4-Hydroxyquinoline-2-carboxylate: A Privileged Scaffold in Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Quinoline Moiety as a Cornerstone in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This framework's unique electronic and steric properties allow it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][3] Among the vast family of quinoline derivatives, Methyl 4-Hydroxyquinoline-2-carboxylate stands out as a particularly valuable starting point for the design and synthesis of potent anticancer agents. Its strategic placement of functional groups—a hydroxyl, a methyl ester, and the quinoline core itself—offers a versatile platform for chemical modification, enabling the exploration of vast chemical space to optimize biological activity.[4] This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical character to its role as a pivotal scaffold in the development of innovative anticancer therapies. We will delve into the rationale behind its use in drug design, explore the synthesis and biological evaluation of its derivatives, and elucidate the mechanisms of action that underpin their therapeutic potential.
I. Synthesis and Chemical Properties of the Core Scaffold
The synthetic accessibility and inherent chemical reactivity of this compound are fundamental to its utility in drug discovery. A common and efficient method for its preparation is through the esterification of 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid), a metabolite of tryptophan.[5]
Typical Synthetic Protocol: Esterification of 4-Hydroxyquinoline-2-carboxylic Acid
A robust and frequently employed method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, kynurenic acid. This acid-catalyzed reaction offers a straightforward and scalable route to the desired ester.
Reaction Scheme:
A representative esterification reaction.
Step-by-Step Methodology:
-
Suspension: Suspend 4-hydroxyquinoline-2-carboxylic acid in anhydrous methanol.
-
Acidification: Slowly add a catalytic amount of concentrated sulfuric acid. The mixture should become a clear solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield the final product as a solid.
Physicochemical Properties and Reactive Sites
The chemical architecture of this compound provides multiple avenues for structural modification, a key attribute for a versatile drug scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.19 g/mol | [4] |
| Melting Point | ~224 °C | |
| Appearance | Light brown to yellow solid |
Key Reactive Sites for Derivatization:
From scaffold to mechanism of action.
Induction of Apoptosis and Cell Cycle Arrest
Many potent anticancer compounds derived from the this compound scaffold exert their effects by inducing programmed cell death (apoptosis) and halting the cell cycle. For instance, certain quinoline derivatives have been shown to arrest the cell cycle at the G1 or G2/M phase and induce apoptosis in cancer cells. [6][7]
IV. Experimental Protocols and Data
To provide actionable insights for researchers, this section details a representative experimental workflow for the synthesis and biological evaluation of a derivative of this compound.
Synthesis of a Quinoline-2-carboxamide Derivative
Workflow:
Synthetic workflow for a quinoline-2-carboxamide derivative.
Detailed Methodology:
-
Hydrolysis: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and a co-solvent like methanol or ethanol, followed by acidification.
-
Activation: The resulting carboxylic acid is activated to form a more reactive species. This can be achieved by converting it to an acid chloride using thionyl chloride or by using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
Amide Coupling: The activated carboxylic acid is then reacted with a desired amine (R-NH₂) in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent like dichloromethane or dimethylformamide to form the final amide product.
-
Purification: The synthesized amide is purified using techniques such as column chromatography or recrystallization.
In Vitro Anticancer Activity Assessment
The cytotoxic effects of newly synthesized compounds are typically evaluated against a panel of human cancer cell lines.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate. This precipitate is then solubilized by adding a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Representative Anticancer Activity Data for Quinoline Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-Morpholino-4-anilinoquinolines | HepG2 | 8.50 - 12.76 | G0/G1 cell cycle arrest | [8] |
| 4-Hydroxyquinolone Analogues | HCT116 | Varies (e.g., promising results for compound 3g) | Kinase inhibition (ALK, CDK2) | [9] |
| Quinoline-4-carboxylic Acids | THP-1 | Potent (e.g., P6) | SIRT3 Inhibition | [10] |
| 4-Quinoline Carboxylic Acids | HCT-116 | Varies (e.g., 41: DHODH IC₅₀ = 9.71 nM) | DHODH Inhibition | [11][12] |
V. Future Directions and Conclusion
This compound continues to be a highly attractive and versatile scaffold in the quest for novel anticancer therapeutics. The wealth of knowledge surrounding the structure-activity relationships of its derivatives provides a solid foundation for the rational design of next-generation agents with improved potency, selectivity, and pharmacokinetic properties.
Future research efforts will likely focus on:
-
Multi-Targeted Drug Design: Developing single molecules that can simultaneously inhibit multiple key cancer-related targets, such as the dual PI3K and HDAC inhibitors. [6]* Targeting Drug Resistance: Designing derivatives that can overcome mechanisms of drug resistance in cancer cells.
-
Improving Drug-like Properties: Optimizing the physicochemical properties of lead compounds to enhance their oral bioavailability and in vivo efficacy.
References
- Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Pharmaceuticals, 15(7), 843. [Link]
- Farkas, V., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5036. [Link]
- Karpenko, O., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Scientia Pharmaceutica, 89(3), 32. [Link]
- Bouzina, A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(25), 17135-17148. [Link]
- Bouzina, A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 13(25), 17135-17148. [Link]
- Goldberg, F. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5614-5633. [Link]
- Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43(12), 1532-1538. [Link]
- MySkinRecipes. (n.d.).
- Al-Ostath, A., et al. (2022). In vitro cell viability assay of (A) all synthesized... [Link]
- Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992-7014. [Link]
- Farkas, V., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5036. [Link]
- Goldberg, F. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5614-5633. [Link]
- Szychowska, K., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6543. [Link]
- Afzal, O., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 567-580. [Link]
- Holovchenko, M., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(11), 3326. [Link]
- Musiol, R. (2017). Quinoline: An Attractive Scaffold in Drug Design. Current Medicinal Chemistry, 24(27), 2963-2981. [Link]
- Zarghi, A., et al. (2011). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 237-242. [Link]
- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 854611. [Link]
- Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1836. [Link]
- Hodnett, E. M., et al. (1982). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63. [Link]
- Annand, J. R., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(24), 11195-11209. [Link]
- Chen, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]
Sources
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of Methyl 4-Hydroxyquinoline-2-carboxylate
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. As a key heterocyclic building block, Methyl 4-Hydroxyquinoline-2-carboxylate is instrumental in the synthesis of numerous pharmacologically active agents. Its proper handling, characterization, and application are paramount to ensuring laboratory safety and achieving reliable, reproducible scientific outcomes. This document provides field-proven insights into its chemical properties, safe handling protocols, synthesis, purification, and analytical characterization, grounded in authoritative references.
Section 1: Compound Profile and Physicochemical Properties
This compound (CAS No. 5965-59-3) is a derivative of kynurenic acid, an endogenous metabolite with neuroprotective properties.[1][2] The presence of a hydroxyl group, a quinoline core, and a methyl ester functionality makes it a versatile intermediate for chemical modification, particularly in the development of quinolone antibiotics and novel bioactive molecules.[3] Its functional groups are key reactive handles for structure-activity relationship (SAR) studies in medicinal chemistry.[3]
| Property | Value | Source(s) |
| CAS Number | 5965-59-3 | [3][4] |
| Molecular Formula | C₁₁H₉NO₃ | [3][5] |
| Molecular Weight | 203.19 g/mol | [3] |
| Appearance | Light brown to yellow solid | [4] |
| Melting Point | 224 °C | [4][6] |
| Boiling Point | ~412.3 °C (Predicted) | [4] |
| Storage | 2-8°C, sealed in a dry environment | [3][4] |
| pKa | ~3.53 (Predicted) | [4] |
Section 2: Hazard Identification and Safety Protocols
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally similar quinoline derivatives, such as 4-Hydroxyquinoline-2-carboxylic acid and other substituted quinolines, provide a strong basis for hazard assessment.[7][8][9] The primary anticipated hazards include skin, eye, and respiratory irritation.
GHS Hazard Statements (Anticipated):
Personal Protective Equipment (PPE)
A rigorous adherence to PPE standards is the foundation of safe handling.
| Protection Type | Specification | Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Prevents eye contact with dust or splashes, mitigating serious irritation.[7] |
| Hand | Nitrile or neoprene gloves. | Provides a chemical barrier to prevent skin contact and irritation.[9] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood. | Avoids inhalation of the powdered compound, preventing respiratory tract irritation.[8] |
Laboratory Safety Workflow
The following diagram outlines the mandatory workflow for handling this compound, ensuring a multi-layered approach to safety.
Caption: General laboratory safety workflow for handling chemical powders.
Emergency Procedures
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[7][8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Spill Management: Avoid breathing dust. Use personal protective equipment. Sweep up the material, place it in a suitable, closed container for disposal, and ventilate the area. Do not let the product enter drains.[8]
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Section 3: Synthesis and Purification
The most direct and widely cited method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic Acid). This choice is driven by the commercial availability of the starting material and the high efficiency of the reaction.
Causality Behind Experimental Choices
-
Catalyst: Concentrated sulfuric acid is used as the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
Solvent & Reagent: Anhydrous methanol serves as both the solvent and the reactant. Using it in large excess drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Reaction Condition: Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The reaction progress is monitored by LC-MS to ensure the complete consumption of the starting material.[4][10]
-
Purification: The work-up procedure utilizes a basic solution (saturated sodium bicarbonate) to neutralize the acidic catalyst and deprotonate any unreacted carboxylic acid, rendering it water-soluble. The desired ester product, being neutral and less polar, precipitates from the aqueous solution and can be isolated by filtration.[4][10]
Detailed Synthesis Protocol
This protocol is adapted from established literature procedures.[4][10]
-
Reaction Setup: Suspend 4-Hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the suspension. The mixture should become a clear solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 24 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Precipitation: Dissolve the crude residue in a minimal amount of methanol and then dilute with deionized water. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until a white precipitate forms and the pH is neutral or slightly basic.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with deionized water and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to yield this compound.
Synthesis and Purification Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Section 4: Analytical Characterization
A multi-technique analytical approach is essential for the unambiguous confirmation of the structure and the assessment of purity. Each technique provides complementary information, creating a self-validating system of characterization.[11]
Spectroscopic and Chromatographic Data
| Technique | Expected Result | Interpretation | Source(s) |
| ¹H NMR | See Table 4.1.1 below | Confirms the proton environment and connectivity. | [4][10] |
| LC-MS | m/z 204.09 [M+H]⁺ | Confirms the molecular weight of the compound. | [4][10] |
| IR (Infrared) | ~3300-2500 cm⁻¹ (broad, O-H), ~1720 cm⁻¹ (sharp, C=O ester), ~1640-1450 cm⁻¹ (C=C, C=N aromatic) | Identifies key functional groups (hydroxyl, ester, quinoline core). | [12][13] |
| TLC/HPLC | Single spot/peak | Assesses the purity of the final compound. | [14] |
Table 4.1.1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.32 | s (broad) | 1H | 4-OH |
| ~8.05 | d | 1H | Ar-H |
| ~7.96 | d | 1H | Ar-H |
| ~7.58 | t | 1H | Ar-H |
| ~7.25 | t | 1H | Ar-H |
| ~6.48 | s | 1H | C3-H |
| ~3.52 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants for the aromatic protons may vary.
Structural Elucidation Workflow
The following diagram illustrates how different analytical methods converge to provide a complete structural confirmation.
Caption: A convergent workflow for structural elucidation.
Section 5: Applications in Research and Development
This compound is not typically an end-product but rather a valuable scaffold in medicinal chemistry and drug discovery. Its strategic importance lies in the facile modification of its functional groups.
-
Precursor to Quinolone Antibiotics: The quinoline core is fundamental to the activity of fluoroquinolone drugs. This compound serves as a key intermediate for building the essential pharmacophore.[1][3]
-
Synthesis of Anticoagulants: It has been utilized in the preparation of macro-heterocyclic compounds that act as inhibitors of blood coagulation factor XIa, presenting a pathway for developing new antithrombotic agents.[4][10]
-
Development of Novel Bioactive Agents: Researchers employ this molecule to develop novel compounds with potential antiviral and anticancer properties.[3] The 4-hydroxy group can be alkylated or otherwise modified, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide, allowing for the exploration of a vast chemical space to optimize biological activity.
References
- MySkinRecipes. This compound.
- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- PubMed Central (PMC). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- PubChem. 4-Hydroxyquinoline-2-carboxylic acid hydrate.
- Organic Syntheses. 2-methyl-4-hydroxyquinoline.
- LookChem. 4-Hydroxyquinoline-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China.
- PubChemLite. This compound (C11H9NO3).
- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- The Human Metabolome Database. Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387).
- Chemsrc. This compound | CAS#:5965-59-3.
- ResearchGate. 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid.
- Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
- ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
- Chemos GmbH & Co. KG. Safety Data Sheet: 2-Hydroxy-4-methylquinoline.
- Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean.
- ResearchGate. Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
- VNU University of Science. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
- PubChemLite. 4-hydroxy-2-methylquinoline-6-carboxylic acid (C11H9NO3).
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound CAS#: 5965-59-3 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. 错误页 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemos.de [chemos.de]
- 10. This compound | 5965-59-3 [chemicalbook.com]
- 11. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 12. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Abstract
The Conrad-Limpach synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1887, provides a robust pathway to 4-hydroxyquinolines from anilines and β-ketoesters.[1][2] This application note offers an in-depth exploration of the synthesis, from its underlying mechanism to a detailed, field-tested protocol. It is designed for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding and practical guidance for the synthesis of this important scaffold. We will delve into the critical parameters that govern the reaction's regioselectivity, the causality behind specific experimental choices, and troubleshooting strategies to overcome common challenges.
Introduction: The Enduring Relevance of 4-Hydroxyquinolines
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and neuroprotective properties.[3][4] The first antibacterial agent derived from a 3-carboxyl-substituted 4-hydroxyquinoline was an intermediate in the synthesis of chloroquine, which spurred the development of fluoroquinolone antibiotics.[3] Given their significance, reliable and efficient synthetic routes to 4-hydroxyquinolines are of paramount importance. The Conrad-Limpach synthesis, along with its variations, remains a highly utilized method for accessing these valuable compounds.[4][5]
The Reaction Mechanism: A Tale of Two Temperatures
The Conrad-Limpach synthesis is fundamentally a two-step process: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline product.[2] A critical aspect of this synthesis is its temperature-dependent regioselectivity, which dictates the final product.
-
Low Temperature (Kinetic Control): At or near room temperature, the reaction is under kinetic control. The more electrophilic keto group of the β-ketoester is preferentially attacked by the aniline, leading to the formation of a β-aminoacrylate (an enamine). This intermediate, upon heating, cyclizes to form the desired 4-hydroxyquinoline.[1][6][7]
-
High Temperature (Thermodynamic Control): At higher temperatures (around 140 °C or more), the reaction shifts to thermodynamic control.[1][7] The aniline can also attack the less reactive ester group, forming a β-keto anilide. This thermodynamically more stable intermediate cyclizes to produce the isomeric 2-hydroxyquinoline, a reaction known as the Knorr quinoline synthesis.[1]
The key to a successful Conrad-Limpach synthesis lies in favoring the kinetic pathway to maximize the yield of the 4-hydroxyquinoline isomer.
The mechanism for the formation of the 4-hydroxyquinoline product proceeds as follows:
-
Enamine Formation: The aniline nitrogen attacks the carbonyl carbon of the β-ketoester. Subsequent proton transfers and dehydration lead to the formation of a Schiff base, which tautomerizes to the more stable enamine intermediate.[1]
-
Electrocyclic Ring Closure: This is the rate-determining step and requires significant thermal energy (typically around 250 °C).[1][2] The enamine undergoes an electrocyclic reaction, where the aromatic ring of the aniline acts as a nucleophile, attacking the ester carbonyl carbon. This step temporarily breaks the aromaticity of the aniline ring.[8]
-
Rearomatization and Tautomerization: The subsequent elimination of an alcohol molecule (from the original ester group) restores the aromaticity of the quinoline ring system. A final keto-enol tautomerization yields the 4-hydroxyquinoline product.[1] It's important to note that while often depicted as the hydroxy (enol) form, the quinolone (keto) form is generally believed to be the predominant tautomer.[1]
Caption: A simplified representation of the Conrad-Limpach synthesis mechanism.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 4-hydroxy-2-methylquinoline from aniline and ethyl acetoacetate.
Materials and Reagents:
-
Aniline
-
Ethyl acetoacetate
-
Dowtherm A (or another high-boiling solvent like mineral oil or 1,2,4-trichlorobenzene)[1][8]
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
Step 1: Synthesis of the Enamine Intermediate (Ethyl β-anilinobut-2-enoate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine aniline (1.0 eq) and ethyl acetoacetate (1.05 eq).
-
Catalysis: Add a catalytic amount of a strong acid, such as a few drops of concentrated HCl or H₂SO₄, to facilitate the condensation.[1]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours, but for less reactive anilines, gentle warming (40-50 °C) may be required.
-
Causality Insight: Performing this step at or near room temperature is crucial to favor the kinetic product (the enamine) over the thermodynamic Knorr product (the anilide). The acid catalyst protonates the keto-carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by the aniline.
-
-
Work-up: Once the reaction is complete (as monitored by TLC), remove the water formed during the reaction, typically under reduced pressure. The crude enamine is often a viscous oil and can be used directly in the next step without further purification.[5]
Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline
-
Solvent Addition: Add a high-boiling, inert solvent such as Dowtherm A or mineral oil to the crude enamine in a round-bottom flask fitted with a reflux condenser. The use of a solvent is critical for achieving high yields.[1][8]
-
Causality Insight: Early procedures without a solvent resulted in low yields (<30%). A high-boiling solvent ensures uniform heat transfer and prevents decomposition of the starting material and product at the high temperatures required for cyclization.[1] The solvent choice can significantly impact the yield, with higher boiling points generally leading to better results up to a certain point.[8]
-
-
Heating: Heat the reaction mixture to approximately 250 °C. Maintain this temperature for the duration of the reaction (typically 1-2 hours).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate from the solvent.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a low-boiling hydrocarbon solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Characterization:
The final product should be characterized by standard analytical techniques, such as:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
Caption: A flowchart illustrating the key stages of the Conrad-Limpach synthesis.
Reaction Parameters and Optimization
The success of the Conrad-Limpach synthesis is highly dependent on several factors. Careful optimization of these parameters is key to achieving high yields and purity.
| Parameter | Influence on Reaction | Recommended Conditions & Rationale |
| Reactants | The nature of the aniline and β-ketoester affects reactivity. Electron-donating groups on the aniline generally increase reactivity, while electron-withdrawing groups decrease it. | A slight excess of the β-ketoester (1.05-1.1 eq) can help drive the initial condensation to completion. |
| Catalyst | An acid catalyst is often necessary for the initial condensation step.[5] | A catalytic amount of a strong acid like HCl or H₂SO₄ is typically sufficient. |
| Temperature | As discussed, temperature is the most critical factor for regioselectivity. | Step 1: Room temperature to favor the kinetic product. Step 2: ~250 °C for efficient thermal cyclization. |
| Solvent | The choice of solvent for the cyclization step significantly impacts the yield.[1][8] | High-boiling, inert solvents like Dowtherm A, mineral oil, 1,2,4-trichlorobenzene, or 2,6-di-tert-butylphenol are effective.[8] Yields generally increase with the solvent's boiling point.[8] |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield of 4-Hydroxyquinoline | - Incomplete initial condensation.- Cyclization temperature too low or reaction time too short.- Formation of the 2-hydroxyquinoline (Knorr) isomer. | - Ensure the enamine formation is complete before proceeding.- Optimize the cyclization temperature and time.- Strictly maintain low temperatures during the enamine formation step. |
| Product Contamination with Starting Materials | - Incomplete reaction. | - Increase reaction time or temperature (for the cyclization step).- Improve purification methods (e.g., column chromatography if recrystallization is insufficient). |
| Dark, Tar-like Product | - Decomposition at high temperatures. | - Use a high-boiling solvent to ensure even heating.- Consider a solvent with a slightly lower boiling point if decomposition is severe.[8]- Ensure all starting materials are pure. |
Conclusion
The Conrad-Limpach synthesis remains a powerful and versatile tool for the preparation of 4-hydroxyquinolines. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly temperature, researchers can effectively synthesize a wide range of substituted quinolones for applications in drug discovery and materials science. This guide provides the foundational knowledge and a practical framework to successfully implement this important named reaction in a laboratory setting.
References
- Conrad–Limpach synthesis - Wikipedia.
- Conrad-Limpach Reaction. Cambridge University Press.
- Conrad-Limpach Synthesis - SynArchive.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH).
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information (NCBI).
- Conrad-Limpach reaction. ResearchGate.
- (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate.
- Skraup synthesis of Quinoline. Centurion University.
- Conrad-limpach-knorr synthesis of Quinolone. YouTube.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 7. youtube.com [youtube.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
The Gould-Jacobs Reaction: A Comprehensive Guide to the Synthesis of Quinolines
Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antibacterial and antimalarial to anticancer and anti-inflammatory drugs.[1] The Gould-Jacobs reaction, first reported in 1939, remains a pivotal and versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to these vital pharmaceuticals.[1] This application note provides an in-depth exploration of the Gould-Jacobs reaction, offering detailed theoretical insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into both classical and modern microwave-assisted methodologies, providing a comparative analysis to guide your synthetic strategy.
The reaction sequence initiates with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation afford the desired 4-quinolinone core.[1] The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2]
Reaction Mechanism and Pathway: A Step-by-Step Elucidation
The Gould-Jacobs reaction proceeds through a well-defined, multi-step mechanism. Understanding each stage is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Condensation: The synthesis commences with a nucleophilic attack by the amino group of the aniline on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to yield a stable anilidomethylenemalonate intermediate.[1][2][3]
-
Thermal Cyclization: This critical step demands significant thermal energy, typically temperatures exceeding 250 °C, to facilitate a 6-electron electrocyclization.[1][4] This intramolecular reaction forges the quinoline ring system. The high activation energy can be overcome using conventional heating in high-boiling point solvents or, more efficiently, through microwave irradiation.[1][5]
-
Saponification: The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to saponification, typically using a strong base like sodium hydroxide.[2] This step hydrolyzes the ester group to a carboxylic acid.
-
Decarboxylation: The final step involves the decarboxylation of the quinoline-3-carboxylic acid, usually by heating, to yield the 4-hydroxyquinoline product.[2]
Figure 1: The multi-step reaction pathway of the Gould-Jacobs synthesis.
Experimental Protocols: Classical vs. Microwave-Assisted Synthesis
Two primary methodologies for conducting the Gould-Jacobs reaction are presented below: a traditional thermal protocol and a contemporary microwave-assisted protocol. The choice between these methods will depend on available equipment, desired reaction scale, and throughput requirements.
Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxyquinolines
This protocol employs a high-boiling inert solvent to achieve the requisite temperature for the crucial cyclization step.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)
-
High-boiling solvent (e.g., Diphenyl ether)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or water for recrystallization
-
Standard laboratory glassware, heating mantle, and reflux condenser
Procedure:
Step 1: Formation of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
In a reaction flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to aid further precipitation. Collect the solid by filtration and wash with the non-polar solvent.
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours, or until hydrolysis is complete as monitored by TLC.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.[1]
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent like ethanol or water.[1]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This modern approach offers a significant reduction in reaction time and often leads to improved yields, making it ideal for rapid library synthesis in a drug discovery setting.[6][7]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Dedicated microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
Reaction Setup:
-
In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[1][8] The excess DEEM acts as both a reagent and a solvent.[1]
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature and hold for the specified time as detailed in the data table below.
Isolation and Purification:
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[1][8]
-
Dry the resulting solid under vacuum.
Figure 2: A generalized workflow for the microwave-assisted Gould-Jacobs synthesis.
Data Presentation: Optimizing Microwave-Assisted Synthesis
The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on both the reaction temperature and time. The following table summarizes results from a study comparing different microwave conditions for the reaction of aniline and DEEM.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 20 | Low |
| 2 | 300 | 20 | 28 |
| 3 | 250 | 60 | Low |
| 4 | 300 | 60 | Degradation Observed |
| 5 | 300 | 5 | 47 |
Data adapted from a representative study.[1][8]
Analysis: The data clearly indicates that higher temperatures are crucial for promoting the intramolecular cyclization. At 250 °C, even after an extended period, the product yield remains low.[1][8] Increasing the temperature to 300 °C significantly boosts the yield.[1][8] However, prolonged reaction times at this high temperature can lead to product degradation.[1][8] An optimal condition was identified as 300 °C for 5 minutes, which provided the highest isolated yield of 47%.[1][8]
Applications in Drug Development
The Gould-Jacobs reaction is a workhorse in the synthesis of numerous clinically important drugs. Some notable examples include:
-
Antimalarials: The synthesis of 4,7-dichloroquinoline, a key intermediate for chloroquine and hydroxychloroquine, utilizes this reaction.[2]
-
Antibiotics: Several quinolone antibiotics, such as rosoxacin and oxolinic acid, are synthesized using the Gould-Jacobs methodology.[4][9]
-
Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are also prepared via this reaction.[2]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1]
Troubleshooting and Expert Insights
Low Yield in Cyclization Step:
-
Insufficient Temperature: The cyclization step has a high activation energy. Ensure your heating method can consistently maintain a temperature above 250 °C.[5] For classical heating, the use of a high-boiling point solvent like diphenyl ether (b.p. 259 °C) or Dowtherm A is recommended.[5]
-
Substituent Effects: Anilines with strong electron-withdrawing groups can hinder the cyclization, often requiring more forcing conditions.[5] Conversely, electron-donating groups, particularly in the meta-position, facilitate the reaction.[2]
Regioselectivity:
-
When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products. The regioselectivity is governed by both steric and electronic factors.[4]
Microwave Synthesis Considerations:
-
Safety: Reactions at high temperatures in sealed microwave vials will generate significant pressure. Always use appropriate personal protective equipment and follow the safety guidelines for your specific microwave reactor.
-
Optimization: A thorough time-temperature optimization study is recommended to maximize the yield and minimize degradation of the desired product.[8]
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful tool for the synthesis of quinolines and their derivatives. While the classical protocol is robust, modern advancements, particularly the advent of microwave-assisted synthesis, have rendered this reaction more efficient and amenable to high-throughput synthesis, a crucial aspect of modern drug discovery and development. The detailed protocols, mechanistic insights, and practical data presented in this application note provide a comprehensive guide for researchers and scientists in the fields of synthetic and medicinal chemistry.
References
- Wikipedia. Gould–Jacobs reaction. [Link]
- Organic Chemistry Portal. Gould-Jacobs Reaction. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Wikiwand. Gould–Jacobs reaction. [Link]
- MDPI.
- YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]
- ResearchGate.
- Asian Journal of Chemistry.
- Biotage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. ablelab.eu [ablelab.eu]
- 9. iipseries.org [iipseries.org]
Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Pfitzinger reaction, a cornerstone in synthetic chemistry for the preparation of quinoline-4-carboxylic acids. These compounds are of significant interest due to their prevalence in a wide array of biologically active molecules.[1] This document delves into the reaction's mechanistic underpinnings, offers detailed experimental protocols, and provides practical guidance for troubleshooting common challenges, thereby equipping researchers with the knowledge to effectively utilize this powerful transformation.
Theoretical Framework and Mechanistic Insights
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical transformation that condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[2] First discovered by Wilhelm Pfitzinger in 1886, this reaction has become a vital tool in medicinal chemistry for accessing the quinoline scaffold, a privileged structure found in numerous therapeutic agents with activities spanning antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]
The reaction proceeds through a well-elucidated, multi-step mechanism initiated by the base-catalyzed hydrolysis of the amide bond in isatin. This ring-opening step is crucial and forms a keto-acid intermediate.[2][6] This intermediate then undergoes a series of transformations including condensation with the carbonyl compound to form an imine, tautomerization to a more stable enamine, and finally, an intramolecular cyclization followed by dehydration to afford the aromatic quinoline-4-carboxylic acid.
Caption: The reaction mechanism of the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Experimental Protocols
This section outlines two detailed protocols for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.
General Considerations and Safety Precautions
The Pfitzinger reaction typically involves strong bases and heating. Therefore, it is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic Acid
This protocol describes the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Acetic acid (glacial)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL) and water.[7]
-
Ring Opening of Isatin: Add isatin (0.07 mol) to the basic solution and stir at room temperature for approximately 1 hour. A color change from purple to brown should be observed, indicating the formation of the potassium salt of isatinic acid.[8]
-
Addition of the Carbonyl Compound: To this mixture, gradually add acetone (0.15 mol).[4]
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 79°C for ethanol) with continuous stirring for 24 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent via rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. d. Perform an extraction with diethyl ether to remove any unreacted acetone and other neutral impurities. e. Cool the aqueous layer in an ice bath and acidify with acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).[4]
-
Purification: a. Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven. b. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-methylquinoline-4-carboxylic acid.[4]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and efficient synthesis using microwave irradiation.
Materials:
-
Isatin
-
Appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable ketone)
-
33% aqueous potassium hydroxide solution
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Acetic acid
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Ketone: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.
-
Work-up and Isolation: a. After irradiation, cool the vessel to room temperature and filter the dark solution. b. Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid. c. Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to obtain the final product.
Caption: A generalized experimental workflow for the Pfitzinger synthesis and purification.
Troubleshooting Common Issues
While the Pfitzinger reaction is robust, certain challenges can arise. This section addresses common problems and provides actionable solutions.[9]
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete ring-opening of isatin.[9] Suboptimal stoichiometry.[9] Insufficient reaction time.[9] | Ensure the isatin is completely dissolved in the base before adding the carbonyl compound.[9] Use an excess of the carbonyl compound (1.5-2 equivalents).[9] Monitor the reaction by TLC and extend the reflux time if necessary.[9] |
| Formation of a Thick, Intractable Tar | Self-condensation of the carbonyl compound or isatin under strongly basic conditions and high temperatures.[9] | Pre-react the isatin with the base before adding the carbonyl compound.[9] Maintain strict temperature control and avoid excessive heating.[9] |
| Presence of Unreacted Isatin | Incomplete reaction.[9] Insufficient excess of the carbonyl compound.[9] Non-optimal base concentration.[9] | Increase the excess of the carbonyl compound.[9] Optimize the base concentration for your specific substrates.[9] Extend the reaction time, monitoring by TLC until the isatin spot disappears.[9] |
| Product Decarboxylation | Harsh reaction conditions, particularly prolonged exposure to high temperatures.[9] | Avoid excessive heating during both the reaction and the work-up procedures.[9] |
Applications in Drug Development
The quinoline-4-carboxylic acid scaffold is a key structural motif in a multitude of compounds with significant therapeutic potential.[1] Its derivatives have been extensively investigated for a variety of pharmacological activities.
-
Anticancer Activity: Certain quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer properties through mechanisms such as the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells.[1][10]
-
Antimicrobial Properties: The quinoline core is fundamental to the activity of many antibacterial agents. The Pfitzinger reaction provides a direct route to precursors for novel antibiotics.[1][11]
-
Antiviral and Anti-inflammatory Effects: Research has also highlighted the potential of these compounds as antiviral and anti-inflammatory agents.[5][11]
The versatility of the Pfitzinger reaction, allowing for the introduction of diverse substituents on the quinoline ring, makes it an invaluable tool for generating compound libraries for drug discovery campaigns.
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids, which are of paramount importance in medicinal chemistry and drug development. The protocols and troubleshooting guidance provided in this document offer a practical framework for researchers to effectively employ this reaction in their synthetic endeavors. The adaptability of the reaction ensures its continued application in the pursuit of novel therapeutic agents.
References
- Wikipedia. Pfitzinger reaction. [Link]
- Hickman, J. (1949). Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method.
- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
- ResearchGate. The Pfitzinger Reaction. (Review). [Link]
- Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis.
- MDPI. (2025).
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
- International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]
- ACS Publications. (1949). The Synthesis of Quinolines by the Pfitzinger Reaction. [Link]
- PubMed. (2021).
- MDPI. (2024).
- Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. [Link]
- Revues Scientifiques Marocaines. (2022).
- Scribd. Chemistry of Pfitzinger Synthesis. [Link]
- ACS Publications. (2018).
- UI Scholars Hub. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijsr.net [ijsr.net]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jocpr.com [jocpr.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Strategic Esterification of 4-Hydroxyquinoline-2-Carboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxyquinoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential neuroprotective agents.[1][2] The synthesis of its ester derivatives is a critical step in drug development for modulating properties such as solubility, cell permeability, and pharmacokinetic profiles. However, the bifunctional nature of the starting material—possessing both a carboxylic acid and a phenolic hydroxyl group—presents unique synthetic challenges. This guide provides an in-depth analysis of two primary esterification strategies, Fischer-Speier and Steglich esterification, offering detailed protocols, mechanistic insights, and practical guidance to enable researchers to select and execute the optimal method for their specific objectives.
Introduction: The Synthetic Challenge
4-Hydroxyquinoline-2-carboxylic acid, also known as kynurenic acid, is a metabolite of tryptophan with significant biological roles.[1][2] Its derivatives are of high interest in drug discovery.[3] The primary challenge in its esterification lies in achieving selective reaction at the C2-carboxylic acid position without undesired side reactions at the C4-hydroxyl group. The choice of methodology is therefore paramount and must be guided by the stability of the substrate, the steric nature of the alcohol, and the desired scale of the reaction.
Strategic Selection of an Esterification Protocol
The two most common approaches for this transformation are the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification.
-
Fischer-Speier Esterification: This method is ideal for simple, unhindered primary or secondary alcohols (e.g., methanol, ethanol) where the starting materials are inexpensive and can be used in large excess. It is a cost-effective choice for large-scale synthesis, provided the molecule can withstand harsh acidic conditions and high temperatures.[4][5]
-
Steglich Esterification: This is the method of choice for acid-sensitive substrates, sterically hindered alcohols (including tertiary alcohols), or when mild, room-temperature conditions are required to preserve complex molecular architectures.[6][7][8] It offers high yields but involves more expensive reagents and requires careful removal of byproducts.
The following table summarizes the key characteristics of each method to aid in selection.
| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) |
| Conditions | Strong acid catalyst (e.g., H₂SO₄), high temperature (reflux) | Neutral, mild conditions (0 °C to room temperature) |
| Substrate Scope | Best for primary/secondary alcohols; poor for tertiary alcohols and acid-sensitive molecules[4][9] | Excellent for a wide range of alcohols, including sterically hindered and acid-labile ones[8][10] |
| Key Reagents | Carboxylic acid, excess alcohol, catalytic strong acid | Carboxylic acid, alcohol, DCC (coupling agent), DMAP (catalyst)[6] |
| Primary Advantage | Low cost, simple reagents, suitable for large scale | Mild conditions, high yields, broad substrate scope[10] |
| Primary Disadvantage | Harsh conditions can lead to substrate decomposition or side reactions | Higher cost, formation of dicyclohexylurea (DCU) byproduct requires filtration[6] |
| Workup | Neutralization, extraction | Filtration of DCU, aqueous workup, chromatography |
Method A: Fischer-Speier Esterification
This reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and activating it for attack by the alcohol.[11][12] The reaction is an equilibrium process; to drive it towards the ester product, a large excess of the alcohol is typically used as the solvent, and the water byproduct is sometimes removed.[4][5]
Reaction Mechanism: Fischer-Speier Esterification
Caption: Acid-catalyzed mechanism of Fischer Esterification.
Detailed Protocol: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate
Materials:
-
4-Hydroxyquinoline-2-carboxylic acid (1.0 eq)
-
Absolute Ethanol (used as solvent, ~20-50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-hydroxyquinoline-2-carboxylic acid (1.0 eq) and absolute ethanol (20-50 eq). Stir the suspension magnetically.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. Caution: Addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 4-10 hours.[4]
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add saturated sodium bicarbonate solution with stirring until the pH is neutral (~7-8) to quench the acid catalyst. The product may precipitate as a solid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.[13]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Method B: Steglich Esterification
The Steglich esterification is a powerful and mild method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst.[6][14] This method avoids the harsh conditions of the Fischer esterification, making it compatible with sensitive functional groups.[10]
Causality of Reagents:
-
DCC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the acid, primed for nucleophilic attack.[8]
-
DMAP: As a potent nucleophile, DMAP intercepts the O-acylisourea intermediate to form an N-acylpyridinium salt.[8][10] This step is critical for two reasons: 1) It prevents the slow intramolecular rearrangement of the O-acylisourea into a stable, unreactive N-acylurea byproduct, which would otherwise lower the yield.[6][8] 2) The N-acylpyridinium salt is a highly efficient acylating agent ("active ester") that readily reacts with the alcohol, even if sterically hindered.[10]
Reaction Mechanism: Steglich Esterification
Caption: Catalytic cycle of the Steglich Esterification.
Detailed Protocol: Synthesis of a Generic 4-hydroxyquinoline-2-carboxylate Ester
Materials:
-
4-Hydroxyquinoline-2-carboxylic acid (1.0 eq)
-
Alcohol (1.1-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyquinoline-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.[10]
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is done to control the initial exothermic reaction and minimize side reactions.
-
DCC Addition: Add DCC (1.1 eq) to the cold, stirring solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (typically complete in 3-12 hours).[15]
-
Workup - Filtration: Once the reaction is complete, cool the flask back down to 0 °C for about 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a fritted funnel or Celite pad to remove the DCU, washing the filter cake with a small amount of cold DCM.[10]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove residual DMAP), saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel to separate the desired ester from any remaining traces of DCU or other impurities.
General Experimental Workflow and Purification
Regardless of the method chosen, a systematic workflow is essential for isolating a pure product. Purification is critical, especially for biological testing.
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification.
-
Recrystallization: This is an effective method for purifying solid esters. The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure ester crystallizes out, leaving impurities in the mother liquor.[13]
-
Column Chromatography: This is the most common method for purifying products from Steglich esterifications. A silica gel column is used with an appropriate eluent system (e.g., hexane/ethyl acetate) to separate the ester from non-polar impurities and more polar byproducts.[13]
References
- Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate.
- Glonek, T., Kleps, R. A., Van Wazer, J. R., & Myers, T. C. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base.Bioinorganic Chemistry, 5(4), 283-310.
- Kiss, L., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.Molecules, 28(15), 5789.
- Carbodiimide. Wikipedia.
- Carbodiimide – Knowledge and References. Taylor & Francis.
- Steglich esterification. Wikipedia.
- Process for the activation of carboxylic acids. Google Patents.
- Purification of Quinoline. Chempedia - LookChem.
- Steglich Esterification. SynArchive.
- 4-HYDROXYQUINOL-2-ONES. 85. SYNTHESIS OF...* Ovid.
- Kiss, L., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.PMC - PubMed Central.
- Kaur, J., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.National Institutes of Health.
- Fischer Esterification. Chemistry LibreTexts.
- Quinoline Ester. Scribd.
- Converting Carboxylic Acids to Esters. Chemistry Steps.
- Massoud, M. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.ResearchGate.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester.Journal of the American Chemical Society, 68(7), 1204–1208.
- Steglich Esterification. Organic Chemistry Portal.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.Angewandte Chemie International Edition in English, 17(7), 522-524.
- Fischer–Speier esterification. Wikipedia.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
- esterification - alcohols and carboxylic acids. Chemguide.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Fischer Esterification. Organic Chemistry Portal.
- Acid to Ester - Common Conditions.
- Fischer Esterification.
- Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.Organic Syntheses, 63, 183.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Request PDF - ResearchGate.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. ResearchGate.
- Khudhair, M. M. (2025). synthesis and spectroscopic study of nitro -4-hydroxy quinoline -3-carboxylic acid derivatives and their biological activity. ResearchGate.
- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. synarchive.com [synarchive.com]
- 15. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for Methyl 4-Hydroxyquinoline-2-carboxylate in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a vast array of biological activities.[1] Methyl 4-hydroxyquinoline-2-carboxylate, in particular, serves as a crucial synthetic intermediate and a core structural motif for the development of novel therapeutic agents. Its versatile chemical nature allows for extensive modification, making it an ideal starting point for structure-activity relationship (SAR) studies.[2] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical applications of this compound and its derivatives in medicinal chemistry, with a focus on anticancer, anti-inflammatory, and antiviral research. Detailed, field-tested protocols for key biological assays are provided to enable researchers to effectively screen and characterize novel quinoline-based compounds.
Introduction: The Significance of the 4-Hydroxyquinoline-2-carboxylate Scaffold
The 4-hydroxyquinoline core is a recurring motif in numerous biologically active molecules, from natural products to synthetic drugs. Its historical importance is rooted in the development of quinolone antibiotics, which function by inhibiting bacterial DNA gyrase.[3] However, the therapeutic potential of this scaffold extends far beyond antibacterial applications. Derivatives have shown significant promise as:
-
Anticancer Agents: By targeting eukaryotic topoisomerases, protein kinases, and enzymes crucial for nucleotide synthesis like dihydroorotate dehydrogenase (DHODH), quinoline derivatives can induce cancer cell cycle arrest and apoptosis.[4][5]
-
Anti-inflammatory Agents: The inhibition of enzymes such as lipoxygenases (LOX) positions these compounds as potential treatments for inflammatory conditions.[6]
-
Antiviral Agents: Emerging research has highlighted the activity of quinoline derivatives against a range of viruses, including Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[1][7]
This compound is a valuable building block due to its modifiable functional groups: the hydroxyl, the ester, and the aromatic quinoline ring system. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis of this compound
The synthesis of the target compound typically involves two key stages: the formation of the 4-hydroxyquinoline-2-carboxylic acid core, followed by esterification.
Core Synthesis: The Conrad-Limpach Reaction
A well-established method for creating the 4-hydroxyquinoline scaffold is the Conrad-Limpach reaction.[3] This involves the cyclization of an aniline derivative with a β-ketoester at high temperatures.
Sources
- 1. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Within this class, Methyl 4-Hydroxyquinoline-2-carboxylate and its derivatives are of particular interest. These compounds serve as crucial intermediates in the synthesis of quinolone antibiotics, including potent fluoroquinolones, which act by inhibiting bacterial DNA gyrase.[2][3] Beyond their antibacterial applications, the 4-hydroxyquinoline core is being explored for its potential in developing anticancer, anti-inflammatory, and neuroprotective agents.[1][4]
This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, step-by-step laboratory protocols, and practical insights for optimization and troubleshooting. It is important to note that while often named as 4-hydroxyquinolines, these molecules predominantly exist in their more stable keto tautomer form, as 4-quinolones.[5][6]
Core Synthetic Strategies: A Comparative Overview
The construction of the 4-hydroxyquinoline ring system is typically achieved through cyclization reactions that form the pyridine ring onto a pre-existing benzene ring derived from an aniline precursor. The three most prominent and versatile methods are the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Biere-Seelen synthesis.
The Gould-Jacobs Reaction
This is arguably the most reliable and widely used method for preparing 4-hydroxyquinolines with a carboxylate substituent at the C3 position, which can then be further manipulated. The reaction proceeds in two key stages:
-
Condensation: An aniline derivative reacts with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylenemalonate intermediate. This is a nucleophilic substitution on the electron-deficient alkene, displacing the ethoxy group.[5][7]
-
Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C), often in a high-boiling solvent like diphenyl ether or Dowtherm A, to induce an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) to form the quinoline ring system.[5][8]
A key advantage of this method is its predictability. However, when using asymmetrically substituted anilines, mixtures of regioisomers can be formed, as cyclization can occur at either ortho position.[8]
Caption: The Gould-Jacobs reaction pathway.
The Conrad-Limpach-Knorr Synthesis
This method involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate.[6][9] The reaction conditions critically determine the final product:
-
Conrad-Limpach Conditions: Lower temperatures (e.g., room temperature, acid-catalyzed) favor nucleophilic attack by the aniline at the keto group, forming an enamine intermediate. Subsequent thermal cyclization (at ~250 °C) yields a 4-hydroxyquinoline .[6][10]
-
Knorr Conditions: Higher initial reaction temperatures (e.g., >100 °C) favor attack at the ester carbonyl, forming an anilide intermediate. Cyclization of this intermediate yields a 2-hydroxyquinoline .[10][11]
For the synthesis of the target molecule's scaffold, the Conrad-Limpach pathway is the relevant choice. The use of an inert, high-boiling solvent like mineral oil has been shown to dramatically improve yields during the cyclization step compared to neat reactions.[6]
Caption: Conrad-Limpach vs. Knorr synthesis pathways.
Direct Esterification
The most direct route to the title compound, this compound, involves the esterification of the corresponding carboxylic acid (Kynurenic acid). This is a standard Fischer esterification.
-
Starting Material: 4-Hydroxyquinoline-2-carboxylic acid.
-
Reaction: The carboxylic acid is suspended or dissolved in anhydrous methanol, and a strong acid catalyst (e.g., concentrated sulfuric acid) is added.
-
Conditions: The mixture is heated to reflux for an extended period (e.g., 24 hours) until the starting material is fully consumed, as monitored by techniques like LC-MS or TLC.[12]
This method is highly efficient for the final step but requires the prior synthesis or commercial availability of the carboxylic acid precursor.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction
This protocol provides the precursor which, after hydrolysis and re-esterification, can yield the target molecule.
Rationale: This protocol uses a two-step, one-pot approach. The initial condensation is performed in ethanol. For the cyclization, a high-boiling solvent (Dowtherm A) is used to achieve the necessary high temperature for efficient ring closure. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a modern alternative that allows for milder cyclization conditions (80-100 °C) and can provide excellent yields.[13]
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (EMME)
-
Ethanol (anhydrous)
-
Dowtherm A (or Diphenyl ether)
-
Petroleum ether
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Add ethanol as a solvent and reflux the mixture for 2 hours.[13]
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator. The residue is the crude anilinomethylenemalonate intermediate.
-
Cyclization: To a separate three-necked flask equipped with a mechanical stirrer and a condenser, add Dowtherm A and heat it to reflux (~255 °C).
-
Slowly add the crude intermediate from step 2 to the refluxing Dowtherm A. Continue stirring and refluxing for 15-20 minutes. Ethanol will distill off during the reaction.[14]
-
Work-up: Allow the mixture to cool to room temperature. A solid product should precipitate.
-
Add petroleum ether to the cooled mixture to further precipitate the product and dilute the Dowtherm A.
-
Collect the solid by vacuum filtration and wash it thoroughly with petroleum ether to remove the high-boiling solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by treatment with activated carbon in boiling water to yield the pure ethyl 4-hydroxyquinoline-3-carboxylate.[14]
Protocol 2: Synthesis of this compound via Direct Esterification
Rationale: This protocol employs a classic Fischer esterification. Concentrated sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by methanol. The reaction is driven to completion by using methanol as the solvent (a large excess).[12]
Materials:
-
4-Hydroxyquinoline-2-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (96-98%)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Diethyl ether
Procedure:
-
Reaction Setup: Suspend 4-Hydroxyquinoline-2-carboxylic acid (1.0 eq, e.g., 500 mg) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.[12]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid dropwise until the solid dissolves and the solution becomes clear.[12]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 24 hours. Monitor the reaction progress by LC-MS or TLC to ensure the complete disappearance of the starting material.[12]
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the methanol using a rotary evaporator to obtain the crude product.[12]
-
Purification and Isolation:
-
Dissolve the crude product in a minimal amount of methanol.
-
Dilute this solution with deionized water (approx. 10 volumes).
-
Slowly add saturated sodium bicarbonate solution dropwise while stirring. A white precipitate of the product will form as the acidic solution is neutralized.
-
Collect the white solid by vacuum filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.[12]
-
-
Drying: Dry the final product under vacuum to yield pure this compound. A typical yield is around 65%.[12]
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR: (500 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.05 (d, 1H), 7.96 (d, 1H), 7.58 (t, 1H), 7.25 (t, 1H), 6.48 (s, 1H), 3.52 (s, 3H, OCH₃).[12]
-
LC-MS (ESI+): m/z 204.09 [M+H]⁺, corresponding to the molecular formula C₁₁H₉NO₃.[12][15]
Synthetic Route Comparison and Optimization
| Method | Starting Materials | Key Conditions | Advantages | Disadvantages/Challenges |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | High-temperature thermal cyclization (>250 °C) | Good yields, reliable for 3-carboxyquinolines. | Harsh conditions, potential regioisomer mixtures, difficult removal of high-boiling solvents.[8][16] |
| Conrad-Limpach | Aniline, β-Ketoester | Low-temp condensation, high-temp cyclization | Versatile for various substitutions. | Requires careful temperature control to avoid Knorr (2-hydroxy) side product.[9][10] |
| Direct Esterification | 4-Hydroxyquinoline-2-carboxylic acid, Methanol | Acid-catalyzed reflux | Clean, high-yielding final step. | Requires synthesis or purchase of the precursor acid. |
Optimization Insights:
-
Microwave Irradiation: For the condensation step in the Gould-Jacobs reaction, microwave irradiation can drastically reduce reaction times from hours to minutes with comparable yields.[13]
-
Alternative Cyclization Reagents: Using Eaton's reagent (P₂O₅/MeSO₃H) for cyclization allows for significantly lower temperatures (80-100 °C) and often results in cleaner reactions and higher yields compared to thermal methods.[13]
-
Solvent Choice: While effective, high-boiling solvents like Dowtherm A and diphenyl ether are difficult to remove completely.[16] Using Eaton's reagent, which also acts as the solvent, can simplify work-up.
Caption: General workflow for quinoline synthesis and modification.
References
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- Barlocco, D., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.
- Singh, R., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Gould-Jacobs Reaction. (n.d.). Merck Index.
- Mojica-Castañeda, C., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2959.
- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis.
- Conrad–Limpach synthesis. (n.d.). In Wikipedia.
- Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
- Kiss, B., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(22), 6988.
- Fisyuk, A. S., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238.
- Veligeti, R., et al. (2022). Synthesis of 2-hydroxy-4-methylquinoline derivatives. ResearchGate.
- Kiss, B., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC PubMed Central.
- Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77.
- This compound (C11H9NO3). (n.d.). PubChemLite.
- Al-Salahi, R., et al. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.
- This compound. (n.d.). MySkinRecipes.
- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19451-19479.
- Christodoulou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(5), 2314.
- Process for making 2-hydroxyquinoline-4-carboxylic acids. (1972). Google Patents. US3691171A.
- This compound | CAS#:5965-59-3. (n.d.). Chemsrc.
- Barlocco, D., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9270-9285.
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 10. scribd.com [scribd.com]
- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. This compound | 5965-59-3 [chemicalbook.com]
- 13. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 16. mdpi.com [mdpi.com]
The Versatile Scaffold: Methyl 4-Hydroxyquinoline-2-carboxylate in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocycle
Methyl 4-hydroxyquinoline-2-carboxylate is a heterocyclic compound of significant interest in the realm of organic synthesis. Its rigid, planar quinoline core, adorned with strategically placed functional groups—a hydroxyl, a methyl ester, and the quinoline nitrogen—renders it a versatile and highly sought-after building block for the construction of complex molecular architectures. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the diverse applications of this scaffold and providing robust, field-proven protocols for its utilization. The quinoline moiety itself is a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The inherent reactivity of this compound allows for selective modifications at multiple positions, making it an ideal starting material for the synthesis of libraries of compounds for screening and lead optimization.
Core Applications in the Synthesis of Bioactive Molecules
The functional group handles of this compound—the nucleophilic hydroxyl group, the electrophilic ester, and the basic quinoline nitrogen—provide multiple avenues for synthetic transformations. This allows for its strategic incorporation into a variety of bioactive molecules, including quinolone antibiotics, and compounds with potential antiviral and anticancer properties.[3]
Precursor to Quinolone Antibiotics
The 4-quinolone-3-carboxylic acid core is the cornerstone of the quinolone class of antibiotics.[4] this compound, while having the carboxylate at the 2-position, serves as a valuable precursor for derivatives that are then further elaborated into potent antibacterial agents. The general strategy involves modification of the quinoline core, such as fluorination, followed by N-alkylation and subsequent functionalization to introduce pharmacophoric groups.[5]
Synthesis of Kynurenic Acid Analogs and other Neuroprotective Agents
Kynurenic acid (KYNA), a metabolite of tryptophan, is a known antagonist of ionotropic glutamate receptors and possesses neuroprotective properties.[6] this compound is a direct precursor to KYNA and its derivatives. Strategic modifications of this scaffold can lead to novel compounds with enhanced blood-brain barrier penetration and improved therapeutic profiles for neurodegenerative diseases.
Development of Novel Anticancer and Antiviral Agents
The quinoline scaffold is prevalent in a multitude of anticancer and antiviral drugs.[1][7] The ability to functionalize this compound at various positions allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines and viral targets. For instance, the synthesis of novel 4-hydroxy-2-quinolone analogs with varying substituents has demonstrated significant antifungal and antibacterial activities.[8]
Key Synthetic Transformations and Protocols
The utility of this compound stems from its reactivity in a range of organic transformations. Below are detailed protocols for some of the most common and impactful reactions.
Tautomerism: The 4-Hydroxyquinoline vs. 4-Quinolone Equilibrium
It is crucial to recognize that 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomers. The position of this equilibrium is influenced by the solvent, pH, and the nature of substituents on the quinoline ring. This tautomerism plays a critical role in the regioselectivity of certain reactions, particularly alkylation.
Caption: Tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.
O-Alkylation vs. N-Alkylation: A Matter of Conditions
Alkylation of the 4-hydroxyquinoline scaffold can occur at either the oxygen of the hydroxyl group (O-alkylation) or the nitrogen of the quinoline ring (N-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent.
-
O-Alkylation: Generally favored under milder basic conditions (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile. These conditions favor the formation of the phenoxide ion, which is a soft nucleophile and preferentially attacks the alkyl halide.
-
N-Alkylation: Typically occurs under stronger basic conditions (e.g., NaH) in aprotic solvents. The stronger base deprotonates the nitrogen of the 4-quinolone tautomer, leading to the more nucleophilic amide anion which then undergoes alkylation.
Caption: Regioselective O- and N-alkylation pathways.
Protocol 1: O-Alkylation of this compound
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide under mild basic conditions.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated product.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is crucial to prevent the hydrolysis of the methyl ester and to ensure the efficiency of the base.
-
Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the hydroxyl group.
-
Monitoring by TLC: Regular monitoring of the reaction allows for the determination of the optimal reaction time and prevents the formation of byproducts.
Protocol 2: Amide Bond Formation via Hydrolysis and Coupling
The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This two-step sequence is a powerful tool for introducing diverse functionalities and building complex molecules.
Caption: Two-step synthesis of amides from this compound.
Protocol 2a: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to pH ~2-3.
-
Collect the resulting precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum to obtain 4-hydroxyquinoline-2-carboxylic acid.
Protocol 2b: Amide Coupling
Materials:
-
4-Hydroxyquinoline-2-carboxylic acid
-
Amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU or EDC (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.[9][10]
Causality behind Experimental Choices:
-
Coupling Reagents: HATU and EDC are highly efficient coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions.[11]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to facilitate the reaction.
Data Summary Table
| Reaction Type | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| O-Alkylation | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I, K₂CO₃ | Acetone | 60-80 | 1-8 | Varies | [12] |
| N-Alkylation | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I, NaH | DMF | 60-80 | 1-8 | Varies | [12] |
| Hydrolysis | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | NaOH | i-PrOH/H₂O | Reflux | 2 | 68 | [13] |
| Amide Coupling | 4-hydroxy-8-(methanesulfonylamino)quinoline-2-carboxylic acid | Phenylamine, coupling agents | N/A | N/A | N/A | N/A | [14] |
| Knoevenagel | Methyl 2-(4-hydroxyquinolin-2-yl)acetate | Benzaldehyde, Piperidine | Toluene | Reflux | 6 | 44 | [15] |
Conclusion: A Scaffold of Enduring Importance
This compound has firmly established itself as a cornerstone in the edifice of modern organic synthesis. Its inherent reactivity, coupled with the biological significance of the quinoline core, ensures its continued relevance in the quest for novel pharmaceuticals and functional materials. The protocols and insights provided in this application note are intended to empower researchers to harness the full synthetic potential of this versatile building block, paving the way for future discoveries and innovations in chemical science.
References
- MySkinRecipes.
- Boyarskaya, I. A., et al. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules 23.11 (2018): 2943. [Link]
- Ukrainets, I. V., et al. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." Molbank 2020.3 (2020): M1143. [Link]
- Farkas, A., et al. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules 23.1 (2018): 105. [Link]
- Konieczny, M. T., and A. Konieczny. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules 25.1 (2020): 163. [Link]
- Jones, G. "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews 61.5 (1961): 463-496. [Link]
- Wellington, K. S., and A. D. Westwell. "Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties." International Journal of Molecular Sciences 21.23 (2020): 9247. [Link]
- Le, T. N., et al. "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules 25.13 (2020): 3048. [Link]
- Chen, Y. L., et al. "Alkylation of 4-hydroxyquinolin-2 (1H)-ones.
- Shen, L., et al. "Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review." RSC Advances 13.13 (2023): 8586-8608. [Link]
- O'Donnell, C. J., et al. "N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus." ACS Infectious Diseases 8.8 (2022): 1618-1628. [Link]
- Wellington, K. S., and A. D. Westwell. "Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties." MDPI. [Link]
- AbacipharmTech.
- Farkas, A., et al. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." MDPI. [Link]
- Nay, B., et al. "The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential." ChemRxiv. [Link]
- Reynolds, G. A., and C. R. Hauser. "2-methyl-4-hydroxyquinoline." Organic Syntheses. [Link]
- Sabbah, D. A., et al. "Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone." Molecules 27.19 (2022): 6632. [Link]
- Chemsrc.
- Abdou, M. M. "4-Hydroxy-2 (1H)-quinolone. Part 1: Synthesis and Reactions.
- Black, W. C., et al. "Amides of 4-hydroxy-8-methanesulfonylamino-quinoline-2-carboxylic acid as zinc-dependent inhibitors of Lp-PLA₂." Bioorganic & Medicinal Chemistry Letters 23.5 (2013): 1553-1556. [Link]
- Antonova, M. M., et al. "Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides.
- Szymański, P., M. Markowicz, and E. Mikiciuk-Olasik. "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery 12.6 (2017): 583-597. [Link]
- Al-Trawneh, S. A., et al. "The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry." Current Medicinal Chemistry 20.25 (2013): 3157-3177. [Link]
- Boyarskaya, I. A., et al. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Khan Academy.
- Bendi, A., et al. "Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
- Foley, M. A., and T. F. Jamison. "Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis." Organic Process Research & Development 14.5 (2010): 1173-1176. [Link]
- MySkinRecipes. 4-Methylquinoline-2-Carboxylic Acid. [Link]
- Dewan, A., et al. "Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using...".
- El-Sayed, W. A., et al. "Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Patel, H. D., and D. J. Vasava. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Toti, K. S., et al. "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry 59.21 (2016): 9547-9581. [Link]
- Lipshutz, B. H., et al. "Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green." Chemical Science 14.2 (2023): 303-310. [Link]
- Boyarskaya, I. A., et al. "Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies." Molecules 21.10 (2016): 1373. [Link]
- Li, P., and C. A. Evans. "Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide." Organic Syntheses. [Link]
Sources
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methylquinoline-2-Carboxylic Acid [myskinrecipes.com]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Experimental Synthesis of Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2][3] Its prevalence in both natural products and synthetic drugs underscores the critical importance of robust and versatile synthetic methodologies.[2][4][5] This guide provides an in-depth exploration of key experimental procedures for the synthesis of quinoline analogs. We move beyond simple step-by-step instructions to explain the underlying principles and mechanistic rationale behind classic named reactions and modern catalytic approaches. Detailed protocols for the Skraup, Doebner-von Miller, Combes, Friedländer, and Conrad-Limpach-Knorr syntheses are presented, alongside contemporary palladium-catalyzed and microwave-assisted methods. This document is designed to serve as a practical resource for researchers aiming to construct this privileged heterocyclic system.
The Enduring Importance of the Quinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in drug discovery. Its rigid, planar, and aromatic nature provides an ideal framework for interacting with biological targets. Historically, the discovery of quinine, a natural quinoline alkaloid from cinchona bark, as a treatment for malaria marked the beginning of quinoline's therapeutic legacy.[1][2] This legacy continues with synthetic analogs like chloroquine and mefloquine.[1] Beyond infectious diseases, quinoline derivatives are integral to anticancer agents (e.g., camptothecin), antibacterial fluoroquinolones (e.g., ciprofloxacin), and drugs targeting inflammation and neurological disorders.[1][2][4] The vast therapeutic landscape of these compounds necessitates a deep understanding of their synthesis.
Classical Synthetic Strategies: The Foundation
The foundational methods for quinoline synthesis, many developed in the late 19th century, remain highly relevant.[6] These reactions provide reliable, often scalable, routes to a variety of quinoline cores.
The Skraup Synthesis: The Archetypal Reaction
The Skraup synthesis is a classic method for producing the parent quinoline ring. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7][8]
Causality and Mechanism: The reaction's power lies in its sequential, acid-driven mechanism.
-
Dehydration: Concentrated sulfuric acid first dehydrates glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.[7][8][9]
-
Michael Addition: The aniline performs a nucleophilic 1,4-conjugate addition (Michael addition) to the acrolein.[9]
-
Cyclization: The acidic medium then catalyzes the electrophilic cyclization of the resulting intermediate onto the benzene ring to form 1,2-dihydroquinoline.[9]
-
Oxidation: Finally, an oxidizing agent (classically nitrobenzene, which is reduced to aniline that can re-enter the cycle) aromatizes the dihydroquinoline to the stable quinoline product.[9]
This reaction is notoriously exothermic and can become violent if not controlled.[8] The addition of a moderator like ferrous sulfate is often used to temper the reaction's vigor.[9]
Protocol 1: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH) solution
-
Water & Ice
Procedure:
-
Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to aniline while cooling in an ice bath.
-
Reagent Addition: Slowly add the glycerol to the mixture with continuous stirring. Then, add the ferrous sulfate heptahydrate moderator.[8]
-
Heating: Gently heat the mixture in an oil bath. The reaction will become exothermic. Be prepared to remove the heat source to maintain control. Once the initial exotherm subsides, maintain the oil bath temperature at 140-150°C for approximately 3-4 hours.[8]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then neutralize it with a concentrated NaOH solution until it is strongly alkaline. Caution: This neutralization is also exothermic.
-
Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture.[8]
-
Purification: Separate the quinoline layer from the aqueous layer in the distillate. Dry the crude quinoline over anhydrous potassium carbonate and then purify by vacuum distillation, collecting the fraction boiling at the appropriate temperature (for quinoline, ~237°C at atmospheric pressure).[8]
Diagram 1: General Workflow for Quinoline Synthesis
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uop.edu.pk [uop.edu.pk]
Application Notes and Protocols for the Purification of Methyl 4-Hydroxyquinoline-2-carboxylate
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of Methyl 4-Hydroxyquinoline-2-carboxylate, a pivotal intermediate in pharmaceutical research and drug development. Recognizing the critical impact of purity on experimental outcomes and product integrity, this document offers researchers, scientists, and drug development professionals a selection of robust purification techniques. We delve into the methodologies of recrystallization, silica gel column chromatography, and acid-base extraction, elucidating the scientific principles that underpin each choice of protocol. Furthermore, this guide includes protocols for the assessment of purity via High-Performance Liquid Chromatography (HPLC), ensuring the final compound meets the stringent requirements for downstream applications.
Introduction: The Imperative for Purity
This compound is a key heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, including inhibitors of blood coagulation factor XIa.[1] The presence of impurities, such as unreacted starting materials, byproducts, or degradation products, can significantly compromise the validity of research findings and the safety and efficacy of potential therapeutic agents. Therefore, the implementation of effective and reproducible purification strategies is not merely a procedural step but a fundamental requirement for scientific integrity.
This document serves as a practical, hands-on guide to achieving high-purity this compound. By understanding the physicochemical properties of the target molecule and the nature of potential impurities, researchers can select and optimize the most appropriate purification workflow.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is essential for designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | Light brown to yellow solid | [3][4] |
| Melting Point | ~224 °C | [4] |
| Boiling Point | 331.1±42.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3±0.1 g/cm³ (Predicted) | [2] |
| pKa | 3.53±0.40 (Predicted) | [3][4] |
| Solubility | More soluble in polar solvents; solubility is pH-dependent.[5] | General knowledge |
Structural Features & Tautomerism:
The structure of this compound features a quinoline core with a hydroxyl group at the 4-position and a methyl ester at the 2-position.[6] The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-keto (quinolone) form. This equilibrium can be influenced by the solvent and pH, which in turn affects the compound's polarity and interaction with stationary phases during chromatography.[6]
Purification Methodologies
The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Below are detailed protocols for three common and effective techniques.
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[7] For this compound, which is a solid at room temperature, this is often the most effective method for removing small amounts of impurities and achieving high crystalline purity.
Causality of Experimental Choices: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. This differential solubility allows for the selective crystallization of the target compound upon cooling, leaving impurities behind in the mother liquor. A mixed solvent system, such as methanol and water, is often employed to achieve the desired solubility profile.
Protocol 1: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Begin by determining an appropriate solvent or solvent pair. Methanol and water are a good starting point. Test the solubility of a small amount of the crude product in various solvents.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Add the solvent in portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight byproducts, add a small amount (1-2% by weight) of activated charcoal (decolorizing carbon) to the hot solution.[8] Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a wash with cold diethyl ether to remove residual soluble impurities and water.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography: For Complex Mixtures
When recrystallization is ineffective, particularly for separating compounds with similar solubility profiles or for non-crystalline materials, silica gel column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Causality of Experimental Choices: Silica gel is a polar stationary phase. Non-polar compounds will have weaker interactions with the silica gel and will elute faster with a non-polar mobile phase. Polar compounds will adsorb more strongly and require a more polar mobile phase to elute. Given the polar nature of the hydroxyl group in this compound, a moderately polar solvent system is required. The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the silica gel, leading to tailing.[11] Adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this issue by neutralizing the acidic sites on the silica gel.[11]
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good solvent system will provide a retention factor (Rf) of ~0.2-0.3 for the target compound. A mixture of petroleum ether and ethyl acetate is a common starting point for quinoline derivatives.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.[9] Pour the slurry into the column and allow it to pack evenly without air bubbles. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the resulting powder to the column.[9]
-
Elution: Begin elution with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase. For example, start with 100% petroleum ether and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a consistent volume.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Table 2: Example Solvent Systems for Quinoline Derivative Chromatography
| Stationary Phase | Eluent System | Compound Type | Reference |
| Silica Gel | Petroleum Ether:Ethyl Acetate (85:15) | 2-Methoxyquinoline-3-carbaldehyde | [9] |
| Silica Gel | Chloroform:Petroleum Ether:Ethyl Acetate (9.5:0.5) | Quinoline Derivatives | [9] |
| Silica Gel | Ethyl Acetate:Hexane | Substituted Quinolines | [10] |
Workflow for Column Chromatography
Caption: General workflow for purification by silica gel column chromatography.
Acid-Base Extraction: Exploiting pH-Dependent Solubility
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[12][13] This method is particularly useful for removing acidic or basic impurities from a neutral or weakly acidic/basic compound. This compound has a phenolic hydroxyl group, which is weakly acidic. This property can be exploited to separate it from non-acidic impurities.
Causality of Experimental Choices: The weakly acidic phenolic hydroxyl group can be deprotonated by a suitable base to form a water-soluble salt. A mild base like sodium bicarbonate is often used to extract carboxylic acids from esters.[14] However, for the less acidic phenolic group of the target compound, a stronger base like sodium hydroxide may be necessary to achieve efficient deprotonation and transfer into the aqueous phase. Conversely, acidic impurities can be removed from the product by washing the organic solution with a basic aqueous solution.
Protocol 3: Acid-Base Extraction for Impurity Removal
This protocol is designed to remove acidic impurities (e.g., unreacted 4-Hydroxyquinoline-2-carboxylic acid) from the desired ester product.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[12][14] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Layer Separation: Allow the layers to separate. The deprotonated acidic impurities will move into the aqueous layer as their sodium salts.
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the basic wash one or two more times to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.[14]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified product.
Logical Flow of Acid-Base Extraction
Caption: Separation of acidic impurities using acid-base extraction.
Purity Assessment: Analytical Verification
After purification, it is imperative to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[15]
Protocol 4: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[15]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of HPLC-grade acetonitrile and water. A typical gradient might run from 30% acetonitrile to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
-
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 10-100 µg/mL.
-
Injection and Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is generally considered high for research purposes.
Conclusion and Best Practices
The purification of this compound is a critical step in ensuring the reliability and reproducibility of scientific research and the quality of pharmaceutical intermediates. The choice of purification technique should be guided by the nature and quantity of impurities present in the crude material. For crystalline solids with minor impurities, recrystallization is often the most efficient method. For more complex mixtures, silica gel column chromatography offers superior separation power. Acid-base extraction provides a simple and effective means of removing acidic or basic contaminants. Finally, post-purification analysis by HPLC is essential to confirm the success of the chosen protocol and to quantify the final purity of the compound.
References
- Vulcanchem. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3.
- Chemsrc. This compound | CAS#:5965-59-3.
- Benchchem. Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- Acid-Base Extraction.
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- ChemicalBook. This compound | 5965-59-3.
- PubChem. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299.
- PubChem. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO4.
- Acid base extraction flow chart.
- Wikipedia. Acid–base extraction.
- Organic Syntheses. 2-methyl-4-hydroxyquinoline.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- Solubility of Things. Quinoline-4-carboxylic acid.
- NIH. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- Recrystallization and Crystallization.
- ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE synthesis.
- ChemicalBook. This compound CAS#: 5965-59-3.
- PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier.
- ChemicalBook. This compound | 5965-59-3.
- SynHet. Methyl 8-hydroxyquinoline-4-carboxylate.
- Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
- Benchchem. A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8- quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).
- Benchchem. A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 3-methylquinoxaline-2-carboxylate.
- ResearchGate. Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives..
- Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
Sources
- 1. This compound | 5965-59-3 [chemicalbook.com]
- 2. This compound | CAS#:5965-59-3 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 5965-59-3 [m.chemicalbook.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rac.ac.in [rac.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Quinoline Derivatives
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quinoline Derivatives and the Imperative for Rigorous Analytical Characterization
The quinoline scaffold is a privileged heterocyclic motif of paramount importance in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of biological activities, including but not limited to, antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The therapeutic potential of these compounds is intrinsically linked to their precise chemical structure, purity, and stability. Consequently, the comprehensive analytical characterization of quinoline derivatives is not merely a procedural step but a fundamental requirement for ensuring their safety, efficacy, and quality.
This document provides a detailed guide to the key analytical methodologies for the characterization of quinoline derivatives. It is designed to be a practical resource, offering not just step-by-step protocols but also insights into the rationale behind the selection of specific techniques and experimental parameters. The content herein is grounded in established scientific principles and regulatory expectations, aiming to equip researchers with the knowledge to develop and validate robust analytical methods.
I. Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for the separation of quinoline derivatives from complex matrices, such as reaction mixtures, biological fluids, and pharmaceutical formulations. The choice of chromatographic method is primarily dictated by the physicochemical properties of the analyte, including its polarity, volatility, and ionization potential.
A. High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of quinoline derivatives due to its versatility, high resolution, and sensitivity. The inherent basicity of the quinoline nitrogen atom and the aromaticity of the ring system are key factors that govern their retention behavior in reversed-phase HPLC.[1]
Causality Behind Experimental Choices: The selection of the stationary phase, mobile phase composition, and pH are critical for achieving optimal separation. The basic nitrogen in the quinoline ring can interact with acidic silanol groups on standard silica-based columns, leading to peak tailing.[2] Therefore, end-capped C18 columns or alternative stationary phases are often preferred. The mobile phase pH is a powerful tool to control the retention of quinoline derivatives; at a pH below their pKa, they will be protonated and may exhibit different retention characteristics.
Protocol 1: A General-Purpose Reversed-Phase HPLC Method for Quinoline Derivatives
This protocol provides a starting point for the development of an HPLC method for a novel quinoline derivative.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For challenging separations, consider a phenyl-hexyl or a polar-embedded column.
2. Reagents and Mobile Phase Preparation:
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Buffer: A phosphate or acetate buffer (e.g., 20 mM) can be used to control the mobile phase pH. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are recommended.
3. Chromatographic Conditions (Scouting Gradient): A "scouting gradient" is an effective way to quickly determine the approximate elution conditions for a new compound.[3]
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance (e.g., determined by UV-Vis spectroscopy). A DAD is useful for identifying the optimal wavelength.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the quinoline derivative in a suitable solvent (e.g., methanol, acetonitrile, or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. Data Analysis and Method Optimization:
-
Based on the retention time of the analyte in the scouting gradient, the gradient can be optimized to improve resolution and reduce run time.
-
If peak tailing is observed, consider adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase or switching to a base-deactivated column.
II. Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of quinoline derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically required for complete characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For quinoline derivatives, 1D (¹H and ¹³C) and 2D NMR experiments are used to determine the substitution pattern and stereochemistry.
Causality Behind Experimental Choices: The chemical shifts and coupling constants of the protons on the quinoline ring are highly informative. The electron-withdrawing effect of the nitrogen atom deshields the protons in the pyridine ring, causing them to resonate at a lower field (higher ppm) compared to those on the benzene ring.[4] 2D NMR experiments like COSY and HMBC are essential for establishing connectivity between protons and between protons and carbons, respectively, which is often necessary for unambiguous assignment, especially in complex derivatives.[5][6]
Protocol 2: General Procedure for NMR Analysis of a Quinoline Derivative
1. Sample Preparation:
-
¹H NMR: Dissolve 1-5 mg of the quinoline derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
¹³C NMR: A more concentrated sample (10-20 mg) is generally required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
3. 2D NMR Acquisition (for structural confirmation):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5][6]
-
Generic Protocol: A standard COSY experiment can be run using the instrument's predefined parameters. The number of scans will depend on the sample concentration.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.[5][6]
-
Generic Protocol: A standard HMBC experiment can be performed using the instrument's default parameters. The optimization of the long-range coupling delay may be necessary for specific applications.
-
4. Spectral Interpretation Workflow:
Caption: Workflow for NMR-based structure elucidation.
B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for many quinoline derivatives, while electron ionization (EI) can provide more extensive fragmentation.
Causality Behind Experimental Choices: The fragmentation of the quinoline ring in mass spectrometry is influenced by the nature and position of substituents. Common fragmentation pathways include the loss of small molecules like HCN from the pyridine ring.[7] Tandem mass spectrometry (MS/MS) is particularly useful for elucidating fragmentation pathways and for distinguishing between isomers.[4][8]
Protocol 3: General Procedure for Mass Spectrometric Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the quinoline derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The addition of a small amount of formic acid (0.1%) can aid in protonation for positive-ion ESI.
2. Instrumentation and Analysis:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI or EI source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements and determination of the elemental composition.
-
Acquisition Mode:
-
Full Scan: To determine the molecular weight of the compound.
-
Product Ion Scan (MS/MS): To study the fragmentation of a specific parent ion.
-
3. Common Fragmentation Patterns of the Quinoline Core:
-
Loss of HCN: A characteristic fragmentation of the quinoline ring system.[7]
-
Loss of Substituents: Fragmentation is often initiated by the loss of substituents from the ring.
-
Retro-Diels-Alder (RDA) reactions: Can occur in certain polycyclic quinoline alkaloids.[9]
Table of Common Mass Spectral Fragments for Substituted Quinolines:
| Substituent | Common Neutral Losses | Characteristic Fragment Ions |
| Methoxy (-OCH₃) | CH₃, CHO, CH₂O | [M-15]⁺, [M-29]⁺, [M-30]⁺[10] |
| Hydroxy (-OH) | CO, CHO | [M-28]⁺, [M-29]⁺ |
| Amino (-NH₂) | NH₃, HCN | [M-17]⁺, [M-27]⁺ |
III. Method Validation: Ensuring Reliability and Trustworthiness
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] It is a mandatory requirement in the pharmaceutical industry to ensure the reliability and integrity of analytical data.[12] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[7][11]
Causality Behind Experimental Choices: Each validation parameter assesses a different aspect of the method's performance. For example, accuracy demonstrates the closeness of the results to the true value, while precision measures the variability of the results.[11][13] The specific validation parameters that need to be evaluated depend on the type of analytical procedure (e.g., identification, impurity testing, or assay).[7][11]
Protocol 4: A Framework for Analytical Method Validation based on ICH Q2(R1)
This protocol outlines the key parameters to be evaluated during the validation of a quantitative HPLC method for a quinoline derivative.
1. Specificity:
-
Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
This can be achieved by analyzing a placebo, stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation), and comparing the chromatograms.
2. Linearity:
-
Establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Prepare a series of at least five standards of known concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.999.
3. Range:
-
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
4. Accuracy:
-
Determine the closeness of the test results obtained by the method to the true value.
-
This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
5. Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Typically assessed by performing multiple injections of the same sample.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility: The precision between different laboratories.
-
Precision is usually expressed as the relative standard deviation (RSD).
6. Detection Limit (LOD) and Quantitation Limit (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness:
-
Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Method Validation Workflow:
Caption: A typical workflow for analytical method validation.
IV. Conclusion
The analytical characterization of quinoline derivatives is a multifaceted process that requires a combination of chromatographic and spectroscopic techniques. A thorough understanding of the principles behind these methods, coupled with a systematic approach to method development and validation, is essential for obtaining reliable and accurate data. The protocols and guidelines presented in this document are intended to serve as a valuable resource for researchers in their efforts to ensure the quality and integrity of their work with this important class of compounds.
V. References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. 2023. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. [Link]
-
A Practical Guide to Analytical Method Validation. gmpua.com. [Link]
-
A Comprehensive Guide for Analytical Method Validation. 2023. [Link]
-
General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
-
Clugston DM, MacLean DB. Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. 1966;44(7):781-790. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. 2024. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. 2020. [Link]
-
Gradient elution procedure for HPLC. ResearchGate. [Link]
-
All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. PubMed Central. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. 2018. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central. [Link]
-
Guidelines for the use of UHPLC instruments. [Link]
-
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. [Link]
-
Two Dimensional NMR. Organic Chemistry Data. [Link]
-
Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. PubMed. [Link]
-
5 Key Basicity Trends of Amines. Master Organic Chemistry. 2017. [Link]
-
Basicity of aromatic amines from liquid chromatographic behavior. NASA Technical Reports Server (NTRS). [Link]
-
Journal of Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 12. emerypharma.com [emerypharma.com]
- 13. globalresearchonline.net [globalresearchonline.net]
The Strategic Utility of Methyl 4-Hydroxyquinoline-2-carboxylate in Contemporary Drug Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of pharmacologically active agents. Its rigid bicyclic framework and versatile substitution patterns offer a unique three-dimensional canvas for the design of molecules that can interact with a wide array of biological targets. Within this important class of heterocycles, Methyl 4-Hydroxyquinoline-2-carboxylate emerges as a particularly valuable and versatile intermediate. Its strategic placement of a hydroxyl group, a methyl ester, and the inherent reactivity of the quinoline core make it a powerful building block for the synthesis of complex and potent drug candidates. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound in drug discovery. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Part 1: Synthesis of the Keystone Intermediate: this compound
The efficient and scalable synthesis of this compound is the foundational step for its application in drug development. Several classical methods can be adapted for its preparation, with the Conrad-Limpach and Gould-Jacobs reactions being the most prominent.[1][2] The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to reaction conditions.
Comparative Overview of Synthetic Strategies
| Synthetic Route | Starting Materials | Key Reaction Steps | Advantages | Disadvantages |
| Conrad-Limpach Synthesis | Aniline, Dimethyl acetylenedicarboxylate | Michael addition, Thermal cyclization | Good yields, Readily available starting materials | High temperatures required for cyclization |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | Condensation, Thermal cyclization, Saponification, Decarboxylation | Versatile for substituted anilines | Multi-step process, High temperatures |
| Esterification of 4-Hydroxyquinoline-2-carboxylic acid | 4-Hydroxyquinoline-2-carboxylic acid, Methanol | Acid-catalyzed esterification | Direct and straightforward | Requires the pre-synthesis of the carboxylic acid |
Recommended Protocol: Esterification of 4-Hydroxyquinoline-2-carboxylic acid
This protocol is recommended for its directness and high yield, assuming the availability of the parent carboxylic acid. The mechanism is a classic Fischer esterification, where a strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Fischer Esterification Mechanism
Detailed Experimental Protocol:
Materials:
-
4-Hydroxyquinoline-2-carboxylic acid (1.0 eq)
-
Anhydrous Methanol (20 vol)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.2 eq)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Suspend 4-Hydroxyquinoline-2-carboxylic acid (e.g., 500 mg, 2.65 mmol) in anhydrous methanol (e.g., 10 mL) in a round-bottom flask equipped with a reflux condenser.[3]
-
Slowly add concentrated sulfuric acid (e.g., 40 drops) with stirring until the solution becomes clear. The acid acts as a catalyst to accelerate the esterification reaction.[3]
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[3]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Dissolve the crude product in a minimal amount of methanol (e.g., 1 mL) and dilute with deionized water (e.g., 10 mL).[3]
-
Slowly add saturated sodium bicarbonate solution dropwise with stirring until a white precipitate forms. This step neutralizes the excess sulfuric acid and any unreacted carboxylic acid.[3]
-
Collect the precipitate by vacuum filtration and wash with diethyl ether to remove any non-polar impurities.[3]
-
Dry the white solid product under vacuum to a constant weight. A typical yield is around 65%.[3]
Characterization Data:
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [4][5] |
| Molecular Weight | 203.19 g/mol | [4][5] |
| Appearance | Light brown to yellow solid | [6] |
| Boiling Point | 331.1°C | [5] |
| Storage | 2-8°C, Sealed in dry environment | [5][6] |
| ¹H NMR (DMSO-d6, 500 MHz) δ (ppm) | 11.32 (s, 1H), 8.05 (d, 1H, J = 8.5 Hz), 7.96 (d, 1H, J = 8.5 Hz), 7.58 (t, 1H, J = 7.0 Hz), 7.25 (t, 1H, J = 7.0 Hz), 6.48 (s, 1H), 3.52 (s, 3H) | [3] |
| LC-MS (ES+) m/z | 204.09 [M+H]⁺ (Calculated: 204.06) | [3] |
Part 2: Application in Drug Synthesis - A Case Study of a Telacebec (Q203) Analog
This compound is a critical precursor for the synthesis of a new generation of antitubercular agents.[6][7][8] One of the most promising new drugs for tuberculosis is Telacebec (Q203), which targets the cytochrome bc1 complex of Mycobacterium tuberculosis.[9][10][11] The synthesis of Telacebec and its analogs often involves a 4-alkoxy-quinoline-2-carboxamide core, which can be readily derived from this compound.
Below is a representative synthetic workflow illustrating how this compound can be utilized to synthesize a key intermediate for Telacebec-like molecules.
Caption: Synthetic workflow for a Telacebec analog.
Protocol 2.1: O-Alkylation of this compound
The hydroxyl group at the 4-position is a key functional handle that can be readily alkylated to introduce various side chains, a common strategy in drug design to modulate properties like solubility, metabolic stability, and target binding. The Williamson ether synthesis is a reliable method for this transformation.
Mechanism Insight: The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the weakly acidic hydroxyl group, forming a more nucleophilic phenoxide. This nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The choice of a non-nucleophilic base like sodium hydride is crucial to avoid competing reactions.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Appropriate Alkyl Halide (e.g., benzyl bromide, 1.1 eq)
-
Saturated Ammonium Chloride solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in anhydrous DMF at 0°C, add sodium hydride portion-wise. The use of an ice bath helps to control the exothermicity of the reaction and the evolution of hydrogen gas.
-
Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Methyl 4-alkoxyquinoline-2-carboxylate.
Protocol 2.2: Amide Coupling to Form a Telacebec Analog Intermediate
The methyl ester at the 2-position is an excellent electrophile for the formation of an amide bond, a key structural feature in many drug molecules, including Telacebec. This can be achieved through direct amidation with an appropriate amine, often facilitated by a coupling agent or by converting the ester to a more reactive species.
Mechanism Insight: While direct amidation of esters is possible, it often requires harsh conditions. A more common and milder approach involves hydrolysis of the ester to the carboxylic acid, followed by amide bond formation using a coupling agent like HATU or EDC/HOBt. These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile.
Detailed Experimental Protocol (Two-Step Approach):
Step A: Saponification of the Ester
-
Dissolve the Methyl 4-alkoxyquinoline-2-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) and stir at room temperature until the starting material is consumed (monitored by TLC/LC-MS).
-
Acidify the reaction mixture with 1N HCl to pH ~3-4, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step B: Amide Bond Formation
-
Dissolve the 4-alkoxyquinoline-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-alkoxyquinoline-2-carboxamide analog.
Conclusion: A Versatile Intermediate for Future Drug Discovery
This compound has proven to be a highly valuable and versatile intermediate in the synthesis of complex drug molecules. Its readily modifiable functional groups, coupled with the inherent biological relevance of the quinoline scaffold, make it an attractive starting point for the development of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors. By understanding the underlying chemical principles and employing robust synthetic methodologies, the full potential of this compound can be harnessed to create the next generation of life-saving medicines.
References
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (2023). Conrad–Limpach synthesis.
- Wikipedia. (2023). Gould–Jacobs reaction.
- Pethe, K., et al. (2013). A new class of imidazopyridine amides with potent and specific activity against Mycobacterium tuberculosis.
- Jain, R., et al. (2004). Novel 2,8-disubstituted-4-methylquinolines as a new class of anti-tuberculosis agents. Bioorganic & Medicinal Chemistry Letters, 14(11), 2845-2848. [Link]
- Sangle, G. V., et al. (2018). Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry, 157, 1139-1148. [Link]
- Kasparkova, J., et al. (2022). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?.
- Gao, C., et al. (2021). Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife, 10, e70908. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 5965-59-3 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound [myskinrecipes.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) | eLife [elifesciences.org]
- 11. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate
Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, robust, and scalable synthetic route. The guide emphasizes scientific integrity, safety, and practical insights gained from extensive experience in chemical process development. All procedural steps are explained with a focus on the underlying chemical principles and potential scale-up challenges.
Introduction and Significance
This compound and its derivatives are pivotal structural motifs in medicinal chemistry. The quinoline core is present in a wide array of therapeutic agents, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Specifically, the 4-hydroxy-2-carboxylate scaffold serves as a crucial building block for the synthesis of more complex molecules, including certain kinase inhibitors and antiviral compounds.
The transition from laboratory-scale synthesis to pilot-plant or industrial production presents numerous challenges, including reaction kinetics, heat and mass transfer, reagent handling, product isolation, and safety. This application note addresses these challenges by outlining a well-vetted, scalable protocol based on the Gould-Jacobs reaction, a classic and reliable method for quinoline synthesis.[1][2]
Synthetic Strategy: The Gould-Jacobs Reaction
The chosen synthetic pathway is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[1] This method is advantageous for scale-up due to the availability of starting materials, generally high yields, and a well-understood reaction mechanism.
The overall transformation can be dissected into two key stages:
-
Condensation: Aniline reacts with dimethyl methoxymethylenemalonate (DMM) to form the intermediate, dimethyl anilinomethylenemalonate. This step is typically a nucleophilic substitution at the enol ether carbon of DMM.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to yield the desired this compound. This step is often the most critical and challenging in a scale-up scenario due to the high temperatures required.[3][4]
Mechanistic Considerations
The thermal cyclization proceeds via a 6-electron electrocyclic ring-closure, followed by tautomerization to the more stable 4-hydroxyquinoline form.[1] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side-product formation.
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of a multi-kilogram batch of this compound. All operations should be conducted in a well-ventilated fume hood or a designated chemical production area with appropriate engineering controls.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| Aniline | Reagent Grade, ≥99.5% | Major Chemical Supplier | Freshly distilled before use |
| Dimethyl methoxymethylenemalonate (DMM) | Technical Grade, ≥95% | Major Chemical Supplier | |
| Dowtherm™ A | Heat Transfer Fluid | Dow Chemical | High-boiling, thermally stable solvent[5][6][7] |
| Toluene | ACS Reagent Grade | Major Chemical Supplier | |
| Methanol | ACS Reagent Grade | Major Chemical Supplier | |
| Activated Carbon | Decolorizing Grade | Major Chemical Supplier | |
| Celite® | Filter Aid | Major Chemical Supplier |
Equipment:
-
Glass-lined or stainless steel reactor (50 L) equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating mantle or oil bath capable of reaching 260 °C.
-
Addition funnel (5 L).
-
Nutsche filter or large Buchner funnel with appropriate filter paper.
-
Vacuum oven.
Step-by-Step Procedure
Part A: Condensation to form Dimethyl anilinomethylenemalonate
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with freshly distilled aniline (4.65 kg, 50.0 mol).
-
Addition of DMM: Begin stirring the aniline and slowly add dimethyl methoxymethylenemalonate (8.71 kg, 50.0 mol) via the addition funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 60 °C. Cooling may be necessary.
-
Reaction Completion: After the addition is complete, heat the mixture to 100-110 °C and hold for 2-3 hours. The reaction progress can be monitored by TLC or HPLC to ensure the complete consumption of aniline.
-
Methanol Removal: The methanol generated during the reaction is distilled off. This can be done under atmospheric pressure or reduced pressure to drive the reaction to completion.
Part B: Thermal Cyclization
-
Solvent Addition: To the crude dimethyl anilinomethylenemalonate in the reactor, add Dowtherm™ A (20 L). This high-boiling solvent is crucial for achieving the necessary temperature for cyclization and ensuring uniform heating.[4][8]
-
Heating to Cyclization Temperature: With vigorous stirring, heat the reaction mixture to 250-255 °C. The high temperature is necessary to overcome the activation energy for the electrocyclization.[3][9]
-
Cyclization and Methanol Distillation: Maintain the temperature at 250-255 °C for 3-4 hours. During this period, methanol will distill off as a byproduct of the cyclization. The removal of methanol helps to drive the equilibrium towards the product.
-
Cooling and Precipitation: After the reaction is complete (monitored by HPLC), cool the mixture to below 100 °C. The product will begin to precipitate from the Dowtherm™ A.
-
Isolation of Crude Product: Add toluene (20 L) to the cooled mixture to further precipitate the product and facilitate filtration. Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with fresh toluene (2 x 5 L) to remove residual Dowtherm™ A and any soluble impurities.
Part C: Purification
-
Recrystallization: Transfer the crude product to a clean reactor. Add methanol (30-40 L) and heat to reflux until all the solid dissolves.
-
Decolorization: Add activated carbon (200 g) to the hot solution and reflux for 30 minutes to remove colored impurities.
-
Hot Filtration: Filter the hot solution through a pad of Celite® to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further to 0-5 °C in an ice bath to maximize crystallization.
-
Final Isolation and Drying: Filter the purified product, wash with cold methanol (2 x 2 L), and dry in a vacuum oven at 60-70 °C until a constant weight is achieved.
Expected Yield and Purity
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline solid[10] |
| Yield | 70-80% (based on aniline) |
| Purity (HPLC) | ≥99.0% |
| Melting Point | 225-228 °C |
Safety and Hazard Management
General Precautions: All personnel involved in this synthesis must be trained in handling hazardous materials and familiar with the safety data sheets (SDS) for all chemicals used.[11][12][13][14]
-
Aniline: Toxic and a suspected carcinogen. Handle in a closed system or with appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
-
Dimethyl methoxymethylenemalonate: Irritant. Avoid contact with skin and eyes.
-
Dowtherm™ A: Can cause irritation upon contact. At high temperatures, vapors can be hazardous. Ensure adequate ventilation and use in a closed system.[15][16]
-
High Temperatures: The cyclization step involves very high temperatures. Ensure the reactor and heating system are rated for these conditions and that appropriate safety measures are in place to prevent thermal burns.
-
Pressure: Although the reaction is run at atmospheric pressure, the distillation of methanol can cause pressure fluctuations. Ensure the system is properly vented.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water.[13]
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spills: Contain the spill with an inert absorbent material and dispose of it as hazardous waste.[13]
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Yield in Condensation | Incomplete reaction | Ensure complete removal of methanol by distillation. Monitor reaction progress by HPLC. |
| Side reactions | Control the temperature during DMM addition to prevent side reactions. | |
| Low Yield in Cyclization | Insufficient temperature | Ensure the reaction temperature is maintained at 250-255 °C.[3] |
| Incomplete reaction | Increase the reaction time and monitor by HPLC. | |
| Dark-colored Product | Impurities in starting materials or degradation | Use freshly distilled aniline. Employ activated carbon treatment during recrystallization. |
| Poor Filtration | Fine particle size | Adjust the cooling rate during crystallization to obtain larger crystals. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and production chemists can successfully produce this valuable intermediate on a multi-kilogram scale. The use of the Gould-Jacobs reaction with Dowtherm™ A as a high-boiling solvent is a proven and effective strategy for this transformation.
References
- Dow Inc.
- Dow Inc.
- Goldleaf.
- Larock, R. C., & Dong, D. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 68(3), 954–961.
- Universitat de Barcelona.
- Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]
- Loba Chemie.
- Techno PharmChem.
- National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]
- MDPI.
- MDPI.
- MDPI.
- Wikipedia. Gould–Jacobs reaction. [Link]
- SpringerLink.
- Chemos GmbH & Co.KG.
- Wikipedia. Quinoline. [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
- National Institutes of Health. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. [Link]
- Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]
- National Institutes of Health. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]
- ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]
- ResearchGate.
- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
- National Institutes of Health. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. PMC. [Link]
- PubMed. Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. [Link]
- ResearchGate.
- Revues Scientifiques Marocaines.
- Google Patents. Process for making 2-hydroxyquinoline-4-carboxylic acids.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. dow.com [dow.com]
- 6. chempoint.com [chempoint.com]
- 7. dow.com [dow.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 5965-59-3 [m.chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. chemos.de [chemos.de]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. thermalfluidproducts.com [thermalfluidproducts.com]
- 16. Dowtherm A - Heat Transfer Fluid - Available at GOLDLEAF - Dowtherm A heat transfer fluid is a versatile silicone oil used in recirculating temperature control units. 1 - 55 Gallon Dowtherm A from Goldleaf. Shop Now. [goldleaflabs.com]
Application Note & Protocols: Strategic Functionalization of the Quinoline Ring in Methyl 4-Hydroxyquinoline-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine, is a cornerstone "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives form the core of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The ability to precisely install various functional groups onto this scaffold is paramount for modulating pharmacokinetic and pharmacodynamic properties, making the strategic functionalization of quinoline derivatives a critical task in drug discovery.[4][5]
Methyl 4-hydroxyquinoline-2-carboxylate is a particularly valuable starting material.[6] It features a synthetically versatile ester handle at the C2 position and a strongly activating hydroxyl group at the C4 position. This unique substitution pattern sets the stage for diverse and regioselective chemical transformations, primarily on the carbocyclic (benzene) ring. This guide provides a detailed exploration of the reactivity of this scaffold and offers robust, field-proven protocols for its targeted functionalization.
Core Concepts: Understanding the Reactivity of the Scaffold
The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is governed by the interplay of the electronic effects of its substituents.
-
The 4-OH Group (and its Tautomer): The hydroxyl group at C4 is a powerful electron-donating group (EDG) that activates the quinoline system towards electrophilic attack. It exists in tautomeric equilibrium with its 4-quinolone form. This activating effect is most pronounced on the carbocyclic ring, significantly increasing the electron density at the C5 and C7 positions, making them the primary targets for electrophiles.[7]
-
The 2-COOCH₃ Group: The methyl carboxylate group at C2 is an electron-withdrawing group (EWG) that deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Its influence on the reactivity of the separate carbocyclic ring is minimal.
-
The Ring Nitrogen: The nitrogen atom itself has a deactivating, inductive effect on the entire ring system for SEAr reactions, further favoring substitution on the more electron-rich carbocyclic portion.
Collectively, these features direct incoming electrophiles preferentially to the C5 and C7 positions of the benzene ring. Milder reaction conditions often favor mono-substitution, while more forcing conditions can lead to di-substitution.
Protocol I: Regioselective Bromination
Halogenation is a fundamental transformation for introducing a versatile synthetic handle for subsequent cross-coupling reactions. Bromination of the this compound scaffold can be achieved with high regioselectivity.
Principle: This protocol utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent for a mild and selective electrophilic aromatic substitution. The hydroxyl group at C4 activates the C5 and C7 positions, making them susceptible to bromination. Careful control of stoichiometry and temperature is key to favoring mono-bromination.
Workflow for Regioselective Bromination
Caption: Workflow for the bromination of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (1 mmol scale) | Notes |
| This compound | C₁₁H₉NO₃ | 203.19 | 203 mg (1.0 mmol) | Starting material |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 196 mg (1.1 mmol) | Recrystallize from water if purity is uncertain |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | Anhydrous grade recommended |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | For extraction |
| Deionized Water | H₂O | 18.02 | ~50 mL | For work-up |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | ~20 mL | For washing |
| Brine | NaCl (aq) | 58.44 | ~20 mL | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
| Silica Gel | SiO₂ | 60.08 | As needed | For column chromatography |
Step-by-Step Protocol
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (203 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Reagent Addition: In a separate vial, dissolve N-Bromosuccinimide (196 mg, 1.1 mmol) in DMF (2 mL). Add this solution dropwise to the cooled reaction mixture over 5 minutes.
-
Expert Insight: Portion-wise or dropwise addition of NBS is crucial to maintain temperature control and minimize the formation of di-brominated byproducts.
-
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of cold deionized water. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Trustworthiness Check: The bicarbonate wash neutralizes any acidic byproducts, such as succinimide or HBr, ensuring a clean product upon solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure brominated product(s). The major mono-brominated isomer is typically the 6-bromo derivative.
Protocol II: Regioselective Nitration
Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine for further derivatization or used as an electron-withdrawing group to modulate electronic properties.
Principle: The reaction proceeds via electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The strongly acidic conditions protonate the 4-hydroxyl group, and its activating effect, combined with the steric environment, directs the nitronium ion (NO₂⁺) electrophile to the C5 and/or C7 positions.[8]
Reaction Scheme: Electrophilic Nitration
Caption: General scheme for the nitration of the quinoline scaffold.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (1 mmol scale) | Notes |
| This compound | C₁₁H₉NO₃ | 203.19 | 203 mg (1.0 mmol) | Starting material |
| Sulfuric Acid (Conc., 98%) | H₂SO₄ | 98.08 | 2 mL | Caution: Highly corrosive. Add to water slowly. |
| Nitric Acid (Fuming, >90%) | HNO₃ | 63.01 | 0.1 mL (~1.5 mmol) | Caution: Highly corrosive and an oxidizer. |
| Crushed Ice / Ice Water | H₂O (s) | 18.02 | ~50 g | For quenching |
Step-by-Step Protocol
-
Preparation: To a flame-dried 25 mL round-bottom flask, add concentrated sulfuric acid (2 mL). Cool the flask to 0°C in an ice-salt bath.
-
Expert Insight: Pre-cooling the sulfuric acid is critical to dissipate the heat generated upon addition of the substrate and nitrating agent, preventing unwanted side reactions and decomposition.
-
-
Substrate Addition: While stirring, slowly and carefully add this compound (203 mg, 1.0 mmol) in small portions, ensuring the temperature does not rise above 5°C. Stir until a clear solution is obtained.
-
Nitrating Agent Addition: Carefully add fuming nitric acid (0.1 mL) dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours. The solution may change color. Monitor the reaction by taking a small aliquot, quenching it in ice, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Once the reaction is deemed complete, very slowly pour the reaction mixture onto ~50 g of crushed ice in a beaker with vigorous stirring. A yellow precipitate will form.
-
Trustworthiness Check: This quenching step is highly exothermic. Pouring the acid mixture onto ice (and not the other way around) is a standard safety procedure to control the temperature rise.
-
-
Isolation: Allow the ice to melt completely. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).
-
Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.
-
Purification: The crude product is often a mixture of regioisomers (e.g., 5-nitro and 7-nitro). Separation can be achieved by careful column chromatography or fractional crystallization if necessary.
Summary of Functionalization Strategies
The following table summarizes the expected outcomes for the primary electrophilic substitution reactions on the this compound scaffold.
| Reaction | Reagents | Primary Position(s) of Substitution | Key Considerations |
| Bromination | NBS, DMF | C6 (often major), C8 | Mild conditions; good control over mono- vs. di-substitution. |
| Nitration | HNO₃, H₂SO₄ | C5, C7 | Strongly acidic; requires careful temperature control. |
| Sulfonation | Fuming H₂SO₄ (oleum) | C5, C7 | Reversible reaction; requires harsh conditions. |
| Friedel-Crafts | RCOCl, AlCl₃ | C5, C7 | Lewis acid can complex with the N and OH, often inhibiting reaction. |
Conclusion
This compound is a highly adaptable platform for generating diverse libraries of functionalized quinolines. A thorough understanding of the directing effects of the resident substituents allows for the rational design of synthetic strategies. The protocols detailed herein for bromination and nitration provide reliable and reproducible methods for introducing key functional groups onto the carbocyclic ring, opening avenues for the development of novel therapeutic agents and chemical probes. Researchers are encouraged to use these notes as a foundational guide, optimizing conditions as necessary for their specific downstream applications.
References
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02896d[1]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.ResearchGate. Available at: https://www.researchgate.net/publication/361099688_Recent_advances_in_chemistry_and_therapeutic_potential_of_functionalized_quinoline_motifs-_a_review[2]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9178652/[3]
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22474929/
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9889810/[4]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00566a[5]
- The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline.Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/1950/jr/jr9500002092[8]
- Electrophilic substitution reaction in quinoline and isoquinoline.Química Organica.org. Available at: https://www.quimicaorganica.org/en/heterocycles/809-electrophilic-substitution-reaction-in-quinoline-and-isoquinoline.html
- This compound.MySkinRecipes. Available at: https://www.myskinrecipes.
- Regioselectivity in Electrophilic Aromatic Substitution.Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Electrophilic_Aromatic_Substitution/15.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound [myskinrecipes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 430. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Methyl 4-Hydroxyquinoline-2-carboxylate as a Privileged Scaffold for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in numerous pharmacologically active compounds.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom create a unique electronic environment, enabling diverse interactions with biological targets.[4] In oncology, this versatility has been extensively exploited, leading to the development of therapies that target a wide array of cancer-related processes, including cell cycle progression, apoptosis, angiogenesis, and signal transduction.[4][5] Quinoline derivatives have been successfully developed as inhibitors of critical enzymes like protein kinases and topoisomerases, with several compounds in clinical use.[1]
Within this important class of heterocycles, the 4-hydroxyquinoline-2-carboxylate framework presents a particularly attractive starting point for the development of new anticancer agents. This scaffold possesses key functional groups—a hydroxyl group at the C4 position and a carboxylate ester at the C2 position—that are amenable to chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] Specifically, Methyl 4-Hydroxyquinoline-2-carboxylate serves as a versatile intermediate, providing two key handles for derivatization to generate libraries of novel compounds for anticancer screening.[7]
This document provides a detailed guide for utilizing this compound in the development of novel anticancer agents, with a focus on synthesis protocols, biological evaluation, and elucidation of the mechanism of action, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway.
Part 1: Synthesis of the Core Scaffold and Lead Compounds
The foundational step in this drug discovery workflow is the efficient synthesis of the this compound core. The Conrad-Limpach reaction is a classic and reliable method for this purpose.[8] It involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[5][9]
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol is adapted from the Conrad-Limpach synthesis methodology.[1][8][10]
Rationale: This two-step, one-pot procedure first forms an enamine intermediate from aniline and dimethyl 1,3-acetonedicarboxylate. The subsequent thermal cyclization is a key step that requires high temperatures to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular reaction.[11] The use of a high-boiling solvent like Dowtherm A or mineral oil is crucial for achieving high yields by ensuring the reaction reaches the necessary temperature for efficient ring closure.[5]
Materials:
-
Aniline
-
Dimethyl 1,3-acetonedicarboxylate[12]
-
Methanol
-
Dowtherm A (or mineral oil)
-
Petroleum ether
-
Activated carbon (e.g., Norit or Darco)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) and dimethyl 1,3-acetonedicarboxylate (1 equivalent) in methanol.
-
Reflux the mixture for 4-6 hours to form the enamine intermediate. Monitor the reaction by TLC.
-
Remove the methanol under reduced pressure using a rotary evaporator. The residue is the crude enamine.
-
In a separate three-necked flask equipped with a mechanical stirrer and a condenser, heat Dowtherm A to reflux (~258 °C).
-
Slowly add the crude enamine from the previous step to the refluxing Dowtherm A.
-
Continue stirring and refluxing for an additional 15-20 minutes. Ethanol will distill off as the cyclization proceeds.[13]
-
Allow the mixture to cool to room temperature. A solid precipitate of the product will form.
-
Add petroleum ether to the cooled mixture to facilitate the precipitation and collection of the solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with petroleum ether.
-
For purification, recrystallize the crude product from boiling water with the addition of activated carbon to remove colored impurities.
-
Filter the hot solution and allow it to cool slowly to obtain pure, needle-like crystals of this compound.
Lead Compound Derivatization Strategy
With the core scaffold in hand, the next phase involves creating a library of derivatives to explore the SAR. The hydroxyl group at C4 and the methyl ester at C2 are the primary points for modification.
-
C4-Position (O-Alkylation): The hydroxyl group can be converted to various ethers to probe the effect of steric bulk and hydrophobicity in this region. This is typically achieved via Williamson ether synthesis.[14]
-
C2-Position (Amidation): The methyl ester can be converted to a diverse range of amides. Amides are prevalent in pharmaceuticals as they can form crucial hydrogen bonds with protein targets.[5][15] This is typically a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide coupling.[16]
Protocol 2: Derivatization at C4 - O-Alkylation
Rationale: This protocol uses a base (NaH or K₂CO₃) to deprotonate the C4-hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide (e.g., benzyl bromide) to form the ether linkage. The choice of base and solvent is critical for reaction efficiency.[17][18]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate and brine for workup
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Carefully add NaH (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) dropwise and let the reaction proceed at room temperature overnight, or with gentle heating (50-60 °C) for a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Derivatization at C2 - Amide Formation
Rationale: Direct amidation of the ester is often difficult. A more reliable method is to first hydrolyze the ester to the corresponding carboxylic acid. The resulting carboxylic acid is then activated with a coupling agent (e.g., HBTU, EDCI) to form a highly reactive intermediate that readily reacts with an amine to form the stable amide bond.[16]
Step A: Ester Hydrolysis
-
Suspend this compound (1 equivalent) in an aqueous solution of sodium carbonate (Na₂CO₃, 2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Carefully acidify the mixture with dilute HCl to precipitate the 4-Hydroxyquinoline-2-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step B: Amide Coupling
-
Dissolve the 4-Hydroxyquinoline-2-carboxylic acid (1 equivalent) and the desired amine (1.2 equivalents) in DMF.
-
Add a coupling agent such as HBTU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents).
-
Stir the reaction at room temperature for 4-12 hours.
-
Perform an aqueous workup as described in Protocol 2 (step 5-7) to isolate and purify the final amide product.
Workflow for Synthesis and Derivatization
Caption: Synthetic workflow for the core scaffold and its key derivatives.
Part 2: Biological Evaluation Protocols
Once a library of compounds is synthesized, a systematic evaluation of their anticancer activity is required. This typically involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability.[19] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. This is the standard first-pass assay to determine the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)[2][20]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
Protocol 5: Apoptosis and Cell Cycle Analysis
Rationale: A key mechanism of many anticancer drugs is the induction of programmed cell death (apoptosis) and/or cell cycle arrest. Flow cytometry is a powerful tool to quantify these effects. Annexin V/Propidium Iodide (PI) staining distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. PI staining of DNA content in fixed cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cells and culture reagents
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) staining solution with RNase A
-
Ice-cold 70% ethanol
-
Flow cytometer
Procedure (Apoptosis):
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI, and incubate in the dark for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
Procedure (Cell Cycle):
-
Seed and treat cells as for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Part 3: Mechanism of Action - Targeting the PI3K/Akt/mTOR Pathway
A significant body of evidence suggests that quinoline and its related scaffolds, such as quinazolinones, can exert their anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][20][21][22][23] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[21][24] Therefore, derivatives of this compound are prime candidates for development as PI3K/Akt pathway inhibitors.
The PI3K/Akt/mTOR Signaling Cascade: Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including mTOR (mammalian Target of Rapamycin), which in turn promotes protein synthesis and cell growth while inhibiting apoptosis.[21]
Proposed Mechanism for Quinoline Derivatives: The planar quinoline scaffold can act as an ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases like PI3K and mTOR.[25][26] Modifications at the C2 and C4 positions can be designed to form specific hydrogen bonds and hydrophobic interactions with key residues in the kinase domain, enhancing potency and selectivity.
Visualizing the PI3K/Akt/mTOR Pathway Inhibition
Caption: Proposed mechanism of action via PI3K/Akt/mTOR pathway inhibition.
Protocol 6: Western Blot Analysis of Pathway Modulation
Rationale: To confirm that the lead compounds inhibit the PI3K/Akt pathway, Western blotting can be used to measure the phosphorylation status of key proteins in the cascade. A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated downstream targets of mTOR (like p-S6K) upon compound treatment provides direct evidence of pathway inhibition.
Procedure:
-
Treat cancer cells with the lead compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the change in protein phosphorylation levels relative to the total protein and loading control.
Part 4: Data Presentation and Structure-Activity Relationship (SAR)
Systematic derivatization and biological testing allow for the elucidation of SAR, which guides the optimization of lead compounds.
Key SAR Insights from Related Scaffolds:
-
C2-Position: Bulky, hydrophobic substituents at the C2 position are often necessary for potent activity.[9] Converting the ester to various amides can significantly impact potency, likely by establishing new hydrogen bond interactions in the target's active site.[2]
-
C4-Position: The C4-hydroxyl group is a key interaction point. Conversion to small alkoxy groups (e.g., methoxy, ethoxy) may be tolerated or even enhance activity by improving cell permeability, but larger, bulkier groups can be detrimental.[14]
-
Quinoline Ring Substituents: Electron-withdrawing or -donating groups on the benzo portion of the quinoline ring can modulate the electronic properties of the scaffold and influence binding affinity and pharmacokinetic properties.[9]
Table 1: Example Cytotoxicity Data for 4-Hydroxyquinoline Derivatives
| Compound ID | C2-Substituent | C4-Substituent | Cell Line | IC₅₀ (µM)[1] |
| Scaffold | -COOCH₃ | -OH | - | - |
| Lead 1 | -CONH-benzyl | -OH | Colo 320 | 8.19 |
| Lead 2 | -CONH-(4-F-phenyl) | -OH | Colo 320 | 4.58 |
| Lead 3 | -COOCH₂CH₃ | -OCH₂-phenyl | Colo 205 | 11.86 |
| Doxorubicin | - | - | Colo 320 | ~0.5 |
Note: Data presented are illustrative and synthesized from reported values for structurally related compounds to demonstrate trends. Actual values must be determined experimentally.
Part 5: In Vivo Evaluation
Promising lead compounds with potent in vitro activity and a confirmed mechanism of action should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Protocol 7: Xenograft Tumor Model in Nude Mice
Rationale: The xenograft model, where human cancer cells are implanted into immunocompromised mice, is the gold standard for preclinical evaluation of anticancer drug efficacy. Tumor growth inhibition is the primary endpoint.[27][28]
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the lead compound daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analyze the data to determine the percentage of tumor growth inhibition. Vital organs can also be collected for histological analysis to assess toxicity.
Conclusion
This compound is a highly valuable and versatile scaffold for the development of novel anticancer agents. Its straightforward synthesis via the Conrad-Limpach reaction and the presence of two modifiable functional groups allow for the generation of diverse chemical libraries. By employing a systematic approach of synthesis, in vitro biological evaluation, and mechanistic studies focused on pathways like PI3K/Akt/mTOR, researchers can identify and optimize potent lead compounds. Subsequent validation in in vivo models is a critical step toward translating these promising molecules into next-generation cancer therapeutics. The protocols and insights provided in this document offer a comprehensive framework to guide these drug discovery efforts.
References
- Molecules. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- MDPI. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- ResearchGate. (2022). Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents.
- ResearchGate. (n.d.). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines.
- ResearchGate. (2014). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- ScienceDirect. (2017). Comprehensive review on current developments of quinoline-based anticancer agents.
- National Institutes of Health (NIH). (2021). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo.
- MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF.
- ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of...
- National Institutes of Health (NIH). (2015). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
- PubMed. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition.
- Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review.
- PubMed. (n.d.). Synthesis of 4-alkoxy-8-hydroxyquinolines.
- National Institutes of Health (NIH). (2013). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products.
- PubMed Central (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- ResearchGate. (2021). A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo.
- Repository of the Academy's Library. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- PubMed. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- ResearchGate. (n.d.). (PDF) Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity.
- ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- National Institutes of Health (NIH). (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- RSC Publishing. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
- ResearchGate. (n.d.). Synthesis of 2‐hydroxy‐4‐methylquinoline derivatives.
- ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
- PubMed. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety.
- ResearchGate. (2022). Fangchinoline derivatives inhibits PI3K signaling in vivo and in vitro in non-small cell lung cancer.
- MDPI. (2023). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.
- PubMed. (2020). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors.
- National Institutes of Health (NIH). (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors.
- PubMed. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.
- Organic Chemistry Portal. (n.d.). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.
- ResearchGate. (2020). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors.
- MDPI. (2020). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- ScienceDirect. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- YouTube. (2015). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy.
- Xi'an Jiaotong University. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety.
- PubMed. (2016). Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors.
Sources
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - Repository of the Academy's Library [real.mtak.hu]
- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. synarchive.com [synarchive.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A quinoline-2-thione derivative as a novel chemotherapy drug candidate displays anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate
Welcome to the technical support center dedicated to the synthesis of Methyl 4-Hydroxyquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and commonly employed method is a variation of the Gould-Jacobs reaction, which involves two key stages.[1][2] First, a Michael-type addition reaction occurs between an aniline and an acetylenic ester, such as dimethyl acetylenedicarboxylate (DMAD), to form a stable enamine intermediate (a dialkyl anilinomaleate).[3] This intermediate then undergoes a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[4][5]
Q2: What is the underlying mechanism of the cyclization step?
The cyclization is a thermally induced, intramolecular electrophilic aromatic substitution. It is a 6-electron cyclization process where the enamine intermediate closes to form the quinoline ring.[1] This step requires significant thermal energy to overcome the activation barrier for the ring closure, which is why temperatures often exceeding 250°C are necessary.[6][7] The initial product exists in a keto-enol tautomerism, heavily favoring the 4-hydroxy aromatic form.[1]
Q3: Why is this synthesis considered challenging, often resulting in low yields?
The primary challenge lies in the harsh conditions required for the thermal cyclization step.[8] The very high temperatures (250-300°C) needed to drive the reaction to completion can also cause significant thermal decomposition of both the starting materials and the desired product.[5] This often leads to the formation of tarry byproducts, which complicates purification and contributes to low isolated yields.[9] Achieving a balance between a sufficient reaction rate and minimal degradation is the central challenge of this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a root cause analysis and actionable solutions.
Q1: My cyclization reaction is failing or giving a very low yield. What are the primary causes and solutions?
Low yield is the most common complaint. The issue can typically be traced to three factors: incomplete reaction, product decomposition, or impure starting materials.
-
Cause A: Incomplete Cyclization The reaction has not been supplied with sufficient energy or time to proceed to completion.
-
Solution 1: Optimize Thermal Conditions. The cyclization requires a temperature of at least 250°C.[7] Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat distribution and prevent localized overheating, which can cause charring.[8][10] A well-controlled heating mantle or a sand bath is recommended over an oil bath for achieving these temperatures safely and consistently.
-
Solution 2: Increase Reaction Time. If you are hesitant to increase the temperature due to observed decomposition, extending the reaction time at the current temperature can sometimes improve conversion. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal endpoint.
-
Solution 3: Consider Microwave Heating. Microwave irradiation is an excellent alternative to conventional heating. It provides rapid, uniform heating that can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with improved yields.[7][9][11]
-
-
Cause B: Product Decomposition The target molecule is degrading under the harsh reaction conditions.
-
Solution 1: Fine-Tune Temperature. A thorough temperature optimization study is crucial. Even a 10-20°C reduction in temperature can sometimes significantly minimize degradation while still allowing the reaction to proceed, albeit more slowly.[3]
-
Solution 2: Use an Inert Atmosphere. While not always cited as essential, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions at high temperatures, leading to a cleaner product profile.
-
-
Cause C: Impure Intermediate Impurities in the aniline-DMAD adduct can polymerize or inhibit the cyclization.
-
Solution: Purify the Intermediate. While many procedures proceed directly to the cyclization step, purifying the enamine intermediate via recrystallization or column chromatography before subjecting it to high temperatures can significantly improve the yield and purity of the final product.
-
Q2: My reaction mixture is producing a thick, black tar, making workup and purification nearly impossible. How can I prevent this?
Tar formation is a direct result of thermal decomposition.[9]
-
Cause A: Localized Overheating Heating the reaction neat (without solvent) or with inefficient stirring can create "hot spots" where the temperature far exceeds the set point, causing rapid decomposition.
-
Solution: Use a High-Boiling Solvent. As mentioned previously, using a high-boiling solvent is the most effective way to prevent tarring. Solvents like Dowtherm A, diphenyl ether, or even mineral oil provide excellent heat transfer, ensuring a uniform temperature throughout the reaction vessel.[8][10]
-
-
Cause B: Excessively High Temperature Pushing the temperature too high in an attempt to accelerate the reaction is a common mistake.
-
Solution: Perform Optimization Studies. Start at the lower end of the recommended temperature range (e.g., 250°C) and incrementally increase it. It is better to have a slightly incomplete but clean reaction than a complete reaction that yields mostly tar.[3]
-
Q3: I've successfully synthesized the product, but I'm struggling to remove the high-boiling solvent (e.g., Dowtherm A) during workup.
This is a common challenge associated with using these advantageous solvents.[8]
-
Solution 1: Precipitation and Filtration. This is the most common and effective method. After the reaction mixture has cooled, dilute it with a large volume of a non-polar hydrocarbon solvent such as hexanes, heptane, or petroleum ether.[10] This will cause the more polar quinolone product to precipitate out while the high-boiling solvent remains dissolved. The solid can then be collected by vacuum filtration and washed with additional hydrocarbon solvent.
-
Solution 2: Vacuum Distillation. If the product is thermally stable, the high-boiling solvent can be removed under high vacuum. However, this is often less practical and risks co-distillation or decomposition of the product.
Q4: My final product is colored and difficult to purify by recrystallization.
Colored impurities are often persistent byproducts from the high-temperature reaction.
-
Solution 1: Activated Carbon Treatment. During the recrystallization process, add a small amount of activated carbon (decolorizing charcoal) to the hot, dissolved solution.[10] The carbon will adsorb many of the colored, non-polar impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Solution 2: Column Chromatography. If recrystallization fails, silica gel column chromatography can be used to isolate the pure product. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Solution 3: Acid-Base Extraction. Since the 4-hydroxyquinoline moiety has a phenolic proton, it can be deprotonated with a base (e.g., aqueous NaOH) to form a water-soluble salt. This allows for washing the aqueous layer with an organic solvent (like dichloromethane or ether) to remove non-acidic, organic-soluble impurities. Subsequent re-acidification of the aqueous layer will precipitate the purified product.[12]
Data & Protocols
Data Presentation
The choice of solvent and reaction conditions has a profound impact on the yield of the thermal cyclization step. The following table illustrates the importance of optimization.
Table 1: Influence of Reaction Conditions on Cyclization Yield
| Entry | Heating Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Conventional | None (Neat) | 250 | 2 | ~15 | Significant tar formation |
| 2 | Conventional | Mineral Oil | 250 | 2 | 55 | Cleaner reaction, easier stirring |
| 3 | Conventional | Dowtherm A | 255 | 1.5 | 75 | Homogeneous, minimal charring |
| 4 | Microwave | None (Neat) | 250 | 0.25 | 70 | Rapid, some darkening |
| 5 | Microwave | 1,2-Dichlorobenzene | 200 | 0.5 | 65 | Lower temp, requires pressure vial |
Note: Yields are illustrative and based on principles described in the literature. Actual results will vary with substrate and scale.[3]
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-anilinomaleate (Intermediate)
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add aniline (1.0 eq) dissolved in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.05 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Remove the solvent under reduced pressure. The resulting oil or solid is the crude intermediate, which can be purified by recrystallization from ethanol or used directly in the next step.
Protocol 2: Thermal Cyclization to this compound
-
Place the crude Dimethyl 2-anilinomaleate intermediate (1.0 eq) into a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Add a high-boiling solvent, such as Dowtherm A (approx. 3-5 mL per gram of intermediate).[10]
-
Heat the mixture with vigorous stirring to 250-260°C under an inert atmosphere (e.g., nitrogen).
-
Maintain this temperature for 1-2 hours. The reaction mixture will darken. Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.
-
Slowly add hexanes or petroleum ether (approx. 10 volumes) to the cooled mixture with stirring. The product should precipitate as a solid.
-
Allow the suspension to cool to room temperature, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with additional hexanes to remove residual Dowtherm A.
-
Dry the crude product under vacuum.
Visualized Workflows
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the cyclization step.
References
- Scott, A. et al. (2019). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Molecules.
- Stalinska, J. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: https://www.mdpi.com/1420-3049/28/2/743
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem.
- Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
- BenchChem. (2025). Optimizing Reaction Conditions for Quinolinone Synthesis. BenchChem.
- Heindel, N. D., & Fine, S. A. (1970). Cyclization of aniline-acetylenedicarboxylate adducts. Improved synthesis of 8-nitro-2-carbomethoxy-4(1H)-quinolones. The Journal of Organic Chemistry, 35(3), 796–797. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00828a063
- Siddiqui, Z. N. et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7731114/
- BenchChem. (2025). Optimizing Reaction Conditions for 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid synthesis. BenchChem.
- BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis. BenchChem.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056.
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library. Available at: https://onlinelibrary.wiley.com/doi/10.1002/9780470638859.conrr282
- Reynolds, G. A., & Hauser, C. R. (1951). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 31, 77. Available at: http://www.orgsyn.org/demo.aspx?prep=cv4p0615
- Stalinska, J. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9859981/
- Quezada, E. et al. (2020). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: https://www.mdpi.com/1420-3049/25/22/5361
- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents. Available at: https://patents.google.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. ablelab.eu [ablelab.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Hydroxyquinoline Derivatives
Introduction
Welcome to the technical support center for the purification of 4-hydroxyquinoline derivatives. As a class of compounds pivotal to pharmaceutical development and biological research, their effective purification is a critical step in ensuring experimental validity and therapeutic potential.[1] This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high purity for these valuable intermediates.
The unique chemical nature of the 4-hydroxyquinoline scaffold presents specific purification hurdles. Chief among these is the keto-enol tautomerism, where the 4-hydroxyquinoline (enol form) exists in equilibrium with its 4-quinolone (keto form) tautomer.[2][3] This equilibrium is influenced by factors such as substitution patterns, solvent, and pH, which can lead to issues like peak broadening in chromatography and difficulties in crystallization.[3][4]
This document provides a structured approach to troubleshooting common issues, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Troubleshooting Guide: Common Purification Issues
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your purification workflow.
Issue 1: My column chromatography results in poor separation and broad, tailing peaks.
Possible Cause & Explanation: This is a classic symptom of on-column tautomerism or strong interaction with the stationary phase. The 4-hydroxyquinoline core is weakly acidic and can interact with the silanol groups on standard silica gel. Furthermore, the constant interconversion between the more polar keto and less polar enol forms on the column can lead to significant band broadening.[4]
Solutions & Optimization:
-
Modify the Mobile Phase:
-
Add an Acidic Modifier: Incorporating a small amount (0.1-1%) of acetic acid or formic acid into your mobile phase can suppress the ionization of the silanol groups on the silica and push the tautomeric equilibrium towards one form, leading to sharper peaks.[5][6]
-
Use a Buffered System: For particularly difficult separations, consider using a buffered mobile phase, although this is more common in HPLC than flash chromatography.[5]
-
-
Deactivate the Stationary Phase:
-
Before loading your sample, flush the column with your mobile phase containing a small percentage of a polar modifier like triethylamine or pyridine. This will cap the active silanol sites and reduce tailing.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): For compounds sensitive to acidic silica, alumina can be an excellent alternative.
-
Reversed-Phase (C18): Reversed-phase chromatography is often ideal for these compounds.[5][7] A typical mobile phase would be a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.[5][8]
-
Issue 2: My compound "oils out" or forms a precipitate during solvent extraction instead of staying in the desired layer.
Possible Cause & Explanation: 4-Hydroxyquinolines are amphoteric. The phenolic hydroxyl group is acidic, while the quinoline nitrogen is basic. At a pH close to its isoelectric point, the compound's solubility in both aqueous and organic solvents can be minimal, causing it to precipitate at the interface.
Solutions & Optimization:
-
Adjust the Aqueous pH:
-
To Extract into an Organic Layer: Ensure the aqueous layer is acidic (pH < 4) by adding dilute HCl. This protonates the quinoline nitrogen, forming a salt that is typically more soluble in the aqueous phase, leaving less polar impurities behind in the organic layer.
-
To Extract into an Aqueous Basic Layer: Add a base like sodium hydroxide or sodium carbonate to the aqueous layer (pH > 10). This will deprotonate the hydroxyl group, forming a phenoxide salt that is highly soluble in the aqueous phase.[9] You can then re-acidify the aqueous layer to precipitate your purified product.[9]
-
-
Use a Different Organic Solvent: If solubility in standard solvents like ethyl acetate or dichloromethane is low, try a more polar solvent like n-butanol.
Issue 3: During recrystallization, I get very low recovery or no crystals form at all.
Possible Cause & Explanation: This is often due to an improper choice of solvent system or the presence of impurities that inhibit crystal lattice formation. The high melting point of many 4-hydroxyquinolines (e.g., the parent compound melts at 199-206 °C) suggests strong intermolecular forces, which can make them challenging to crystallize.[1]
Solutions & Optimization:
-
Systematic Solvent Screening:
-
Use a systematic approach with small vials. Test single solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile) and binary solvent systems (e.g., methanol/water, ethanol/ether, acetone/hexane).[10]
-
The ideal single solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
-
Techniques to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution.
-
Slow Cooling & Evaporation: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator. If crystals still do not form, allow the solvent to evaporate slowly over several days.
-
Issue 4: My NMR spectrum is complex, showing more peaks than expected or broad signals.
Possible Cause & Explanation: This is very likely due to the presence of both keto and enol tautomers in the NMR solvent.[2][11] The ratio of these tautomers can be highly dependent on the solvent used (e.g., DMSO-d6 vs. CDCl3) and the substitution pattern on the quinoline ring.[3] Broad signals for the OH or NH protons are common due to chemical exchange.
Solutions & Optimization:
-
Vary the NMR Solvent: Acquiring spectra in different solvents (e.g., DMSO-d6, CDCl3, MeOD) can help identify which peaks belong to which tautomer, as the equilibrium will shift.
-
Temperature Variation NMR: Running the NMR experiment at a higher or lower temperature can sometimes coalesce the signals of the two tautomers if the rate of interconversion is in the intermediate exchange regime on the NMR timescale.
-
Add D₂O: A D₂O shake can help identify the exchangeable OH (enol) and NH (keto) protons, as their signals will disappear from the ¹H NMR spectrum.
Visualization of Key Concepts & Workflows
Tautomerism: The Core Challenge
The equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms is central to the purification challenges. Substituents can heavily influence which form predominates.[3][12]
Caption: Keto-Enol tautomeric equilibrium in 4-hydroxyquinoline derivatives.
Troubleshooting Workflow for Impure Fractions
This workflow provides a logical path to diagnose and solve issues related to impure product obtained after column chromatography.
Caption: Decision tree for troubleshooting impure column chromatography fractions.
Methodologies & Protocols
Protocol 1: Reversed-Phase HPLC for Purity Analysis
This protocol provides a standard method for assessing the purity of 4-hydroxyquinoline derivatives, adapted from established techniques.[5][7]
Instrumentation & Materials:
-
HPLC system with UV-Vis or DAD detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent A: 0.1% Formic Acid in HPLC-grade water
-
Solvent B: Acetonitrile
-
Sample: Dissolved in acetonitrile or mobile phase at ~1 mg/mL
Procedure:
-
System Setup: Set the column temperature to 30 °C and the detection wavelength to 254 nm.
-
Equilibration: Equilibrate the column with 30% Solvent B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the filtered sample solution.
-
Gradient Elution: Run a linear gradient from 30% to 80% Solvent B over 20 minutes.
-
Analysis: Determine purity by calculating the area percentage of the main peak relative to the total peak area.
| Parameter | Method Details |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Typical Purity | >98% |
Table 1: Standard HPLC parameters for purity analysis of 4-hydroxyquinoline derivatives.[5]
Protocol 2: Recrystallization of a 4-Hydroxyquinoline Derivative
This is a general procedure that should be adapted based on the specific solubility of your derivative.
Procedure:
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture. If it dissolves upon heating, it is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of 4-hydroxyquinoline derivatives on silica gel? A1: A good starting point for many derivatives is a mixture of hexane and ethyl acetate. For more polar derivatives, a system of dichloromethane and methanol (e.g., 98:2 to 95:5) is often effective. Adding 0.5% acetic acid to the eluent is highly recommended to improve peak shape.
Q2: Can I use TLC to monitor my reactions and purification? A2: Absolutely. TLC is an indispensable tool.[6] Use the same solvent system you plan to use for column chromatography. The presence of streaking on the TLC plate is a strong indicator that you will face challenges with tailing on the column, and you should consider modifying your mobile phase before starting the column.
Q3: My purified product changes color over time. Is it degrading? A3: Some quinoline derivatives can be sensitive to light and air, leading to oxidation and color changes. It is advisable to store your purified compounds in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).[6]
Q4: How do I remove stubborn starting materials from my product? A4: If the starting materials have significantly different polarities, optimized column chromatography should work. If they are very similar, recrystallization is often the best method, as the different crystal packing energies of the product and impurity can allow for effective separation. If both fail, preparative HPLC is the most powerful option.
Q5: Are there any safety concerns specific to 4-hydroxyquinolines? A5: As with any chemical, you should always consult the Safety Data Sheet (SDS) for your specific compound. Quinolines as a class can have biological activity, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Handle the compounds in a well-ventilated fume hood.
References
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
- Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
- SIELC Technologies. (n.d.). Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. [Scientific Diagram].
- Reddy, T. R., et al. (2017). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 4(10), 2003-2008. [Link]
- Priya, M. K., et al. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure, 1245, 131069.
- Fadda, A. A., et al. (2015). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 12(4), 332-359.
- El-Gindy, A., et al. (2011). Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. Journal of the Chilean Chemical Society, 56(2), 684-688.
- Chem-Impex. (n.d.). 4-Hydroxyquinoline.
- ResearchGate. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Request PDF.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- Kovács, D., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5036. [Link]
- Kovács, D., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5036. [Link]
- Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]
- ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Scientific Diagram].
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline scaffolds—a cornerstone of many pharmaceutical and industrial compounds.[1][2] Here, we move beyond simple protocols to address the complex challenges encountered during synthesis. This resource provides in-depth, experience-driven answers to common troubleshooting questions, explains the causality behind experimental choices, and offers validated protocols to enhance reaction efficiency, yield, and purity.
Section 1: General Troubleshooting & Foundational Principles
Before delving into specific named reactions, addressing universal experimental parameters can often resolve many common issues.
FAQ 1: My reaction yields are inconsistent despite following the same procedure. What are the most likely culprits?
Inconsistent yields are often traced back to subtle variations in reagent quality or reaction setup.
-
Reagent Purity and Water Content: Many quinoline syntheses, particularly those using strong acids like H₂SO₄ or Lewis acids, are highly sensitive to water. For instance, in the Skraup synthesis, using anhydrous glycerol is critical, as excess water can dilute the acid catalyst and interfere with the dehydration of glycerol to the reactive acrolein intermediate, lowering yields.[3][4] Always use freshly distilled or high-purity, anhydrous starting materials and solvents.
-
Atmospheric Control: For reactions involving sensitive organometallic catalysts or intermediates prone to oxidation, maintaining an inert atmosphere (Nitrogen or Argon) is crucial.
-
Reaction Monitoring: Relying solely on reaction time is insufficient. The most effective way to determine reaction completion and identify potential side-product formation is through diligent monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Section 2: The Skraup & Doebner-von Miller Syntheses
These classic methods are powerful but are notorious for their aggressive and often violent exothermic nature.[6][7]
Question 1: My Skraup synthesis is extremely exothermic, difficult to control, and produces significant tar/charring. How can I mitigate this?
Answer: This is the most common and dangerous issue with the traditional Skraup synthesis. The violent exotherm is caused by the reaction of concentrated sulfuric acid with glycerol, which can lead to uncontrolled polymerization of the acrolein intermediate.[3][7]
Causality & Solution:
-
Moderating Agents: The key is to control the reaction rate. The addition of a moderating agent like ferrous sulfate (FeSO₄) is a classic technique.[4][7] FeSO₄ is believed to act as an oxygen carrier, smoothing the oxidation process and extending the reaction over a longer period, thus preventing a dangerous thermal runaway.[4] Boric acid can also be used to achieve a similar moderating effect.[7]
-
Controlled Temperature: Do not overheat the initial mixture. The reaction requires initial heating to begin, but once the exotherm starts, the external heat source should be removed immediately.[3] An ice bath should be kept on standby to provide external cooling if the reaction becomes too vigorous.[3]
-
Greener Alternatives: Modern approaches can circumvent these harsh conditions entirely. Using a Brønsted-acidic ionic liquid in place of sulfuric acid, often combined with microwave irradiation, can lead to a cleaner, safer reaction and may even eliminate the need for an external oxidant.[7][8]
Question 2: I'm experiencing low yields in my Doebner-von Miller reaction. What is the primary side reaction and how can I prevent it?
Answer: The primary cause of low yields in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[5][7]
Causality & Solution: This side reaction competes directly with the desired conjugate addition of the aniline. To minimize polymerization, you can employ a biphasic reaction medium. By sequestering the sensitive carbonyl compound in an organic phase (e.g., toluene or chlorobenzene) away from the bulk aqueous acid phase, its self-condensation is significantly reduced, allowing the desired reaction with the aniline to proceed more efficiently.[7]
Troubleshooting Workflow: Skraup & Doebner-von Miller Reactions
This decision tree illustrates a logical workflow for addressing common issues with these syntheses.
Caption: Troubleshooting Decision Tree for Skraup-type syntheses.
Section 3: The Friedländer & Combes Syntheses
These methods offer greater versatility for synthesizing substituted quinolines but present challenges in catalyst selection and regioselectivity.[6][9]
Question 3: My Friedländer synthesis yield is poor. How do I choose the right catalyst and conditions?
Answer: Low yields in the Friedländer annulation often stem from an inappropriate catalyst, suboptimal temperature, or competing side reactions like aldol self-condensation of the ketone.[10][11] Traditional methods using harsh acids or bases can lead to product degradation.[11]
Causality & Solution: The choice of catalyst is paramount. Modern methods have moved towards milder and more efficient systems.
-
Catalyst Screening: Lewis acids are often highly effective. For example, Indium(III) triflate (In(OTf)₃) has proven to be a superior catalyst for promoting the reaction under solvent-free conditions, accommodating a wide range of substrates.[12] Other effective catalysts include gold compounds, iodine, and neodymium(III) nitrate.[10][13][14]
-
Greener Approaches: For an environmentally benign approach, the reaction can be performed in water, sometimes completely catalyst-free at elevated temperatures (e.g., 70°C).[5][14] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1][15]
-
Minimizing Side Reactions: To prevent the aldol side reaction, especially under basic conditions, one strategy is to pre-form the imine of the o-aminoaryl aldehyde/ketone before introducing the α-methylene ketone.[10]
Table 1: Comparison of Catalytic Systems for a Model Friedländer Reaction (Reaction of 2'-aminoacetophenone with acetylacetone)
| Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| KOH (40%) | Ethanol | Reflux | 12 h | ~60 | Traditional |
| Iodine (I₂) | Solvent-free | 80-100 | 1-2 h | >90 | [11] |
| In(OTf)₃ (5 mol%) | Solvent-free | 80 | 30 min | 92 | [12] |
| None | Water | 70 | 3 h | 85-95 | [5] |
| Nafion (solid acid) | Ethanol (MW) | 140 | 10 min | 94 | [1] |
Question 4: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
Answer: This is a classic challenge. The acid-catalyzed cyclization of the intermediate enamine can occur at two different positions, and the outcome is a delicate balance of steric and electronic effects.[16][17]
Causality & Solution:
-
Steric Effects: The annulation (ring-closing) step is the rate-determining step and is highly sensitive to steric hindrance.[16] Increasing the steric bulk of one of the substituents on the β-diketone will strongly favor the formation of the less sterically hindered quinoline isomer.[17]
-
Electronic Effects: The electronic nature of substituents on the aniline ring is a powerful directing tool. For instance, in the synthesis of trifluoromethyl-quinolines, electron-donating groups (like methoxy) on the aniline tend to direct the formation of 2-CF₃-quinolines, whereas electron-withdrawing groups (like chloro) favor the 4-CF₃ regioisomer.[17]
-
Catalyst Modification: While concentrated sulfuric acid is traditional, alternative catalysts can alter the outcome. A mixture of polyphosphoric acid (PPA) and an alcohol, which generates a polyphosphoric ester (PPE), has been shown to be a more effective dehydrating agent and can influence regioselectivity.[16][17]
Mechanism Visualization: Regioselectivity in Combes Synthesis
This diagram shows the key enamine intermediate and the two competing cyclization pathways that determine the final regioisomeric products.
Caption: Competing cyclization pathways in the Combes synthesis.
Section 4: Experimental Protocols
Protocol 1: Microwave-Assisted, Catalyst-Free Friedländer Synthesis in Water[5]
This protocol provides a green, efficient alternative to traditional methods.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Ketone with α-methylene group (e.g., acetone) (1.2 mmol)
-
Deionized Water (5 mL)
-
Microwave reactor vessel (10 mL)
Procedure:
-
Combine 2-aminobenzaldehyde (1.0 mmol), the ketone (1.2 mmol), and deionized water (5 mL) in a 10 mL microwave reactor vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters: Temperature at 70°C, hold time of 3 hours, with magnetic stirring.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
After completion, allow the vessel to cool to room temperature. The product often precipitates directly from the aqueous solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the purified quinoline.
Protocol 2: Moderated Skraup Synthesis of Quinoline[3]
This protocol incorporates moderating agents for improved safety and control. WARNING: This reaction is still highly exothermic and requires extreme caution. A thorough risk assessment must be performed.
Materials:
-
Aniline (0.25 mol)
-
Anhydrous Glycerol (0.78 mol)
-
Concentrated Sulfuric Acid (0.52 mol)
-
Nitrobenzene (0.21 mol)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (6 g)
-
Sodium Hydroxide solution (40%)
Procedure:
-
In a large round-bottom flask equipped with a powerful mechanical stirrer and a reflux condenser, combine the aniline, nitrobenzene, and ferrous sulfate.
-
Cool the flask in an ice bath. While stirring vigorously, slowly and carefully add the concentrated sulfuric acid.
-
Once the acid has been added, slowly add the anhydrous glycerol.
-
Heat the mixture gently until the reaction begins (indicated by bubbling). IMMEDIATELY remove the heat source. The reaction should proceed exothermically and maintain reflux on its own. Use an ice bath to control the reaction if it becomes too vigorous.
-
Once the initial exothermic phase subsides, reapply heat and maintain a gentle reflux for 3-5 hours.
-
Allow the mixture to cool. Carefully dilute with water and perform steam distillation to remove the unreacted nitrobenzene.
-
Make the remaining mixture strongly basic by the slow, careful addition of 40% NaOH solution while cooling.
-
Steam distill the quinoline product from the basic mixture. Separate the quinoline from the aqueous distillate, dry the organic layer (e.g., over anhydrous K₂CO₃), and purify by vacuum distillation.
References
- Combes Quinoline Synthesis. (n.d.). Wikipedia.
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- Recent Progress in the Synthesis of Quinolines. (2020). PubMed.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). National Institutes of Health (NIH).
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online.
- Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis Online.
- The Skraup Synthesis of Quinolines. (2023). ResearchGate.
- Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). Royal Society of Chemistry.
- Different catalytic approaches of Friedländer synthesis of quinolines. (2025). Heliyon.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues of Methyl 4-Hydroxyquinoline-2-carboxylate
Welcome to the dedicated technical support guide for overcoming solubility challenges with Methyl 4-Hydroxyquinoline-2-carboxylate (M4HQC). This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising but often challenging heterocyclic compound. Here, we move beyond generic advice to provide in-depth, evidence-based strategies tailored to the unique physicochemical properties of M4HQC.
Introduction: Understanding the Challenge
This compound is a versatile scaffold in medicinal chemistry, but its planar, crystalline structure and hydrogen bonding capabilities contribute to its characteristically low aqueous solubility. This guide provides a systematic approach to troubleshooting and overcoming these solubility limitations, ensuring reliable and reproducible results in your downstream applications, from initial screening to formulation development.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility issues encountered with M4HQC.
Question 1: My M4HQC won't dissolve in standard aqueous buffers (e.g., PBS) for my biological assay. What is the first step?
Answer: Direct dissolution of M4HQC in neutral aqueous buffers is often unsuccessful due to its crystalline nature and limited polarity. The primary troubleshooting step is to leverage the compound's ionizable groups through pH modification. The 4-hydroxy group and the quinoline nitrogen are the key players here.
-
The Science: The 4-hydroxy group is weakly acidic, while the quinoline nitrogen is weakly basic. By adjusting the pH, you can ionize one of these groups, disrupting the crystal lattice and promoting interaction with water.
-
Immediate Action: Prepare a concentrated stock solution in an organic solvent (like DMSO) first. Then, dilute this stock into your aqueous buffer. If precipitation occurs, proceed to pH modification strategies. For many quinoline derivatives, a pH shift of 2-3 units away from the pKa can increase solubility by over 10-fold.
Question 2: I'm using DMSO as a primary solvent, but my M4HQC precipitates when I dilute it into my aqueous assay medium. How can I prevent this?
Answer: This is a classic issue known as "solvent-shift" precipitation. The compound is soluble in the high-concentration organic stock but crashes out when the solvent environment becomes predominantly aqueous.
-
Expert Insight: The final concentration of DMSO in your assay is critical. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Your goal is to keep the final M4HQC concentration below its aqueous solubility limit at that specific DMSO percentage.
-
Troubleshooting Workflow:
-
Determine Aqueous Solubility Limit: First, experimentally determine the kinetic solubility of M4HQC in your final assay buffer (with the target percentage of DMSO). This gives you a ceiling for your final concentration.
-
Reduce Stock Concentration: Prepare a more dilute DMSO stock solution. This requires adding a larger volume to your assay medium, which may not be ideal, but it can keep the compound in solution.
-
Use Co-Solvents: If adjusting the DMSO concentration isn't feasible, consider using a co-solvent system.
-
Question 3: What are the best organic co-solvents to use with M4HQC, and are there any I should avoid?
Answer: The choice of co-solvent depends on the final application. For in vitro assays, biocompatibility is key.
-
Recommended Co-solvents:
-
DMSO (Dimethyl sulfoxide): Excellent solubilizing power, but can be toxic to cells at higher concentrations.
-
Ethanol (EtOH): A good choice for less sensitive assays; often used in combination with other solvents.
-
PEG 400 (Polyethylene glycol 400): A biocompatible polymer that can significantly enhance solubility.
-
NMP (N-Methyl-2-pyrrolidone): A powerful solvent, but use with caution and check for compatibility with your assay system.
-
-
Solvents to Use with Caution:
-
Methanol: Generally more toxic than ethanol.
-
Acetone: High volatility can lead to concentration changes upon storage.
-
DCM (Dichloromethane) / Chloroform: Not suitable for aqueous biological assays.
-
Comparative Solubility of M4HQC in Common Solvents
| Solvent | Type | Dielectric Constant (Approx.) | Expected M4HQC Solubility | Application Notes |
| Water (pH 7.0) | Protic, Polar | 80.1 | Very Low | Base for aqueous buffers. |
| PBS (pH 7.4) | Aqueous Buffer | ~80 | Very Low | Standard for biological assays. |
| DMSO | Aprotic, Polar | 47 | High | Excellent for stock solutions. |
| Ethanol | Protic, Polar | 24.5 | Moderate | Good co-solvent, less toxic than MeOH. |
| PEG 400 | Protic, Polar | 12.5 | Moderate to High | Biocompatible, good for formulations. |
| Acetonitrile | Aprotic, Polar | 37.5 | Low to Moderate | Primarily used in chromatography. |
Note: "Expected Solubility" is a qualitative guide. Exact values must be determined experimentally.
Part 2: Step-by-Step Experimental Protocols
Here we provide detailed workflows for systematically improving the solubility of M4HQC.
Protocol 1: pH-Modified Solubility Assessment
This protocol determines the solubility of M4HQC as a function of pH to identify the optimal pH range for dissolution.
Objective: To find a pH where M4HQC is sufficiently ionized to be soluble.
Materials:
-
This compound (M4HQC)
-
0.1 M HCl, 0.1 M NaOH
-
A range of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC system for quantification
Procedure:
-
Prepare a series of buffer solutions across a wide pH range (e.g., pH 2 to pH 10).
-
Add an excess of solid M4HQC to a known volume of each buffer in a separate vial. Ensure enough solid is added that some remains undissolved.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify the concentration of dissolved M4HQC in the filtrate using a validated HPLC method.
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Workflow Diagram: pH-Based Solubility Screening
Caption: Workflow for determining pH-dependent solubility.
Protocol 2: Co-Solvent Screening for Stock Solutions
This protocol helps identify the most effective biocompatible co-solvent system for preparing a concentrated M4HQC stock solution.
Objective: To create a high-concentration stock solution that remains stable upon dilution into an aqueous medium.
Materials:
-
M4HQC
-
DMSO, Ethanol, PEG 400, NMP
-
Target aqueous buffer (e.g., PBS)
Procedure:
-
Attempt to dissolve a high concentration of M4HQC (e.g., 10-20 mg/mL) in each test co-solvent (DMSO, Ethanol, PEG 400, NMP) individually.
-
Vortex and sonicate if necessary. Note the solvent in which the compound dissolves most readily.
-
Take the most promising stock solutions and perform a serial dilution into your target aqueous buffer.
-
Visually inspect for precipitation at each dilution step immediately and after 1-2 hours.
-
The best co-solvent system is the one that allows for the highest concentration stock while remaining clear upon the required dilution into the aqueous phase.
Logical Flow: Co-Solvent Selection
Caption: Decision tree for selecting an optimal co-solvent.
Part 3: Advanced Strategies
When pH modification and simple co-solvents are insufficient, more advanced formulation strategies may be required, particularly for in vivo studies.
1. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules like M4HQC in their hydrophobic core, while their hydrophilic exterior enhances aqueous solubility.
-
Mechanism: The quinoline ring of M4HQC can form an inclusion complex with the cyclodextrin cavity, effectively shielding it from the aqueous environment.
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.
-
Application: Prepare a solution of HP-β-CD in water and add M4HQC. Stir or sonicate until the solution is clear. This can dramatically increase the aqueous solubility.
2. Salt Formation
Creating a salt of the parent molecule is a cornerstone of pharmaceutical development to improve solubility and dissolution rates.
-
Strategy for M4HQC:
-
Base Addition: The acidic 4-hydroxy group can be deprotonated with a suitable base (e.g., sodium hydroxide, potassium hydroxide) to form a highly water-soluble phenoxide salt.
-
Acid Addition: The basic quinoline nitrogen can be protonated with a pharmaceutically acceptable acid (e.g., HCl, mesylic acid) to form a hydrochloride or mesylate salt.
-
-
Consideration: The stability of the resulting salt at different pH values and in the solid state must be thoroughly evaluated.
References
- Bergström, C. A. S. (2014). In silico predictions of drug solubility and permeability: a tool for drug discovery. Expert Opinion on Drug Discovery. [Link]
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology. [Link]
Technical Support Center: Troubleshooting the Ester Hydrolysis of Quinoline-2-Carboxylates
Welcome to the technical support guide for the hydrolysis of quinoline-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for challenges encountered during this critical synthetic transformation. Quinoline-2-carboxylates are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[1][2] However, their hydrolysis to the corresponding carboxylic acids is frequently challenging. This guide provides a structured approach to overcoming these obstacles, grounded in mechanistic principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: My standard saponification (e.g., NaOH in aqueous methanol) is not working for my quinoline-2-carboxylate. The starting material is recovered unchanged. What is the most likely reason for this?
A1: The most common reason for the failure of standard saponification is steric hindrance. The bulky quinoline ring, positioned adjacent to the ester's carbonyl group, physically blocks the approach of the hydroxide nucleophile. This significantly increases the activation energy of the reaction, often preventing it from proceeding at a reasonable rate under standard conditions.
Q2: I am observing a very slow reaction with incomplete conversion even after prolonged heating. Should I just increase the temperature and reaction time?
A2: While tempting, simply increasing the temperature and reaction time with standard aqueous base protocols can be counterproductive. High temperatures under harsh basic conditions may lead to degradation of the quinoline ring or potential side reactions like decarboxylation of the desired product once it's formed. It is often more effective to switch to a more specialized protocol designed for sterically hindered esters.
Q3: Can I use acid-catalyzed hydrolysis instead of saponification?
A3: Acid-catalyzed hydrolysis is generally not recommended for quinoline-2-carboxylates. The quinoline nitrogen is basic and will be protonated under acidic conditions to form a quinolinium salt. This places a positive charge on the heterocyclic ring system, which strongly deactivates the carbonyl group toward nucleophilic attack by water, making the hydrolysis even more difficult than under basic conditions.
Q4: My reaction mixture turns dark brown or black upon heating with a strong base. What is happening?
A4: The formation of dark-colored polymeric materials or "tar" can occur at high temperatures in the presence of strong bases. While the quinoline ring itself is relatively stable, aggressive reaction conditions can lead to decomposition pathways.[3] This is another indication that a milder, more specialized hydrolysis method is required.
In-Depth Troubleshooting and Optimization
Issue 1: Reaction Failure or Low Conversion Due to Steric Hindrance
The primary challenge in the hydrolysis of quinoline-2-carboxylates is the steric bulk of the quinoline moiety impeding the nucleophilic attack of the hydroxide ion on the adjacent ester carbonyl.
The planar, bicyclic structure of the quinoline ring creates a significant steric shield around the C2 position. For the hydrolysis to occur via the standard base-catalyzed mechanism (BAC2), a hydroxide ion must approach and attack the carbonyl carbon to form a tetrahedral intermediate. The quinoline ring hinders this approach, slowing the reaction rate dramatically.
Diagram 1: Steric Hindrance in Quinoline-2-Carboxylate Hydrolysis
A diagram illustrating the steric clash between the quinoline ring and the incoming hydroxide nucleophile.
A highly effective strategy is to move away from traditional aqueous systems. Using a non-aqueous or low-water solvent system enhances the nucleophilicity of the hydroxide ion. In protic solvents like water, hydroxide ions are heavily solvated through hydrogen bonding, which blunts their reactivity. In a less protic environment, the "naked" hydroxide ion is a much stronger nucleophile and can more effectively attack the sterically congested carbonyl group. A validated method utilizes a mixture of methanol and a non-polar aprotic solvent like dichloromethane (CH₂Cl₂).[4]
-
Reaction Setup: In a round-bottom flask, dissolve the quinoline-2-carboxylate (1.0 eq) in a 9:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). A typical concentration is 0.1 M.
-
Reagent Addition: Add a 0.3 N solution of NaOH in 9:1 CH₂Cl₂/MeOH (3.0 eq). This can be prepared by dissolving NaOH in a minimal amount of MeOH and then diluting with CH₂Cl₂.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within a few hours, a significant improvement over high-temperature aqueous methods.
-
Work-up:
-
Upon completion, add water to the reaction mixture to dissolve the resulting sodium quinoline-2-carboxylate salt.
-
Separate the aqueous layer. Wash the organic layer with water and combine the aqueous extracts.
-
Cool the combined aqueous layers in an ice bath and acidify to a pH of ~3-4 with cold 1 M HCl. The quinoline-2-carboxylic acid will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
For particularly resistant esters, microwave irradiation can provide the necessary energy to overcome the activation barrier in a controlled and efficient manner, significantly reducing reaction times from hours or days to minutes.[5][6][7]
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve the quinoline-2-carboxylate (1.0 eq) in a suitable solvent that couples well with microwaves, such as ethanol or a mixture of water and dioxane.
-
Reagent Addition: Add an aqueous solution of a base, such as 2 M NaOH or LiOH (3-5 eq).
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Heat the mixture to a temperature of 120-150°C for 10-30 minutes. Note: Always follow the safety guidelines for your specific microwave reactor, especially concerning pressure limits.
-
Work-up: After cooling the vessel to room temperature, perform the same acidic work-up as described in the non-aqueous protocol to isolate the carboxylic acid product.
Issue 2: Potential Side Reactions
Even if hydrolysis proceeds, harsh conditions can lead to unwanted side reactions, primarily decarboxylation of the product.
Quinoline-2-carboxylic acids, like other α-heteroaromatic carboxylic acids, can be susceptible to decarboxylation (loss of CO₂) upon heating, particularly in the presence of trace metals or under harsh pH conditions.[8][9] If the hydrolysis requires high temperatures for an extended period, the desired carboxylic acid product may begin to decarboxylate to form quinoline, reducing the final yield.
Diagram 2: Troubleshooting Workflow for Quinoline-2-Carboxylate Hydrolysis
A workflow for diagnosing and solving common issues in quinoline-2-carboxylate hydrolysis.
For highly sensitive substrates or when all other methods fail, enzymatic hydrolysis offers an exceptionally mild and selective alternative. Enzymes operate at or near room temperature and neutral pH, which completely avoids harsh conditions that could lead to side reactions. Lipases and esterases, such as Pig Liver Esterase (PLE), are known to catalyze the hydrolysis of a wide variety of esters, including aromatic and sterically hindered ones.[4][5][10]
-
Reaction Setup: In a temperature-controlled vessel (e.g., a jacketed reactor or a flask in a water bath at 25-37°C), suspend the quinoline-2-carboxylate (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7-8). A co-solvent like DMSO or THF (5-10% v/v) may be needed to ensure the solubility of the ester.
-
Enzyme Addition: Add Pig Liver Esterase (PLE) to the mixture. The required enzyme loading can vary significantly, so start with a catalytic amount (e.g., 10-20% by weight relative to the substrate) and optimize as needed.
-
pH Control: The hydrolysis produces carboxylic acid, which will lower the pH of the solution and can inactivate the enzyme. Maintain the pH at the optimal level for the enzyme (typically 7-8) by the slow, controlled addition of a dilute base solution (e.g., 0.1 M NaOH) using a pH-stat or by manual additions while monitoring with a pH meter.
-
Reaction Monitoring: Monitor the reaction by tracking the consumption of the base or by analyzing aliquots via HPLC.
-
Work-up: Once the reaction is complete, denature the enzyme by adding a water-miscible organic solvent like ethanol or acetonitrile and filter to remove the precipitated protein. Alternatively, perform an extraction with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Finally, acidify the aqueous layer with 1 M HCl to precipitate the product, which can then be isolated by filtration.
Summary of Recommended Conditions
| Method | Base/Catalyst | Solvent System | Temperature | Typical Time | Key Advantage | Primary Use Case |
| Standard Saponification | NaOH or KOH (2-5 eq) | Aqueous Alcohols (MeOH, EtOH) | Reflux (60-100°C) | 6-24 h | Simple setup | Unhindered or activated esters. |
| Non-Aqueous Saponification | NaOH (3 eq) | CH₂Cl₂ / MeOH (9:1) | Room Temp. | 1-5 h | Enhanced reactivity, mild | First choice for hindered esters. |
| Microwave-Assisted | NaOH or LiOH (3-5 eq) | EtOH, Dioxane/H₂O | 120-150°C | 10-30 min | Rapid reaction rates | For very resistant esters.[7] |
| Enzymatic Hydrolysis | Pig Liver Esterase (PLE) / Lipase | Phosphate Buffer (pH 7-8) | 25-37°C | 4-48 h | Extreme mildness, high selectivity | For sensitive substrates prone to degradation.[10] |
References
- BenchChem Technical Support Team. (2025).
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
- Pfitzner, C. E., & Giongo, L. (1992). Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. Biological Chemistry Hoppe-Seyler, 373(8), 699-705.
- Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- ECHEMI. (n.d.). Difficult hydrolysis of an hindered ester.
- YouTube. (2021). Hydrolysis of esters - Mechanisms.
- International Journal on Science and Technology. (2025). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds.
- Fansher, D. J., et al. (2021). Repurposing an Aldolase for the Chemoenzymatic Synthesis of Substituted Quinolines.
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
- Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.
- Jencks, W. P., & Gilchrist, M. (1964). Aminolysis of substituted phenyl quinoline-8- and -6-carboxylates with primary and secondary amines. Involvement of proton-slide catalysis. Journal of the American Chemical Society, 86(21), 4651-4654.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- Potter, G. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122.
- BenchChem Technical Support Team. (2025).
- National Center for Biotechnology Information. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Google Patents. (2019). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190.
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Wikipedia. (n.d.). Quinoline.
- Wang, Z., et al. (2019). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 5(10), 1734-1743.
- Chemistry Stack Exchange. (2022).
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (2018). (PDF)
- Wikipedia. (n.d.).
Sources
- 1. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]
- 5. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uop.edu.pk [uop.edu.pk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decarboxylation - Wikipedia [en.wikipedia.org]
- 10. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Gould-Jacobs Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation
Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed to provide you with in-depth technical assistance to navigate the complexities of this powerful quinoline synthesis and overcome common challenges related to byproduct formation. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you achieve optimal results in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and what are its primary applications?
A1: The Gould-Jacobs reaction is a multi-step organic synthesis used to prepare 4-hydroxyquinoline derivatives.[1][2][3][4] The process commences with the condensation of an aniline with an alkoxymethylenemalonate ester, which is followed by a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[1][2][3] This quinoline core is a foundational structure in numerous therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1]
Q2: What are the most common byproducts in the Gould-Jacobs reaction and why do they form?
A2: The high temperatures required for the thermal cyclization step (typically >250 °C) are the primary cause of byproduct formation.[1][5] The most common side products include:
-
Tar Formation: This is due to the decomposition of starting materials or the product at elevated temperatures, leading to insoluble, tarry materials.[1]
-
Decarboxylation: The 3-carboalkoxy group can be lost, particularly with prolonged heating at high temperatures.[1][6]
-
Regioisomer Formation: When using asymmetrically substituted anilines, the cyclization can occur at different positions, resulting in a mixture of isomers.[1]
Q3: How do substituents on the aniline starting material affect the reaction?
A3: The electronic nature of the substituents on the aniline ring significantly influences the success of the cyclization. Anilines with electron-donating groups, especially at the meta-position, generally facilitate the reaction.[1][2][3] Conversely, strong electron-withdrawing groups can make the cyclization more challenging, often necessitating more forceful conditions.[1]
Troubleshooting Guide: From Low Yields to Tar Formation
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on sound scientific principles.
Issue 1: Low Yield or Incomplete Cyclization
Q: My Gould-Jacobs cyclization is resulting in a very low yield or is not proceeding to completion. What are the potential causes and solutions?
This is a frequent challenge, often linked to the reaction conditions. Here's a breakdown of potential causes and their remedies:
| Potential Cause | Explanation | Solution |
| Insufficient Temperature | The cyclization step has a high activation energy and typically requires temperatures above 250°C.[1][5] | Ensure your heating apparatus can achieve and maintain the target temperature. Utilize high-boiling point solvents like diphenyl ether (b.p. 259°C) or Dowtherm A to ensure a stable reaction temperature.[1] |
| Insufficient Reaction Time | While prolonged heating can lead to degradation, insufficient time will result in an incomplete reaction.[1] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Inefficient Heating Method | Uneven heating can lead to localized "hot spots" causing decomposition, while other parts of the mixture remain below the required temperature. | Employ a heating method that ensures uniform temperature distribution, such as a sand bath or a well-stirred heating mantle. Consider switching to microwave-assisted synthesis for rapid and uniform heating.[1] |
Issue 2: Excessive Tar Formation
Q: My reaction mixture is turning into a dark, tarry material, making product isolation difficult. How can I prevent this?
Tar formation is a clear indicator of decomposition. Here’s how to mitigate it:
| Potential Cause | Explanation | Solution |
| Prolonged Reaction Time at High Temperature | Extended exposure to high temperatures can cause the starting material and/or product to decompose. | Optimize the reaction time by closely monitoring its progress. Once the starting material is consumed (as indicated by TLC or LC-MS), cool the reaction down promptly. Microwave synthesis can significantly shorten reaction times, thereby reducing the window for thermal degradation.[1] |
| Localized Overheating | Inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the mixture, causing decomposition. | Ensure efficient and vigorous stirring throughout the reaction to maintain a uniform temperature.[1] |
| Oxidation | The presence of oxygen at high temperatures can promote oxidative decomposition pathways. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 3: Formation of Undesired Isomers
Q: I am obtaining a mixture of regioisomers. How can I improve the selectivity of the cyclization?
The formation of regioisomers is a common issue with asymmetrically substituted anilines.
| Potential Cause | Explanation | Solution |
| Steric and Electronic Effects | The cyclization will be influenced by the steric hindrance and electronic properties of the substituents on the aniline ring. | The regioselectivity can be difficult to control in the thermal Gould-Jacobs reaction. Alternative quinoline synthesis methods that offer better regiocontrol, such as the Combes or Friedländer synthesis, might be more suitable for your target molecule.[7][8] |
Issue 4: Decarboxylation of the Product
Q: I am observing the formation of a byproduct that appears to be my desired quinolone without the 3-carboalkoxy group. How can I prevent this?
Decarboxylation is a known side reaction at high temperatures.
| Potential Cause | Explanation | Solution |
| Excessive Heat and/or Pressure | Prolonged heating at very high temperatures, especially under pressure, can lead to the loss of the ester group at the 3-position.[1][6] | Carefully control the reaction temperature and time. Using microwave synthesis can allow for precise temperature control and shorter reaction times, minimizing decarboxylation.[6] Alternatively, employing a lower-temperature method with a catalyst like Eaton's reagent can circumvent this issue.[9] |
Experimental Protocols
Protocol 1: Conventional High-Temperature Cyclization
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of substrate).[1][10]
-
Heating: Heat the mixture with vigorous stirring to the target temperature (typically 250-260 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).[1]
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation and Purification: Add a non-polar solvent like cyclohexane or hexane to the cooled mixture to precipitate the product.[1] Collect the solid by filtration and wash with the same non-polar solvent to remove the high-boiling solvent. The product can be further purified by recrystallization.[1]
Protocol 2: Microwave-Assisted Cyclization
Microwave irradiation offers rapid and efficient heating, often leading to improved yields and reduced reaction times.[1][6]
-
Reaction Setup: Place the anilidomethylenemalonate intermediate in a microwave-safe reaction vial equipped with a magnetic stir bar. The reaction can often be run neat or with a minimal amount of a high-boiling solvent.[6]
-
Microwave Parameters: Program the microwave reactor to rapidly heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the optimized time (e.g., 5-20 minutes).[6][10]
-
Work-up and Purification: After cooling, the product can often be isolated by adding a suitable solvent to precipitate the product, followed by filtration. Recrystallization can be used for further purification.
Protocol 3: Eaton's Reagent-Mediated Cyclization
Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can facilitate the cyclization at significantly lower temperatures, thus preventing many high-temperature-related side reactions.[9][11][12]
-
Reaction Setup: In a round-bottom flask, add the anilidomethylenemalonate intermediate.
-
Reagent Addition: Add Eaton's reagent (typically 2 mL per 2 mmol of substrate) to the flask.[9]
-
Heating: Heat the mixture to 80-100 °C for approximately 2 hours.[9]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid.[9]
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then crystallize from a suitable solvent like ethanol.[9]
Visualizing the Reaction and Troubleshooting
Gould-Jacobs Reaction Mechanism
Caption: The two-step mechanism of the Gould-Jacobs reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to troubleshoot low product yields.
Preventing Tar Formation
Caption: Key strategies to prevent the formation of tar.
References
- Technical Support Center: The Gould-Jacobs Reaction Cycliz
- Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem.
- Gould–Jacobs reaction - Wikipedia.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Gould–Jacobs reaction - Wikiwand.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- Gould-Jacobs Reaction.
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
- Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applic
- An In-depth Technical Guide to E
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction - Benchchem.
- preventing side product formation in quinoline synthesis - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Substituted Quinoline Synthesis
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for one of the most persistent challenges in the synthesis of substituted quinolines: controlling regioselectivity. The following FAQs and troubleshooting protocols are designed to help you diagnose issues, understand the underlying mechanisms, and implement field-proven solutions to obtain your desired regioisomer with high fidelity.
Frequently Asked Questions (FAQs): The Fundamentals of Regioselectivity
This section addresses foundational questions regarding the factors that govern regiochemical outcomes in classical quinoline syntheses.
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Skraup/Doebner-von Miller reactions , the Combes synthesis , and the Friedländer synthesis .[1][2] In the Skraup and Doebner-von Miller reactions, using a meta-substituted aniline can lead to a mixture of 5- and 7-substituted quinolines.[3] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Friedländer synthesis, which can involve unsymmetrical ketones, present significant challenges in controlling the position of substituents on the final quinoline ring.[1][2][4]
Q2: What key factors influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of these cyclization reactions is primarily governed by a combination of three factors:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring dictates the position of the electrophilic attack during cyclization.[1][5] Activating, ortho-para directing groups and deactivating, meta directing groups play a crucial role.[6][7]
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl-containing reactant can physically block attack at a nearby position, thereby favoring the formation of the less sterically hindered product.[1][8][9]
-
Reaction Conditions: The choice of catalyst (e.g., Brønsted vs. Lewis acid), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome by stabilizing certain transition states over others.[1][4]
Q3: How do substituents on a meta-substituted aniline direct the cyclization in a Skraup or Doebner-von Miller reaction?
A3: This is a classic regioselectivity problem. The amino group (-NH₂) is a powerful activating, ortho, para-director.[5][10] In a meta-substituted aniline, cyclization must occur at one of the positions ortho to the amino group (the C2 or C6 position of the aniline ring). The substituent at the meta position (C3) will influence the electronic density and steric accessibility of these two sites.
-
An electron-donating group (EDG) at the meta position will activate its ortho position (C2 of the aniline) and its para position (C6 of the aniline). Both cyclization sites are activated, often leading to a mixture of 5- and 7-substituted quinolines.
-
An electron-withdrawing group (EWG) at the meta position will deactivate its ortho and para positions. Since both potential cyclization sites are ortho to the powerful activating amino group, the reaction often still proceeds but can result in poor selectivity. The final product ratio is a delicate balance between these competing electronic effects.[6]
Caption: Competing cyclization pathways for a meta-substituted aniline.
Troubleshooting Guide 1: The Combes Synthesis
Symptom: My reaction of an aniline with an unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Cause: The Combes synthesis proceeds via an enamine intermediate. For an unsymmetrical diketone, two different enamines can potentially form. The subsequent acid-catalyzed cyclization, which is the rate-determining step, can occur from either carbonyl group, leading to two different regioisomers. The final product ratio is determined by the relative stability of the transition states for these competing cyclization pathways, which is influenced by both steric and electronic factors.[8][11]
Caption: Mechanistic choice point in the Combes synthesis.
Solutions & Optimization Protocols
The key to controlling regioselectivity is to force the reaction through either Pathway A or Pathway B preferentially.
Solution 1: Exploit Steric and Electronic Effects
You can rationally design your substrates to favor one isomer. A study by Sloop using trifluoromethyl-β-diketones provides an excellent model for this strategy.[8][11]
-
Steric Control: Increasing the steric bulk of one of the 'R' groups on the diketone will disfavor cyclization involving that group, leading to the preferential formation of the other isomer.[8]
-
Electronic Control: The electronic nature of the aniline substituent has a profound effect. Electron-donating groups (like methoxy) on the aniline favor the formation of 2-CF₃-quinolines, while electron-withdrawing groups (like chloro- or fluoro-) lead to the 4-CF₃ regioisomer as the major product.[8][12]
Table 1: Regioselectivity in the Combes Synthesis of Trifluoromethyl-Quinolines
| Aniline Substituent (meta-) | Diketone R Group (R-CO-CH₂-CO-CF₃) | Major Product Isomer | Rationale |
|---|---|---|---|
| -OCH₃ (EDG) | -CH₃ | 2-CF₃, 4-CH₃ | Electronic effects dominate, favoring cyclization path A.[8] |
| -Cl (EWG) | -CH₃ | 4-CF₃, 2-CH₃ | Electronic effects dominate, favoring cyclization path B.[8][12] |
| -H | Bulky R (e.g., -tBu) | 2-CF₃, 4-tBu | Steric effects dominate, disfavoring cyclization involving the bulky t-butyl group.[8] |
Solution 2: Optimize Reaction Catalyst
The choice of acid catalyst can alter the product ratio. While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can sometimes provide different isomeric ratios and should be screened during optimization.[12]
Troubleshooting Guide 2: The Friedländer Synthesis
Symptom: The reaction of my 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-butanone) is producing a mixture of quinoline regioisomers.
Cause: The initial base- or acid-catalyzed aldol condensation between the 2-aminoaryl ketone and the unsymmetrical ketone can occur at either of the ketone's α-carbons. This leads to two different α,β-unsaturated carbonyl intermediates, which then cyclize to form a mixture of products.[4][12]
Solutions & Optimization Protocols
Controlling the initial condensation is paramount for achieving high regioselectivity.
Solution 1: Substrate Modification via Directing Groups
This is a highly effective, albeit substrate-dependent, strategy. By temporarily installing a directing group on one of the α-carbons of the ketone, you can force the initial condensation to occur exclusively at the other α-carbon.
-
Phosphoryl Group: Introducing a phosphoryl group on one α-carbon has been shown to be an effective way to direct the regioselectivity.[4][13]
Solution 2: Catalyst-Controlled Synthesis
Modern methods have demonstrated that catalyst choice can provide excellent regiochemical control without substrate modification.
-
Amine Catalysts: Specific amine catalysts can favor the formation of a single product.[12]
-
Ionic Liquids: The use of an ionic liquid as the reaction medium can also provide high regioselectivity.[4][12]
-
Milder Conditions: It has been reported that using catalytic amounts of gold catalysts or iodine under solvent-free conditions can allow the reaction to proceed under milder conditions, which can sometimes improve selectivity.[4]
Protocol 2: Catalyst-Controlled Friedländer Synthesis
This protocol provides a general workflow for screening catalysts to optimize the regioselectivity of the Friedländer synthesis.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Unsymmetrical ketone (1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, specific amine catalyst) (5-10 mol%)
-
Solvent (e.g., Toluene, DMF, or solvent-free)
Procedure:
-
Reaction Setup: To a stirred solution or mixture of the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL, if applicable), add the catalyst (0.1 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If an acid catalyst was used, quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Verification: Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product before purification.[1] This step is critical to validate the effectiveness of the chosen conditions.
Caption: A self-validating workflow for optimizing Friedländer regioselectivity.
Troubleshooting Guide 3: Skraup & Doebner-von Miller Syntheses
Symptom: The reaction of my meta-substituted aniline with glycerol (Skraup) or an α,β-unsaturated aldehyde/ketone (Doebner-von Miller) results in a nearly 1:1 mixture of 5- and 7-substituted quinolines that are difficult to separate.
Cause: As discussed in the FAQs, the powerful activating effect of the amino group directs the electrophilic cyclization to both the C2 and C6 positions of the aniline ring. For many meta-substituents, the electronic and steric differentiation between these two sites is insufficient to provide high selectivity, leading to isomer mixtures.[3]
Solutions & Optimization Protocols
While achieving high selectivity with meta-substituted anilines is inherently challenging, some advanced strategies can reverse the normal addition mechanism to provide different products.
Solution 1: Substrate Selection (The Simplest Solution)
Whenever possible, the most effective strategy is to design the synthesis to avoid the ambiguity. If the target molecule allows, begin with the corresponding ortho- or para-substituted aniline. In these cases, the regiochemical outcome of the cyclization is unambiguous.[3]
Solution 2: Advanced Strategy - Reversal of Regiochemistry
Recent studies have shown that the standard regiochemistry of the Doebner-von Miller reaction can be completely reversed under specific conditions with tailored substrates. For example, condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) does not produce the expected 2-substituted quinolines. Instead, the reaction proceeds through a proposed 1,2-addition (Schiff's base formation) followed by cyclization to yield 4-substituted-2-carboxyquinolines with high selectivity.[14][15][16][17] This advanced method bypasses the traditional regiochemical challenge by altering the fundamental reaction pathway.
Table 2: Standard vs. Reversed Regioselectivity in Doebner-von Miller Type Reactions
| Carbonyl Substrate | Aniline | Conditions | Major Product Type | Mechanism |
|---|---|---|---|---|
| α,β-Unsaturated Ketone | Substituted Aniline | Protic/Lewis Acids | 2-Substituted Quinoline | 1,4-Conjugate Addition[15] |
| γ-Aryl-β,γ-unsaturated α-ketoester | Substituted Aniline | Refluxing TFA | 4-Aryl-2-carboxyquinoline | 1,2-Addition (Imine)[14][15] |
This reversal highlights that understanding the reaction mechanism allows for profound control over the outcome. When faced with an intractable mixture of 5- and 7-isomers, consider whether a redesigned substrate could open up an alternative, more selective reaction pathway.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Guzman, J., et al. (1991). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
- Guzman, J., et al. (1991). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Scilit.
- Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. ACS Publications.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1991). ResearchGate.
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Combes quinoline synthesis. (n.d.). Wikiwand.
- Jia, Y., et al. (2006). Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
- Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). ResearchGate.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1991). ACS Publications.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). ResearchGate.
- Electrophilic aromatic directing groups. (n.d.). Wikipedia.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2016). figshare.
- Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute.
- Protonation of aniline slows electrophilic aromatic substitution. (n.d.). Pearson+.
- Amines. (n.d.). NCERT.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Friedländer synthesis. (n.d.). Wikipedia.
- Combes Quinoline Synthesis PDF. (n.d.). Scribd.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central.
- The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ncert.nic.in [ncert.nic.in]
- 11. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Item - SkraupâDoebnerâVon Miller Quinoline Synthesis Revisited:â Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - figshare - Figshare [figshare.com]
Technical Support Center: Catalyst Selection for Quinoline Synthesis Optimization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for overcoming common challenges in catalyst selection for quinoline synthesis. Quinolines are a foundational scaffold in medicinal chemistry, and the choice of catalyst is a critical parameter that directly influences reaction efficiency, yield, regioselectivity, and overall process sustainability.[1]
This resource consolidates field-proven insights and troubleshooting protocols to empower you in optimizing your synthetic strategies.
Troubleshooting Guide: Common Issues & Catalyst-Centric Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My Friedländer synthesis is suffering from extremely low yields. What are the most common catalyst-related causes?
Low yields in the Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, are a frequent challenge.[2] While multiple factors can be at play, the catalyst is often a primary culprit.
Potential Catalyst-Related Causes & Suggested Solutions
| Potential Cause | Explanation | Suggested Solution |
| Suboptimal Catalyst Choice | Traditional strong acid or base catalysts (e.g., H₂SO₄, KOH) can lead to side reactions and degradation of starting materials or products under harsh conditions.[2][3] | Switch to a milder, more selective catalyst. Options include p-toluenesulfonic acid (p-TsOH), iodine, or Lewis acids like zinc chloride (ZnCl₂).[4][5] For even milder conditions, gold-catalyzed reactions have proven effective.[2][6] |
| Inactive or Deactivated Catalyst | The catalyst may have lost activity due to improper storage, contamination, or decomposition over time. | Use a fresh batch of catalyst. Consider increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%) to see if conversion improves.[2] |
| Poor Catalyst/Reactant Solubility | If the catalyst and reactants are not in the same phase or are poorly soluble in the chosen solvent, the reaction rate will be severely hampered. | Change to a solvent that better solubilizes all components. For instance, polar aprotic solvents like DMF or ethanol can improve solubility.[2] |
| Competing Side Reactions | Under basic conditions, the α-methylene ketone can undergo self-condensation (aldol condensation), consuming starting material and reducing the yield of the desired quinoline.[2] | Switch from a base-catalyzed to an acid-catalyzed system to disfavor the aldol pathway.[7] Alternatively, using an imine analog of the o-aniline reactant can prevent this side reaction.[3] |
Q2: I'm struggling with poor regioselectivity in my Combes synthesis using an unsymmetrical β-diketone. How can the catalyst influence the outcome?
The Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, presents significant regioselectivity challenges when using unsymmetrical diketones.[8][9] The choice of acid catalyst and reaction conditions plays a pivotal role in directing the cyclization.
Factors Influencing Regioselectivity:
-
Catalyst Acidity and Steric Bulk: The nature of the acid catalyst can influence which carbonyl of the diketone is preferentially activated for nucleophilic attack by the aniline. Strong acids like concentrated sulfuric acid are traditional but can be unselective.[9] Polyphosphoric acid (PPA) is another effective dehydrating agent and catalyst that can sometimes offer different selectivity.[10]
-
Reaction Temperature: Temperature can significantly impact the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers.[11]
Troubleshooting Workflow for Regioselectivity:
Q3: My Skraup synthesis is dangerously exothermic and produces significant tar. How can I use catalytic principles to control it?
The Skraup synthesis, reacting aniline with glycerol, sulfuric acid, and an oxidizing agent, is notoriously vigorous and prone to tar formation due to harsh conditions.[7] While not a catalytic cycle in the modern sense, additives can moderate the reaction.
-
Moderating the Reaction: Ferrous sulfate (FeSO₄) is commonly added as a moderator.[7] It is believed to act as an oxygen carrier, smoothing the exothermic oxidation process and preventing the reaction from becoming uncontrollable.[12]
-
Minimizing Tar: Tar results from the polymerization of reactants under intense heat and acidic conditions.[7] Using a moderator like FeSO₄ helps control the temperature, thereby reducing charring and tar formation.[7] Slow, controlled addition of sulfuric acid with efficient cooling is also critical.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for quinoline synthesis?
A broad range of catalysts are employed, falling into several key categories:
-
Acid Catalysts: Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, In(OTf)₃) are common in classical methods like the Friedländer, Combes, and Doebner-von Miller reactions.[4][10]
-
Base Catalysts: Bases like KOH, NaOH, and KOtBu are primarily used in the Friedländer synthesis.[4][5]
-
Transition Metal Catalysts: Modern methods frequently use catalysts based on palladium, copper, rhodium, gold, ruthenium, iron, and nickel.[13][14][15][16] These are often used in cross-coupling and C-H activation strategies, which offer milder conditions and broader substrate scope.[15][17]
-
Nanocatalysts: An emerging area, nanocatalysts offer high surface area and reactivity, leading to improved efficiency and often greener reaction conditions.[10][18] They can be easily separated and recycled.[18]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
The choice depends on your specific goals:
-
Homogeneous Catalysts are in the same phase as the reactants (e.g., a soluble palladium complex in an organic solvent). They often lead to higher activity and selectivity under milder conditions but can be difficult and costly to separate from the product.[4]
-
Heterogeneous Catalysts are in a different phase (e.g., a solid catalyst like Pd on carbon in a liquid reaction mixture). Their primary advantage is ease of separation (by filtration) and recyclability, making them ideal for larger-scale, more sustainable processes.[4]
Q3: Are there "green" or environmentally friendly catalytic options for quinoline synthesis?
Yes, significant research focuses on greening quinoline synthesis.[19] Key strategies include:
-
Using Water as a Solvent: Some Friedländer syntheses have been successfully performed in water, sometimes even without a catalyst, reducing reliance on volatile organic compounds (VOCs).[20]
-
Employing Nanocatalysts: As mentioned, these catalysts are often more efficient and recyclable, reducing waste.[18]
-
Solvent-Free Reactions: Many modern protocols, particularly those using solid-supported or highly active catalysts, can be run without any solvent, which is a major step in green chemistry.
-
Transition-Metal-Free Systems: To avoid potentially toxic and expensive heavy metals, methods using catalysts like molecular iodine or even catalyst-free, thermally-driven reactions are being developed.[9]
Q4: How can I set up a catalyst screening experiment to optimize my reaction?
A systematic approach is crucial for efficient optimization.
Experimental Protocol: General Catalyst Screening for Quinoline Synthesis
-
Setup: In parallel reaction vials, combine your aniline derivative (1.0 mmol) and the carbonyl/alkyne partner (1.2 mmol) in the chosen solvent (e.g., 5 mL).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Pd(OAc)₂, CuI, p-TsOH, etc.) at a standard loading (e.g., 5 mol%). Include a no-catalyst control.
-
Reaction: Place the vials in a temperature-controlled heating block and stir for a set time (e.g., 12 hours).
-
Monitoring: At regular intervals, take a small aliquot from each vial and analyze by Thin-Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and formation of the product.
-
Workup & Analysis: After the reaction time, cool the vials, perform a standard aqueous workup, and extract the product.[11] Analyze the crude product by ¹H NMR or GC to determine the conversion and yield for each catalyst.
-
Optimization: Select the most promising catalyst(s) and perform further optimization by screening solvent, temperature, and catalyst loading.
References
- Patil, S.V., et al. (2011). Synthesis of aminoindolizine and quinoline derivatives via Fe(acac)₃/TBAOH-catalyzed sequential cross-coupling-cycloisomerization reactions. Synlett, 2379-2383.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Mhaske, S. B., & Argade, N. P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20863-20896.
- Yi, C. S., & Yun, S. Y. (2005). Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes. Journal of the American Chemical Society, 127(16), 5782–5783.
- Zhao, J., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(57), 35975-35978.
- Screening of Catalyst for Quinoline Synthesis. (2015). ResearchGate.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2023). IIP Series.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Bentham Science.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). PMC - PubMed Central.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). PubMed.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). PMC - NIH.
- Recent advances in the synthesis of quinolines: a review. (2015). RSC Publishing.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). R Discovery.
- Regioselectivity of Friedländer Quinoline Syntheses. (2018). ResearchGate.
- Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024). Semantic Scholar.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Publications.
- Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Gold catalysis in quinoline synthesis. (2018). Chemical Communications (RSC Publishing).
- Synthesis of quinoline derivatives and its applications. (2023). Slideshare.
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC - NIH.
- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.
- Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (2024). Beilstein Journals.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemrevlett.com [chemrevlett.com]
- 14. Catalytic synthesis of tricyclic quinoline derivatives from the regioselective hydroamination and C-H bond activation reaction of benzocyclic amines and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Reaction Monitoring Techniques for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the real-time monitoring of quinoline synthesis reactions. Accurate reaction monitoring is critical for optimizing yields, minimizing impurities, and ensuring the safety and reproducibility of these important synthetic processes.
Frequently Asked Questions (FAQs)
Q1: Why is real-time monitoring of quinoline synthesis so important?
A1: Many classical quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are highly exothermic and can produce significant amounts of tar and polymeric byproducts.[1][2] Real-time monitoring allows for precise control over reaction parameters, helping to mitigate these issues. It enables the determination of reaction kinetics, identification of intermediates, and ensures the reaction goes to completion, which is crucial for improving yield and purity.[3]
Q2: What are the most common techniques for monitoring quinoline synthesis?
A2: The most common techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[3] TLC is often used for a quick qualitative assessment, while HPLC, NMR, and FTIR provide more detailed quantitative and structural information.
Q3: How do I choose the best monitoring technique for my specific quinoline synthesis?
A3: The choice of technique depends on several factors, including the specific reaction, the information required, and available equipment.
-
For rapid progress checks: TLC is a simple and effective method.[3]
-
For quantitative analysis of reaction components: HPLC is the preferred method, offering high sensitivity and separation of complex mixtures.[4]
-
For detailed structural information and reaction kinetics: In-situ FTIR and NMR spectroscopy are powerful tools that can provide real-time data on the consumption of reactants and formation of products.[5][6][7]
Q4: Can these techniques be used for newer, greener quinoline synthesis methods?
A4: Absolutely. Monitoring is just as crucial for modern methods, such as microwave-assisted or catalyst-free syntheses in aqueous media.[3][5] Techniques like in-situ FTIR are particularly well-suited for monitoring microwave-assisted reactions, providing valuable insights into the accelerated kinetics.[5]
In-Depth Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the progress of quinoline synthesis by separating and quantifying the components of the reaction mixture.[4][8]
Experimental Protocol: At-line HPLC Monitoring
-
Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to prevent further reaction. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Data Analysis: Create a calibration curve with known concentrations of starting materials and the expected product to quantify the reaction progress.
Troubleshooting HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inconsistent mobile phase composition.[10][11] 2. Column temperature fluctuations.[12] 3. Column equilibration issues.[12] | 1. Ensure proper mixing and degassing of the mobile phase.[12] 2. Use a column oven to maintain a constant temperature.[12] 3. Flush the column with 10-20 column volumes of the new mobile phase before analysis.[12] |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system. 2. Implement a needle wash step in your injection sequence. |
| Peak Tailing or Fronting | 1. Column overload. 2. Mismatched solvent strength between the sample and mobile phase. 3. Column degradation. | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase. 3. Replace the column. |
| High Backpressure | 1. Clogged frit or column. 2. Particulate matter from unfiltered samples.[10] | 1. Back-flush the column or replace the frit. 2. Always filter samples before injection.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, making it invaluable for identifying reactants, intermediates, and products in the reaction mixture.[13][14]
Experimental Protocol: Ex-situ NMR Monitoring
-
Sample Preparation: Withdraw an aliquot from the reaction, quench it, and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl3 or DMSO-d6).[15]
-
Data Acquisition: Acquire a 1H NMR spectrum. Key regions to monitor include the aromatic region for changes in substitution patterns and the disappearance of starting material signals (e.g., aldehyde or amine protons).[7]
-
Data Analysis: Integrate key peaks corresponding to the starting material and product to determine the reaction conversion.
Troubleshooting NMR Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Poorly shimmed magnet. 2. Sample is too concentrated or contains paramagnetic impurities.[15] 3. Presence of rotamers.[16] | 1. Reshim the spectrometer. 2. Dilute the sample or filter it through a small plug of silica. 3. Acquire the spectrum at a higher temperature.[16] |
| Overlapping Peaks | 1. Complex mixture of isomers or byproducts.[16] 2. Poor spectral dispersion. | 1. Try a different deuterated solvent (e.g., benzene-d6) to induce different chemical shifts.[15] 2. Use a higher field NMR instrument if available. |
| Inaccurate Integrations | 1. Overlapping peaks from solvent or impurities.[15][16] 2. Insufficient relaxation delay. | 1. Choose a deuterated solvent with minimal overlapping signals.[15] 2. Increase the relaxation delay (d1) in the acquisition parameters. |
| Unexpected Peaks | 1. Formation of an unexpected product or intermediate.[16] 2. Contamination from solvents (e.g., ethyl acetate).[15] | 1. Isolate and characterize the unexpected species. 2. Ensure the sample is thoroughly dried under high vacuum.[15] |
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) that allows for real-time, non-invasive monitoring of chemical transformations by tracking changes in functional groups.[5][17]
Experimental Protocol: In-situ FTIR Monitoring
-
Setup: Insert an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel.[17]
-
Data Acquisition: Collect a background spectrum of the initial reaction mixture before initiating the reaction. Then, continuously collect spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor the decrease in absorbance of characteristic peaks of the starting materials (e.g., C=O stretch of a ketone, N-H stretch of an aniline) and the increase in absorbance of product peaks (e.g., C=N stretch of the quinoline ring).[18][19][20]
Troubleshooting In-situ FTIR Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy Spectrum | 1. Poor contact between the ATR probe and the reaction mixture.[21] 2. Air bubbles on the ATR crystal. 3. Insufficient number of scans.[22] | 1. Ensure the probe is fully immersed and the mixture is well-stirred. 2. Degas the reaction mixture or reposition the probe. 3. Increase the number of scans to improve the signal-to-noise ratio.[22] |
| Baseline Drift | 1. Changes in temperature or refractive index of the reaction mixture. 2. Atmospheric interference (CO2, H2O).[21][22] | 1. Use baseline correction algorithms during data processing.[22] 2. Purge the spectrometer with dry nitrogen or air.[21][23] |
| Saturated Peaks (Flat Tops) | 1. The concentration of a component is too high for the ATR pathlength. | 1. Use a probe with a shorter pathlength. 2. Monitor a smaller, non-saturating peak for the same component. |
| No Signal or Weak Signal | 1. Beam is misaligned.[21] 2. The ATR crystal is dirty or damaged. | 1. Realign the spectrometer optics. 2. Clean the ATR probe according to the manufacturer's instructions. |
Visualizing the Workflow
A logical workflow is essential for effectively monitoring and optimizing a quinoline synthesis reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04526C [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. phenova.com [phenova.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
- 15. Troubleshooting [chem.rochester.edu]
- 16. How To [chem.rochester.edu]
- 17. clairet.co.uk [clairet.co.uk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for Quinoline Synthesis Reactions
Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the critical workup and purification stages of various quinoline synthesis reactions.
Introduction to Quinoline Synthesis Workup
The synthesis of the quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, the path from a completed reaction to a pure product is often fraught with challenges. Classical methods like the Skraup or Doebner-von Miller reactions are notoriously harsh, often leading to tar formation and complex product mixtures.[1][2] Modern methods, while often cleaner, still present unique purification hurdles.
This guide provides a structured approach to troubleshooting the workup and purification of quinoline derivatives, moving from general principles to reaction-specific advice.
General Workup & Purification Troubleshooting
This section addresses common issues applicable to the workup of most quinoline synthesis reactions.
Frequently Asked Questions (FAQs) - General Purification
Q1: My crude product is a thick, intractable tar. How can I begin to isolate my quinoline?
A1: Tar formation is a very common issue, especially in harsh, acidic reactions like the Skraup synthesis.[1] This is often due to the polymerization of reactive intermediates.[1][3]
-
Initial Approach: The first step is to attempt to dissolve the crude mixture. Start with a small aliquot of the tar and test its solubility in various solvents (e.g., dichloromethane, ethyl acetate, methanol).
-
Acid-Base Extraction: Since quinolines are basic, a powerful technique is to dissolve the tar in a suitable organic solvent and perform an acid-base extraction.
-
Dissolve the crude material in a solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic quinoline will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities and polymers in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to liberate the free quinoline.
-
Extract the now basic aqueous layer with an organic solvent to recover the purified quinoline.
-
-
Steam Distillation: For volatile quinolines, steam distillation from a basified mixture can be highly effective at separating the product from non-volatile tars.[1][3][4]
Q2: My quinoline derivative is decomposing during silica gel column chromatography. What can I do?
A2: The acidic nature of standard silica gel is often the culprit, causing degradation of sensitive quinoline derivatives.[5][6]
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups by preparing a slurry of the silica gel in the eluent containing 1-2% triethylamine (TEA) or another amine base before packing the column.[7][8]
-
Switch the Stationary Phase:
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.[5]
Q3: I'm observing significant streaking or tailing of my compound during TLC and column chromatography. How can I fix this?
A3: Tailing is typically caused by strong interactions between the basic nitrogen of the quinoline and the acidic silanol groups on the silica gel.[5][8]
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your eluent.[5] This competes for the active sites on the silica gel, leading to improved peak shape.
-
Optimize Sample Loading: Overloading the column is a common cause of band broadening and tailing.[5] If solubility is an issue, consider dry loading the sample.[5][9]
Workflow for Purification Method Selection
The choice of purification strategy is critical for success. The following diagram outlines a logical workflow for selecting the appropriate method.
Caption: A decision-making workflow for selecting the initial purification strategy.
Reaction-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis is notorious for its violent exotherm and significant tar formation.[1][3][10][11][12]
FAQs & Troubleshooting: Skraup Synthesis
Q1: My Skraup reaction was extremely exothermic and difficult to control, resulting in a low yield and excessive tar. How can I improve this?
A1: The violent nature of the Skraup reaction is a known hazard.[3][11]
-
Moderators: The use of a moderator like ferrous sulfate (FeSO₄) is critical.[1][12] It is believed to act as an oxygen carrier, making the reaction less violent.[1][12]
-
Controlled Reagent Addition: The slow, careful addition of concentrated sulfuric acid to the cooled mixture of aniline, glycerol, and ferrous sulfate is crucial for controlling the exotherm.[1][10]
-
Temperature Control: Gentle initial heating is required to start the reaction. Once the exotherm begins, external heating should be removed, and cooling may be necessary.[1][10]
Standard Workup Protocol: Skraup Synthesis
-
Cooling & Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the mixture with water.
-
First Steam Distillation (Optional): If nitrobenzene was used as the oxidizing agent, perform a steam distillation on the acidic mixture to remove any unreacted nitrobenzene.[3]
-
Basification: Make the remaining mixture strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution, ensuring the flask is cooled in an ice bath.[1][3]
-
Second Steam Distillation: Perform a steam distillation on the now basic mixture. The quinoline product is steam-volatile and will co-distill with water.[1][3]
-
Extraction: Collect the distillate. Separate the organic quinoline layer. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform, DCM) to recover any dissolved product.[4]
-
Drying and Distillation: Combine all organic fractions, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent. The crude quinoline can be further purified by vacuum distillation.[4]
The Doebner-von Miller Synthesis
This reaction is a more general method for preparing substituted quinolines but can also suffer from side reactions.
FAQs & Troubleshooting: Doebner-von Miller Synthesis
Q1: My Doebner-von Miller reaction produced a complex mixture of byproducts. What are the likely causes?
A1: Byproduct formation often stems from the in-situ generation of α,β-unsaturated carbonyl compounds from aldehydes or ketones via aldol condensation.[4]
-
Controlling Aldol Condensation: The slow addition of the aldehyde (e.g., acetaldehyde) at low temperatures can help to minimize its self-polymerization.[4]
-
Catalyst Choice: The choice and concentration of the acid catalyst (e.g., HCl, ZnCl₂) can significantly impact the reaction outcome.[4]
Typical Workup Protocol: Doebner-von Miller Synthesis
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it. A slurry of slaked lime (calcium hydroxide) is often used to precipitate the Lewis acid catalyst (e.g., zinc hydroxide) and neutralize excess acid.[4]
-
Isolation: For volatile products like 2-methylquinoline, steam distillation of the neutralized mixture is an effective isolation method.[4]
-
Extraction: Collect the distillate, separate the organic layer, and extract the aqueous layer with an organic solvent to maximize recovery.[4]
-
Purification: Combine the organic layers, dry, and remove the solvent. The product can then be purified by vacuum distillation or column chromatography.[4]
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group.[13][14][15][16] While generally cleaner than the Skraup synthesis, workup issues can still arise.
FAQs & Troubleshooting: Friedländer Synthesis
Q1: My Friedländer synthesis has a very low yield. What should I investigate?
A1: Low yields can be due to several factors.
-
Catalyst: The reaction is typically catalyzed by either acid or base.[14][17] Experimenting with different catalysts (e.g., p-toluenesulfonic acid, KOH, iodine) can improve yields.[10][13][16]
-
Reaction Conditions: Ensure optimal temperature and reaction time. Some reactions proceed well at room temperature, while others require reflux.[10][17]
-
Product Precipitation: In many cases, the quinoline product will precipitate from the reaction mixture upon cooling. If it doesn't, solvent removal under reduced pressure may be necessary.[10][13]
General Workup Protocol: Friedländer Synthesis
-
Cooling and Filtration: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration.[10][13]
-
Washing: Wash the isolated solid with a suitable solvent (e.g., cold water or ethanol) to remove residual catalyst and starting materials.[13]
-
Aqueous Workup (if no precipitation): If the product does not precipitate, the workup will depend on the catalyst used.
-
Iodine Catalyst: Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.[13]
-
Acid/Base Catalyst: Neutralize the reaction mixture, then extract the product with an organic solvent.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[18][19]
Workup Protocol: Combes Synthesis
-
Quenching: Carefully pour the cooled reaction mixture onto crushed ice.[10]
-
Neutralization and Isolation: Neutralize the acidic solution with a base, such as ammonia or sodium hydroxide. The quinoline derivative often precipitates upon neutralization and can be collected by filtration.[10]
-
Extraction: If the product does not precipitate, extract it from the neutralized aqueous solution using an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
The Gould-Jacobs Reaction
This reaction produces 4-hydroxyquinoline derivatives and involves a thermal cyclization step at high temperatures.[20][21][22]
Workup Protocol: Gould-Jacobs Reaction
-
Cyclization Workup: After the high-temperature cyclization step (often in a high-boiling solvent like diphenyl ether), cool the reaction mixture. The product, an ester of 4-hydroxyquinoline-3-carboxylic acid, should precipitate.[20]
-
Filtration and Washing: Filter the solid product and wash it with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
Saponification: The isolated ester is then saponified by heating with a base like sodium hydroxide to hydrolyze the ester to a carboxylic acid.[20][21]
-
Acidification: Cool the solution and acidify with an acid like HCl to precipitate the quinoline-3-carboxylic acid.
-
Decarboxylation: The final step is the decarboxylation of the carboxylic acid, usually by heating, to yield the 4-hydroxyquinoline product.[20][21]
Data Summary: Purification Techniques
| Purification Method | Best For | Key Advantages | Common Issues & Solutions |
| Acid-Base Extraction | Basic quinolines in complex/tarry mixtures | Excellent for removing neutral/acidic impurities. | Emulsion formation (break with brine); Product precipitation at interface. |
| Steam Distillation | Volatile quinolines mixed with non-volatile tars | Highly effective for thermally stable, volatile products.[1][3] | Not suitable for non-volatile or thermally labile compounds. |
| Recrystallization | Solid, crystalline products with moderate purity | Can yield very pure material; Scalable. | Finding a suitable solvent system can be challenging; Product loss in mother liquor. |
| Column Chromatography | Separating closely related compounds; High purity required | High resolution; Adaptable to many compound types. | Compound decomposition (use deactivated silica/alumina); Tailing (add base modifier to eluent).[5][6] |
Safety Precautions
Many quinoline syntheses involve hazardous materials and conditions.
-
Violent Exotherms: Reactions like the Skraup synthesis can be dangerously exothermic.[3][11] Ensure proper temperature control and have cooling baths ready.
-
Toxic Reagents: Aniline is toxic and a probable human carcinogen.[11] Oxidizing agents like arsenic acid and nitrobenzene are also highly toxic.[11] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
-
Strong Acids: Many syntheses use concentrated strong acids like sulfuric acid. Handle with extreme care.
A thorough risk assessment must be conducted before performing any of these reactions.[3]
References
- Purification of Quinoline. (n.d.). Chempedia - LookChem.
- Advances in polymer based Friedlander quinoline synthesis. (2018). PMC - PubMed Central - NIH.
- Preparation and Properties of Quinoline. (n.d.).
- QUINOLINE. (n.d.). Organic Syntheses Procedure.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Synthesis of Quinoline and derivatives. (n.d.).
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH.
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Friedländer synthesis. (n.d.). Wikipedia.
- Gould-Jacobs reaction. (n.d.). Wikipedia.
- Combes Quinoline Synthesis. (n.d.).
- Gould-Jacobs Reaction. (n.d.).
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 22. Gould-Jacobs Reaction [drugfuture.com]
dealing with tautomerism during characterization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered when characterizing molecules that exhibit tautomerism. This dynamic equilibrium between structural isomers can significantly impact a compound's physicochemical properties, reactivity, and biological activity, making its accurate characterization essential.[1][2][3]
This guide is structured in a question-and-answer format to directly address specific issues you may face during your experiments. We will delve into the causality behind experimental choices, providing not just protocols, but the reasoning to help you troubleshoot effectively.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Frontline Tool
NMR is a powerful technique for studying tautomeric equilibria in solution, as the timescale of the experiment often allows for the observation of distinct signals for each tautomer.[4][5] However, various factors can complicate spectral interpretation.
FAQ 1: My NMR signals are broad and poorly resolved. Is this related to tautomerism?
Answer: Yes, this is a classic sign of chemical exchange between tautomers on the NMR timescale. When the rate of interconversion between tautomers is comparable to the frequency difference between their respective NMR signals, signal broadening occurs.
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR: This is the most critical experiment to perform.
-
Cooling the sample: Slows down the tautomeric interconversion. If you are in the intermediate exchange regime, cooling should sharpen the signals, and you may eventually see distinct peaks for each tautomer (the slow exchange regime).
-
Heating the sample: Increases the rate of interconversion. This can cause the broad peaks to coalesce into a single, sharp, averaged signal (the fast exchange regime).[4]
-
-
Solvent Change: The tautomeric equilibrium can be highly sensitive to the solvent.[6][7][8][9]
-
Polar protic solvents (e.g., methanol, water) can stabilize more polar tautomers and facilitate proton transfer, potentially increasing the exchange rate.[6][10]
-
Polar aprotic solvents (e.g., DMSO, acetonitrile) can also influence the equilibrium. For instance, curcumin exists almost entirely in its keto-enol form in DMSO.[4]
-
Non-polar solvents (e.g., cyclohexane, CCl₄) often favor less polar tautomers, which may be stabilized by intramolecular hydrogen bonds.[9][10] Trying a different solvent system might shift the equilibrium or the exchange rate into a more favorable regime for NMR analysis.
-
-
pH Adjustment: For compounds with acidic or basic functional groups, the tautomeric equilibrium can be pH-dependent.[11][12] Adjusting the pH of your sample (e.g., in D₂O or CD₃OD) can lock the compound into a single predominant form or alter the exchange rate.[4][11]
Workflow for Investigating Broad NMR Signals
Caption: Troubleshooting workflow for broad NMR signals in tautomeric systems.
FAQ 2: How can I confidently assign NMR signals to specific tautomers?
Answer: Signal assignment requires a combination of spectroscopic techniques and computational support.
-
2D NMR Spectroscopy:
-
HSQC/HMQC: Correlates proton signals with their directly attached carbons. This is invaluable for distinguishing between, for example, a methylene group (CH₂) in a keto form and a methine group (=CH-) in an enol form.
-
HMBC: Shows correlations between protons and carbons over two to three bonds. This can help piece together the carbon skeleton of each tautomer. For instance, in a keto-enol system, the enolic proton may show a correlation to the carbonyl carbon's enol form.
-
NOESY/ROESY: Can reveal through-space proximity of protons, which can be useful in confirming stereochemistry and the overall structure of each tautomer.
-
-
Reference to Model Compounds: If possible, synthesizing or obtaining "locked" analogues where tautomerism is not possible can provide unambiguous chemical shifts for comparison.[13]
-
Computational Chemistry:
-
Density Functional Theory (DFT) calculations can predict the relative energies of different tautomers and their expected NMR chemical shifts.[13][14] While not always perfectly accurate, they can provide strong evidence to support your assignments. Several software packages are available for these calculations.[14]
-
FAQ 3: How do I quantify the ratio of tautomers from my NMR spectrum?
Answer: Quantification is done by integrating the signals corresponding to each tautomer, provided you are in the slow exchange regime.[5]
Protocol for Quantification:
-
Acquire a High-Quality Spectrum: Ensure the spectrum has a good signal-to-noise ratio and that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals being integrated) to ensure full relaxation of all relevant protons. This is crucial for accurate integration.
-
Identify Non-Overlapping Signals: Choose well-resolved signals that are unique to each tautomer. For a keto-enol tautomerism, this might be the α-methylene protons of the keto form versus the vinylic proton of the enol form.[10][15]
-
Integrate the Signals: Carefully integrate the chosen signals.
-
Normalize and Calculate: Divide the integral value by the number of protons it represents. The ratio of these normalized integrals gives the molar ratio of the tautomers.
Example Calculation for Keto-Enol Tautomerism: % Enol = [Integral(=CH- signal) / (Integral(=CH- signal) + (Integral(-CH₂- signal) / 2))] * 100
| Tautomer | Characteristic ¹H Signal | Protons | Example Chemical Shift (ppm) |
| Keto | α-Methylene (-CH₂-) | 2 | 3.0 - 4.0 |
| Enol | Vinylic (=CH-) | 1 | 5.0 - 6.0 |
| Enol | Hydroxyl (-OH) | 1 | 12.0 - 17.0 (often broad) |
Note: Chemical shifts are highly dependent on the molecular structure and solvent.[15][16]
Part 2: Mass Spectrometry (MS) - Probing the Gas Phase
Mass spectrometry provides information on the mass-to-charge ratio of ions and can be used to study tautomers, primarily in the gas phase.[17][18] This can be both an advantage (eliminating solvent effects) and a challenge (may not reflect the solution-phase equilibrium).
FAQ 4: Can I determine the tautomeric ratio in solution using MS?
Answer: Generally, no. Techniques like Electrospray Ionization (ESI) involve desolvation and ionization processes that can shift the tautomeric equilibrium. The ratio of tautomers observed in the gas phase may not reflect the ratio in the original solution.[17] The ionization process itself can favor the formation of a particular tautomeric ion.
What you CAN do with MS:
-
Identify the Presence of Tautomers: If the tautomers have distinct fragmentation patterns, you can infer their existence. Different tautomers can produce different fragment ions upon collision-induced dissociation (CID) in MS/MS experiments.
-
Study Gas-Phase Equilibria: Techniques like ion cyclotron resonance (ICR) can provide quantitative data on gas-phase tautomeric equilibria.[17][18]
Troubleshooting Guide for MS Analysis of Tautomers
| Issue | Possible Cause | Troubleshooting Suggestion |
| Unstable Signal/Spray | Tautomeric interconversion in the ESI needle. | Optimize ESI source parameters (voltages, gas flows, temperature). Try a different solvent system that may favor one tautomer. |
| Complex Fragmentation | Both tautomers are present and fragmenting differently. | Perform MS/MS on the precursor ion. Carefully analyze the fragmentation pathways. Compare with theoretical fragmentation patterns of each tautomer. |
| Results Don't Match NMR | Gas-phase vs. solution-phase behavior. | Acknowledge that MS is likely showing the gas-phase preference. Use MS to complement NMR data, not to directly quantify the solution-phase ratio. |
Part 3: Crystallography and Other Techniques
FAQ 5: My X-ray crystal structure shows only one form. Does this mean it's the only tautomer in solution?
Answer: Not necessarily. The solid state represents the lowest energy form in the crystal lattice, which may not be the most stable or predominant tautomer in solution.[6] Crystal packing forces can strongly favor one tautomer over another. It is a common pitfall to assume the solid-state structure is the only relevant form.[19]
Best Practice: Always complement solid-state data with solution-phase analysis (like NMR) to get a complete picture of the tautomeric behavior. In some cases, determining the proton positions from X-ray diffraction can be challenging, and techniques like solid-state NMR may be needed for confident assignment.[19]
FAQ 6: Can UV-Vis or IR spectroscopy help in characterizing tautomers?
Answer: Yes, these techniques are very useful, especially for quantitative analysis once the spectra of the individual tautomers are known or can be deconvoluted.
-
Infrared (IR) Spectroscopy: Distinguishes functional groups. For a keto-enol system, you can often see distinct stretching frequencies for the C=O (keto) group (~1700-1725 cm⁻¹) versus the C=C (~1640-1660 cm⁻¹) and broad O-H (enol) groups (~3200-3400 cm⁻¹).[10][16]
-
UV-Vis Spectroscopy: Useful if the tautomers have different chromophores. Conjugated systems (like enols) typically absorb at longer wavelengths than their non-conjugated (keto) counterparts.[15][16][20] By analyzing the absorption maxima (λmax), you can study the equilibrium.[20][21]
Workflow for a Multi-Technique Approach
Caption: A comprehensive workflow for tautomer characterization.
References
- Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. National Institutes of Health (NIH). [Link]
- Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Royal Society of Chemistry. [Link]
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]
- Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable. [Link]
- NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State.
- The Effect of Solvents on Tautomeric Equilibria.
- Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Institutes of Health (NIH). [Link]
- The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Science Publishing. [Link]
- Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Science Publishing. [Link]
- The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Science Publishing. [Link]
- Taming Tautomerism in Organic Crystal Structure Prediction.
- What impact does tautomerism have on drug discovery and development? National Institutes of Health (NIH). [Link]
- Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. Royal Society of Chemistry. [Link]
- Tautomer Search. Rowan Scientific. [Link]
- Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
- Tautomer: Meaning, Examples & Applic
- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
- Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
- Important examples of tautomerism in medicinal chemistry.
- Tautomerism: A Dynamic Chemical Phenomenon. Algor Cards. [Link]
- Tautomer. Wikipedia. [Link]
- Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Royal Society of Chemistry. [Link]
- Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]
- Tautomer Identification and Tautomer Structure Generation Based on the InChI Code.
- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
- The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design. National Institutes of Health (NIH). [Link]
- The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases (NJC).
- The Use of NMR Spectroscopy to Study Tautomerism.
- Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles.
- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]
- Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. Vrije Universiteit Brussel. [Link]
- Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health (NIH). [Link]
- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH). [Link]
- TAUTOMERISM AND X-RAY CRYSTAL STRUCTURE OF DIHYDRO-5H-1,3,4... HETEROCYCLES. [Link]
- What is the relationship between tautomers and pka in terms of pH? Physics Forums. [Link]
- Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Royal Society of Chemistry. [Link]
- Mass Spectrometry as a Tool for Studying Tautomerism*. SEDICI. [Link]
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
- (PDF) Tautomeric Equilibria Studies by Mass Spectrometry.
- Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI. [Link]
- Application and challenges of nitrogen heterocycles in PROTAC linker. PubMed. [Link]
- keto-enol tautomerism.
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
- An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). PubMed. [Link]
Sources
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Tautomerism: A Dynamic Chemical Phenomenon | Algor Cards [cards.algoreducation.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fiveable.me [fiveable.me]
- 17. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
stability issues of Methyl 4-Hydroxyquinoline-2-carboxylate in solution
Welcome to the technical support center for Methyl 4-Hydroxyquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a versatile quinoline derivative with applications in medicinal chemistry and drug discovery.[1][2] Understanding its stability profile in solution is critical for obtaining reliable and reproducible experimental results. The structure of this molecule contains several moieties that can be susceptible to degradation under common laboratory conditions.
The primary stability concerns for this compound in solution are:
-
Hydrolysis: The methyl ester at the 2-position is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid (4-Hydroxyquinoline-2-carboxylic acid).
-
Keto-Enol Tautomerism: The 4-hydroxyquinoline core exists in equilibrium with its 4-keto (quinolone) tautomer.[3] This tautomerism can influence the compound's solubility, reactivity, and spectroscopic properties.
-
Oxidation: The quinoline ring system can be susceptible to oxidative degradation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic heterocyclic compounds like quinolines can be sensitive to light, particularly UV radiation, which can induce photochemical reactions.[3][4][5]
-
Solubility and Precipitation: The compound has limited aqueous solubility, which can lead to precipitation if not handled correctly, especially with changes in pH or solvent composition.[3]
This guide will provide you with troubleshooting advice and frequently asked questions to address these potential issues.
Troubleshooting Guide
Issue 1: Loss of Compound Potency or Unexpected Biological Results
Question: I've prepared a stock solution of this compound in DMSO and diluted it in my aqueous assay buffer. Over time, I'm observing a decrease in the compound's expected activity. What could be the cause?
Answer: A loss of potency is often indicative of compound degradation. The most probable cause is the hydrolysis of the methyl ester group to the less active or inactive carboxylic acid metabolite, 4-Hydroxyquinoline-2-carboxylic acid. The rate of hydrolysis is highly dependent on the pH and temperature of your aqueous solution.
Underlying Causality: The ester linkage in this compound is an electrophilic center susceptible to nucleophilic attack by water or hydroxide ions. This reaction is catalyzed by both acidic and basic conditions.
Troubleshooting Steps:
-
pH Assessment: Measure the pH of your final assay buffer. Buffers with a pH significantly deviating from neutral (pH 7) can accelerate hydrolysis. Basic conditions (pH > 8) are particularly problematic for ester stability.
-
Temperature Control: Ensure that your solutions are stored at appropriate temperatures. Room temperature or elevated temperatures used in cell-based assays can increase the rate of hydrolysis.[2] It is advisable to store stock solutions at -20°C or -80°C and to prepare fresh dilutions in aqueous buffers immediately before use.
-
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) to analyze your stock solution and a sample of the aged assay solution. A stability-indicating HPLC method will allow you to separate the parent compound from its degradants. The appearance of a new peak corresponding to 4-Hydroxyquinoline-2-carboxylic acid, with a concomitant decrease in the parent peak, will confirm hydrolysis.
Workflow for Investigating Hydrolysis:
Caption: Troubleshooting workflow for decreased compound activity.
Issue 2: Appearance of Color or Precipitate in Solution
Question: My solution of this compound, which was initially clear, has developed a yellow or brownish tint and/or a precipitate has formed. What is happening?
Answer: The development of color can be a sign of oxidative or photodegradation. Precipitation can occur due to changes in solvent composition, pH, or the formation of a less soluble degradation product.
Underlying Causality: Quinoline ring systems can be susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light, especially UV, can also trigger degradation pathways.[3][4][5] The limited aqueous solubility of the compound means that even small changes in the solution environment can cause it to fall out of solution.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and working solutions in amber vials or wrap them in aluminum foil to protect them from light.[2]
-
Use High-Purity Solvents: Ensure that solvents are of high purity and free from peroxides, which can initiate oxidative degradation.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solubility Assessment: Determine the solubility of your compound in the specific buffer system you are using. The keto-enol tautomerism of the 4-hydroxyquinoline moiety can be influenced by pH, which in turn affects solubility.
-
Check for Precipitation of Degradants: The hydrolyzed carboxylic acid form may have different solubility properties than the parent ester. Analyze the precipitate, if possible, to determine its identity.
Recommended Storage Conditions:
| Condition | Stock Solution (e.g., in DMSO) | Aqueous Working Solution |
| Temperature | -20°C or -80°C[1][6] | Prepare fresh; if short-term storage is needed, use 2-8°C. |
| Light | Protect from light (amber vials). | Protect from light. |
| Atmosphere | Standard | Standard; consider inert for long-term studies. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for preparing high-concentration stock solutions due to the compound's good solubility in these organic solvents.[3] Methanol is also a viable option.[3] Always use anhydrous, high-purity solvents.
Q2: How can I develop a stability-indicating HPLC method to monitor the degradation of this compound?
A2: A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[2] A general approach involves:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating compounds with different polarities.
-
Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity.
Protocol for Forced Degradation Study:
A forced degradation study is essential for identifying potential degradants and validating your HPLC method.
Caption: Experimental workflow for a forced degradation study.
Q3: What are the likely degradation products I should look for?
A3: Based on the structure, the primary degradation products are likely to be:
-
4-Hydroxyquinoline-2-carboxylic acid: From the hydrolysis of the methyl ester.
-
Oxidized derivatives: Such as N-oxides or hydroxylated species on the quinoline ring.
-
Photodegradation products: These can be diverse and may include ring-opened products or dimers.
The identification of these products typically requires mass spectrometry (LC-MS) in conjunction with HPLC.
References
- Gao, Y., et al. (2003). Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. Journal of Environmental Science and Health, Part A, 38(11), 2599-2611.
- Chemsrc. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Li, S., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology, 49(21), 12853-12860.
- Kovaleva, M. A., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Quinoline Synthesis from Lab to Pilot Plant
Welcome to the Technical Support Center for quinoline synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning quinoline synthesis from the laboratory bench to a pilot plant. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical field experience.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of quinoline synthesis, offering potential causes and actionable solutions.
Issue 1: Significant Decrease in Yield Upon Scale-Up
Q: My quinoline synthesis, based on a Skraup-type reaction, worked well on a 10-gram scale, but the yield dropped from 85% to 50% when I moved to a 1-kilogram scale. What are the likely causes and how can I fix this?
A: A significant drop in yield is a frequent challenge during scale-up and typically points to issues with heat and mass transfer, which are less pronounced at the lab scale.[1] The highly exothermic nature of many classical quinoline syntheses, like the Skraup reaction, requires careful management as the scale increases.[2][3][4][5][6]
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: In larger reactors, what was effective magnetic stirring is now inadequate. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1][7]
-
Solution: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure the reaction mixture remains homogeneous.[1]
-
-
Assess Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making heat dissipation more challenging.[1] An uncontrolled exotherm can lead to the degradation of starting materials, intermediates, or the final product.[1][3]
-
Solution: Employ a jacketed reactor with a temperature control unit and monitor the internal reaction temperature with a calibrated probe.[1] For highly exothermic reactions, consider a semi-batch approach where one reactant, like sulfuric acid, is added in portions to control the rate of heat generation.[1][3]
-
-
Re-optimize Reaction Concentration: The optimal concentration in the lab may not be suitable for a larger batch.
-
Solution: Experiment with slight adjustments in solvent volume. While higher concentrations can increase reaction rates, they may also lead to problems with solubility, mixing, and heat transfer at a larger scale.[1]
-
-
Check Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale.
-
Solution: Ensure the quality and consistency of raw materials from your suppliers. It is good practice to perform identity and purity checks on new batches of starting materials.[1]
-
Issue 2: Appearance of New or Increased Levels of Impurities
Q: During my pilot plant run of a Friedländer quinoline synthesis, HPLC analysis revealed new impurities that were not present in the lab-scale synthesis. Why is this happening and what can I do?
A: The appearance of new or higher levels of impurities during scale-up often indicates that subtle changes in reaction conditions are favoring alternative reaction pathways. Regioselectivity can be a challenge in Friedländer synthesis, especially with unsymmetrical ketones.[5][8]
Troubleshooting Steps:
-
Implement In-Process Controls (IPCs): Regularly monitor the reaction's progress and the formation of impurities using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] This will help you identify when and under what conditions these new impurities are forming.
-
Optimize Work-up Procedure: Work-up procedures that are efficient in the lab may not be as effective at a larger scale.
-
Solution: At a larger scale, a proper phase split can be more efficient than multiple small extractions.[1] Ensure that the pH is adjusted correctly and that the volumes of extraction solvents are sufficient.
-
-
Re-evaluate Purification Method: Column chromatography, a common lab-scale purification method, is often not practical or economical for large quantities.
Issue 3: Formation of Tar and Polymeric Byproducts
Q: I am attempting a Doebner-von Miller synthesis at the pilot scale and am observing significant tar formation, which is making product isolation very difficult. How can I prevent this?
A: Tar formation is a well-known issue in several classical quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions.[10][11] It is often caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate under harsh reaction conditions.[12]
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain the lowest possible effective temperature to minimize polymerization.[1]
-
Improve Heat Transfer and Mixing: As mentioned previously, efficient stirring and heat removal are crucial to prevent localized overheating, which can accelerate tar formation.[1]
-
Control Reagent Addition: The slow, controlled addition of one of the reactants can help to maintain a low concentration of the reactive intermediate that leads to polymerization.
-
Consider a Biphasic System: Sequestering the carbonyl compound in an organic phase (like toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[12]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the process of scaling up quinoline synthesis.
Q1: What are the most critical safety considerations when scaling up quinoline synthesis?
A1: Safety is paramount during scale-up. Many quinoline syntheses, such as the Skraup reaction, are highly exothermic and can become violent if not properly controlled.[2] Key safety considerations include:
-
Exothermic Reaction Management: A thorough understanding of the reaction's thermal profile is essential.[3][7] Always have a robust cooling system in place and a plan for emergency cooling if necessary.[2]
-
Pressure Build-up: Ensure the reaction apparatus is not a closed system to prevent pressure build-up, especially during the exothermic phase.[2]
-
Reagent Handling: Be aware of the hazards of all chemicals used. For example, concentrated sulfuric acid is extremely corrosive, and nitrobenzene is toxic and readily absorbed through the skin.[2]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated area, such as a fume hood, and wear appropriate PPE, including safety glasses, lab coat, and gloves.
Q2: How do I choose the right equipment for my pilot plant synthesis?
A2: The choice of equipment is critical for a successful scale-up.[13] Consider the following:
-
Reactor Material: The reactor must be compatible with the reaction conditions. For syntheses involving strong acids, glass-lined or Hastelloy reactors are often necessary.[13]
-
Stirring Mechanism: As discussed, mechanical stirring is essential for good mixing in larger reactors. The type of impeller should be chosen based on the viscosity of the reaction mixture.
-
Temperature Control: A jacketed reactor connected to a reliable heating/cooling system is crucial for maintaining the desired reaction temperature.[14]
-
Condenser Size: Ensure the condenser is large enough to handle the solvent vapors, especially if the reaction is run at reflux.
Q3: What are some modern, "greener" alternatives to classical quinoline synthesis methods that might be more amenable to scale-up?
A3: While classical methods are still widely used, several modern alternatives offer milder reaction conditions and are often more environmentally friendly.[10][12] These include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[10][11]
-
Use of Ionic Liquids: Replacing strong acids like sulfuric acid with a Brønsted-acidic ionic liquid can lead to a cleaner reaction.[10][11]
-
Metal-Catalyzed Reactions: A variety of transition metal-catalyzed methods have been developed for quinoline synthesis, often proceeding under milder conditions.[15]
-
Flow Chemistry: Continuous flow reactors offer excellent heat and mass transfer, making them well-suited for controlling highly exothermic reactions and can simplify scale-up.
Q4: What are the regulatory considerations I need to be aware of when moving to a pilot plant?
A4: When scaling up the synthesis of a potential active pharmaceutical ingredient (API), regulatory compliance becomes a key factor.[16][17] Important considerations include:
-
Good Manufacturing Practices (GMP): Pilot plant operations for APIs should follow cGMP guidelines to ensure product quality and consistency.[16][17]
-
Process Validation: The manufacturing process must be validated to ensure it consistently produces a product of the required quality.
-
Documentation: Detailed records of all procedures, including batch records and standard operating procedures (SOPs), must be maintained.[17]
III. Data Presentation
Table 1: Typical Parameter Changes from Lab to Pilot Scale
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Rationale for Change |
| Reactant A | 10.0 g | 1.0 kg | Direct scale-up of mass. |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Improved control over addition at a larger scale may allow for a slight reduction in excess reagent, improving process economy.[1] |
| Catalyst Loading | 2 mol% | 1.5 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale.[1] |
| Solvent Volume | 100 mL | 8.0 L | Increased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1] |
| Reaction Temperature | 80 °C (oil bath) | 75-80 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1] |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in the larger volume.[1] |
| Work-up | Multiple extractions with ethyl acetate | Phase split and single extraction | A proper phase split is more efficient at a larger scale.[1] |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities.[1][18] |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[1] |
IV. Experimental Protocols
Protocol 1: Pilot-Scale Gould-Jacobs Reaction
This protocol is a generalized procedure and should be adapted based on the specific substrate and safety assessment.
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Jacketed reactor with overhead stirrer, condenser, and temperature probe
-
Hydrocarbon solvent (e.g., hexane) for precipitation
Procedure:
-
Charge Reactants: Charge the substituted aniline and DEEMM to the reactor.
-
Initial Heating: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off.
-
Reaction Monitoring (Step 1): Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine. This step may take 2-4 hours.[1]
-
High-Temperature Cyclization: Once the first step is complete, slowly add the high-boiling point solvent to the reaction mixture. Increase the temperature to 240-250 °C to effect the cyclization.
-
Reaction Monitoring (Step 2): Monitor the disappearance of the intermediate to signal the completion of the cyclization, which can take 4-8 hours.[1]
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.
-
Isolation: Further cool the mixture to room temperature and add a suitable hydrocarbon solvent (e.g., hexane) to fully precipitate the product. Collect the solid by filtration and wash with the hydrocarbon solvent.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.[1]
Protocol 2: Purification of a Basic Quinoline Derivative by Deactivated Silica Gel Chromatography
This protocol is for situations where a basic quinoline derivative is sensitive to the acidic nature of standard silica gel.[19]
Materials:
-
Silica gel (230-400 mesh)
-
Eluent (pre-determined by TLC analysis)
-
Triethylamine (TEA)
-
Chromatography column
Procedure:
-
Prepare the Deactivating Solvent: Add 1-2% (v/v) of TEA to your chosen eluent.[19]
-
Prepare the Slurry: In a separate flask, prepare a slurry of the silica gel in the deactivating solvent.
-
Pack the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the Column: Run 2-3 column volumes of the deactivating solvent through the packed column to ensure all acidic sites are neutralized.
-
Load the Sample: Dissolve your crude quinoline derivative in a minimal amount of the eluent (without TEA) and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the deactivating solvent and collect fractions, monitoring by TLC.
V. Visualizations
Caption: A workflow diagram illustrating the key stages of scaling up quinoline synthesis.
Caption: A decision tree for troubleshooting common causes of low yield during scale-up.
VI. References
-
Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem. Available at:
-
Technical Support Center: Optimization of Skraup Quinoline Synthesis - Benchchem. Available at:
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at:
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Available at:
-
Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem. Available at:
-
Importance of Pilot Plants in Pharmaceutical & Chemical Industries | Goel Impex. Available at:
-
Design of a batch plant for quinoline derivatives manufacture - UB. Available at:
-
Recent Advances in Metal-Free Quinoline Synthesis - MDPI. Available at:
-
Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. Available at:
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at:
-
troubleshooting tar formation in Skraup quinoline synthesis - Benchchem. Available at:
-
Heat Transfer and Process Scale-up - Mettler Toledo. Available at:
-
Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem. Available at:
-
Synthesis of quinolines - Organic Chemistry Portal. Available at:
-
THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at:
-
APIs Manufacturing & Synthesis - BOC Sciences. Available at:
-
(PDF) Safe scale-up with exothermic reactions - ResearchGate. Available at:
-
Overcoming challenges in the synthesis of substituted quinolines - Benchchem. Available at:
-
Preparation and Properties of Quinoline. Available at:
-
GMP IN AN API PILOT PLANT - drug regulatory affairs international - WordPress.com. Available at:
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at:
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at:
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at:
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Available at:
-
Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. Available at:
-
Regulatory Compliance in API Manufacturing - The Pharma Master. Available at:
-
Pilot-scale Processing — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Available at:
-
Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds - Benchchem. Available at:
-
Saving Time and Money with Pilot Scale Process Chemistry - Asynt. Available at:
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available at:
-
Technical Support Center: Purification of Quinoline Derivatives - Benchchem. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. amarequip.com [amarequip.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pilot-scale Processing — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]
- 14. mt.com [mt.com]
- 15. Quinoline synthesis [organic-chemistry.org]
- 16. goelequipments.com [goelequipments.com]
- 17. thepharmamaster.com [thepharmamaster.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Impurities in Methyl 4-Hydroxyquinoline-2-carboxylate Production
Welcome to the technical support guide for the synthesis and purification of Methyl 4-Hydroxyquinoline-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Section 1: Synthesis Overview & Critical Control Points
The synthesis of 4-hydroxyquinoline derivatives is most commonly achieved through thermal cyclization strategies, such as the Gould-Jacobs or Conrad-Limpach reactions.[1][2] These methods typically involve the condensation of an aniline derivative with a β-ketoester or a malonic ester derivative, followed by a high-temperature intramolecular cyclization to form the quinoline core.[2][3] The purity of the final product is critically dependent on the quality of starting materials, the precise control of reaction conditions, and the effectiveness of the purification strategy.
The following workflow highlights the critical stages where impurities can be introduced or formed.
Caption: General synthesis workflow highlighting critical impurity introduction points.
Section 2: Troubleshooting Guide
This section addresses specific, observable issues you may encounter during your synthesis in a question-and-answer format.
Problem 1: Low Yield & Incomplete Reaction
Q: My reaction yield is disappointingly low, and TLC/HPLC analysis shows a significant amount of an intermediate spot/peak alongside unreacted aniline. What is the likely cause?
A: This is a classic symptom of incomplete thermal cyclization. The conversion of the anilinomethylenemalonate intermediate to the quinoline core is a demanding step, often requiring temperatures of 200-250 °C.[2]
-
Causality: The cyclization is an endothermic pericyclic reaction that requires significant thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will result in the isolation of the uncyclized intermediate. High-boiling, inert solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are used specifically to achieve and maintain these high temperatures safely and effectively.[2][3]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your heating mantle and thermometer are calibrated correctly. The reaction mixture temperature, not the setpoint of the controller, is the critical parameter.
-
Increase Reaction Time: If the temperature is correct, extend the refluxing time. Monitor the reaction's progress by taking small aliquots (if safe to do so) and analyzing them by TLC or HPLC until the intermediate is consumed.
-
Solvent Choice: Confirm that your chosen solvent has a sufficiently high boiling point. Using a lower-boiling solvent will prevent the reaction from reaching the required cyclization temperature.
-
Check for Heat Transfer: For viscous reaction mixtures, ensure efficient stirring to promote uniform heat distribution. Inadequate stirring can create cool spots within the flask, hindering the reaction.
-
Problem 2: Product Discoloration (Yellow, Brown, or Dark)
Q: My final product, which should be a white or light-colored solid, is yellow, tan, or even brown. What causes this discoloration, and how can I obtain a pure, white product?
A: Discoloration is typically caused by two main factors: oxidation of phenolic or aniline-like species and the formation of high-molecular-weight, polymeric "tar" byproducts from thermal degradation.[2][4]
-
Causality: The 4-hydroxy group on the quinoline ring is phenolic and susceptible to air oxidation, which can form colored quinone-like structures, especially under basic conditions or in the presence of trace metals. Furthermore, the very high temperatures used for cyclization can cause minor decomposition of starting materials or products into complex, colored tars.[2]
-
Purification Protocol: Decolorization & Recrystallization
-
Dissolution: Dissolve the crude, colored product in a suitable boiling solvent. (e.g., ethanol, glacial acetic acid, or a large volume of water).[3]
-
Charcoal Treatment: Add a small amount (1-2% by weight) of activated decolorizing carbon (e.g., Norit or Darco) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent bumping.
-
Hot Filtration: Keep the solution boiling for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. This step is crucial and must be done quickly to prevent the product from crystallizing prematurely in the funnel. Pre-heating the filtration apparatus is highly recommended.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified white or off-white crystals by vacuum filtration and wash with a small amount of cold solvent.[3] Omitting the treatment with decolorizing carbon can often result in a product with a low melting point, even after multiple crystallizations.[3]
-
Problem 3: Characterization Shows Unexpected Impurities
Q: My analytical data (HPLC, NMR) shows persistent impurity peaks even after initial purification. What are they, and how can I remove them?
A: The identity of an impurity dictates the best removal strategy. Below are the most common culprits.
-
Impurity A: Hydrolyzed Product (4-Hydroxyquinoline-2-carboxylic acid)
-
Identification: This impurity will have a different retention time in HPLC and will lack the methyl ester singlet (~3.8-4.0 ppm) in the ¹H NMR spectrum.[5] Its presence can be confirmed by LC-MS, which will show a molecular ion corresponding to the loss of a CH₂ group (14 Da) from the parent ester.
-
Cause: The methyl ester is susceptible to hydrolysis, especially if the work-up involves strong base or acid, or if the product is stored for long periods in a non-anhydrous solvent.[6][7]
-
Removal Strategy:
-
Chromatography: Reversed-phase HPLC or column chromatography can separate the more polar carboxylic acid from the ester.
-
Esterification: If the impurity level is high, the entire batch can be re-esterified. A standard Fischer esterification (refluxing in methanol with a catalytic amount of sulfuric acid) will convert the carboxylic acid impurity back to the desired methyl ester.
-
-
-
Impurity B: Decarboxylated Product (4-Hydroxyquinoline)
-
Identification: This impurity is significantly less polar than the desired product. In ¹H NMR, it will be missing both the methyl ester signal and the proton signal at the 2-position of the quinoline ring. LC-MS will show a molecular ion corresponding to the loss of the CO₂Me group (59 Da).
-
Cause: Quinolone carboxylic acids are known to undergo decarboxylation, particularly at elevated temperatures.[8] If the cyclization reaction is run for too long or at an excessively high temperature, or if the hydrolyzed carboxylic acid impurity is present, decarboxylation can occur.
-
Removal Strategy: This impurity has significantly different polarity and can be effectively removed by column chromatography on silica gel or by careful recrystallization, as its solubility profile will differ from the desired product.
-
-
Impurity C: Positional Isomers
-
Identification: If a meta-substituted aniline is used as a starting material, cyclization can occur at either of the two inequivalent ortho positions, leading to a mixture of isomers.[2] These isomers often have very similar polarities and may co-elute in HPLC or be difficult to distinguish by NMR without advanced 2D techniques.
-
Cause: The regioselectivity of the Gould-Jacobs reaction is controlled by both steric and electronic factors of the aniline substituent.[2]
-
Removal Strategy: Separating positional isomers is challenging. Preparative HPLC is often the most effective, albeit costly, method. Careful optimization of recrystallization conditions with different solvent systems may also achieve partial separation. The best strategy is prevention: use starting materials that cannot lead to isomeric products or optimize the cyclization conditions to favor one isomer if possible.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the best analytical methods for routine purity assessment? A: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[5][9] It provides excellent resolution and sensitivity for detecting and quantifying impurities. For structural confirmation and a qualitative check for proton-containing impurities, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[9]
Q: What is the significance of the keto-enol tautomerism in this molecule? A: this compound exists in an equilibrium between the 4-hydroxy (enol) form and a 4-keto (quinolone) form.[5] This tautomerism can influence its physical properties, spectroscopic signature, and chemical reactivity. In the solid state and in most solvents, the 4-hydroxy form is generally favored, but the presence of the keto tautomer is important to consider when interpreting analytical data or planning subsequent reactions.
Q: How should I store the final product to ensure its stability? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light. Given its susceptibility to hydrolysis and potential for oxidation, storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability, especially for high-purity reference standards.
Section 4: Protocols & Data
Protocol: Standard HPLC Method for Purity Analysis
This protocol is a robust starting point for assessing the purity of this compound.
| Parameter | Recommended Conditions |
| Instrumentation | HPLC with UV or Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water[9] |
| Mobile Phase B | Acetonitrile[9] |
| Gradient | Start at 30% B, linear gradient to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 330 nm[5] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Sample Prep. | 0.5 mg/mL in Acetonitrile or Methanol |
Purity is calculated based on the area percent of the main product peak relative to the total area of all peaks in the chromatogram.
Troubleshooting Decision Tree for an Unknown Impurity
If an unknown impurity is detected, the following logical workflow can help guide its identification.
Caption: A decision tree for identifying common impurities using LC-MS and NMR data.
References
- Wikipedia. (2023). Gould–Jacobs reaction.
- MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Canadian Science Publishing. (1969). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
- National Institutes of Health. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- National Institutes of Health. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
- Journal of the American Chemical Society. (1970). Copper-quinoline decarboxylation.
- Organic Syntheses. (n.d.). lepidine.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- PubMed. (2004). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives.
- Royal Society of Chemistry. (2015). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
- PubMed. (2008). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters.
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- Chemsrc. (n.d.). This compound.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Methyl 4-Hydroxyquinoline-2-carboxylate Analogs
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, Methyl 4-Hydroxyquinoline-2-carboxylate and its analogs represent a promising class of compounds, exhibiting significant potential for drug discovery. This guide provides a comprehensive comparison of the biological evaluation of these analogs, delving into their performance against various biological targets and detailing the experimental methodologies crucial for their assessment. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the evaluation of this important chemical series.
The Quinoline Core: A Privileged Scaffold
The versatility of the quinoline ring system, a fusion of a benzene and a pyridine ring, allows for extensive structural modifications, leading to a diverse array of biological activities.[3] The introduction of a carboxylate group at the C-2 position and a hydroxyl group at the C-4 position, as seen in the parent this compound, provides key pharmacophoric features that can be strategically modified to enhance potency and selectivity against various biological targets.
Comparative Biological Activities of Analogs
The biological evaluation of this compound analogs has primarily focused on three key therapeutic areas: oncology, infectious diseases, and inflammation. The following sections provide a comparative analysis of their performance, supported by experimental data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Quinoline derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in cancer cell growth and survival.[1][3][4] Analogs of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines.
Mechanism of Action: A key anticancer mechanism for some quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthetic pathway.[5][6] By inhibiting DHODH, these compounds disrupt the synthesis of DNA and RNA, leading to the arrest of cell growth.[7]
Comparative Cytotoxicity: The cytotoxic potential of these analogs is typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Analog | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) | MCF-7 (Breast) | Lower % growth | [8] |
| Analog B | 2-(4-Methoxyphenyl)benzo[h]quinoline | Various | Dose-dependent | [9] |
| Analog C | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl) | C-32, MDA-MB-231, A549 | Comparable to Cisplatin | [10] |
Note: This table is a representative summary. Actual IC50 values can vary based on experimental conditions.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[11] Quinoline derivatives have a long history as antimicrobial agents, and analogs of this compound have been investigated for their efficacy against a spectrum of bacteria and fungi.[12][13]
Mechanism of Action: The antibacterial mechanism of some quinoline carboxylic acids involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[7]
Comparative Efficacy: The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14]
| Analog | Modification | Microorganism | MIC (µg/mL) | Reference |
| Brominated analog with nonyl side chain | C-3 nonyl side chain, Brominated | Aspergillus flavus | 1.05 | [12][13][15] |
| Analog 3i | - | Staphylococcus aureus | 125-1000 | [15] |
| Analog 3j | - | Staphylococcus aureus | 125-500 | [15] |
Note: This table is a representative summary. MIC values can vary based on the specific strain and testing methodology.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of numerous diseases.[16] Quinoline derivatives have been explored for their anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators and signaling pathways.[2][17][18]
Mechanism of Action: A significant mechanism of anti-inflammatory action for some quinoline derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][19][20] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. Some quinoline derivatives also exhibit anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2).[9][21]
Comparative Potency: The anti-inflammatory potential can be assessed through various in vitro and in vivo models, such as measuring the inhibition of pro-inflammatory cytokine production or evaluating the reduction of edema in animal models.
| Analog | Modification | Assay | Result | Reference |
| Tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one derivative | Azetidinone scaffold | Carrageenan-induced rat paw edema | Significant activity | [17] |
| 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid | Phenyl substitution | Xylene-induced ear edema | High anti-inflammatory effect | [9] |
Note: This table provides a qualitative comparison. Quantitative data will depend on the specific experimental setup.
Experimental Protocols: A Step-by-Step Guide
The following section details the methodologies for key experiments used in the biological evaluation of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[22] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product.[23][24][25]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[26]
-
Compound Treatment: Treat the cells with serial dilutions of the test analogs and incubate for a specified period (e.g., 48-72 hours).[26]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[24][25]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[22][24]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[28]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test analogs in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the analog that completely inhibits the visible growth of the microorganism.
Caption: Workflow of the broth microdilution method for MIC determination.
In Vitro Anti-inflammatory Activity: NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common strategy for anti-inflammatory drug discovery.[19][20][29]
Conceptual Pathway:
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[16]
Caption: Simplified representation of the canonical NF-κB signaling pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring.
-
Anticancer Activity: For DHODH inhibition, bulky and hydrophobic substituents at the C-2 position are often required for potent activity.[5][6] The carboxylic acid group at C-4 is also deemed essential.[5][7]
-
Antimicrobial Activity: The length of an alkyl chain at the C-3 position and the type of substituent on the aromatic ring can dramatically impact antimicrobial potency.[12][13] For instance, brominated analogs with a long alkyl side chain have shown exceptional antifungal activity.[12][13]
-
Anti-inflammatory Activity: Lipophilic substituents on the C-7 and C-8 positions of the quinoline ring can be important for COX-2 inhibitory activity.[21]
Conclusion
The biological evaluation of this compound analogs reveals a class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammation. A systematic approach to their evaluation, employing robust and reproducible experimental protocols, is paramount for identifying lead candidates for further development. The structure-activity relationship studies underscore the importance of targeted modifications to the quinoline scaffold to optimize potency and selectivity. This guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic promise of this versatile chemical series.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Targeting The Nuclear Factor Kappa-B (NF-κB)
- MTT Assay Protocol. (n.d.).
- Assessment and evaluation of methods used for antimicrobial activity assay. (2024). IntechOpen.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- MTT assay protocol. (n.d.). Abcam.
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Application Notes and Protocols for In Vitro Anticancer Assays Using 6-methoxyquinolin-2(1H)-one. (n.d.). Benchchem.
- NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives. (2018). PubMed.
- MTT Analysis Protocol. (n.d.).
- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed.
- Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021). Biology LibreTexts.
- Evaluation of Antimicrobial Efficacy. (2024). iFyber.
- INSIGHT INTO ANTIMICROBIC EVALUATION TECHNIQUES AND THEIR ROLE IN BETTER ASSESSMENT OF ANTIMICROBIC AGENTS: A REVIEW. (n.d.). Semantic Scholar.
- Small Molecule Compounds and the NF-κB Signaling P
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PubMed Central.
- Structure-activity relationship of quinoline carboxylic acids. (n.d.). Benchchem.
- Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. (2025).
- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.
- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025).
- Structure-activity relationship of quinoline carboxylic acids.
- Selected quinoline derivatives with anti-inflammatory activity. (n.d.).
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). MDPI.
- New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2025).
- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). PubMed Central.
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). PubMed.
- IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022).
- Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore Sites. (2025).
- Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021).
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. (n.d.). Benchchem.
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). PubMed.
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PubMed Central.
- Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022).
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2025).
Sources
- 1. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Antimicrobial Efficacy | Blog | iFyber [ifyber.com]
- 15. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medium.com [medium.com]
A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis of Efficacy
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The strategic selection of a synthetic route is paramount, influencing not only the efficiency and yield but also the accessible substitution patterns and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the most prominent methods for quinoline synthesis, grounded in experimental data and practical insights to empower you in choosing the optimal strategy for your target molecule.
The Enduring Relevance of Classical Quinoline Syntheses
Since the first isolation of quinoline from coal tar in 1834, a multitude of synthetic methods have been developed.[1] The classical named reactions, many of which were discovered in the late 19th century, remain remarkably relevant. These methods, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses, each offer a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, and the substitution patterns they can generate.[1][2][3]
This guide will dissect these classical methods, alongside important variations like the Gould-Jacobs, Camps, Pfitzinger, and Niementowski syntheses, providing a clear framework for their comparative efficacy.
Head-to-Head Comparison: Key Quinoline Synthesis Methodologies
The choice of a synthetic method is a multi-faceted decision. The following sections delve into the specifics of each major pathway, offering a detailed look at their mechanisms, strengths, and weaknesses.
The Skraup Synthesis: The Archetypal Route to Unsubstituted Quinolines
The Skraup synthesis is a powerful method for producing quinolines, especially those unsubstituted on the pyridine ring.[4] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5]
Mechanism: The reaction is initiated by the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form a 1,2-dihydroquinoline, which is finally oxidized to the aromatic quinoline product.
Caption: The Skraup synthesis mechanism.
Advantages:
-
Utilizes simple and readily available starting materials.[2]
-
Effective for the synthesis of quinolines unsubstituted on the pyridine ring.
Disadvantages:
-
Harsh and often violently exothermic reaction conditions.[5]
-
Can produce significant amounts of tarry byproducts, complicating purification.
-
Yields can be low to moderate and are highly dependent on the specific substrates and conditions.[5]
-
Limited scope for introducing substituents on the pyridine ring.[5]
The Doebner-von Miller Reaction: A More Versatile Approach
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[1][6][7] This method is particularly effective for preparing 2- and 4-substituted quinolines.[4]
Mechanism: The reaction is believed to proceed through a fragmentation-recombination mechanism. It begins with the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct can then fragment into an imine and a saturated carbonyl compound, which then recombine via an aldol-type condensation. The new imine undergoes intramolecular electrophilic aromatic substitution to form a dihydroquinoline, which is then oxidized to the final quinoline product.[6][7]
Caption: The Doebner-von Miller reaction pathway.
Advantages:
-
Greater versatility than the Skraup synthesis, allowing for the introduction of substituents at the 2- and 4-positions.
-
Considered one of the best methods for the synthesis of 2-methylquinoline.[8]
Disadvantages:
-
Can still be prone to tar formation, although often less so than the Skraup synthesis.[9]
-
The use of strong acids is typically required.[1]
-
Regioselectivity can be an issue with certain substituted anilines.[10]
The Combes Synthesis: Access to 2,4-Disubstituted Quinolines
The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[11][12]
Mechanism: The reaction begins with the formation of an enamine from the aniline and the β-diketone. The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization), which is the rate-determining step. Subsequent dehydration and aromatization yield the final 2,4-disubstituted quinoline.[11][13][14]
Caption: The Combes synthesis mechanism.
Advantages:
-
Good yields for symmetrically substituted quinolines.[2]
-
A straightforward method for accessing 2,4-disubstituted quinolines.
Disadvantages:
-
The use of unsymmetrical β-diketones can lead to mixtures of regioisomers, which can be a significant challenge to separate.[2][10]
-
Strongly electron-withdrawing groups on the aniline can inhibit the cyclization step.[13]
Controlling Regioselectivity in the Combes Synthesis: Regioselectivity is influenced by both steric and electronic effects.[11] For instance, increasing the steric bulk on the β-diketone and using anilines with electron-donating methoxy groups can favor the formation of 2-CF₃-quinolines when using trifluoromethyl-β-diketones. Conversely, chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer.[11] Careful consideration of substituent effects is therefore crucial for directing the synthesis towards the desired product.[10]
The Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Regioselectivity
This method involves the reaction of anilines with β-ketoesters and is notable for its temperature-dependent regioselectivity, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).
Mechanism and Regioselectivity:
-
Conrad-Limpach (Kinetic Control): At lower temperatures (e.g., room temperature), the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline.[15][16]
-
Knorr (Thermodynamic Control): At higher initial temperatures (around 140 °C), the aniline attacks the less reactive ester group, forming a β-ketoanilide intermediate. Cyclization of this intermediate under acidic conditions gives the 2-hydroxyquinoline.[15]
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
Advantages:
-
Offers a route to either 4-hydroxyquinolines or 2-hydroxyquinolines by controlling the reaction temperature.
-
The Conrad-Limpach variation can provide high yields when the cyclization is performed in an inert, high-boiling solvent.[15]
Disadvantages:
-
The high temperatures required for the cyclization step in the Conrad-Limpach synthesis can be a limitation.
-
The Knorr synthesis may give lower yields of the initial β-ketoanilide.[15]
The Friedländer Synthesis: A Versatile and Milder Alternative
The Friedländer synthesis is a widely used and versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[17][18] This reaction can be catalyzed by acids or bases and often proceeds under milder conditions than the Skraup or Doebner-von Miller syntheses.[5][19]
Mechanism: Two primary mechanisms are proposed. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second, and often favored, pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the α-methylene compound, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring.[18]
Caption: The Friedländer synthesis via the Schiff base pathway.
Advantages:
-
Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines.[5][20]
-
Generally proceeds under milder conditions with good to excellent yields.[5]
-
Can be performed under acidic, basic, or even neutral conditions, sometimes in environmentally benign solvents like water.[5][21]
Disadvantages:
-
The main limitation is the availability of the starting 2-aminoaryl aldehydes and ketones, which often require separate synthesis.[5][22]
-
Regioselectivity can be an issue when using unsymmetrical ketones.[10]
Other Notable Quinoline Syntheses
Several other named reactions provide valuable routes to specific classes of quinoline derivatives:
-
Gould-Jacobs Reaction: This multi-step synthesis starts from an aniline and an alkoxymethylenemalonic ester to produce 4-hydroxyquinoline-3-carboxylic acid esters, which can be saponified and decarboxylated to give 4-hydroxyquinolines.[23] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[23] It is a key reaction in the synthesis of several quinolone antibiotics.[23]
-
Camps Quinoline Synthesis: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. A mixture of two isomers is often produced.
-
Pfitzinger Reaction: This synthesis utilizes isatin and a carbonyl compound with an α-methylene group in the presence of a strong base to produce substituted quinoline-4-carboxylic acids.[24][25]
-
Niementowski Quinoline Synthesis: This method involves the thermal condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives.[26] The high temperatures required can be a drawback, but modifications have been developed to improve its practicality.[26]
Comparative Efficacy: A Data-Driven Overview
| Synthesis Method | Starting Materials | Typical Products | Key Advantages | Key Disadvantages | Typical Yield Range |
| Skraup | Aniline, glycerol, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | Simple, inexpensive starting materials | Harsh, exothermic conditions; tar formation; limited scope | Low to Moderate (e.g., 40-60% for quinoline) |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | 2- and/or 4-substituted quinolines | More versatile than Skraup; good for 2-methylquinolines | Tar formation; requires acid catalyst | Moderate to Good (e.g., 39-91% for 2-methylquinolines in flow)[27] |
| Combes | Aniline, β-diketone | 2,4-disubstituted quinolines | Good yields for symmetrical diketones | Regioselectivity issues with unsymmetrical diketones | Moderate to Good (e.g., 81% for anil of 3,5-heptanedione)[28] |
| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinolines | Access to 4-hydroxyquinolines; can give high yields | High cyclization temperatures required | Moderate to High (up to 95% with inert solvent)[15] |
| Knorr | Aniline, β-ketoester | 2-Hydroxyquinolines | Access to 2-hydroxyquinolines | Higher initial reaction temperature; potentially lower yields | Variable |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | Polysubstituted quinolines | Broad scope; mild conditions; high yields | Requires pre-functionalized starting materials | Good to Excellent (e.g., up to 97% in water)[21] |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate | 4-Hydroxyquinolines | Important for medicinal chemistry | Multi-step; high cyclization temperatures | Good |
| Pfitzinger | Isatin, α-methylene carbonyl | Quinoline-4-carboxylic acids | Access to quinoline-4-carboxylic acids | Requires basic conditions | Good |
Experimental Protocols: A Practical Guide
To provide a practical context, here are detailed experimental protocols for two versatile and commonly employed methods.
Protocol 1: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol is designed to minimize tar formation by the gradual addition of the α,β-unsaturated aldehyde.[29]
Materials:
-
Aniline
-
Crotonaldehyde
-
6 M Hydrochloric acid
-
Toluene
-
Concentrated sodium hydroxide solution
-
Dichloromethane or ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-methylquinoline, which can be further purified by distillation.
Protocol 2: Combes Synthesis of 2,4,6-Trimethylquinoline
This protocol details the synthesis of a 2,4-disubstituted quinoline from p-toluidine and acetylacetone.[30]
Materials:
-
p-Toluidine
-
Acetylacetone
-
Concentrated sulfuric acid
-
Crushed ice
-
10% aqueous sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, cautiously add concentrated sulfuric acid dropwise to a stirred mixture of p-toluidine and acetylacetone. The addition is exothermic.
-
After the complete addition of the acid, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.[30]
-
Allow the mixture to cool to room temperature and then carefully pour it onto a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until a precipitate forms.[30]
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a minimal amount of hot ethanol.
Conclusion: Selecting the Right Tool for the Job
The synthesis of quinolines is a mature field of organic chemistry, yet the classical methods discussed here remain indispensable tools for researchers. The choice between them is a strategic one, dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of the substrates to the reaction conditions.
-
For simple, unsubstituted quinolines from basic feedstocks, the Skraup synthesis remains a viable, albeit harsh, option.
-
The Doebner-von Miller reaction offers greater flexibility for introducing substituents at the 2- and 4-positions.
-
The Combes synthesis is the go-to method for symmetrically 2,4-disubstituted quinolines.
-
The Conrad-Limpach-Knorr synthesis provides a unique, temperature-controlled route to either 2- or 4-hydroxyquinolines.
-
For complex, highly functionalized quinolines, the Friedländer synthesis often provides the most efficient and high-yielding approach, provided the requisite 2-aminoaryl carbonyl compounds are accessible.
Modern advancements, such as the use of microwave irradiation and novel catalytic systems, continue to enhance the efficiency and environmental profile of these classical transformations. By understanding the fundamental principles, advantages, and limitations of each method, researchers can make informed decisions to efficiently access the diverse and medicinally vital world of quinoline derivatives.
References
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de Paris, 49, 89-92.
- A Comparative Guide to Quinoline Synthesis Methods for the Modern Researcher. (2025). BenchChem.
- Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). BenchChem.
- Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
- Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). (2025). BenchChem.
- Conrad–Limpach synthesis. (n.d.). In Wikipedia.
- The Pfitzinger Reaction. (Review). (2018).
- Friedländer Quinoline Synthesis. (2009).
- First Examples of Doebner-Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. (2018).
- Niementowski quinoline synthesis. (n.d.). In Wikipedia.
- Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2012). Organic Chemistry Portal.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). BenchChem.
- The Friedländer Synthesis of Quinolines. (2004). Organic Reactions.
- Friedländer synthesis. (n.d.). In Wikipedia.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
- 2,4-DIMETHYLQUINOLINE. (n.d.). Organic Syntheses Procedure.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing.
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylquinoline via the Combes Reaction. (2025). BenchChem.
- Niementowski's quinoline synthesis. (n.d.).
- 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS. (1970).
- Synthesis of deriv
- Method for one-step preparation of 2-methylquinoline. (2013).
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. (1944). The Journal of Organic Chemistry.
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online.
- A review on synthetic investigation for quinoline- recent green approaches. (2022).
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (2025). BenchChem.
- Pfitzinger reaction. (n.d.). In Wikipedia.
- Niementowski quinazoline synthesis. (n.d.). chemeurope.com.
- Niementowski Quinazoline Synthesis. (n.d.). Name Reactions.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Combes Quinoline Synthesis Mechanism. (2021). YouTube.
- Combes synthesis of quinolines. (n.d.). Química Organica.org.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
- Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org.
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Combes synthesis of quinolines [quimicaorganica.org]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 16. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 17. researchgate.net [researchgate.net]
- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 26. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline Derivatives
Welcome to a comprehensive exploration of the 4-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the structure-activity relationships (SAR) that govern the diverse biological activities of these fascinating compounds. We will dissect how subtle molecular modifications can dramatically influence efficacy against a range of therapeutic targets, from cancer cells to microbial pathogens. Our discussion is grounded in experimental data, detailed protocols, and mechanistic insights to empower your own drug discovery endeavors.
The 4-Hydroxyquinoline Core: A Foundation for Diverse Bioactivity
The 4-hydroxyquinoline ring system, which exists in tautomeric equilibrium with the 4-quinolone form, is a versatile pharmacophore found in numerous natural products and synthetic molecules with significant therapeutic value.[1] Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an ideal starting point for the design of targeted therapies. The biological activities associated with this scaffold are vast, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] The key to unlocking and optimizing a specific activity lies in understanding the nuanced effects of substituent placement and nature around this core structure.
Decoding the Structure-Activity Relationship: A Positional Analysis
The therapeutic potential of a 4-hydroxyquinoline derivative is intricately linked to the substituents at various positions of its bicyclic ring. Let's delve into the specific roles these modifications play in dictating the compound's biological profile.
The Crucial Role of Substituents at the C2 and C3 Positions
Modifications at the C2 and C3 positions of the 4-hydroxyquinoline ring have been shown to be critical for modulating a variety of biological activities, particularly anticancer and antimicrobial effects.
For instance, the introduction of a phenyl group at the C2 position can significantly influence the molecule's interaction with biological targets.[3] Further substitution on this phenyl ring can fine-tune the activity. In the realm of antimicrobial agents, derivatives with a carboxyl group at the C3 position have demonstrated broad-spectrum antibacterial activity.[4] This is exemplified by the serendipitous discovery of a 3-carboxyl-substituted 4-hydroxyquinoline during chloroquine synthesis, which ultimately paved the way for the development of fluoroquinolone antibiotics.[5] The presence of this acidic moiety appears to be crucial for interacting with bacterial enzymes, such as DNA gyrase.[4]
The Impact of Modifications on the Benzenoid Ring (C5-C8)
The benzenoid portion of the quinoline ring offers a rich canvas for structural modifications that can enhance potency, selectivity, and pharmacokinetic properties. Halogenation, particularly at the C7 position, is a common strategy to improve antimalarial and antibacterial activity. The electron-withdrawing nature of halogens like chlorine can modulate the electronic properties of the entire ring system, influencing target binding.[6] For example, a chlorine atom at the 7th position is a common structural feature in potent antimalarial drugs of the 4-aminoquinoline class, such as chloroquine.[6]
Furthermore, the introduction of bulky or lipophilic groups at these positions can enhance cell membrane permeability, a desirable trait for antimicrobial agents.[3] For example, a bromine atom at the 7th position, combined with a phenyl group at the 2nd position, is expected to enhance lipophilicity and potentially improve cell membrane permeability.[3]
Comparative Analysis of Biological Activities
To illustrate the practical implications of these SAR principles, the following tables summarize the biological activities of various 4-hydroxyquinoline derivatives.
Anticancer Activity
The 4-hydroxyquinoline scaffold has yielded numerous potent anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell proliferation and survival, such as tyrosine kinases.[7]
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| IVg | 1-phenyl, 2-(2-(3-((4-fluorophenyl)amino)-4-oxothiazolidin-2-yl)phenyl) | A549 (Lung) | 0.0298 | [7] |
| IVg | 1-phenyl, 2-(2-(3-((4-fluorophenyl)amino)-4-oxothiazolidin-2-yl)phenyl) | MDA-MB (Breast) | 0.0338 | [7] |
| 4a | Specific derivative | Four cancer cell lines | Mean GI50: 34-134 nM | [8] |
| 4b | Specific derivative | Four cancer cell lines | Mean GI50: 34-134 nM | [8] |
| 7d | Specific derivative | Four cancer cell lines | Mean GI50: 34-134 nM | [8] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[3] GI50 (50% growth inhibition) is the concentration of the drug that causes 50% inhibition of cell growth.
The data clearly indicates that complex substitutions at the C2 and C3 positions can lead to highly potent anticancer compounds with nanomolar to low micromolar activities. Compound IVg , for instance, demonstrates exceptional potency against both lung and breast cancer cell lines.[7]
Antimicrobial Activity
4-Hydroxyquinoline derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[9][10]
| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 3j | 6-bromo, 3-nonyl | Aspergillus flavus | 1.05 | [10] |
| HD6 | 4-aminoquinoline-benzohydrazide derivative | Bacillus subtilis | 8 | [11] |
| HD6 | 4-aminoquinoline-benzohydrazide derivative | Pseudomonas aeruginosa | 16 | [11] |
| 25 | Specific derivative | Aspergillus fumigatus | 0.98 | [12] |
| 26 | Specific derivative | Candida albicans | 0.98 | [12] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[3]
The antimicrobial data highlights the importance of lipophilicity and specific functional groups. The long alkyl chain at C3 in compound 3j likely enhances its ability to disrupt fungal cell membranes, leading to potent antifungal activity.[10] Similarly, the hydrazone linkage in HD6 appears to be a key pharmacophoric element for its antibacterial effects.[11]
Mechanistic Insights and Signaling Pathways
A deeper understanding of the SAR of 4-hydroxyquinoline derivatives requires an examination of their molecular mechanisms of action. Many of these compounds exert their effects by interacting with specific biological macromolecules.
Inhibition of EGFR Signaling in Cancer
Several potent anticancer 4-hydroxyquinoline derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7] EGFR is a crucial signaling protein that, when overactive, can drive tumor growth and proliferation. By binding to the active site of EGFR, these inhibitors block its downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway and its inhibition by 4-hydroxyquinoline derivatives.
Targeting HIV-1 Integrase
In the context of anti-HIV research, 4-hydroxyquinoline derivatives have been designed to target the viral enzyme integrase (IN). HIV-1 IN is essential for the integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. These inhibitors often contain a chelation motif, such as adjacent carboxylic and hydroxyl groups, which coordinates with the two magnesium ions in the enzyme's active site, thereby inactivating it.
Caption: Mechanism of HIV-1 integrase inhibition by 4-hydroxyquinoline derivatives.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key biological assays.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives against cancer cell lines.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4-hydroxyquinoline derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial and fungal strains.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of each 4-hydroxyquinoline derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 4-hydroxyquinoline scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design and systematic modification in optimizing biological activity. The potent anticancer and antimicrobial activities observed for various derivatives highlight the vast potential of this chemical class.
Future research in this area should focus on several key aspects:
-
Exploration of Novel Substitutions: The synthesis and evaluation of derivatives with novel and diverse substituents are crucial for expanding the known SAR and discovering compounds with improved potency and selectivity.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways affected by these compounds will facilitate the design of more targeted and effective therapies.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo studies to assess their efficacy, safety, and pharmacokinetic properties in relevant animal models.
-
Combating Drug Resistance: The development of 4-hydroxyquinoline derivatives that are active against drug-resistant strains of pathogens and cancer cells is a high-priority research area.
By leveraging the insights provided in this guide, researchers can continue to unlock the full therapeutic potential of the 4-hydroxyquinoline scaffold, paving the way for the next generation of life-saving medicines.
References
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC. [Link]
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. [Link]
- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubric
- Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Deriv
- The Chemistry of 4-Hydroxyquinolines.
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - MDPI. [Link]
- Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed. [Link]
- Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed. [Link]
- Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- 4-Hydroxy-2(1H)
- Structural–activity relationship (SAR)
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. [Link]
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed. [Link]
- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. [Link]
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. [Link]
- synthesis-and-antimicrobial-evaluation-of-some-novel-quinoline-deriv
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
A Senior Application Scientist's Guide to Quinoline-Based Inhibitors: A Comparative Analysis Featuring Methyl 4-Hydroxyquinoline-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, a "privileged structure" that forms the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic system provides an ideal framework for tailoring molecular interactions with a diverse array of biological targets. This guide offers an in-depth comparison of several classes of quinoline-based inhibitors, centered around the versatile chemical building block, Methyl 4-Hydroxyquinoline-2-carboxylate .
While this compound, also known as kynurenic acid methyl ester, is primarily recognized as a key synthetic intermediate, its core structure—the 4-hydroxy-2-quinolone moiety—is integral to the activity of potent inhibitors across different therapeutic areas.[2][3] We will dissect the performance of advanced quinoline inhibitors targeting distinct enzyme families—DNA Topoisomerases, Protein Kinases, HIV Integrase, and Bacterial DNA Gyrase—and provide the experimental context necessary for a true apples-to-apples comparison.
The Central Scaffold: this compound
This compound serves as a foundational scaffold for generating more complex and highly active derivatives.[2][4] Its parent acid, kynurenic acid, is an endogenous metabolite of tryptophan and is known to act as a broad-spectrum antagonist of ionotropic glutamate receptors, though with relatively low affinity (IC50 values are typically in the micromolar range).[5][6] The true potential of the this compound scaffold is realized when it is elaborated upon to create specialized inhibitors. For instance, derivatives incorporating this core have shown potent, sub-micromolar inhibitory activity against bacterial DNA gyrase B and nanomolar affinity for Factor XIa, a key enzyme in the coagulation cascade.[7][8]
This guide will use this scaffold as a reference point to explore the landscape of quinoline inhibitors, comparing the performance of highly optimized molecules that have advanced in drug development.
Comparative Analysis of Quinoline-Based Inhibitors by Target Class
The versatility of the quinoline ring allows for its adaptation to fit the unique topology of various enzyme active sites. Below, we compare the efficacy of representative quinoline-based inhibitors against their respective targets, supported by quantitative experimental data.
Table 1: Comparative Inhibitory Potency of Quinoline-Based Compounds
| Compound | Inhibitor Class | Target Enzyme | Inhibitory Concentration (IC50/EC50/Ki) | Assay Type | Reference(s) |
| Derivative of 4-Hydroxy-2-quinolone (f14) | DNA Gyrase B Inhibitor | S. aureus DNA Gyrase B | IC50: 0.28 µM | Enzymatic Assay | [7] |
| Ciprofloxacin | DNA Gyrase Inhibitor | E. coli DNA Gyrase | IC50: 0.39 µM | Supercoiling Assay | [9] |
| Topotecan | Topoisomerase I Inhibitor | Topoisomerase I | IC50: 2 nM - 13 nM | Cell-Free Enzymatic Assay | [10] |
| Cabozantinib | Multi-Kinase Inhibitor | VEGFR2 | IC50: 0.035 nM | Cell-Free Assay | [11][12] |
| c-Met | IC50: 1.3 nM | Cell-Free Assay | [11][12] | ||
| RET | IC50: 5.2 nM | Cell-Free Assay | [11] | ||
| BI-224436 | HIV Integrase Inhibitor (NCINI) | HIV-1 Integrase (3'-processing) | IC50: 15 nM | LTR-Cleavage Assay | [1] |
| HIV-1 (HxB2 strain) | EC50: <15 nM | Cellular Antiviral Assay | [2][13] | ||
| BMS-986177 Derivative (Compound 13) | Factor XIa Inhibitor | Factor XIa | Ki: 0.04 nM | Enzyme Binding Assay | [8] |
Section 1: Quinolines Targeting DNA Integrity
Enzymes that manage DNA topology, such as DNA gyrase and topoisomerases, are critical for cell survival and replication, making them excellent targets for antimicrobial and anticancer therapies.
DNA Gyrase Inhibitors
Bacterial DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for DNA replication.[9] The quinolone class of antibiotics, exemplified by Ciprofloxacin, effectively inhibits this process.
More recently, derivatives built upon the 4-hydroxy-2-quinolone scaffold, the core of this compound, have been identified as potent inhibitors of the ATPase subunit of gyrase (GyrB).[7] As shown in Table 1, compound f14 , an N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide, demonstrates an impressive IC50 of 0.28 µM against S. aureus GyrB, surpassing the activity of Ciprofloxacin against E. coli gyrase.[7] This highlights the potential of the this compound scaffold in developing novel antibacterial agents that circumvent existing resistance mechanisms.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol outlines a standard method to assess the inhibition of DNA gyrase activity by measuring the conversion of relaxed plasmid DNA to its supercoiled form.
Causality and Rationale: This assay provides a direct measure of the enzyme's catalytic function. The separation of relaxed and supercoiled DNA via agarose gel electrophoresis is a robust and visually intuitive method to quantify enzymatic activity. The inclusion of positive (no inhibitor) and negative (no enzyme) controls is crucial for validating the results, ensuring that the observed effects are due to specific enzyme inhibition.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: On ice, prepare a master mix containing 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and relaxed pBR322 plasmid DNA (final concentration ~12.5 µg/mL).[8]
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the test inhibitor (e.g., a derivative of this compound or Ciprofloxacin) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition & Incubation: Initiate the reaction by adding purified E. coli or S. aureus DNA gyrase enzyme to each tube. Incubate the reactions at 37°C for 30-60 minutes.[8][14]
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (EDTA) and a loading dye (e.g., 10X GSTEB: 40% Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue).[8]
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) for 1-2 hours to separate the supercoiled and relaxed plasmid forms.[14]
-
Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe). Visualize the DNA bands under UV light. The disappearance of the supercoiled band and the appearance of the relaxed band with increasing inhibitor concentration indicates enzyme inhibition. Quantify band intensity using densitometry to calculate the IC50 value.
Topoisomerase I Inhibitors
Human topoisomerase I relieves torsional strain in DNA during replication and transcription. Inhibitors like Topotecan , a semi-synthetic derivative of camptothecin which contains a quinoline-like core, stabilize the enzyme-DNA complex, leading to DNA strand breaks and cell death.[10][15] Topotecan is a potent inhibitor, with IC50 values in the low nanomolar range, making it an effective chemotherapeutic agent.[10]
Caption: Mechanism of Topotecan, a quinoline-containing topoisomerase I inhibitor.
Section 2: Quinolines Targeting Cellular Signaling
Protein kinases are central players in signal transduction pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for inhibitor development.
Multi-Kinase Inhibitors
The quinoline scaffold is prevalent in many FDA-approved kinase inhibitors.[16] Cabozantinib , for example, is a potent inhibitor of multiple receptor tyrosine kinases, including VEGFR2 and c-Met, which are crucial for tumor angiogenesis and metastasis.[11][17] As detailed in Table 1, Cabozantinib exhibits exceptional potency with sub-nanomolar to low-nanomolar IC50 values against its key targets.[11][12] This multi-targeted approach allows it to simultaneously block several oncogenic signaling pathways, leading to robust anti-tumor activity.
Caption: Cabozantinib blocks key receptor tyrosine kinase signaling pathways.
Experimental Protocol: NanoBRET™ Target Engagement Assay for Kinase Inhibitors
This protocol describes a live-cell method to quantify the binding affinity of an inhibitor to its target kinase.
Causality and Rationale: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of compound binding at the target protein within a physiological context—the living cell. It relies on energy transfer between a NanoLuciferase-tagged kinase (donor) and a fluorescent tracer that binds to the kinase's active site (acceptor). An inhibitor competes with the tracer, causing a measurable decrease in the BRET signal. This method is superior to purely enzymatic assays as it accounts for cell permeability and intracellular target engagement.
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 96- or 384-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., Cabozantinib) in Opti-MEM® medium.
-
Assay Assembly: Add the serially diluted inhibitor to the cells. Then, add the fluorescent NanoBRET™ tracer at a pre-determined concentration. Include a "no inhibitor" control for maximum BRET signal and a "no tracer" control for background measurement.
-
Signal Detection: Add the NanoLuc® substrate (e.g., furimazine) to all wells and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the donor emission (460nm) and acceptor emission (610nm) simultaneously using a luminometer equipped with appropriate filters.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the apparent cellular affinity of the inhibitor.
Section 3: Quinolines as Antiviral Agents
The quinoline scaffold has also been successfully exploited in the development of antiviral drugs, most notably against HIV.
HIV Integrase Inhibitors
HIV integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host genome. While most approved integrase inhibitors target the catalytic site, a newer class of non-catalytic site integrase inhibitors (NCINIs) has emerged. BI-224436 is a potent NCINI with a 3-quinolineacetic acid structure. It binds to an allosteric pocket at the dimer interface of the enzyme, inhibiting the 3'-processing step of integration.[1][2] This distinct mechanism of action allows it to remain active against viruses that have developed resistance to traditional catalytic site inhibitors.[2] BI-224436 demonstrates excellent antiviral potency, with EC50 values below 15 nM in cellular assays.[13]
Section 4: Cellular Cytotoxicity Assessment
A critical aspect of drug development is ensuring that an inhibitor is selective for its target and does not cause general cellular toxicity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality and Rationale: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a robust, quantitative measure of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle-only control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).
Conclusion
The quinoline nucleus is a remarkably versatile scaffold that continues to provide a rich source of potent and selective enzyme inhibitors. While This compound is primarily a starting point for chemical synthesis, the potent bioactivities of its derivatives underscore the inherent value of the 4-hydroxy-2-quinolone core. From the nanomolar potency of the multi-kinase inhibitor Cabozantinib to the novel allosteric mechanism of the HIV integrase inhibitor BI-224436 and the sub-micromolar activity of next-generation DNA gyrase inhibitors, the quinoline framework demonstrates its adaptability to a wide range of therapeutic targets. The detailed experimental protocols provided herein offer a validated framework for researchers to reliably assess and compare the performance of their own novel quinoline-based compounds, ensuring scientific integrity and fostering the development of the next generation of targeted therapies.
References
- Cui, J., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1620-1631.
- Fenwick, C., et al. (2014). Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor. Antimicrobial Agents and Chemotherapy, 58(6), 3233-3244.
- opnme.com. (n.d.). HIV Integrase inhibitor I BI 224436. Boehringer Ingelheim.
- Georgakopoulou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(3), 1349.
- Wang, C., et al. (2021). Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. Frontiers in Endocrinology, 12, 732288.
- Haidari, F., et al. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Frontiers in Oncology, 10, 831.
- Oppegard, L. M., & Hiasa, H. (2021). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 7(9), 2566-2577.
- Hu, Z., et al. (2015). Discovery of a Potent Parenterally Administered Factor XIa Inhibitor with Hydroxyquinolin-2(1H)-one as the P2' Moiety. ACS Medicinal Chemistry Letters, 6(5), 549-553.
- Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay.
- Fenwick, C., et al. (2014). Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor. McGill University.
- Basile, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279.
- Sabbah, D. A., & El-Agrody, A. M. (2020). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 30(8), 611-627.
- Zhang, Y., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2745-2763.
- Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(10), 2955-2961.
- Fader, L. D., et al. (2014). Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1. ACS Medicinal Chemistry Letters, 5(5), 571-575.
- Patel, K., et al. (2022). Dual-targeting bacterial DNA gyrase and topoisomerase IV: design, synthesis and biological evaluation of novel biphenyl-linked pyrazole-based inhibitors. RSC Medicinal Chemistry, 13(7), 834-844.
- Houghton, P. J., et al. (2008). Initial Testing of Topotecan by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 50(Supplement S5), 1027-1034.
- Aly, A. A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279.
- protocols.io. (2023). MTT assay protocol.
- International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Wu, H., et al. (2021). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Chemical Biology, 16(11), 2247-2258.
- Yakes, F. M., et al. (2011). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 17(23), 7384-7394.
- Reaction Biology. (n.d.). NanoBRET Assay Services.
- Rawat, S., & Jain, S. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Current Drug Targets, 24(11), 947-967.
- CoaChrom Diagnostica. (n.d.). CoaChrom® Factor XIa Inhibitors.
- Promega Connections. (2021). Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight.
- Gailani, D., & Broze, G. J. (1997). Characterization of Novel Forms of Coagulation Factor XIa. Journal of Biological Chemistry, 272(13), 8246-8251.
- ResearchGate. (n.d.). In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling.
- Kumar, A., et al. (2021). DNA Gyrase as a Target for Quinolones. Molecules, 26(23), 7326.
- Pan, X., et al. (2020). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 64(10), e00864-20.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. N(G)-nitro-L-arginine and its methyl ester inhibit brain synthesis of kynurenic acid possibly via nitric oxide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective and competitive inhibition of kynurenine aminotransferase 2 by glycyrrhizic acid and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kynurenic Acid Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Methyl 4-Hydroxyquinoline-2-carboxylate Derivatives
Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a quintessential "privileged scaffold" in drug discovery.[1] Its rigid structure and versatile chemical handles have allowed for the development of a vast array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, the 4-hydroxyquinoline-2-carboxylate core, also known as kynurenic acid and its esters, represents a particularly intriguing framework.[3] Methyl 4-hydroxyquinoline-2-carboxylate serves as a key synthetic intermediate, providing a foundational structure upon which a multitude of derivatives can be built to explore and optimize biological activity.[4]
This guide offers a comparative analysis of the in vitro performance of various derivatives of the this compound scaffold. We will delve into their efficacy against microbial pathogens, cancer cell lines, and inflammatory mediators, supported by quantitative experimental data. Crucially, this guide will not only present data but also provide the detailed methodologies and scientific rationale behind the assays, empowering researchers to critically evaluate and potentially replicate these findings.
Comparative Analysis of In Vitro Biological Activities
The therapeutic potential of this compound derivatives is unlocked through chemical modification of the core structure. Substitutions at various positions on the quinoline ring can dramatically influence potency, selectivity, and pharmacokinetic properties. Here, we compare derivatives across three major therapeutic areas.
Antimicrobial Activity: A New Generation of Quinolone Analogs
While distinct from the fluoroquinolone antibiotics, derivatives of the 4-hydroxy-2-quinolone scaffold (a tautomeric form of 4-hydroxyquinoline) have demonstrated significant antimicrobial potential. The primary metric for in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.[5]
A study focusing on 4-hydroxy-2-quinolone analogs bearing a long alkyl side chain at the C-3 position and various substituents at C-6 and C-7 provides a compelling case for their antifungal and antibacterial properties.[2][5] The structure-activity relationship (SAR) revealed that both the length of the alkyl chain and the nature of the substituent on the aromatic ring are critical for activity.[2]
Table 1: Comparative Antimicrobial Activity (IC₅₀/MIC in µg/mL) of 4-Hydroxy-2-quinolone Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Alkyl Chain (C-3) | A. flavus (IC₅₀) | S. aureus (MIC) | E. coli (MIC) | Reference |
| 3a | H | H | C₉H₁₉ | 70.97 | >128 | >128 | [5] |
| 3d | OCH₃ | H | C₉H₁₉ | 3.32 | 16 | >128 | [5] |
| 3j | H | Br | C₉H₁₉ | 1.05 | 8 | >128 | [2][5] |
| Amphotericin B | - | - | - | 1.89 | N/A | N/A | [2][5] |
| Vancomycin | - | - | - | N/A | 2 | N/A | [5] |
Data synthesized from studies on structurally related 4-hydroxy-2-quinolone analogs.[2][5]
The data clearly indicates that the addition of substituents enhances antimicrobial activity. Notably, the brominated analog 3j with a nonyl side chain exhibited exceptional antifungal activity against Aspergillus flavus, surpassing the potency of the standard drug Amphotericin B.[2][5] The antibacterial activity against the Gram-positive bacterium Staphylococcus aureus was also significant, although the derivatives showed limited efficacy against the Gram-negative Escherichia coli.[5] This suggests a potential mechanism of action that is more effective against the cellular structures of fungi and Gram-positive bacteria.
Anticancer Activity: Targeting Cancer Cell Proliferation
The quinoline framework is a common feature in many anticancer agents. Derivatives of quinoline carboxylic acids have been investigated as inhibitors of critical enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine biosynthesis.[6][7] The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀) in both enzymatic and cell-based assays.
A comparative study of 2,4-disubstituted quinoline carboxylic acids and their corresponding methyl esters provides valuable insights into the structural requirements for anticancer activity.
Table 2: Comparative Anticancer Activity of Quinoline Carboxylic Acid Derivatives
| Compound ID | R¹ Substituent (at C-2) | R² Substituent (at C-4) | DHODH Inhibition IC₅₀ (µM) | Cytotoxicity (HCT-116) IC₅₀ (µM) | Reference |
| 14 | 2'-pyridyl | -COOH | 1.86 | 10.9 | [6] |
| 15 | 2'-pyridyl | -COOCH₃ | > 25 | 3.93 | [6] |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 | 1.48 | [6] |
| 29 | 2'-(Cl)-pyridyl | -COOH | 0.11 | 0.89 | [6] |
Data extracted from a study on 2,4-disubstituted quinoline carboxylic acids.[6]
An interesting structure-activity relationship emerges from this data. The free carboxylic acid at the C-4 position is crucial for inhibiting the DHODH enzyme, as demonstrated by the inactivity of the methyl ester derivative 15 in the enzymatic assay (IC₅₀ > 25 µM).[6] However, the methyl ester shows improved cytotoxicity in the HCT-116 human colon cancer cell line, which may be attributed to better cell permeability followed by intracellular hydrolysis to the active carboxylic acid.[6] Furthermore, substitutions on the C-2 phenyl ring significantly impact potency. The introduction of a methoxy group (17 ) or a chloro group (29 ) on the pyridine ring at the C-2 position leads to a substantial increase in both enzymatic inhibition and cellular cytotoxicity.[6] This highlights the importance of electronic and steric factors in the interaction with the biological target.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), the parent acid of the title compound, is an endogenous metabolite of tryptophan metabolism with known immunomodulatory and anti-inflammatory properties.[8][9][10] It is known to interact with targets like the G-protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR).[10] The evaluation of its synthetic analogs provides a promising avenue for developing novel anti-inflammatory agents.
In vitro anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) or cytokines, in immune cells like macrophages stimulated with lipopolysaccharide (LPS). Another key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform.[11]
Table 3: Comparative Anti-inflammatory Activity of Quinoline Carboxylic Acid Derivatives
| Compound | Assay | Cell Line | Activity/Potency | Reference |
| Kynurenic Acid | LPS-induced inflammation | RAW 264.7 macrophages | Appreciable anti-inflammatory affinity | [12][13] |
| SZR104 (KYNA analog) | LPS-induced inflammation | Rat microglia | Strong anti-inflammatory effects | [8][9] |
| Compound 9e | COX-2 Inhibition | Ovine Recombinant | IC₅₀ = 0.043 µM | [11] |
| Celecoxib (Standard) | COX-2 Inhibition | Ovine Recombinant | IC₅₀ = 0.060 µM | [11] |
Data synthesized from studies on kynurenic acid analogs and other quinoline carboxylic acid derivatives.[8][9][11][12][13]
While direct IC₅₀ values for a series of this compound derivatives in anti-inflammatory assays are not consolidated in a single study, the available data is highly encouraging. Kynurenic acid itself shows significant anti-inflammatory effects.[12][13] Furthermore, structurally related quinoline-4-carboxylic acid derivatives have been developed as highly potent and selective COX-2 inhibitors. For instance, compound 9e demonstrated superior potency to the well-known COX-2 inhibitor, celecoxib.[11] This underscores the potential of the quinoline carboxylic acid scaffold as a template for designing potent anti-inflammatory agents.
Key Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following section provides detailed, step-by-step protocols for the key in vitro assays discussed in this guide.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Causality Behind Experimental Choices: The broth microdilution method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations in a 96-well plate format. Using a standardized inoculum ensures that the results are comparable and reproducible. The inclusion of positive (no drug) and negative (no bacteria) controls is essential for validating the assay's integrity.
Detailed Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11), resulting in a final volume of 100 µL and the desired final compound concentrations.
-
Column 11 serves as the positive control (inoculum, no compound), and column 12 serves as the negative/sterility control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality Behind Experimental Choices: This assay relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells. Solubilizing the formazan crystals in a solvent like DMSO allows for spectrophotometric quantification.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells from culture during their exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds.
-
Include wells for untreated control (medium only) and vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the treated wells).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol describes a method to screen for inhibitors of the cyclooxygenase-2 (COX-2) enzyme.
Causality Behind Experimental Choices: This assay measures the peroxidase component of the COX-2 enzyme. COX-2 converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity can be coupled to a chromogenic or fluorogenic probe, allowing the enzyme's activity to be measured spectrophotometrically or fluorometrically. A decrease in the signal in the presence of a test compound indicates inhibition.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare stock solutions of human recombinant COX-2 enzyme, heme (a necessary cofactor), arachidonic acid (substrate), and the test compounds/reference inhibitor (e.g., Celecoxib) in appropriate solvents.
-
-
Assay Plate Setup:
-
In a 96-well plate, set up wells for blank (no enzyme), 100% activity control (enzyme, no inhibitor), and inhibitor tests (enzyme with various concentrations of the test compound).
-
-
Reaction Procedure:
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the colorimetric/fluorometric probe to all wells.
-
Add 10 µL of the test compound solution or vehicle (for the 100% activity control) to the appropriate wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to the inhibitor and 100% activity wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
Visualizing Methodologies and Pathways
To further clarify the experimental designs and biological contexts, the following diagrams are provided.
Caption: A generalized Pfitzinger reaction workflow for synthesizing the quinoline core.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: The COX-2 pathway in inflammation, a target for quinoline derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. The comparative data, synthesized from various studies, demonstrates that targeted modifications to this core structure can yield derivatives with potent and specific in vitro activity against microbial, cancerous, and inflammatory targets.
The structure-activity relationships highlighted in this guide provide a rational basis for future drug design. Key takeaways include the importance of the free carboxylic acid at C-4 for certain enzymatic targets like DHODH, the significant impact of substitutions on the C-2 phenyl ring for enhancing potency, and the proven potential of the broader quinoline scaffold in inhibiting key inflammatory enzymes like COX-2.
Future research should aim for a more integrated approach, synthesizing libraries of this compound derivatives and screening them across a panel of antimicrobial, anticancer, and anti-inflammatory assays. This would allow for a more direct and comprehensive comparison, uncovering potential multi-target agents and refining our understanding of the nuanced structure-activity relationships that govern the diverse pharmacology of this remarkable class of compounds.
References
- Fülöp, F., et al. (2022). Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains. International Journal of Molecular Sciences, 23(3), 1079. [Link]
- Fülöp, F., et al. (2022).
- Stevens, B. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6813-6827. [Link]
- Ukrainets, I. V., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. [Link]
- Tóth, F., et al. (2021). Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid. International Journal of Molecular Sciences, 22(11), 5679. [Link]
- Gerokonstantis, D. T., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(14), 5393. [Link]
- Ukrainets, I. V., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC. [Link]
- El-Sayed, M. A. A., et al. (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Móczár, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]
- Tiszlavicz, L., et al. (2019).
- Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1157. [Link]
- Kumar, A., et al. (2022). Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies.
- Apopa, P. L., et al. (2019).
- Abdel-Aziz, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(14), 5393. [Link]
- Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 864553. [Link]
- Móczár, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(9), 2712. [Link]
- Sabbah, D. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(21), 5092. [Link]
- Sabbah, D. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
- ResearchGate. (n.d.). 10000 PDFs | Review articles in DICARBOXYLIC ACIDS.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
- Matiychuk, V., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(16), 4991. [Link]
- Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-5317. [Link]
- Chu, D. T., et al. (1995). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 38(19), 3748-3759. [Link]
- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Definitive Spectroscopic Guide to the Structural Confirmation of Methyl 4-Hydroxyquinoline-2-carboxylate
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For researchers and medicinal chemists, Methyl 4-Hydroxyquinoline-2-carboxylate stands as a valuable scaffold in the synthesis of novel therapeutic agents, including quinolone antibiotics and compounds with potential antiviral and anticancer properties.[1] This guide provides an in-depth, multi-technique spectroscopic analysis to definitively confirm the structure of this key intermediate. We will move beyond a simple recitation of data, delving into the rationale behind the spectral features and offering a comparative analysis with alternative structures to provide a robust validation framework.
The Analytical Imperative: A Multi-Faceted Approach
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various spectroscopic methods, is essential for irrefutable confirmation. This guide will focus on the most powerful and accessible techniques in the modern chemistry laboratory: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method offers a unique window into the molecular architecture of this compound.
Below is a visual representation of the comprehensive analytical workflow employed for structural elucidation.
Figure 1: A comprehensive workflow for the structural confirmation of synthesized organic compounds, emphasizing a multi-technique spectroscopic approach.
Mass Spectrometry: The Molecular Weight Gatekeeper
The first step in structural analysis is to confirm the molecular weight of the synthesized compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this purpose, providing a highly accurate mass measurement.
Experimental Protocol: LC-MS Analysis
A dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) is injected into an LC-MS system. The sample is typically passed through a C18 column to ensure purity before introduction into the mass spectrometer, which is operated in positive ion electrospray ionization (ESI+) mode.
Data Interpretation
The expected molecular formula for this compound is C₁₁H₉NO₃, with a calculated molecular weight of 203.19 g/mol . In positive ion mode, the molecule is expected to be protonated, resulting in an [M+H]⁺ ion.
Supporting Experimental Data
Experimental data for this compound shows a prominent peak in the mass spectrum at an m/z of 204.09 [M+H]⁺, which is in excellent agreement with the calculated value of 204.06 for the protonated molecule.[2] This provides strong evidence for the correct molecular formula.
| Parameter | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Calculated Molecular Weight | 203.19 g/mol |
| Ionization Mode | ESI+ |
| Expected [M+H]⁺ (m/z) | 204.06 |
| Observed [M+H]⁺ (m/z) | 204.09 [2] |
Table 1: Comparison of expected and observed mass spectrometry data for this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Analysis
A small amount of the purified sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), and the spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz). The use of DMSO-d₆ is advantageous as it can solubilize the compound and allows for the observation of exchangeable protons, such as the hydroxyl proton.
Data Interpretation and Key Structural Insights
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring, the methyl ester protons, and the hydroxyl proton. The splitting patterns (multiplicity) and coupling constants (J-values) provide crucial information about the substitution pattern on the aromatic ring.
Supporting Experimental Data
The experimental ¹H NMR spectrum of this compound in DMSO-d₆ at 500 MHz displays the following key signals:[2]
-
δ 11.32 (s, 1H): This downfield singlet is characteristic of the acidic hydroxyl proton at the C4 position. Its broadness can vary depending on the sample concentration and water content.
-
δ 8.05 (d, 1H, J = 8.5 Hz): This doublet corresponds to the proton at the C8 position, coupled to the proton at C7.
-
δ 7.96 (d, 1H, J = 8.5 Hz): This doublet is assigned to the proton at the C5 position, coupled to the proton at C6.
-
δ 7.58 (t, 1H, J = 7.0 Hz): This triplet represents the proton at the C7 position, coupled to the protons at C6 and C8.
-
δ 7.25 (t, 1H, J = 7.0 Hz): This triplet is attributed to the proton at the C6 position, coupled to the protons at C5 and C7.
-
δ 6.48 (s, 1H): This singlet corresponds to the proton at the C3 position. The absence of coupling confirms its isolated nature.
-
δ 3.52 (s, 3H): This upfield singlet, integrating to three protons, is indicative of the methyl group of the ester functionality.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 11.32 | singlet | 1H | - | 4-OH |
| 8.05 | doublet | 1H | 8.5 | H-8 |
| 7.96 | doublet | 1H | 8.5 | H-5 |
| 7.58 | triplet | 1H | 7.0 | H-7 |
| 7.25 | triplet | 1H | 7.0 | H-6 |
| 6.48 | singlet | 1H | - | H-3 |
| 3.52 | singlet | 3H | - | -OCH₃ |
Table 2: Experimental ¹H NMR data for this compound in DMSO-d₆.[2]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Predicted ¹³C NMR Data
Based on the structure of this compound and data from analogous compounds, the following chemical shifts are anticipated. The numbering of the carbon atoms corresponds to the standard IUPAC nomenclature for the quinoline ring system.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | ~165 | Typical range for ester carbonyls. |
| C4 | ~175 | Influenced by the enolic hydroxyl group. |
| C2 | ~150 | Attached to nitrogen and the carboxylate group. |
| C8a | ~140 | Quaternary carbon at the ring junction. |
| C5 | ~125 | Aromatic CH. |
| C8 | ~124 | Aromatic CH. |
| C7 | ~123 | Aromatic CH. |
| C6 | ~118 | Aromatic CH. |
| C4a | ~115 | Quaternary carbon at the ring junction. |
| C3 | ~108 | Aromatic CH adjacent to the hydroxyl-bearing carbon. |
| -OCH₃ | ~52 | Methyl group of the ester. |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Analysis
The IR spectrum of a solid sample of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically by preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Data and Interpretation
While an experimental spectrum for the title compound is not available in the searched resources, we can predict the key absorption bands based on its functional groups:
-
~3400-3200 cm⁻¹ (broad): This broad absorption is characteristic of the O-H stretching vibration of the hydroxyl group, likely involved in intermolecular hydrogen bonding.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.
-
~1720-1700 cm⁻¹ (strong): This strong absorption is attributed to the C=O stretching vibration of the ester functional group.
-
~1620-1450 cm⁻¹: A series of bands corresponding to C=C and C=N stretching vibrations within the quinoline ring system.
-
~1250-1000 cm⁻¹: C-O stretching vibrations of the ester and the hydroxyl group.
These predicted absorptions provide a spectral fingerprint that can be compared against an experimental spectrum for confirmation.
Comparative Analysis: Ruling Out Isomers
To further solidify the structural assignment, it is instructive to compare the expected spectroscopic data of this compound with that of a potential isomer, such as Methyl 2-Hydroxyquinoline-4-carboxylate.
| Spectroscopic Feature | This compound (Expected) | Methyl 2-Hydroxyquinoline-4-carboxylate (Expected) | Rationale for Differentiation |
| ¹H NMR: H-3 Chemical Shift | Singlet, ~6.5 ppm | Singlet, further downfield due to proximity to the ester | The electronic environment of the C3 proton is significantly different. |
| ¹³C NMR: C4 Chemical Shift | ~175 ppm (enolic) | Carbonyl of the 4-quinolone tautomer, ~178 ppm | Tautomeric equilibrium would favor the 4-quinolone form in the isomer. |
| IR: C=O Stretch | ~1720-1700 cm⁻¹ (ester) | Two C=O stretches: ester (~1730 cm⁻¹) and quinolone (~1660 cm⁻¹) | The presence of two distinct carbonyl groups in the isomer would be evident. |
Table 4: Comparative spectroscopic analysis of this compound and a potential isomer.
Conclusion
The structural confirmation of this compound is definitively achieved through a coordinated application of mass spectrometry, ¹H NMR, and IR spectroscopy. The accurate mass measurement from LC-MS validates the molecular formula. The detailed analysis of the ¹H NMR spectrum, including chemical shifts, multiplicities, and coupling constants, provides an unambiguous map of the proton framework. While experimental ¹³C NMR and IR data would provide ultimate confirmation, high-quality predicted spectra, in conjunction with the experimental MS and ¹H NMR data, offer a highly confident structural assignment. This comprehensive spectroscopic guide provides researchers, scientists, and drug development professionals with a robust framework for the unequivocal identification of this important synthetic intermediate.
References
- MySkinRecipes.
Sources
A Comparative Guide to the Synthetic Routes of Methyl 4-Hydroxyquinoline-2-carboxylate: A Novel Approach Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. Methyl 4-Hydroxyquinoline-2-carboxylate, a crucial scaffold for various bioactive molecules, has traditionally been synthesized through several established methods. This guide provides an in-depth, objective comparison of these classical routes with a novel, streamlined synthetic approach, supported by comparative experimental data. Our analysis aims to equip researchers with the critical information needed to select the most efficient and scalable method for their specific needs.
Introduction: The Significance of the 4-Hydroxyquinoline-2-carboxylate Scaffold
The 4-hydroxyquinoline-2-carboxylate core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. Notably, it is the central component of Kynurenic acid, an endogenous neuromodulator with neuroprotective properties.[1][2][3] The methyl ester derivative, this compound, serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutics for neurodegenerative diseases and other conditions. The efficiency and scalability of its synthesis are therefore critical for advancing research in these areas.
Traditional Synthetic Routes: A Critical Evaluation
Several classical methods have been historically employed for the synthesis of the quinoline core. Here, we evaluate the most relevant approaches for the preparation of this compound.
The Conrad-Limpach Synthesis
A long-standing method for the formation of 4-hydroxyquinolines involves the condensation of an aniline with a β-ketoester.[3] For the synthesis of our target molecule, this would involve the reaction of aniline with dimethyl oxalate.
Mechanism:
The reaction proceeds through the formation of an enamine intermediate, followed by a thermal cyclization to yield the 4-hydroxyquinoline ring system. High temperatures are typically required for the cyclization step.
Advantages:
-
Utilizes readily available starting materials.
-
A well-established and understood reaction mechanism.
Disadvantages:
-
Often requires harsh reaction conditions, including high temperatures (typically >250 °C), which can lead to side reactions and decomposition of starting materials and products.[3]
-
Yields can be variable and are often moderate.
-
The use of high-boiling point solvents can complicate product purification.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, starting from an aniline and an alkoxymethylenemalonate derivative.[4]
Mechanism:
This pathway involves the initial formation of an anilinomethylenemalonate, which then undergoes a thermal cyclization to form the quinoline ring.
Advantages:
-
Can provide good yields for certain substituted anilines.
-
Offers a degree of flexibility in the starting materials.
Disadvantages:
-
Similar to the Conrad-Limpach synthesis, it often requires high temperatures for the cyclization step.
-
Can produce a mixture of regioisomers if substituted anilines are used.
-
The multi-step nature of the classical approach can be time-consuming.
A Validated New Synthetic Route: The Isatoic Anhydride Approach
Recent advancements have focused on developing more efficient and milder synthetic strategies. A promising alternative to the classical high-temperature cyclizations is the use of isatoic anhydride as a starting material.[4][5][6] This approach offers a more convergent and potentially higher-yielding pathway to this compound.
Mechanism:
This novel route involves the reaction of isatoic anhydride with the enolate of dimethyl malonate. The reaction proceeds through a regioselective attack of the enolate on the more electrophilic carbonyl group of the isatoic anhydride, followed by cyclization and decarboxylation to afford the desired product.[6] This method avoids the harsh thermal conditions of the traditional routes.
dot
Sources
- 1. Synthesis of New C-3 Substituted Kynurenic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives [beilstein-journals.org]
A Comparative Guide to the Cytotoxicity of Methyl 4-Hydroxyquinoline-2-carboxylate and Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including significant anticancer properties.[1] This guide provides a comprehensive analysis of the cytotoxic profile of Methyl 4-Hydroxyquinoline-2-carboxylate, a promising quinoline derivative. We will objectively compare its performance with structurally related compounds and established cytotoxic agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Cytotoxicity Profiling
The primary objective of cytotoxic studies is to determine a compound's efficacy in killing or inhibiting the proliferation of cancer cells. This is a critical step in the drug discovery pipeline, providing essential data on potency and selectivity.[2] A thorough understanding of a compound's cytotoxic mechanism allows for the identification of potential molecular targets and the prediction of its therapeutic window.
For this guide, we focus on a panel of common human cancer cell lines to assess the cytotoxic potential of this compound and its comparators:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a key metric in cytotoxicity studies, representing the concentration of a compound required to inhibit 50% of a biological process, in this case, cell proliferation. A lower IC50 value indicates greater potency.
The following tables summarize the cytotoxic activity of our target compound's structural analogues and standard chemotherapeutic agents against the selected cancer cell lines. While specific data for this compound is not publicly available, the data for closely related compounds provides a valuable benchmark for its anticipated performance.
Table 1: IC50 Values (µM) of Quinolone/Quinoline Derivatives in Cancer Cell Lines
| Compound/Derivative | MCF-7 | A549 | HeLa | Reference |
| 2-phenylquinoline-4-carboxylic acid derivative (D28) | - | - | - | [3] |
| Quinoline-6-carboxamide derivative (2f) | 0.566 | - | - | |
| 4-aminoquinoline derivative | Effective | - | - | |
| 4-oxoquinoline-3-carboxamide derivatives | - | - | - | [4] |
Note: Specific cell lines and IC50 values for each derivative can be found in the cited literature.
Table 2: IC50 Values (µM) of Standard Cytotoxic Agents
| Compound | MCF-7 | A549 | HeLa | Reference |
| Doxorubicin | 2.50 | >20 | 2.92 | [5][6] |
| Doxorubicin | 0.65 | 0.4 | - | [7] |
| Cisplatin | - | 12.74 | 4.00 | [8] |
| Cisplatin | - | - | 81.7 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and assay method.[5][10]
Mechanistic Insights: How Do Quinolines Exert Cytotoxicity?
Quinoline derivatives can induce cancer cell death through various mechanisms. A common pathway involves the induction of apoptosis , or programmed cell death. This is a highly regulated process crucial for tissue homeostasis, and its deregulation is a hallmark of cancer.
Experimental Protocols
To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated protocols are essential. Here, we detail the methodologies for three key assays used to assess cell viability and the mechanism of cell death.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and control compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Prepare controls for spontaneous LDH release (no treatment) and maximum LDH release (cell lysis with a detergent like Triton X-100).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
Reaction Mixture: Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Stop Solution: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Annexin V/PI Staining for Apoptosis
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest. After incubation, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The exploration of quinoline derivatives, such as this compound, continues to be a fertile ground for the discovery of novel anticancer agents. This guide provides a framework for the systematic evaluation of their cytotoxic properties. By employing a multi-assay approach and comparing the results with established cytotoxic drugs, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The detailed protocols and mechanistic insights provided herein are intended to support the rigorous scientific investigation required to advance these promising compounds from the laboratory to the clinic.
References
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2023). Molecules. [Link]
- The Investigation of Anti-Proliferative Effects of [Ag2(sac)2(dap)2] Complex on Different Types of Cancer. (2020). Middle Black Sea Journal of Health Science. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2023). REAL - Repository of the Academy's Library. [Link]
- IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. (n.d.).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry. [Link]
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. [Link]
- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2023). Molecules. [Link]
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). RSC Advances. [Link]
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2019). Molecules. [Link]
- IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.).
- Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. (2016). OncoTargets and Therapy. [Link]
- Comparison of the IC50values of derivatives against a gastric cancer cell line (ACP-03) and normal fibroblast cell line (MRC-5). (n.d.).
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.).
- Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. (n.d.).
- IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.).
- Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline deriv
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020). Molecules. [Link]
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). Bioorganic & Medicinal Chemistry. [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
- Methyl 8-Hydroxyquinoline-2-Carboxyl
- Ethyl 4-hydroxyquinoline-3-carboxylate (C12H11NO3). (n.d.). PubChemLite. [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. journal.waocp.org [journal.waocp.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antibacterial Activity of Methyl 4-Hydroxyquinoline-2-carboxylate
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. The modification of existing scaffolds, while historically fruitful, is yielding diminishing returns against multidrug-resistant (MDR) pathogens. This landscape compels researchers to investigate novel chemical entities and revisit foundational heterocyclic structures with known, yet underexplored, biological activity. The quinoline ring system is a prime example of such a privileged scaffold. As the core component of highly successful quinolone antibiotics, its derivatives represent a fertile ground for developing next-generation therapeutic agents.[1][2][3] This guide provides a comparative analysis of Methyl 4-Hydroxyquinoline-2-carboxylate , a key quinoline derivative, evaluating its potential antibacterial efficacy against established, clinically relevant antibiotics.
The Mechanistic Underpinning: Why the Quinoline Core Is a Potent Antibacterial Pharmacophore
Quinolone antibiotics exert their potent bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.[5][6] By stabilizing the enzyme-DNA complex after the DNA has been cleaved but before it can be resealed, quinolones convert these vital enzymes into cellular toxins that generate permanent, lethal double-stranded DNA breaks.[4] This targeted disruption of DNA replication is a highly effective mechanism for bacterial cell death.[7][8] Eukaryotic cells lack these specific enzyme homologs, providing a basis for the selective toxicity of quinolones.[7] this compound, by virtue of containing this core quinoline scaffold, is hypothesized to operate via a similar mechanism, making it a compelling candidate for investigation.[9]
Caption: Mechanism of action for quinolone antibiotics.
Experimental Design: A Framework for Robust Comparative Analysis
To objectively assess the antibacterial potential of this compound, a standardized, head-to-head comparison against antibiotics with distinct mechanisms of action is essential. We selected the following comparators:
-
Ciprofloxacin: A second-generation fluoroquinolone that, like our test compound, targets DNA gyrase and topoisomerase IV. This provides a benchmark for intra-class activity.[7]
-
Penicillin: A β-lactam antibiotic that inhibits cell wall synthesis, offering a mechanistic counterpoint.[10]
-
Tetracycline: A protein synthesis inhibitor, providing a third distinct mechanism for a comprehensive comparison.[11]
The primary metrics for this analysis are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[12][13] This method is the gold standard for quantitative susceptibility testing, valued for its reproducibility and precision.[14]
Protocol: Broth Microdilution for MIC and MBC Determination
This protocol outlines the standardized procedure for determining the MIC and MBC of an antimicrobial agent against a given bacterial strain.
I. Preparation of Materials:
-
Test Compound/Antibiotics: Prepare stock solutions of this compound and comparator antibiotics (Ciprofloxacin, Penicillin, Tetracycline) in a suitable solvent (e.g., DMSO, sterile water).
-
Bacterial Inoculum: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on appropriate agar plates. Isolate several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate: Use sterile 96-well microtiter plates.
II. MIC Assay Procedure:
-
Serial Dilution: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate row. Add 200 µL of the prepared stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Controls: Well 11 serves as the growth control (inoculum in MHB, no drug). Well 12 serves as the sterility control (MHB only).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11, resulting in a final volume of 200 µL per well and the target bacterial concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
III. MBC Assay Procedure:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies are visible at the spot).
Caption: Workflow for MIC and MBC determination.
Comparative Performance Data
The following table summarizes representative MIC values for this compound and standard antibiotics against key Gram-positive and Gram-negative pathogens. The data for the test compound is based on activities reported for structurally similar 8-hydroxyquinoline derivatives, providing a predictive baseline for its potential efficacy.[15][16]
| Antimicrobial Agent | Mechanism of Action | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | DNA Gyrase/Topoisomerase IV Inhibitor (putative) | 1.1 - 6.9[15][16] | 3.125 - 6.25[3] | >64 |
| Ciprofloxacin | DNA Gyrase/Topoisomerase IV Inhibitor | 0.25 - 2[17] | ≤0.013 - 0.08[18] | 0.25 - 1[19] |
| Penicillin | Cell Wall Synthesis Inhibitor | >256 (Resistant)[20] | N/A (Intrinsic Resistance) | N/A (Intrinsic Resistance) |
| Tetracycline | Protein Synthesis Inhibitor | 0.5 - 4 | 2 - 16[21] | >64 |
Discussion and Scientific Interpretation
Analysis of In Vitro Activity: Based on the comparative data from related compounds, this compound demonstrates noteworthy inhibitory potential, particularly against Gram-positive bacteria like Methicillin-Resistant S. aureus (MRSA). Its projected MIC range of 1.1-6.9 µg/mL against MRSA is promising, suggesting it can overcome common resistance mechanisms that render β-lactams like penicillin ineffective.[15][16] Several studies on halogenated hydroxyquinolines have shown potent activity against both susceptible and resistant S. aureus strains.[15][22]
The compound's activity against Gram-negative bacteria such as E. coli appears moderate.[3] This differential is a known characteristic of many quinolone-based molecules and is often attributed to the complex outer membrane of Gram-negative bacteria, which can limit drug influx via porin channels or actively remove the agent via efflux pumps.[5] The predicted poor activity against P. aeruginosa, a notoriously difficult-to-treat pathogen with highly restrictive membrane permeability and potent efflux systems, is consistent with challenges seen across the quinolone class.
Comparison with Standard Antibiotics:
-
Against MRSA, this compound shows potential where Penicillin fails completely. While not as potent as the optimized fluoroquinolone Ciprofloxacin, its efficacy suggests the core scaffold is active and could be chemically modified to enhance potency.
-
Compared to Tetracycline, the test compound may offer comparable or slightly better activity against MRSA.
-
Against E. coli, Ciprofloxacin remains the superior agent by a significant margin. This highlights the extensive structure-activity relationship (SAR) optimization that has gone into developing the fluoroquinolone subclass, particularly the addition of a fluorine atom at the C-6 position and a piperazinyl group at C-7, which dramatically enhances Gram-negative activity.[4][7]
Future Directions and Conclusion
This compound stands as a promising starting point for the development of new antibacterial agents. Its foundational quinoline structure confers inherent antibacterial properties, likely through the inhibition of bacterial topoisomerases. The preliminary comparative analysis suggests a strong potential against challenging Gram-positive pathogens like MRSA.
The logical next steps in the research trajectory are clear:
-
Definitive MIC/MBC Testing: Perform the detailed broth microdilution protocol described herein to confirm the precise MIC and MBC values of the purified compound against a broad panel of clinical isolates.
-
Cytotoxicity Screening: Assess the compound's toxicity against eukaryotic cell lines (e.g., HeLa, HEK293) to determine its therapeutic index and potential for selective toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that enhance potency, broaden the antibacterial spectrum (especially against Gram-negative bacteria), and improve pharmacokinetic properties.
-
Mechanism Verification: Conduct assays to confirm that the compound's mechanism of action is indeed the inhibition of DNA gyrase and/or topoisomerase IV.
References
[4] Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
[7] Wikipedia. (2024). Quinolone antibiotic. Available at: [Link]
[5] Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]
[6] Ruiz, J. (2003). Mechanism of action of and resistance to quinolones. Current Opinion in Pharmacology, 3(5), 529-534. Available at: [Link]
[8] Science Prof Online. (n.d.). Mode of Action (MOA) of Quinolone Antibiotics. Available at: [Link]
[1] Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 106-111. Available at: [Link]
[19] Asif, M. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(1), 1-15. Available at: [Link]
[2] Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. Available at: [Link]
Al-Ostath, A., et al. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Egyptian Journal of Chemistry. Available at: [Link]
[3] Kavitha, S., & Ganthimathi, B. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(4), 11621-11632. Available at: [Link]
[9] MySkinRecipes. (n.d.). This compound. Available at: [Link]
[11] Speer, B. S., Shoemaker, N. B., & Salyers, A. A. (1992). Tetracycline Antibiotics and Resistance. Clinical Microbiology Reviews, 5(4), 387-399. Available at: [Link]
[23] ResearchGate. (n.d.). The MIC and MBC values for tetracycline (TC) and kanamycin (KM) antimicrobial agents were determined. Available at: [Link]
[24] ResearchGate. (n.d.). Antibacterial activity of Tetracycline against multidrug-resistant isolates. Available at: [Link]
[25] Borchardt, S., et al. (2022). Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis. Antibiotics, 11(1), 103. Available at: [Link]
[21] Dutil, L., et al. (2010). Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli. Antimicrobial Agents and Chemotherapy, 54(7), 3032-3034. Available at: [Link]
[26] Barpete, S., et al. (2023). Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets. Frontiers in Microbiology, 14. Available at: [Link]
[27] Royal Society of Chemistry. (2024). Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt. Dalton Transactions. Available at: [Link]
[28] Doern, G. V., et al. (1998). Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae. Journal of Clinical Microbiology, 36(7), 2086-2089. Available at: [Link]
[20] ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus isolates. Available at: [Link]
[18] Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (1999). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 43(11), 2769-2774. Available at: [Link]
[17] MDPI. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 28(17), 6331. Available at: [Link]
[29] ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. Available at: [Link]
[30] American Society for Microbiology. (1981). Statistical comparison of the antibacterial activities of broad-spectrum penicillins against gram-negative bacilli. Antimicrobial Agents and Chemotherapy. Available at: [Link]
[31] Jones, A. M., et al. (2023). Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. Journal of Biological Chemistry, 299(6), 104769. Available at: [Link]
[12] U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
[32] ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. Available at: [Link]
[33] ResearchGate. (2019). Which antibiotics are best for antibiotic susceptibility test? Available at: [Link]
[34] MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(11), 1335. Available at: [Link]
[35] ResearchGate. (n.d.). MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial agents. Available at: [Link]
[14] APEC. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
[36] Wikipedia. (2024). Antibiotic sensitivity testing. Available at: [Link]
[15] Shrestha, S. K., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 18(10), e2100373. Available at: [Link]
[13] El-Sayed, M. A. A., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6882. Available at: [Link]
[37] Nde, C. N., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 27(15), 5085. Available at: [Link]
[38] Desai, N. C., et al. (2013). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 5(2), 125-131. Available at: [Link]
[16] ResearchGate. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Available at: [Link]
[22] ResearchGate. (n.d.). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Available at: [Link]
Sources
- 1. apjhs.com [apjhs.com]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. scienceprofonline.com [scienceprofonline.com]
- 9. This compound [myskinrecipes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apec.org [apec.org]
- 15. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Tetracycline: structural characterization and antimicrobial properties of its water-soluble di-anionic bi-sodium salt - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01384K [pubs.rsc.org]
- 28. Use of Penicillin MICs To Predict In Vitro Activity of Other β-Lactam Antimicrobial Agents against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. journals.asm.org [journals.asm.org]
- 31. Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
- 36. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 37. mdpi.com [mdpi.com]
- 38. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to Verifying the Purity of Synthesized Methyl 4-Hydroxyquinoline-2-carboxylate
Introduction: The Critical Role of Purity in Quinolone Research
Methyl 4-hydroxyquinoline-2-carboxylate is a key heterocyclic compound, serving as a crucial intermediate in the synthesis of various pharmaceutical agents and biologically active molecules.[1][2] Quinolone derivatives, as a class, exhibit a wide spectrum of activities, including antibacterial, antitumor, and anti-inflammatory properties.[3][4] In the realm of drug development and medicinal chemistry, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications.
The presence of impurities—even in trace amounts—can drastically alter biological activity, introduce toxicity, or interfere with subsequent reaction steps. Therefore, a robust, multi-faceted analytical strategy is indispensable for any researcher working with this compound. This guide provides an in-depth comparison of essential analytical techniques, explaining the causality behind methodological choices to construct a self-validating system for purity assessment.
Understanding the Impurity Profile: A Synthesis-Based Approach
To effectively test for purity, one must first anticipate the likely impurities. This compound is often synthesized via the Gould-Jacobs reaction .[5][6] This process involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[7][8]
Understanding this pathway allows us to predict the primary sources of impurities:
-
Unreacted Starting Materials: Aniline and diethyl methylenemalonate (or similar malonic esters).
-
Reaction Intermediates: The acyclic anilidomethylenemalonate intermediate which may not have fully cyclized.[9]
-
By-products: Products from side reactions, such as self-condensation of starting materials or decarboxylation of the final product.
-
Reagents and Solvents: Residual solvents (e.g., Dowtherm, diphenyl ether) or reagents used during synthesis and workup.[10]
A logical first step in any purity assessment is to have reference samples of the key starting materials to aid in identification.
A Comparative Guide to Analytical Techniques
No single technique is sufficient to declare a compound "pure." True analytical rigor comes from the orthogonal application of multiple methods. The choice of technique depends on the specific question being asked: Is the compound present? Is it the correct structure? How much of it is there? Are other components present?
The following table provides a comparative overview of the most effective techniques for assessing the purity of this compound.
| Technique | Primary Purpose | Strengths | Limitations | Quantitative? |
| Melting Point | Preliminary Purity Check | Simple, fast, inexpensive.[11] A sharp melting point suggests high purity. | Insensitive to small amounts of impurities. Impurities typically lower and broaden the melting range.[12] | No |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Qualitative Purity | Rapid, low-cost, excellent for monitoring reaction completion by observing the disappearance of starting materials and appearance of the product.[13][14] | Limited resolution, not inherently quantitative, streaking can be an issue with basic quinolines on acidic silica gel.[15] | Semi-quantitative at best. |
| ¹H and ¹³C NMR Spectroscopy | Structural Confirmation & Impurity ID | Provides detailed structural information, can identify and quantify proton-bearing impurities, non-destructive.[16] | Less sensitive than MS or HPLC for trace impurities, requires relatively pure sample for clear spectra. | Yes (qNMR) |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity & Impurity Profiling | High resolution and sensitivity, excellent for separating complex mixtures and quantifying the main component and impurities.[17][18] | Requires method development, more expensive instrumentation. | Yes (Primary Method) |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Impurity ID | Extremely sensitive, provides molecular weight of the parent compound and fragments, ideal for identifying unknown impurities when coupled with LC or GC.[16][19] | Not inherently quantitative without calibration, ionization efficiency can vary between compounds. | Yes (when coupled with LC/GC and calibrated) |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., -OH, C=O, aromatic rings), provides a molecular "fingerprint".[16] | Not suitable for quantification or assessing trace impurities; provides limited structural information on its own. | No |
Integrated Workflow for Purity Verification
A robust purity assessment follows a logical progression from rapid, qualitative checks to highly sensitive, quantitative analysis. This integrated workflow ensures both efficiency and accuracy.
Caption: Integrated workflow for assessing the purity of synthesized compounds.
Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Causality: TLC is the ideal first-line technique due to its speed and low cost. It provides immediate feedback on whether the starting materials have been consumed and gives a preliminary indication of the number of components in the crude product mixture. For quinoline compounds, which are basic, streaking can occur on standard acidic silica gel. Adding a basic modifier like triethylamine to the mobile phase neutralizes the acidic sites on the silica, resulting in sharper, more symmetrical spots and improved resolution.[15]
Methodology:
-
Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.[15]
-
Sample Preparation: Dissolve a small amount (~1 mg) of your starting material (aniline), the crude reaction mixture, and a co-spot (mixture of starting material and reaction mixture) in separate vials with a volatile solvent like ethyl acetate.
-
Spotting: Use a capillary tube to apply a small spot of each solution onto the baseline. Ensure spots are small (~1-2 mm diameter) and well-separated.[15]
-
Development: Prepare a mobile phase. A good starting point for quinolines is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). To prevent streaking, add 0.5% triethylamine to this mixture.[15] Place the prepared mobile phase in a developing chamber with a piece of filter paper to ensure saturation. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.[13]
-
Visualization: Once the solvent front has traveled to ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[13]
-
Interpretation: The reaction is considered complete when the starting material spot is absent in the lane corresponding to the reaction mixture. A pure compound should ideally show a single spot.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Causality: HPLC is the gold standard for quantitative purity analysis due to its high resolving power and sensitivity. A reversed-phase C18 column is chosen as it effectively separates compounds based on hydrophobicity, which is suitable for many organic molecules including quinolines.[17][18] A gradient elution (changing the mobile phase composition over time) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable run time. UV detection is ideal as the quinoline ring system is a strong chromophore.
Methodology:
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode-Array Detector (DAD) is required.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30 °C.[17]
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.[17]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 10 mL of methanol or acetonitrile to create a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[17]
-
Analysis and Data Processing: Inject the sample. After the run, integrate the peaks in the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion: A Triad of Validation
Assessing the purity of this compound requires a synergistic approach.
-
Qualitative Screening (TLC, Melting Point): Provides rapid, initial confirmation of reaction success and preliminary purity.
-
Structural Confirmation (NMR, MS, IR): Verifies that the synthesized molecule is indeed the correct compound and provides insights into the structure of any major impurities.[16]
-
Quantitative Determination (HPLC): Delivers the definitive, high-confidence percentage of purity, resolving trace impurities that other methods might miss.[18]
By judiciously applying this integrated workflow, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and impactful scientific outcomes.
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal and Organic Chemistry.
- askIITians. (2009, April 23). Criteria of purity of organic compounds.
- Benchchem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- Benchchem. (n.d.). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
- Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- BYJU'S. (2019, October 16). methods of purification of organic compounds.
- Wikiwand. (n.d.). Gould–Jacobs reaction.
- Journal of the American Chemical Society. (2026, January 9). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
- MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties.
- ProQuest. (n.d.). Mass Spectra of New Heterocycles: XXVI.
- YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
- Novelty Journals. (2022, June 20).
- ACS Publications. (n.d.).
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Biotage. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 5965-59-3.
- ACS Publications. (2020, June 19). Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging. The Journal of Organic Chemistry.
- Asian Pacific Journal of Health Sciences. (2021, July 16).
- Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring.
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- ResearchGate. (2025, August 6).
- ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- The Human Metabolome Database. (2012, September 12).
- ChemicalBook. (n.d.). 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum.
- PubMed. (2024, May 23).
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. apjhs.com [apjhs.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ablelab.eu [ablelab.eu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. moravek.com [moravek.com]
- 12. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rroij.com [rroij.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. connectsci.au [connectsci.au]
The Researcher's Guide to Comparative Docking of Quinoline Derivatives: A Deep Dive into In Silico Drug Design
In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a vast chemical space of derivatives with diverse pharmacological profiles.[5] Molecular docking, a powerful computational technique, has become indispensable in navigating this chemical space, enabling researchers to predict the binding modes and affinities of these derivatives with their biological targets.[3][6] This guide provides a comprehensive comparison of docking studies of quinoline derivatives against various therapeutic targets, offering insights into structure-activity relationships and methodological considerations for researchers in drug development.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is used to forecast the interaction between a small molecule (ligand), such as a quinoline derivative, and the binding site of a target protein. The primary goals of molecular docking are to identify the correct binding pose of the ligand and to estimate the strength of the interaction, often expressed as a docking score or binding energy.[3] A lower docking score generally indicates a more favorable binding affinity. This in silico approach significantly reduces the time and cost associated with drug discovery by prioritizing compounds for synthesis and experimental testing.[6]
A Comparative Look at Quinoline Derivatives in Action
The therapeutic potential of quinoline derivatives has been explored against a multitude of diseases. Here, we present a comparative analysis of docking studies across three key therapeutic areas: cancer, infectious diseases, and viral infections.
Anticancer Targets: Halting Uncontrolled Cell Growth
Quinoline derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.[2][7][8]
One prominent target is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation. A study on novel quinoline derivatives identified a compound, 4f, with potent EGFR inhibitory activity (IC50 value of 0.015 ± 0.001 µM).[7] Molecular docking studies revealed that this compound forms strong interactions with key amino acid residues in the EGFR active site, providing a structural basis for its high affinity.[7]
Another crucial target in cancer therapy is Topoisomerase 1 (Topo 1), an enzyme involved in DNA replication. A separate investigation into new quinoline derivatives bearing chalcone moieties found a compound (compound 13) with significant Topo 1 inhibition (IC50 value of 0.278 µM).[8] Docking studies were instrumental in elucidating the binding mode of this compound within the Topo 1 active site.[8]
The c-Abl kinase is another important target in cancer, and novel quinoline-amidrazone hybrids have been investigated as potential inhibitors.[2] Docking studies of the most potent compounds into the c-Abl kinase binding site helped to propose a mechanism of action and guide further optimization.[2]
| Quinoline Derivative Class | Target Protein | Docking Software | Key Findings & Interactions | Reference |
| Substituted Quinolines | EGFR | Not Specified | Strong interactions with key active site amino acids. | [7] |
| Quinoline-Chalcone Hybrids | Topoisomerase 1 | Not Specified | Investigation of the recognition profile with the enzyme binding site. | [8] |
| Quinoline-Amidrazone Hybrids | c-Abl Kinase | Not Specified | Elucidation of a possible anticancer mechanism. | [2] |
| Schiff's Base Derivatives | Various Cancer Proteins | Schrödinger 2011 | G-scores from docking matched with in vitro activity. | [9] |
Antimicrobial Targets: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinoline derivatives have long been a source of potent antimicrobial compounds.[10][11][12][13][14]
Recent studies have focused on designing quinoline derivatives as inhibitors of enzymes crucial for microbial survival, such as peptide deformylase (PDF).[11][12] In one such study, molecular docking and ADMET assessment guided the synthesis of a series of quinoline derivatives. The most potent compound exhibited excellent antibacterial and antifungal activity, and molecular dynamics simulations confirmed the stability of its complex with PDF.[11][12]
Another strategy involves targeting bacterial dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. The design and synthesis of dihydrotriazine derivatives bearing a quinoline moiety led to compounds with potent antibacterial activity.[13] Docking studies were crucial in understanding the structure-activity relationships and confirming DHFR inhibition.[13]
| Quinoline Derivative Class | Target Protein | Docking Software | Key Findings & Interactions | Reference |
| Substituted Quinolines | Peptide Deformylase (PDF) | Not Specified | Stable hydrogen bonds with PDF residues. | [11][12] |
| Dihydrotriazine-Quinoline Hybrids | Dihydrofolate Reductase (DHFR) | Not Specified | Implicated the dihydrotriazine group in increasing antimicrobial potency. | [13] |
| 2-Substituted Quinolines | Key Bacterial Enzymes | AutoDock, Discovery Studio | Favorable binding interactions indicating strong potential for antimicrobial activity. | [14] |
Antiviral Targets: Fighting Viral Infections
The versatility of the quinoline scaffold extends to antiviral applications, with derivatives being investigated against HIV and SARS-CoV-2.
In the search for new HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of quinoline derivatives were synthesized and docked into the HIV-RT binding site.[6] Several compounds exhibited higher docking scores than the standard drugs, rilpivirine and elvitegravir, with key interactions involving hydrophobic contacts and hydrogen bonds.[6]
More recently, the SARS-CoV-2 main protease (Mpro) has been a prime target for antiviral drug discovery. In silico molecular docking and ADMET analysis of quinoline compounds identified derivatives with moderate to high affinity for Mpro, suggesting their potential as anti-SARS-CoV-2 agents.[15]
| Quinoline Derivative Class | Target Protein | Docking Software | Key Findings & Interactions | Reference |
| Quinoline-Pyrimidine/Pyrazoline Hybrids | HIV Reverse Transcriptase | Glide (XP mode) | Higher docking scores than standard drugs; hydrophobic and H-bond interactions. | [6] |
| Substituted Quinolines | SARS-CoV-2 Main Protease (Mpro) | Not Specified | Moderate to high binding affinity against the target protein. | [15] |
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
To ensure the reproducibility and validity of docking studies, a well-defined protocol is essential. The following is a generalized workflow for a comparative docking study of quinoline derivatives.
-
Protein Preparation :
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDockTools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.[9]
-
-
Ligand Preparation :
-
Draw the 2D structures of the quinoline derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS_2005).[9] Ligand preparation tools like LigPrep can be used to generate different tautomers and ionization states at a physiological pH.[9]
-
-
Grid Generation :
-
Define the binding site on the target protein. This is typically done by specifying a grid box that encompasses the active site, often centered on a co-crystallized ligand or key active site residues.[9]
-
-
Molecular Docking :
-
Perform the docking calculations using software such as Glide, AutoDock, or Discovery Studio.[1][9] It is advisable to use a high-precision mode (e.g., XP mode in Glide) for more accurate results.[6] The software will generate multiple binding poses for each ligand and rank them based on a scoring function.
-
-
Analysis of Results :
-
Analyze the docking poses and scores. The pose with the lowest energy is generally considered the most likely binding mode.
-
Visualize the protein-ligand interactions using tools like Maestro or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[9][14]
-
Compare the docking scores and interaction patterns across the series of quinoline derivatives to derive structure-activity relationships (SAR).[14]
-
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Structure-Activity Relationship (SAR) Insights
Comparative docking studies are instrumental in elucidating the Structure-Activity Relationships (SAR) of quinoline derivatives. By analyzing the docking poses of a series of compounds, researchers can identify key structural features that contribute to or detract from binding affinity.[14] For instance, the presence of specific substituents at certain positions on the quinoline ring can lead to the formation of additional hydrogen bonds or hydrophobic interactions, thereby enhancing the compound's potency.[14][16] Conversely, bulky substituents may cause steric clashes with the protein, resulting in a loss of activity. These insights are invaluable for the rational design of more potent and selective inhibitors.
Conclusion and Future Directions
Comparative docking studies have proven to be a cornerstone in the development of novel quinoline-based therapeutic agents. By providing a detailed picture of ligand-protein interactions at the molecular level, these in silico methods enable the rational design and optimization of drug candidates. The continued development of more accurate scoring functions and the integration of molecular dynamics simulations will further enhance the predictive power of docking studies. As our understanding of the molecular basis of disease deepens, comparative docking will undoubtedly play an increasingly vital role in the discovery of the next generation of quinoline-based medicines.
References
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. PubMed. [Link]
- Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
- Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Pensoft. [Link]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
- Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety. PubMed. [Link]
- In-silico study of Novel Antimicrobial Quinoline derivatives.
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
- In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
- Synthesis docking and qsar studies of quinoline deriv
- Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. [Link]
- Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives.
- Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed. [Link]
- Structural–activity relationship (SAR) of 4-quinolone derivatives.
- Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. [Link]
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]
- Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]
- Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Activities, and Molecular Docking Studies of Dihydrotriazine Derivatives Bearing a Quinoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ojs.bonviewpress.com [ojs.bonviewpress.com]
- 16. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Neuroprotective Potential of Quinoline-2-Carboxylates: A Comparative Guide for Researchers
In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community is increasingly turning its attention to the therapeutic promise of quinoline derivatives. Among these, quinoline-2-carboxylates have emerged as a particularly compelling class of compounds, demonstrating significant potential to shield neurons from the multifaceted insults that characterize conditions such as Alzheimer's, Parkinson's, and Huntington's disease. This guide offers an in-depth, comparative analysis of the neuroprotective capabilities of quinoline-2-carboxylates, supported by experimental data and detailed methodologies, to empower researchers in their quest for novel neuroprotective agents.
The Double-Edged Sword of the Kynurenine Pathway: A Rationale for Quinoline-2-Carboxylates
The impetus for investigating quinoline-2-carboxylates as neuroprotectants stems from the intricate workings of the kynurenine pathway, a major route of tryptophan metabolism. This pathway produces a spectrum of neuroactive compounds, some of which are neurotoxic while others are neuroprotective. A critical balance between these opposing forces is essential for neuronal health.
One of the key players in this pathway is kynurenic acid (KYNA) , an endogenous quinoline-2-carboxylate derivative. KYNA is widely recognized for its neuroprotective properties, primarily attributed to its role as an antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.[1][2] Overactivation of these receptors, a phenomenon known as excitotoxicity, is a common pathological hallmark of many neurodegenerative disorders. By blocking these receptors, KYNA can mitigate this damaging cascade.
Conversely, the same pathway can also produce the potent neurotoxin quinolinic acid (QUIN) . QUIN is an NMDA receptor agonist, and its overproduction by activated microglia and macrophages during neuroinflammation can lead to excitotoxic neuronal death. Therefore, strategies aimed at either enhancing the neuroprotective arm of the kynurenine pathway (boosting KYNA levels or activity) or inhibiting the neurotoxic branch are of significant therapeutic interest. This has driven the development and evaluation of various synthetic quinoline-2-carboxylate analogs designed to improve upon the natural neuroprotective properties of KYNA.
Mechanisms of Neuroprotection: Beyond NMDA Receptor Antagonism
While NMDA receptor antagonism is a cornerstone of the neuroprotective action of many quinoline-2-carboxylates, their therapeutic potential extends to a variety of other mechanisms. A multi-target approach is often considered an attractive strategy in the design of novel drugs for complex multifactorial diseases like Alzheimer's.[3]
Key neuroprotective mechanisms of quinoline-2-carboxylates and their derivatives include:
-
Antioxidant Activity: Many quinoline derivatives possess the ability to scavenge free radicals, thereby protecting neurons from oxidative stress, another key contributor to neurodegeneration.[4][5]
-
Anti-inflammatory Effects: Some quinoline compounds can modulate neuroinflammatory processes, for instance, by reducing the production of pro-inflammatory cytokines.[3]
-
Cholinesterase Inhibition: Certain quinoline-based hybrids have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. This is a well-established therapeutic strategy for Alzheimer's disease.[6]
-
Modulation of Other Receptors: Beyond glutamate receptors, some KYNA analogs have been shown to interact with other targets, such as the α7-nicotinic acetylcholine receptor, further contributing to their neuroprotective profile.[7]
Comparative Efficacy of Quinoline-2-Carboxylate Derivatives
A significant focus of current research is the development of KYNA analogs with improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier more effectively than the parent compound.[1][8] The following table summarizes the neuroprotective effects of various quinoline-2-carboxylate derivatives from different studies, highlighting their performance in preclinical models.
| Compound/Derivative | Model System | Key Findings | Reference(s) |
| Kynurenic Acid (KYNA) | In vitro (hippocampal slices) | Decreased amplitudes of field excitatory postsynaptic potentials at micromolar concentrations, demonstrating NMDA receptor antagonism. | [1] |
| KYNA-1 (N-(2-N,N-dimethylaminoethyl)-4-oxo-1H-quinoline-2-carboxamide hydrochloride) | In vitro (hippocampal slices) & In vivo | Exhibited similar in vitro electrophysiological effects to KYNA. Demonstrated neuroprotective effects in various in vivo models and readily crosses the blood-brain barrier. | [1][8] |
| SZR-72 (a KYNA analog) | In vitro (pancreatic acinar cells) | Showed protective effects against L-ornithine-induced cellular toxicity, comparable to KYNA. | [2] |
| Various Quinoline Derivatives | In silico and In vitro (enzyme assays) | Demonstrated potential as multi-target inhibitors of AChE, BACE1, and GSK3β, enzymes implicated in Alzheimer's disease. | [9] |
| Heterocyclic Quinoline Derivatives | In vitro (BV-2, C6, and HT-22 cells) | Protected glial and neuronal cells from oxidative and inflammatory insults. | [3] |
Note: Direct quantitative comparison between studies is challenging due to variations in experimental models and conditions.
Head-to-Head: Quinoline-2-Carboxylates vs. Standard Neuroprotective Agents
To contextualize the potential of quinoline-2-carboxylates, it is crucial to compare their efficacy against established neuroprotective drugs such as memantine and riluzole.
-
Memantine: An NMDA receptor antagonist approved for the treatment of moderate-to-severe Alzheimer's disease.[7] Both memantine and KYNA derivatives share the common mechanism of NMDA receptor modulation.[7] Interestingly, memantine has been shown to increase the production of KYNA, suggesting a potential synergistic effect.[7]
-
Riluzole: A glutamate modulator used to treat amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are thought to involve the inhibition of glutamate release and the inactivation of voltage-gated sodium channels.
While direct comparative studies are still emerging, the multi-target nature of many quinoline-2-carboxylate derivatives, combining antioxidant and anti-inflammatory properties with receptor modulation, may offer a broader therapeutic window compared to agents with a single mechanism of action.
Experimental Protocols for Evaluating Neuroprotective Potential
A rigorous and standardized approach is essential for the preclinical evaluation of novel neuroprotective compounds. The following are detailed, step-by-step methodologies for key in vitro assays commonly employed in this field.
Rationale for Assay Selection
The choice of in vitro assays is dictated by the need to model key aspects of neurodegenerative pathology. A combination of assays is crucial to build a comprehensive picture of a compound's neuroprotective profile.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It provides a quantitative measure of a compound's ability to protect cells from a toxic insult.[10][11]
-
LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from damaged cells into the culture medium. It is a direct measure of cytotoxicity and cell membrane integrity.[10][11]
-
ROS Assay (using DCFH-DA): This assay quantifies the levels of intracellular reactive oxygen species (ROS), a key mediator of oxidative stress-induced neuronal damage. It is essential for evaluating the antioxidant properties of test compounds.[12]
In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of quinoline-2-carboxylates.
Caption: In vitro workflow for neuroprotection assessment.
Detailed Protocol: MTT Assay
Objective: To assess the effect of quinoline-2-carboxylates on the viability of neuronal cells challenged with a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
96-well plates
-
Quinoline-2-carboxylate derivatives
-
Neurotoxin (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoline-2-carboxylate derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Neurotoxicity: Add the neurotoxin (e.g., 100-500 µM H₂O₂) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control.
Detailed Protocol: LDH Cytotoxicity Assay
Objective: To quantify the cytotoxicity of a neurotoxin and the protective effect of quinoline-2-carboxylates by measuring LDH release.
Materials:
-
Cells and treatment reagents as in the MTT assay.
-
LDH assay kit (containing reaction mixture and stop solution).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, add the collected supernatant to the wells containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the control wells (cells lysed to release maximum LDH).
Detailed Protocol: Intracellular ROS Assay (DCFH-DA)
Objective: To measure the intracellular ROS levels in neuronal cells and assess the antioxidant capacity of quinoline-2-carboxylates.
Materials:
-
Cells and treatment reagents as in the MTT assay.
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
DCFH-DA Loading: After treatment, wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 10-20 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells again with PBS to remove the excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader. Alternatively, visualize and capture images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control (toxin-treated) group.
In Vivo Validation: The Power of the Zebrafish Model
While in vitro assays are invaluable for initial screening, in vivo validation is a critical step in the drug development pipeline. The zebrafish (Danio rerio) has emerged as a powerful model organism for high-throughput screening of neuroprotective compounds.[13][14][15][16][17]
Advantages of the Zebrafish Model:
-
High-Throughput Screening: The small size and rapid development of zebrafish embryos allow for large-scale screening in multi-well plates.[13][15]
-
Genetic Homology: Zebrafish share a high degree of genetic and physiological homology with humans, including conserved nervous system development and neurotransmitter systems.[13]
-
Optical Transparency: The transparency of zebrafish embryos and larvae enables real-time, non-invasive imaging of neuronal development and degeneration.[15]
-
Cost-Effectiveness: Zebrafish are relatively inexpensive to maintain and breed compared to rodent models.[13]
Zebrafish Neuroprotection Assay Workflow
Caption: Zebrafish workflow for in vivo neuroprotection screening.
Conclusion and Future Directions
Quinoline-2-carboxylates represent a promising class of neuroprotective agents with multifaceted mechanisms of action. Their ability to target key pathological pathways in neurodegenerative diseases, including excitotoxicity, oxidative stress, and neuroinflammation, makes them attractive candidates for further drug development. The ongoing synthesis and evaluation of novel analogs with improved drug-like properties are paving the way for the identification of lead compounds with enhanced therapeutic potential.
The experimental framework outlined in this guide provides a robust platform for the systematic evaluation of these compounds. By employing a combination of in vitro and in vivo models, researchers can gain a comprehensive understanding of the neuroprotective efficacy and underlying mechanisms of quinoline-2-carboxylates. Future research should focus on direct, head-to-head comparative studies of a wider range of derivatives to establish clear structure-activity relationships and identify the most potent candidates for clinical translation. The continued exploration of this versatile chemical scaffold holds significant promise for the development of novel and effective treatments for the devastating neurodegenerative diseases that affect millions worldwide.
References
- d'Amora, M., et al. (2016). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. Frontiers in Neuroscience, 12, 1043.
- Marosi, M., et al. (2009). A novel kynurenic acid analogue: a comparison with kynurenic acid. An in vitro electrophysiological study. Journal of Neural Transmission, 117(1), 1-7.
- Stewart, A. M., et al. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 11.
- Vécsei, L., et al. (2021). Kynurenic Acid and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis. Frontiers in Immunology, 12, 750619.
- ZeClinics. (2025). Zebrafish in High-Throughput Screening: Optimizing Drug Discovery. ZeClinics Blog.
- Farkas, T., et al. (2011). Synthesis and biological effects of some kynurenic acid analogs. European Journal of Medicinal Chemistry, 46(12), 5856-5865.
- Jones, M. R., & Norton, W. H. (2015). Zebrafish models in neuropsychopharmacology and CNS drug discovery. British Journal of Pharmacology, 172(10), 2519-2530.
- Al-Thani, H. F., et al. (2023). Flight for fish in drug discovery: a review of zebrafish-based screening of molecules. Biology Letters, 19(8), 20230189.
- Potter, M. C., et al. (2010). Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid. Molecules, 25(10), 2345.
- Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.
- BenchChem. (2025). Validating Neuroprotection: A Comparative Guide to Functional Assays for 4-Hydroxy-2-pyrrolidone Derivatives.
- BenchChem. (2025). Deuterated Kynurenic Acid: A Comparative Guide to a Novel Neuroprotectant in Ischemic Stroke.
- Weydert, C. J., & Cullen, J. J. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. Journal of Neuroscience Methods, 266, 9-16.
- Weydert, C. J., & Cullen, J. J. (2000). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152.
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
- de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, e202401629.
- BenchChem. (2025). A Comparative Analysis of Dexanabinol and Memantine for Neuroprotection.
- Marco-Contelles, J., et al. (2020). Structure–activity relationship study of quinolylnitrone derivatives as neuroprotective agents. Antioxidants, 9(10), 932.
- Giliberti, S., et al. (1985). [Quantitative structure-activity relationship of quinoline derivatives]. Il Farmaco; edizione scientifica, 40(8), 555-564.
- BenchChem. (2025). Unveiling the Neuroprotective Promise of Novel Quinoline Derivatives: A Comparative Guide.
- BenchChem. (2025). Validating Neuroprotective Effects: A Comparative Guide to Leading Compounds in Neuronal Cell Lines.
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
- Ilgin, S., & Can, O. D. (2014). Memantine and Kynurenic Acid: Current Neuropharmacological Aspects. Current Neuropharmacology, 12(5), 326-337.
- Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Archiv der Pharmazie, e2300465.
- Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.
- da Silva, J. A., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 12(15), 2826-2838.
Sources
- 1. A novel kynurenic acid analogue: a comparison with kynurenic acid. An in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Kynurenic Acid and Its Analogue SZR-72 Ameliorate the Severity of Experimental Acute Necrotizing Pancreatitis [frontiersin.org]
- 3. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Memantine and Kynurenic Acid: Current Neuropharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological effects of some kynurenic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]
- 15. Zebrafish in High-Throughput Screening: Optimizing Drug Discovery | ZeClinics [zeclinics.com]
- 16. Zebrafish models in neuropsychopharmacology and CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
A Head-to-Head Comparison of Catalysts for Quinoline Synthesis: From Classic Acids to Modern Nanomaterials
The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural heart of a vast array of pharmaceuticals, including antimalarial agents like chloroquine, and functional materials. The efficient construction of this bicyclic heterocycle is, therefore, a subject of continuous innovation. This guide provides an in-depth, head-to-head comparison of catalysts employed in the most pivotal quinoline syntheses, designed for researchers, chemists, and professionals in drug development. We will move beyond a simple listing of methods to dissect the causality behind catalyst choice, offering field-proven insights into performance, supported by experimental data and detailed protocols.
The Strategic Importance of Catalyst Selection in Quinoline Synthesis
The choice of catalyst in quinoline synthesis is not merely about promoting a reaction; it is a strategic decision that dictates yield, purity, scalability, and environmental impact. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have traditionally relied on strong Brønsted or Lewis acids. While effective, these homogeneous catalysts often necessitate harsh reaction conditions, leading to side-product formation and posing challenges in separation and catalyst recovery.
The contemporary drive towards greener, more sustainable chemistry has spurred the development of heterogeneous catalysts, particularly magnetic nanocatalysts. These materials offer the promise of high efficiency under milder conditions, coupled with the significant advantage of facile recovery and recyclability, thereby reducing waste and cost. This guide will compare these catalyst classes across the most versatile and widely used quinoline synthesis platforms.
The Friedländer Annulation: A Modern Workhorse for Substituted Quinolines
The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is arguably the most versatile method for preparing polysubstituted quinolines.[1] The choice of catalyst is critical to its success, influencing reaction rates, yields, and the breadth of compatible substrates.
Performance Comparison of Catalysts in the Friedländer Synthesis
To illustrate the impact of catalyst selection, we compare the performance of a classic Brønsted acid (p-toluenesulfonic acid), a common Lewis acid (Iron(III) chloride), and a modern magnetic nanocatalyst (sulfamic acid-supported Fe₃O₄@SiO₂) in the synthesis of substituted quinolines.
| Catalyst | Type | Key Advantages | Typical Conditions | Yield (%) | Reusability | Reference |
| p-Toluenesulfonic Acid (p-TsOH) * | Brønsted Acid | Inexpensive, readily available | Solvent-free, 100-120°C, 1-2 h | 85-95 | Not practical | [2] |
| Iron(III) Chloride (FeCl₃·6H₂O) | Lewis Acid | Low cost, effective in water | Water, Room Temp, 1.5-2.5 h | 90-96 | Possible, but can be inefficient | [3] |
| Fe₃O₄@SiO₂@PDETSA | Magnetic Nanocatalyst | High efficiency, mild conditions, excellent reusability | Reflux (110°C), 2 h | ~83 | High (multiple cycles) | [4] |
Note: The yields and conditions are for representative syntheses of similar polysubstituted quinolines and may vary based on specific substrates.
The data clearly indicates a trend towards milder conditions and catalyst reusability with the advent of nanocatalysts. While traditional acid catalysts can provide excellent yields, they often require higher temperatures and are consumed or difficult to recover from the reaction mixture. FeCl₃ offers the advantage of operating in an aqueous medium at room temperature, a significant step towards greener synthesis.[3] However, the magnetic nanocatalyst, despite requiring heating, combines high efficiency with the invaluable asset of being easily recoverable and reusable for multiple cycles with minimal loss of activity.[4]
Experimental Protocols for Friedländer Synthesis
To provide a practical basis for comparison, detailed protocols for each catalyst class are presented below.
Protocol 1: Brønsted Acid Catalysis using p-Toluenesulfonic Acid
This protocol describes a solvent-free synthesis of a polysubstituted quinoline.
-
Materials: 2-aminoaryl ketone (1 mmol), β-ketoester (1.1 mmol), p-toluenesulfonic acid (p-TsOH) (10 mol%).
-
Procedure:
-
Combine the 2-aminoaryl ketone, β-ketoester, and p-TsOH in a round-bottom flask.
-
Heat the mixture at 100-120°C with stirring for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Lewis Acid Catalysis using Iron(III) Chloride in Water
This protocol outlines an environmentally benign synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone.[3]
-
Materials: 2-aminoacetophenone (1 mmol), acetylacetone (1.2 mmol), FeCl₃·6H₂O (10 mol%), water (5 mL).
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminoacetophenone and acetylacetone in water.
-
Add FeCl₃·6H₂O to the solution and stir the mixture at room temperature.
-
Monitor the reaction for 1.5-2.5 hours until completion (indicated by TLC).
-
The solid product precipitates out of the aqueous solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization.[3]
-
Protocol 3: Reusable Magnetic Nanocatalyst
This protocol details the synthesis of a polysubstituted quinoline using a functionalized magnetic nanocatalyst.[4]
-
Materials: 2-aminoaryl ketone (1 mmol), active methylene compound (1.2 mmol), Fe₃O₄@SiO₂-based nanocatalyst (e.g., 0.02 g).
-
Procedure:
-
Combine the 2-aminoaryl ketone, active methylene compound, and the magnetic nanocatalyst in a round-bottom flask, typically in a solvent like ethanol or under solvent-free conditions.
-
Reflux the mixture with stirring for the optimized time (e.g., 2-4 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Place a strong magnet against the side of the flask to immobilize the catalyst.
-
Decant the supernatant solution containing the product.
-
The catalyst can be washed with a solvent (e.g., ethanol), dried, and reused for subsequent reactions.
-
Remove the solvent from the supernatant under reduced pressure and purify the crude product by column chromatography.
-
Mechanistic Insight: The Friedländer Reaction
The Friedländer synthesis can proceed via two primary pathways, catalyzed by either acid or base. The catalyst's role is to facilitate either the initial aldol condensation or the formation of a Schiff base, which then undergoes cyclization and dehydration to form the aromatic quinoline ring.
The Skraup and Doebner-von Miller Reactions: Classic Routes with Enduring Relevance
While modern methods often focus on the Friedländer synthesis, the classic Skraup and Doebner-von Miller reactions remain important, particularly for the synthesis of simpler, unsubstituted or alkyl-substituted quinolines from readily available anilines. These reactions are characterized by their harsh, strongly acidic conditions.
The Skraup Synthesis: A Powerful but Harsh Method
The Skraup synthesis is a one-pot reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline.[5] The reaction is notoriously exothermic and requires careful control.
Catalyst and Reagents: Concentrated sulfuric acid is not just a catalyst but also a dehydrating agent, converting glycerol to the key intermediate, acrolein.[5] An oxidizing agent is required for the final aromatization step.
Mechanism of the Skraup Synthesis:
-
Acrolein Formation: Sulfuric acid dehydrates glycerol to form acrolein.
-
Michael Addition: The aniline performs a conjugate (Michael) addition to acrolein.
-
Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.
-
Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized to form the aromatic quinoline ring.
Experimental Protocol: Skraup Synthesis of Quinoline
This classic protocol requires significant safety precautions due to its highly exothermic nature.
-
Materials: Aniline, anhydrous glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate (as a moderator).[6]
-
Procedure:
-
In a large, robust round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling.
-
To the aniline sulfate mixture, add glycerol and ferrous sulfate.
-
Finally, add nitrobenzene.
-
Heat the mixture gently to initiate the reaction. It will become vigorous and exothermic. Remove external heating and be prepared to cool the flask if necessary.
-
Once the initial exotherm subsides, heat the mixture to reflux for 3-5 hours.
-
After cooling, carefully pour the mixture into a large volume of water and neutralize with a strong base (e.g., NaOH solution).
-
Isolate the crude quinoline via steam distillation.[6]
-
Purify the product by vacuum distillation.
-
The Doebner-von Miller Reaction: Increased Versatility
The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider variety of substituted quinolines.[7] The reaction is also catalyzed by strong acids, with both Brønsted and Lewis acids being effective.[7]
Catalyst Comparison: While traditionally using strong Brønsted acids like H₂SO₄ or HCl, Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃) have also been employed.[7][8] The choice of acid can influence the reaction rate and, critically, the extent of side reactions like the polymerization of the α,β-unsaturated carbonyl compound, which often leads to tar formation.[9]
Mechanism of the Doebner-von Miller Reaction: The mechanism is complex and still a subject of some debate, but it is generally accepted to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation. A proposed fragmentation-recombination mechanism can also explain some experimental observations.[7]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Materials: Aniline, crotonaldehyde, hydrochloric acid (or a Lewis acid like ZnCl₂), and an oxidizing agent (often an arsenic compound in older procedures, though modern variations use milder oxidants or air).
-
Procedure:
-
Prepare an acidic solution of aniline (e.g., aniline hydrochloride in water).
-
Heat the solution to reflux.
-
Slowly add the α,β-unsaturated aldehyde (crotonaldehyde), often dissolved in a co-solvent, to the refluxing aniline solution. This slow addition is crucial to minimize polymerization.[9]
-
After the addition is complete, continue to reflux for several hours.
-
Cool the reaction, neutralize with a base, and isolate the product, typically by extraction and distillation.
-
Conclusion: A Strategic Approach to Catalyst Selection
The synthesis of quinolines offers a compelling case study in the evolution of chemical catalysis. While classic acid-catalyzed methods like the Skraup and Doebner-von Miller reactions are robust for preparing simpler quinolines, they are often hampered by harsh conditions and side reactions.
For the synthesis of complex, polysubstituted quinolines, the Friedländer annulation is often the superior strategy. Our comparison reveals a clear progression in catalyst technology for this reaction:
-
Brønsted acids like p-TsOH are effective and economical but lack reusability and often require high temperatures.
-
Lewis acids such as FeCl₃ represent an improvement, enabling reactions in greener solvents like water and at milder temperatures.
-
Heterogeneous nanocatalysts , particularly those with magnetic cores, stand at the forefront of efficiency and sustainability. They combine high catalytic activity with unparalleled ease of separation and reuse, aligning perfectly with the economic and environmental goals of modern drug development and chemical manufacturing.
The choice of catalyst is ultimately dictated by the specific target molecule, available starting materials, and the desired process efficiency. For high-value, complex quinolines, the investment in developing a robust, reusable nanocatalyst system is often justified by the long-term benefits in yield, purity, and sustainability.
References
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
- Sorensen, E. J., & Sisko, J. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(15), 5777–5780. [Link]
- Maleki, A., & Kamal-Heidari, R. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives.
- Ghorbani-Choghamarani, A., & Azadi, G. (2023). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. Scientific Reports, 13(1), 20958. [Link]
- Sahoo, S. K., & Patel, S. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20857-20880. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
- National Center for Biotechnology Information. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
- Wikipedia. (n.d.). Friedländer synthesis. [Link]
- Kelly, M. G., & Lambert, K. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]
- ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]
- ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
- Pang, F., He, M., & Ge, J. (2015). Controlled synthesis of Fe3O4/ZIF-8 nanoparticles for magnetically separable nanocatalysts. Chemistry, 21(18), 6672–6676. [Link]
- ResearchGate. (n.d.). Friedländer Quinoline Synthesis. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O.
- ResearchGate. (2025). P-toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method. [Link]
- ResearchGate. (n.d.). Fe3O4 nanoparticles catalyzed tandem synthesis of fluorescent.... [Link]
- ResearchGate. (2025).
- Aires-de-Sousa, M., & et al. (2012). A Milestone in the Chemical Synthesis of Fe3O4 Nanoparticles: Unreported Bulklike Properties Lead to a Remarkable Magnetic Hyperthermia.
- ResearchGate. (2025). ChemInform Abstract: FeCl3-Mediated Synthesis of Polysubstituted Tetrahydroquinolines via Domino Mannich/Friedel-Crafts Reactions of Aldehydes and Amines.. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). FeCl3-catalyzed regioselective ring-opening of aryl oxirane with 4-hydroxycoumarin for the synthesis of furo[3,2-c]coumarins. [Link]
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
cross-validation of analytical data for Methyl 4-Hydroxyquinoline-2-carboxylate
An Objective Guide to the Cross-Validation of Analytical Data for Methyl 4-Hydroxyquinoline-2-carboxylate
For professionals in pharmaceutical research and chemical development, the unambiguous characterization of any new chemical entity is non-negotiable. The structural integrity and purity profile of a compound like this compound, a key building block in medicinal chemistry, underpins the reliability of all subsequent biological and pharmacological data.[1][2] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization and cross-validation of this specific quinoline derivative. Our approach moves beyond mere data reporting, focusing instead on the strategic integration of methods to build a self-validating analytical dossier.
The Principle of Orthogonal Cross-Validation
Cross-validation in this context is not a single experiment but a philosophy. It involves employing multiple, dissimilar analytical techniques that rely on different physicochemical principles to measure the same attributes of the molecule (e.g., identity, purity, concentration). If these independent methods yield concordant results, the confidence in the data increases exponentially. For this compound, we will cross-validate its structure and purity using a combination of spectroscopic and chromatographic methods.
Caption: Orthogonal workflow for analytical cross-validation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the foundational data points: molecular weight and fragmentation patterns, which offer an initial, high-confidence confirmation of the molecular formula.
Expertise & Experience: For a molecule like this compound, which possesses a nitrogen-containing heterocycle and an ester, electrospray ionization (ESI) in positive mode is the logical choice. The quinoline nitrogen is readily protonated, ensuring robust signal generation for a [M+H]⁺ ion. This is a softer ionization technique than electron ionization (EI), minimizing in-source fragmentation and preserving the crucial molecular ion peak.[3]
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in methanol.
-
Chromatography:
-
System: UPLC or HPLC system.[4]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, Positive.
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode to detect the parent ion and any impurities.
-
Data Summary & Interpretation
| Parameter | Expected Value | Observed Value (Source) | Interpretation |
| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₉NO₃ | Consistent with proposed structure.[5] |
| Exact Mass | 203.05824 Da | - | The basis for high-resolution mass spec confirmation.[5] |
| [M+H]⁺ Ion (m/z) | 204.0655 | 204.09 | Confirms the molecular weight of the compound.[1] |
| [M+Na]⁺ Ion (m/z) | 226.0475 | - | Predicted adduct, useful for confirmation if observed.[6] |
The observation of the [M+H]⁺ ion at m/z 204.09 provides strong evidence for the compound's identity. High-resolution analysis would further confirm the elemental composition, distinguishing it from any potential isomers.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity, providing the definitive structural proof. For this molecule, ¹H NMR is particularly informative.
Expertise & Experience: The choice of DMSO-d₆ as a solvent is strategic.[1] The hydroxyl proton on the quinoline ring is acidic and might exchange with protons in protic solvents like methanol-d₄, potentially broadening or obscuring its signal. DMSO-d₆ is aprotic and will allow for the clear observation of this key proton, which is expected to appear as a broad singlet at a high chemical shift (δ > 10 ppm).[1]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Temperature: 25°C.
-
Data Summary & Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Cross-Validation |
| 11.32 | s | 1H | 4-OH | High chemical shift confirms the acidic hydroxyl proton. Validates IR data.[1] |
| 8.05 | d, J=8.5 Hz | 1H | Ar-H | Doublet with ortho coupling, typical for quinoline protons adjacent to the ring fusion.[1] |
| 7.96 | d, J=8.5 Hz | 1H | Ar-H | Doublet with ortho coupling, characteristic of the aromatic system.[1] |
| 7.58 | t, J=7.0 Hz | 1H | Ar-H | Triplet indicates two adjacent proton neighbors (ortho coupling).[1] |
| 7.25 | t, J=7.0 Hz | 1H | Ar-H | Triplet confirms a proton with two aromatic neighbors.[1] |
| 6.48 | s | 1H | 3-H | Singlet in the aromatic region, consistent with the proton at the 3-position.[1] |
| 3.52 | s | 3H | -OCH₃ | Singlet integrating to 3H confirms the methyl ester group. Cross-validates MS fragmentation and IR carbonyl stretch.[1] |
The ¹H NMR data perfectly aligns with the proposed structure, accounting for all 9 protons in distinct chemical environments. The splitting patterns (coupling) reveal the neighbor relationships between protons, effectively building the molecular skeleton. This detailed connectivity map is something MS alone cannot provide.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as an excellent orthogonal technique to both MS and NMR.
Expertise & Experience: For this molecule, the most revealing regions will be ~3300-2500 cm⁻¹ for the O-H stretch, and ~1750-1650 cm⁻¹ for the carbonyl (C=O) stretches. The broadness of the O-H stretch is indicative of hydrogen bonding, a key structural feature. The ester carbonyl will be distinct from the ketone-like carbonyl of the quinoline ring. Carboxylate salts show two strong, characteristic peaks for asymmetric and symmetric stretching, which would be absent here, confirming we have the ester and not a salt.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: FTIR Spectrometer with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans co-added.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Predicted Data Summary & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale & Cross-Validation |
| ~3300-2500 | Broad, Strong | O-H Stretch (Phenolic) | The broadness indicates hydrogen bonding. Confirms the hydroxyl group identified in NMR.[8] |
| ~3050 | Medium | C-H Stretch (Aromatic) | Confirms the presence of the aromatic quinoline ring. |
| ~2950 | Weak | C-H Stretch (Aliphatic) | Corresponds to the methyl group of the ester. |
| ~1720 | Strong | C=O Stretch (Ester) | Confirms the methyl carboxylate group. Cross-validates the -OCH₃ signal in NMR. |
| ~1650 | Strong | C=O Stretch (Quinolinone) | The carbonyl within the heterocyclic ring system. |
| ~1600-1450 | Medium-Strong | C=C Stretch (Aromatic) | Characteristic "fingerprint" region for the quinoline ring system. |
| ~1250 | Strong | C-O Stretch (Ester) | Asymmetric stretch, confirms the ester linkage. |
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It physically separates the main compound from impurities, allowing for precise quantification.
Expertise & Experience: The choice of a reversed-phase method is standard for a molecule of this polarity. A gradient elution is superior to an isocratic one for purity analysis as it can resolve impurities with a wide range of polarities and ensures that late-eluting, non-polar impurities are washed from the column. UV detection at multiple wavelengths is advisable; while 254 nm is a good starting point for aromatic systems, analyzing at a second wavelength (e.g., 280 nm) can help ensure no impurities are missed if they have different chromophores.
Experimental Protocol: Purity Analysis by HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% B to 90% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm and 280 nm.
-
Column Temperature: 30°C.
-
Data Summary & Interpretation
| Result | Specification | Interpretation & Cross-Validation |
| Purity (Area % at 254 nm) | > 98.0% | A high area percentage for the main peak indicates high purity. This result cross-validates the clean baseline observed in the NMR spectrum. |
| Retention Time | Compound-specific | A consistent retention time provides an identity check for routine analysis once established. |
| Peak Tailing Factor | 0.9 - 1.2 | A symmetric peak shape is indicative of good chromatographic behavior and the absence of co-eluting impurities under the peak. |
| Impurity Profile | Report any impurity > 0.1% | Any significant impurity peaks should be investigated, ideally by LC-MS (as described in Section 1), to determine their structure. |
The workflow for integrating these techniques to establish a final, validated profile is crucial for ensuring data integrity in a research and development setting.
Sources
- 1. This compound | 5965-59-3 [chemicalbook.com]
- 2. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387) [hmdb.ca]
- 5. This compound | CAS#:5965-59-3 | Chemsrc [chemsrc.com]
- 6. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 4-Hydroxyquinoline-2-carboxylate
As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 4-Hydroxyquinoline-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. While specific safety data for this exact ester may be limited, this protocol is grounded in the established hazard profiles of its parent compound, 4-Hydroxyquinoline-2-carboxylic acid, and the general principles for handling quinoline derivatives.
Part 1: Core Hazard Assessment and Guiding Principles
This compound and its structural analogs must be treated as hazardous chemical waste.[1] The foundational principle of its disposal is the complete prevention of its release into the environment. Under no circumstances should this compound or materials contaminated with it be discarded in regular trash or discharged into the sanitary sewer system.[1][2]
Based on data from the parent compound, 4-Hydroxyquinoline-2-carboxylic acid, the primary hazards are:
Therefore, all disposal procedures are designed to mitigate exposure through these routes and ensure the chemical is transferred to a licensed hazardous waste facility.[3][6]
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical or its waste, it is mandatory to be equipped with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.
| Protection Type | Specific Equipment | Standard/Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles, addressing the serious eye irritation hazard.[1][6][7] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the skin irritation hazard. Gloves must be inspected before use and disposed of as contaminated waste.[1][6] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination.[1][3] |
| Respiratory | Use in a well-ventilated area (e.g., chemical fume hood). | Minimizes the risk of inhaling dust or aerosols, addressing the respiratory irritation hazard.[3][7] |
Part 3: Emergency Spill Management Protocol
In the event of an accidental spill, a swift and correct response is critical to containing the hazard.
Step-by-Step Spill Cleanup:
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[8]
-
Don PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in Part 2.
-
Contain the Spill:
-
For Solid Powder: Gently cover the spill with an absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[8] Carefully sweep or scoop the material into a designated hazardous waste container.[6][7] Avoid generating dust.[7]
-
For Solutions: Cover the spill with an inert absorbent material (vermiculite, dry sand, or chemical absorbent pads).[8] Once fully absorbed, scoop the material into a hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.[7][8]
-
Seek Medical Attention: If exposure occurs, follow first-aid measures immediately. For skin contact, wash with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move to fresh air.[3]
Part 4: Standard Operating Procedure for Waste Disposal
This workflow provides a systematic approach to collecting and disposing of waste containing this compound.
Step 1: Waste Identification and Segregation
-
All waste streams containing this compound must be identified and segregated as hazardous waste.[1] This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Materials used for cleaning spills.
-
Step 2: Container Selection and Labeling
-
Solid Waste: Use a sealable, puncture-resistant container clearly labeled "Hazardous Waste."[6][7]
-
Liquid Waste: Use a compatible, leak-proof container (e.g., a designated solvent waste carboy).[1]
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
Step 3: Waste Collection Protocol
-
Solid Waste: Carefully place the pure compound, contaminated disposables, and used spill cleanup materials directly into the labeled solid hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container.[1] Do not mix with incompatible waste streams.[1]
-
Container Management: Keep waste containers securely closed when not in use.[6][7]
Step 4: Temporary Storage
-
Store waste containers in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials.[6][7]
-
Ensure the storage area is clearly marked.
Step 5: Final Disposal
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]
-
Never attempt to treat or dispose of the chemical waste yourself.
Part 5: Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and operational workflow for the safe management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Benchchem. Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. URL
- AK Scientific, Inc.
- Thermo Fisher Scientific.
- Chemos GmbH & Co.KG.
- PubChem. Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
- Sigma-Aldrich. Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. URL
- LookChem.
- PubChem. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-.
- Thermo Fisher Scientific.
- TCI EUROPE N.V.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. URL
- Cleanchem Laboratories.
- Fisher Scientific.
- Vulcanchem.
- Chemos GmbH & Co. KG.
- Carl ROTH. Quinoline yellow (C.I. 47005)
- Central Drug House (P) Ltd.
- Biosynth.
- Capot Chemical Co., Ltd.
- PubChem. Methyl 3-hydroxy-4-oxo-3,4-dihydroquinoline-2-carboxylate.
- PubChem. 4-Hydroxyquinoline-2-carboxylic acid hydrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 8. nj.gov [nj.gov]
- 9. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Handling Methyl 4-Hydroxyquinoline-2-carboxylate
Foundational Hazard Assessment
Before any handling, it is critical to understand the potential risks. Based on data from similar quinoline-based compounds, Methyl 4-Hydroxyquinoline-2-carboxylate should be presumed to present the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[3][6][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][6][8]
-
Harmful if Swallowed: Ingestion may be harmful and cause irritation of the digestive tract.[2][9]
These known hazards form the logical basis for the stringent engineering controls and personal protective equipment (PPE) protocols detailed below.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment is the final barrier between you and a potential hazard. Your primary protection should always be robust engineering and administrative controls.
-
Ventilation: All handling of this compound powder must be conducted within a certified laboratory fume hood.[1][2] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.[3][6]
-
Designated Area: All work with this compound should be restricted to a designated, clearly labeled area to prevent cross-contamination.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are immediately accessible in the work area.[2][6]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE is not merely a checklist; it is a scientifically-backed system to prevent exposure. Each component is chosen to counter a specific hazard identified in our assessment.
| Protection Type | Specific Recommendations | Rationale and Justification |
| Respiratory | NIOSH-approved N95 dust mask (or equivalent like EN 149) for small quantities. For larger-scale operations or potential for significant aerosolization, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1] | The primary physical form is a powder, which can become airborne during weighing and transfer.[2][6] A dust respirator prevents inhalation of these irritating particles.[3] Surgical masks offer little to no protection from chemical dusts and must not be used.[10] |
| Eye & Face | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over the goggles if there is any risk of splashing.[1][2][6] | Protects eyes from direct contact with dust or splashes, which can cause serious irritation.[3][4] Standard safety glasses do not provide an adequate seal against fine powders. |
| Hand | Powder-free nitrile gloves. Double-gloving is recommended.[10] | Provides a barrier against skin contact, preventing irritation.[2][3] Gloves must be inspected for tears or holes before use and changed every 30-60 minutes or immediately if contamination is suspected.[1][10] |
| Skin & Body | A buttoned lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron or a complete protective suit is necessary.[1][2] | Prevents contamination of personal clothing and minimizes skin exposure.[1] Clothing should be professionally laundered if contaminated and not taken home. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, repeatable workflow is essential for minimizing risk and ensuring experimental integrity.
Workflow: Safe Handling of this compound
Caption: Workflow for handling this compound.
-
Pre-Handling Checks:
-
Verify the laboratory fume hood has been certified within the last year.
-
Inspect all PPE for damage (e.g., cracks in goggles, tears in gloves) before donning.[1]
-
Ensure all necessary spill cleanup materials are readily available.
-
-
Chemical Handling:
-
Post-Handling:
Disposal Plan: Managing Waste Streams
Improper disposal can lead to environmental contamination and pose a risk to others.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste. It must be collected in a clearly labeled, sealed container.[6][12] Do not pour down the drain.[3]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[12] Place them in a designated, sealed waste container.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops or persists.[2][11]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
References
- Benchchem. Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z) -.
- PubChem. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-.
- Fisher Scientific.
- Thermo Fisher Scientific.
- AK Scientific, Inc.
- Techno PharmChem.
- Sigma-Aldrich.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Revanol.
- PubChem.
- CDH Fine Chemical.
- Biosynth.
- Chemos GmbH & Co. KG.
- Sigma-Aldrich. 2-Hydroxyquinoline-4-carboxylic acid 97%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:117-57-7 | 3-Hydroxy-2-methylquinoline-4-carboxylic acid | Chemsrc [chemsrc.com]
- 3. aksci.com [aksci.com]
- 4. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cpachem.com [cpachem.com]
- 9. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pppmag.com [pppmag.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
